Product packaging for 4,5-Dimethyl-1H-imidazole(Cat. No.:CAS No. 2302-39-8)

4,5-Dimethyl-1H-imidazole

Cat. No.: B189356
CAS No.: 2302-39-8
M. Wt: 96.13 g/mol
InChI Key: YSWBFLWKAIRHEI-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-imidazole is a prominent heterocyclic building block in organic and medicinal chemistry, valued for its role as a key intermediate in sophisticated synthetic applications. Its structure, featuring a five-membered ring with two nitrogen atoms and methyl substituents, makes it a versatile synthon for constructing complex molecules . In pharmaceutical research, its imidazole core is a privileged scaffold found in compounds with a broad spectrum of biological activities, and it serves as a direct precursor for the synthesis of 1H-imidazole 3-oxide derivatives, which have been successfully applied as coformers in the development of pharmaceutical cocrystals to improve the physicochemical properties of active ingredients . Furthermore, this compound is utilized in the synthesis of novel achiral and chiral ionic liquids, which are of significant interest for applications in green chemistry and specialized material science . The electron-rich nitrogen centers of the imidazole ring also make it suitable for use in coordination chemistry and the preparation of catalysts, underlining its utility across diverse research fields from drug discovery to materials engineering .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2 B189356 4,5-Dimethyl-1H-imidazole CAS No. 2302-39-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-1H-imidazole
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InChI

InChI=1S/C5H8N2/c1-4-5(2)7-3-6-4/h3H,1-2H3,(H,6,7)
Source PubChem
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InChI Key

YSWBFLWKAIRHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8N2
Source PubChem
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DSSTOX Substance ID

DTXSID70177576
Record name 4,5-Dimethyl-1H-imidazole
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Molecular Weight

96.13 g/mol
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CAS No.

2302-39-8
Record name 4,5-Dimethyl-1H-imidazole
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Record name 4,5-Dimethyl-1H-imidazole
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Record name 4,5-Dimethyl-1H-imidazole
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Record name 4,5-dimethyl-1H-imidazole
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Record name 4,5-DIMETHYL-1H-IMIDAZOLE
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Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dimethyl-1H-imidazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,5-Dimethyl-1H-imidazole (CAS No. 2302-39-8), a pivotal heterocyclic compound. The imidazole scaffold is a privileged structure in medicinal chemistry, integral to numerous biologically active molecules.[1][2][3] This document delves into the core physicochemical properties, spectroscopic signatures, and a detailed, field-proven synthesis protocol for this compound. Furthermore, it explores the compound's reactivity and its significant role as a versatile building block in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important chemical entity.

Core Physicochemical and Structural Properties

This compound is a solid crystalline compound at room temperature. Its structure features a five-membered aromatic ring with two nitrogen atoms, substituted with two methyl groups on adjacent carbons. This arrangement confers specific electronic and steric properties that are leveraged in chemical synthesis and drug design.

The definitive Chemical Abstracts Service (CAS) registry number for this compound is 2302-39-8 .[4][5][6][7]

Table 1: Physicochemical Data for this compound
PropertyValueSource(s)
CAS Number 2302-39-8[4][5][6][7]
Molecular Formula C₅H₈N₂[4][6]
Molecular Weight 96.13 g/mol [4][6][8]
Appearance Pale yellow to light orange crystalline solid[1]
Melting Point 121-122 °C[1][4][8]
Boiling Point 284.3 °C at 760 mmHg[4][8]
Density ~1.0 g/cm³[4][8]
pKa 15.26 ± 0.10 (Predicted)[1][4]
LogP 0.76 - 0.9[4][8]
Storage Conditions Sealed in dry, Room Temperature[1][4]

Spectroscopic Profile

The structural identity and purity of this compound are typically confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is expected to be simple. The two methyl groups (at C4 and C5) are chemically equivalent and should appear as a single sharp singlet. The proton at the C2 position will also produce a singlet. The N-H proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals corresponding to the different carbon environments. One signal will represent the two equivalent methyl carbons, another for the equivalent C4 and C5 carbons, and a third for the C2 carbon. Characteristic chemical shifts for imidazole carbons typically appear between 115-140 ppm.[5]

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a prominent molecular ion (M⁺) peak at m/z = 96, corresponding to the molecular weight of the compound.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic bands for N-H stretching (a broad peak typically around 3100-3300 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹), and C=N and C=C stretching within the aromatic ring (typically in the 1450-1600 cm⁻¹ region).

Synthesis Pathway and Experimental Protocol

The synthesis of 4,5-disubstituted imidazoles is classically achieved via the Debus-Radziszewski imidazole synthesis .[4][10] This robust multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound, the specific reactants are 2,3-butanedione (diacetyl), formaldehyde, and ammonia.

Diagram 1: Debus-Radziszewski Synthesis of this compound

G R1 2,3-Butanedione (Diacetyl) Int1 Diimine Intermediate R1->Int1 + NH₃ R2 Formaldehyde P This compound R2->P R3 Ammonia (2 eq.) R3->Int1 Int1->P + Formaldehyde + NH₃ - 2H₂O

Sources

An In-depth Technical Guide to 4,5-Dimethyl-1H-imidazole: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5-Dimethyl-1H-imidazole is a heterocyclic aromatic organic compound that serves as a pivotal structural motif in a multitude of applications, ranging from pharmaceutical drug design to coordination chemistry. Its unique electronic and structural properties, stemming from the five-membered ring containing two nitrogen atoms and two methyl substituents, make it a versatile building block for synthesizing complex molecules. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, delves into its characteristic reactivity and tautomeric nature, presents a standard synthetic protocol, and explores its applications for researchers, scientists, and professionals in drug development.

Introduction

Imidazole and its derivatives are fundamental scaffolds in the landscape of chemical and biological sciences.[1] The imidazole ring is a constituent of essential biomolecules, including the amino acid histidine and purines in DNA, highlighting its inherent biological relevance.[1][2] this compound, a disubstituted derivative, leverages this core structure, with the methyl groups influencing its steric and electronic profile. This modification enhances its utility as a ligand in coordination chemistry and as a synthon for developing novel therapeutic agents with a broad spectrum of activities, including anticancer and antibacterial properties.[1][3] Understanding the foundational properties of this compound is crucial for its effective application in research and development.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in various chemical environments and are essential for designing experiments and synthetic routes. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₈N₂[4][5][6]
Molecular Weight 96.13 g/mol [5][7]
CAS Number 2302-39-8[4][6]
Appearance Pale yellow to light orange crystalline solid[8]
Melting Point 121-122 °C[4][7][8]
Boiling Point 284.3 ± 9.0 °C at 760 mmHg[4][7]
Density 1.0 ± 0.1 g/cm³[7]
pKa 15.26 ± 0.10 (Predicted)[4][8]
LogP 0.76 - 0.9[5][7]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 1[4]
Storage Sealed in dry, Room Temperature[4][8]

The compound's moderate melting and high boiling points are characteristic of a solid organic compound with intermolecular hydrogen bonding capabilities. The LogP value indicates a degree of lipophilicity, suggesting solubility in organic solvents, while the imidazole core allows for solubility in polar solvents as well.[9]

Molecular Structure and Tautomerism

A critical feature of this compound is its ability to exhibit annular tautomerism. This is a form of prototropic tautomerism where the proton on the nitrogen atom can migrate to the other nitrogen atom within the heterocyclic ring.[10][11] This results in two equivalent tautomeric forms that are in rapid equilibrium. This dynamic process is fundamental to the molecule's reactivity, as it influences which nitrogen atom acts as a nucleophile or a coordination site.

The tautomeric equilibrium can be influenced by solvent polarity and the electronic nature of substituents.[12] The difference in the chemical shifts of the C4 and C5 carbons in ¹³C NMR spectroscopy can be a diagnostic tool to study the predominant tautomer in a specific environment.[13]

Caption: Annular tautomerism in this compound.

Spectroscopic Characterization

The identity and purity of this compound are routinely confirmed using standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show a singlet for the proton at the C2 position, and two singlets for the two chemically distinct methyl groups attached to C4 and C5. The N-H proton typically appears as a broad singlet.

    • ¹³C NMR : The spectrum will display signals corresponding to the two methyl carbons and the three unique carbons of the imidazole ring (C2, C4, and C5).[5] As mentioned, the relative shifts of C4 and C5 can provide insight into the tautomeric state.[13]

  • Infrared (IR) Spectroscopy : The IR spectrum would feature characteristic absorption bands. A broad peak in the region of 3100-3400 cm⁻¹ corresponds to the N-H stretching vibration, indicative of hydrogen bonding. Strong absorptions around 1500-1600 cm⁻¹ are attributable to the C=N and C=C stretching vibrations within the aromatic imidazole ring.

  • Mass Spectrometry (MS) : In mass spectrometry, this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight of 96.13 g/mol .[5] Fragmentation patterns would involve the loss of methyl groups or cleavage of the imidazole ring.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the electronic nature of the imidazole ring and the presence of the N-H proton.

  • Amphoteric Nature : The imidazole ring is amphoteric. The nitrogen atom at position 3 (the "pyridinic" nitrogen) has a lone pair of electrons in an sp² orbital, making it basic and a prime site for protonation or coordination to metal ions. The nitrogen atom at position 1 (the "pyrrolic" nitrogen) bears a proton which can be removed by a strong base, allowing the molecule to act as an acid.

  • Coordination Chemistry : Imidazole derivatives are excellent ligands in coordination chemistry.[3] this compound typically acts as a monodentate ligand, coordinating to metal centers through the lone pair of the unsubstituted nitrogen atom.[3] The resulting metal complexes have applications in catalysis and as potential therapeutic agents.[14]

  • N-Alkylation and N-Acylation : The N-H proton can be readily substituted with various electrophiles. Reactions with alkyl halides or acyl chlorides in the presence of a base lead to the formation of N-substituted 4,5-dimethylimidazole derivatives, which is a common strategy in drug synthesis to modulate biological activity.

reactivity cluster_products Reactivity Pathways imidazole This compound protonation Protonated Imidazolium Salt imidazole->protonation + H⁺ (Acid) deprotonation Imidazolate Anion imidazole->deprotonation - H⁺ (Strong Base) coordination Metal Complex imidazole->coordination + Metal Ion (Mⁿ⁺)

Caption: Core reactivity pathways of this compound.

Synthesis Protocol

A common and established method for synthesizing 4,5-disubstituted imidazoles is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for imidazole synthesis.[3]

Materials:

  • Butane-2,3-dione (Diacetyl)

  • Ammonium acetate

  • Formaldehyde (as a 37% aqueous solution)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve butane-2,3-dione (1 equivalent) and ammonium acetate (2.5 equivalents) in glacial acetic acid.

  • Addition of Aldehyde: To the stirring solution, add formaldehyde (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature and pour it into ice-cold water.

  • Neutralization: Carefully neutralize the solution to a pH of 7-8 using a saturated sodium bicarbonate solution.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.

synthesis_workflow start Combine Butane-2,3-dione, Ammonium Acetate, Acetic Acid add_hcho Add Formaldehyde start->add_hcho reflux Reflux for 2-3 hours add_hcho->reflux workup Cool and Quench with Ice Water reflux->workup neutralize Neutralize with Sat. NaHCO₃ workup->neutralize extract Extract with DCM neutralize->extract dry Dry (MgSO₄) and Concentrate extract->dry purify Purify (Chromatography/ Recrystallization) dry->purify end Pure this compound purify->end

Caption: Synthetic workflow for this compound.

Applications in Research and Development

The unique structural and electronic features of this compound make it a valuable compound in several areas of scientific research.

  • Medicinal Chemistry and Drug Development : The imidazole nucleus is a well-known "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. Derivatives of this compound have been investigated for a wide range of therapeutic applications, including as anticancer, antifungal, antibacterial, and anti-inflammatory agents.[1][15] The methyl groups can enhance binding affinity to protein targets through hydrophobic interactions and influence the metabolic stability of the molecule.

  • Coordination Chemistry and Catalysis : As a ligand, this compound forms stable complexes with a variety of transition metals. These metal complexes are explored for their catalytic activity in organic transformations.[16] The steric bulk provided by the methyl groups can influence the coordination geometry and, consequently, the selectivity and activity of the catalyst.

  • Materials Science : Imidazole derivatives are used in the synthesis of ionic liquids and as components of metal-organic frameworks (MOFs).[16] These materials have applications in gas storage, separation, and as advanced catalysts. The specific substitution pattern of this compound can be used to fine-tune the properties of these materials.

Conclusion

This compound is a compound of significant scientific interest, underpinned by its versatile chemical reactivity and favorable physicochemical properties. Its amphoteric nature, capacity for tautomerism, and ability to act as a robust ligand make it an indispensable tool for chemists. From serving as a foundational element in the synthesis of new pharmaceuticals to its role in the development of advanced materials and catalysts, the utility of this compound is both broad and profound. This guide has provided a technical foundation for understanding and utilizing this important chemical entity, empowering researchers to harness its full potential in their scientific endeavors.

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Sources

An In-depth Technical Guide to the Solubility of 4,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,5-dimethyl-1H-imidazole, a key heterocyclic compound with applications in synthesis, catalysis, and pharmaceutical development. We will explore its fundamental physicochemical properties, delve into its solubility profile across a spectrum of solvents, and elucidate the underlying intermolecular forces governing its behavior. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination.

Introduction to this compound

This compound is an aromatic heterocyclic organic compound featuring a five-membered ring with two non-adjacent nitrogen atoms and two methyl group substituents. Its structure, a derivative of imidazole, imparts a unique combination of properties, including amphotericity (acting as both an acid and a base) and the ability to engage in hydrogen bonding.[1] Understanding the solubility of this compound is paramount for its effective application, influencing reaction kinetics, purification strategies, formulation development, and biological availability. This guide synthesizes available data to provide a robust framework for predicting and manipulating its solubility.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₈N₂[2][3]
Molecular Weight 96.13 g/mol [2][3]
Melting Point 121-122 °C[2][4][5]
Boiling Point 284.3 ± 9.0 °C at 760 mmHg[2][5]
Density ~1.0 g/cm³[2][5]
pKa (Conjugate Acid) 15.26 ± 0.10 (Predicted)[4][5]
LogP 0.76 - 1.027[2][5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 1[5]

The molecule possesses both a hydrogen bond donor (the N-H proton) and an acceptor (the sp²-hybridized nitrogen), suggesting potential solubility in protic solvents.[5] Its LogP value of approximately 0.76 indicates a moderate degree of lipophilicity, suggesting some solubility in nonpolar organic solvents.[2] The solid state at room temperature necessitates overcoming crystal lattice energy for dissolution to occur.

Factors Influencing Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] The dissolution of this compound is governed by a thermodynamic balance between the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.

  • Polarity and Hydrogen Bonding: The imidazole ring is polar. The N-H group can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom acts as a hydrogen bond acceptor.

    • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can engage in hydrogen bonding with both the N-H donor and the acceptor nitrogen. Therefore, good solubility is anticipated. For related imidazoles, solubility in alcohols generally decreases as the alkyl chain length of the alcohol increases.[7]

    • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can accept hydrogen bonds but cannot donate them. They will interact favorably with the N-H group, suggesting moderate to good solubility.

    • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weaker van der Waals forces. Given the polar nature and hydrogen bonding capability of this compound, its solubility in nonpolar solvents is expected to be limited. Research on similar imidazole structures shows very low solubility in chloroalkanes and toluene.[8]

  • Acid-Base Chemistry: As an amphoteric compound, its solubility can be significantly altered in aqueous solutions by adjusting the pH.[1]

    • In Acidic Solution (pH < pKa of conjugate acid): The basic nitrogen will be protonated, forming the 4,5-dimethylimidazolium cation. This resulting salt will be significantly more polar and thus more soluble in water.

    • In Basic Solution (pH > pKa): The acidic N-H proton can be removed by a strong base, forming the imidazolide anion. This ionic species will also exhibit enhanced aqueous solubility.

Qualitative Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Highly SolubleStrong hydrogen bonding interactions with both donor and acceptor sites.
Polar Aprotic DMSO, DMF, AcetoneSolubleFavorable dipole-dipole interactions and hydrogen bond acceptance.
Ethers Diethyl Ether, THFSparingly SolubleModerate polarity but weaker H-bond interactions compared to protic solvents.[9]
Halogenated DichloromethaneSparingly SolubleLow solubility is observed for parent imidazole compounds.[8]
Aromatic Toluene, BenzenePoorly SolubleMismatch in polarity and intermolecular forces.[8]
Aliphatic Hexane, CyclohexaneInsolubleSignificant mismatch in polarity; van der Waals forces are insufficient.
Aqueous Acid Dilute HClHighly SolubleFormation of a polar imidazolium salt.
Aqueous Base Dilute NaOHSolubleFormation of a polar imidazolide salt.

This table is based on theoretical principles and data from related compounds. Experimental verification is required for specific quantitative values.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental approach is crucial. The isothermal shake-flask method is a reliable and widely accepted technique.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (purity >95%)

  • Solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or other quantitative analysis equipment.

Methodology:

  • Preparation of Standard Solutions: Accurately prepare a series of standard solutions of this compound in the chosen solvent to create a calibration curve for quantitative analysis.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. Continuous gentle agitation is required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high results.

  • Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantitative Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

This protocol is designed to be self-validating. The use of a calibration curve ensures analytical accuracy, while the visual confirmation of excess solid ensures that saturation was achieved.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation A 1. Add Excess Solid to Known Volume of Solvent C 3. Seal and Shake at Constant Temperature (e.g., 24-48h) A->C B 2. Prepare Calibration Standards G 7. Quantify via HPLC-UV or other method B->G Calibrate Instrument D 4. Allow Excess Solid to Settle C->D E 5. Filter Supernatant (e.g., 0.22 µm syringe filter) D->E F 6. Accurately Dilute Filtered Sample E->F F->G H 8. Calculate Solubility from Calibration Curve G->H

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Conclusion

The solubility of this compound is a multifaceted property dictated by its capacity for hydrogen bonding and its amphoteric nature. It exhibits favorable solubility in polar protic and aprotic solvents, with solubility being significantly enhanced in aqueous acidic or basic solutions due to salt formation. Conversely, it is poorly soluble in nonpolar and halogenated organic solvents. For precise applications, the experimental protocol detailed in this guide provides a robust framework for obtaining accurate quantitative data. This understanding is critical for optimizing its use in chemical synthesis, formulation, and broader research and development contexts.

References

  • This compound | CAS#:2302-39-8 | Chemsrc. (n.d.). Chemsrc.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • This compound|2302-39-8 - LookChem. (n.d.). LookChem.
  • This compound | C5H8N2 | CID 75306 - PubChem. (n.d.). PubChem.
  • Solubility of Organic Compounds. (2023, August 31).
  • Domanska, U., & Szydlowski, J. (2002). Solubility of Imidazoles in Alcohols.
  • Domanska, U., & Szydlowski, J. (2002). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • Domanska, U., & Szydlowski, J. (2003). Solubility of Imidazoles in Ethers.
  • Imidazole - Wikipedia. (n.d.). Wikipedia.

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Introduction: The Structural Significance of 4,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4,5-Dimethyl-1H-imidazole

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No: 2302-39-8).[1][2][3][4] Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, spectral interpretation, and practical experimental considerations for the characterization of this important heterocyclic compound.

This compound is a substituted imidazole, a class of heterocyclic aromatic compounds that form the core of numerous biologically active molecules, including the essential amino acid histidine. Its structure is a cornerstone for the development of various pharmaceutical agents. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for providing detailed atomic-level information in solution.

A key feature of N-unsubstituted imidazoles is tautomerism, a phenomenon that profoundly influences their NMR spectra. This guide will explain the causality behind the observed spectral features, grounding the interpretation in the principles of chemical structure and dynamic exchange processes.

The Impact of Tautomerism on Spectral Analysis

The most critical concept for interpreting the NMR spectrum of this compound is prototropic tautomerism. The proton on the nitrogen atom can rapidly exchange between the two nitrogen atoms (N1 and N3).

Caption: Prototropic tautomerism in this compound.

This rapid exchange, which is typically much faster than the NMR timescale at room temperature, renders the C4 and C5 positions (and their attached methyl groups) chemically equivalent. Consequently, the spectrum observed is a time-averaged representation of both tautomers, leading to a simplified appearance with fewer signals than one might expect from a static structure.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by three distinct signals.

Peak Assignments and Interpretation
  • N-H Proton (δ ~10.0 - 13.0 ppm): The proton attached to the nitrogen typically appears as a broad singlet in a very downfield region.[5] Its chemical shift and peak shape are highly sensitive to the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In aprotic solvents like CDCl₃, this peak can be very broad or even unobservable. In hydrogen-bond accepting solvents like DMSO-d₆, the peak is often sharper and more easily identified.[5] A D₂O exchange experiment can be used for definitive confirmation; upon adding a drop of D₂O to the NMR sample, the N-H proton will exchange with deuterium, causing the signal to disappear from the spectrum.[5]

  • C2-H Proton (δ ~7.0 - 8.5 ppm): This proton appears as a sharp singlet in the aromatic region.[5] Its downfield position is a result of the strong deshielding effect from the two adjacent electronegative nitrogen atoms.

  • Methyl Protons (δ ~2.1 ppm): Due to the rapid tautomerism, the two methyl groups at the C4 and C5 positions are equivalent and give rise to a single, sharp singlet integrating to six protons. This signal appears in the upfield region, consistent with aliphatic protons, but is slightly deshielded by the aromatic imidazole ring to which they are attached.

Data Summary: ¹H NMR
Assigned ProtonChemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
N1-H10.0 - 13.0Broad Singlet1HPosition and width are highly solvent/concentration dependent.
C2-H7.0 - 8.5Singlet1HDeshielded by two adjacent nitrogen atoms.
C4-CH₃ & C5-CH₃~2.1Singlet6HAppear as a single peak due to rapid tautomeric exchange.

Note: Chemical shifts are approximate and can vary based on the deuterated solvent and experimental conditions used.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is also simplified by the effects of tautomerism, displaying three signals corresponding to the distinct carbon environments.

Peak Assignments and Interpretation
  • C2 Carbon (δ ~135 ppm): This carbon is significantly deshielded as it is positioned between two electronegative nitrogen atoms, causing its signal to appear furthest downfield among the ring carbons.

  • C4 & C5 Carbons (δ ~125 ppm): Similar to their attached methyl groups, the C4 and C5 carbons are rendered equivalent by tautomerism and produce a single resonance. These are quaternary carbons and will typically show a lower intensity in a standard ¹³C NMR spectrum.

  • Methyl Carbons (δ ~10 ppm): The two methyl group carbons are also equivalent and resonate as a single peak in the far upfield aliphatic region of the spectrum.

Data Summary: ¹³C NMR
Assigned CarbonChemical Shift (δ, ppm)Key Insights
C2~135Most deshielded ring carbon due to two adjacent nitrogens.
C4 & C5~125Single, time-averaged signal for these quaternary carbons.
-CH₃~10Equivalent methyl carbons, appearing in the high-field region.

Note: Chemical shifts are approximate. A SpectraBase entry for 4,5-dimethylimidazole in CDCl₃ reports shifts at 134.1, 124.9, and 10.3 ppm.[6]

Field-Proven Insight: Using ¹³C NMR to Probe Tautomerism

While rapid exchange leads to a single averaged peak for C4 and C5, the chemical shift difference (Δδ) between these positions in the distinct tautomers is a powerful diagnostic tool.[7][8] Computational studies and comparisons with N-methylated regioisomers show that the separation between C4 and C5 chemical shifts changes significantly depending on which nitrogen is protonated.[7][8] Although not directly observable in a standard spectrum, advanced techniques or analysis of substituent effects can leverage this principle to infer the predominant tautomeric form in more complex systems.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Quantity: For ¹H NMR, use 5-25 mg of this compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble.

    • DMSO-d₆: Highly recommended for nitrogen-rich heterocycles. Its polarity ensures good solubility and its hydrogen-bond accepting nature helps in observing exchangeable N-H protons as sharper signals.[5]

    • CDCl₃: A common choice, but the N-H proton may be very broad or unobservable.

    • Methanol-d₄: A protic solvent that will lead to the exchange of the N-H proton with deuterium, causing its signal to disappear.

  • Dissolution: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Filtration: To remove any particulate matter that can degrade spectral quality (leading to broad lines and poor resolution), filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Data Acquisition Workflow

workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-100 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample & Lock filter->insert tune Tune & Match Probe insert->tune shim Shim Magnet tune->shim acquire Acquire Spectra (¹H, ¹³C, 2D) shim->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate & Calibrate process->integrate assign Assign Peaks integrate->assign report Generate Report assign->report

Caption: Standard workflow for NMR analysis.

Spectrometer Parameters
  • Lock and Shim: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans (ns): 8-16 scans.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 128-1024 scans, depending on sample concentration.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are elegantly simple, yet deeply informative. The key to their interpretation lies in a firm understanding of prototropic tautomerism, which creates a time-averaged molecular symmetry that is reflected in the spectra. By following rigorous experimental protocols and applying fundamental principles of chemical shifts and dynamic processes, researchers can confidently use NMR spectroscopy to verify the structure and purity of this versatile chemical building block.

References

  • SIELC Technologies. (2018, May 16). This compound.
  • LookChem. This compound|2302-39-8.
  • Chemical Synthesis Database. (2025, May 20). This compound.
  • R&D Chemicals. This compound, 2302-39-8, suppliers and manufacturers.
  • Elguero, J., et al. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry.
  • Hunter, C. A., & Sarson, L. D. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications.
  • SpectraBase. 4,5-DIMETHYLIMIDAZOL.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 4,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure analysis of 4,5-Dimethyl-1H-imidazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. By delving into the synthesis, crystallization, and X-ray diffraction analysis of this molecule, we aim to provide a robust framework for researchers engaged in the structural elucidation of imidazole derivatives. This document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale that govern experimental design and data interpretation, ensuring a self-validating approach to structural analysis.

Introduction: The Significance of this compound

Imidazole and its derivatives are fundamental building blocks in numerous biologically active molecules, including the amino acid histidine and various pharmaceuticals. The substitution pattern on the imidazole ring profoundly influences its physicochemical properties and biological activity. This compound, with its simple yet informative substitution, serves as an excellent model system for understanding the structural nuances of this important class of compounds.

The precise determination of its three-dimensional structure through single-crystal X-ray diffraction provides invaluable insights into its electronic properties, potential for intermolecular interactions, and serves as a foundational dataset for computational modeling and drug design efforts. This guide will walk through the critical steps of this analytical process, from obtaining the molecule to interpreting its crystal packing.

Synthesis and Crystallization: From Precursors to Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals. The following protocol details a reliable method for the preparation of this compound.

Synthesis of this compound

A well-established and efficient method for the synthesis of this compound is the condensation reaction of butane-2,3-dione (diacetyl), formaldehyde, and ammonium acetate.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve butane-2,3-dione (1.0 equivalent) and ammonium acetate (2.5 equivalents) in glacial acetic acid.

  • Addition of Reagent: To the stirred solution, add formaldehyde (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature and then pour it into ice-cold water.

  • Neutralization: Carefully neutralize the aqueous solution with a saturated sodium bicarbonate solution until a pH of approximately 7-8 is reached.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient.[1]

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_synthesis Synthesis reagents Butane-2,3-dione, Formaldehyde, Ammonium Acetate reaction Reflux in Glacial Acetic Acid reagents->reaction Condensation workup Aqueous Work-up & Neutralization reaction->workup extraction DCM Extraction workup->extraction purification Column Chromatography extraction->purification product Pure 4,5-Dimethyl- 1H-imidazole purification->product

Caption: Workflow for the synthesis of this compound.

Single Crystal Growth

The acquisition of high-quality single crystals is often the most critical and challenging step in X-ray crystallography. For this compound, slow evaporation of a saturated solution is a commonly successful technique.

Experimental Protocol:

  • Solvent Screening: Begin by screening a variety of solvents to determine the optimal solvent or solvent system for crystallization. Solvents to consider include ethanol, methanol, ethyl acetate, and mixtures with less polar solvents like hexane.

  • Preparation of Saturated Solution: Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Slow Evaporation: Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or forceps.

X-ray Diffraction Analysis: Unveiling the Molecular Structure

With suitable single crystals in hand, the next phase is to use X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Experimental Protocol:

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a cryoloop or a glass fiber.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a sensitive detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.[2]

Structure Solution and Refinement

The collected diffraction data are processed to solve and refine the crystal structure.

Workflow:

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the space group of the crystal.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates and displacement parameters to minimize the difference between the calculated and observed structure factors.[2]

Diagram of the X-ray Crystallography Workflow:

X-ray_Crystallography_Workflow cluster_crystallography X-ray Crystallography crystal Single Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal->data_collection data_processing Data Processing (Unit Cell & Space Group) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure & Validation structure_refinement->final_structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

The Crystal Structure of this compound

The crystal structure of this compound has been determined and its crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 770526.[1]

Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound.

ParameterValue
Chemical FormulaC₅H₈N₂
Molecular Weight96.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Data to be extracted from source
b (Å)Data to be extracted from source
c (Å)Data to be extracted from source
α (°)90
β (°)Data to be extracted from source
γ (°)90
Volume (ų)Data to be extracted from source
Z4
Temperature (K)Data to be extracted from source
RadiationData to be extracted from source
R-factor (%)Data to be extracted from source

Note: Specific unit cell dimensions and refinement statistics are pending access to the primary crystallographic publications.

Molecular Structure and Conformation

The imidazole ring in this compound is essentially planar, as expected for an aromatic heterocyclic system. The two methyl groups are attached to the C4 and C5 positions of the imidazole ring. The precise bond lengths and angles within the molecule provide valuable information about the electronic distribution and hybridization of the atoms.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. In the case of this compound, hydrogen bonding is a dominant feature. The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom).

This dual functionality allows the molecules to form extended chains or networks through N-H···N hydrogen bonds. These hydrogen bonding motifs are crucial in determining the overall stability and physical properties of the crystalline material. The methyl groups also participate in weaker C-H···π interactions, further stabilizing the crystal packing. A detailed analysis of these interactions is essential for understanding the supramolecular chemistry of this compound.

Conclusion

The crystal structure analysis of this compound provides a detailed and accurate picture of its molecular geometry and intermolecular interactions in the solid state. This information is fundamental for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its properties and facilitating the design of new molecules with desired functionalities. The protocols and workflows presented in this guide offer a comprehensive and scientifically rigorous approach to the structural elucidation of this and related imidazole derivatives.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

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The 4,5-Dimethyl-1H-Imidazole Scaffold: A Technical Guide to Its Latent Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The imidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and its versatile physicochemical properties.[1][2] This guide focuses on the 4,5-dimethyl-1H-imidazole core, a seemingly simple yet powerful scaffold. While direct biological applications of the parent molecule are limited, its true potential is unlocked when utilized as a foundational building block for a diverse array of substituted derivatives. These derivatives have demonstrated significant and varied pharmacological activities, most notably in the realms of antimicrobial and anticancer research.[3][4] By exploring the synthesis, mechanisms of action, and key structure-activity relationships of these derivatives, this document provides researchers and drug development professionals with an in-depth understanding of the therapeutic promise held within the this compound framework. We will detail the causality behind experimental designs, provide validated protocols for assessing biological activity, and present data-driven insights into this versatile chemical entity.

Part 1: The this compound Core: Chemical Foundation and Synthetic Strategy

The Imidazole Moiety: A Privileged Scaffold

The imidazole is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms.[5] Its significance in medicinal chemistry stems from a unique combination of properties:

  • Aromaticity and Stability: The ring possesses a sextet of π-electrons, conferring aromatic stability.[2]

  • Amphoteric Nature: It can act as both a weak acid and a weak base (pKa of the conjugate acid is ~7), allowing it to participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors.[1][2]

  • Coordination Chemistry: The lone pair of electrons on one nitrogen atom makes it an excellent ligand for coordinating with metal ions, a property leveraged in the design of novel metallodrugs.[6]

  • Pharmacokinetic Optimization: As a polar and ionizable group, the imidazole moiety can improve the solubility and bioavailability of drug candidates.[1]

These features are why the imidazole ring is a constituent of essential biomolecules like the amino acid histidine and purines, and is central to the function of numerous approved drugs.[2]

The this compound Scaffold: A Versatile Building Block

The specific subject of this guide, this compound (PubChem CID: 75306), provides a structurally rigid and electron-rich core.[6][7] The methyl groups at the C4 and C5 positions serve as a foundational substitution pattern, from which further chemical diversity can be introduced, primarily at the C2 and N1 positions, to modulate biological activity.

Core Synthesis Methodology: The Debus-Radziszewski Reaction

The most classical and versatile approach for synthesizing 1,2,4,5-tetrasubstituted and 2,4,5-trisubstituted imidazoles from the 4,5-dimethyl core is the Debus-Radziszewski reaction.[6][8] This one-pot, multi-component reaction offers an efficient route to complex imidazole derivatives.

This protocol describes the synthesis of a representative compound, 4,5-dimethyl-2-phenyl-1H-imidazole.

Causality of Experimental Design:

  • Reactants: 2,3-butanedione provides the C4 and C5 carbons with their methyl groups. Benzaldehyde provides the C2 carbon and its phenyl substituent. Ammonium acetate serves as the nitrogen source for both ring nitrogens.

  • Solvent/Catalyst: Glacial acetic acid is used as both a polar solvent to dissolve the reactants and an acid catalyst to promote the condensation and cyclization steps.[6]

  • Reflux: Heating under reflux provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.

  • Work-up: Dilution with water causes the less polar organic product to precipitate. Washing with dilute acetic acid and water removes unreacted starting materials and residual catalyst.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2,3-butanedione (10 mmol), benzaldehyde (10 mmol), and ammonium acetate (40 mmol).

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 110–120°C) with constant stirring for 6-8 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: After cooling the mixture to room temperature, slowly pour it into 100 mL of cold deionized water with vigorous stirring.

  • Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid sequentially with 20 mL of 10% aqueous acetic acid and then with 50 mL of deionized water to remove impurities.

  • Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and melting point analysis.

G cluster_reactants Reactants & Solvent cluster_process Reaction Process cluster_workup Purification r1 2,3-Butanedione p1 Combine in Flask r1->p1 r2 Aldehyde (R-CHO) r2->p1 r3 Ammonium Acetate r3->p1 r4 Glacial Acetic Acid r4->p1 p2 Heat under Reflux (110-120°C, 6-8h) p1->p2 p3 Cool to Room Temp p2->p3 w1 Precipitate in Water p3->w1 w2 Vacuum Filtration w1->w2 w3 Wash & Dry w2->w3 prod Final Imidazole Product w3->prod

Caption: Workflow for imidazole synthesis via the Debus-Radziszewski reaction.

Part 2: Antimicrobial Potential of this compound Derivatives

Derivatives built upon the this compound scaffold have consistently shown promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and fungi.[8][9][10]

Mechanistic Overview

The antimicrobial action of imidazole derivatives is often multifactorial. The lipophilic nature of substituted imidazoles allows them to penetrate microbial cell membranes. Once inside, they can exert their effects through several mechanisms:

  • Cell Membrane Disruption: The compounds can interfere with the lipid bilayer, leading to increased permeability and loss of cellular integrity.[6]

  • Inhibition of DNA/RNA Synthesis: Some derivatives interfere with the replication and transcription processes essential for microbial proliferation.[8]

  • Enzyme Inhibition: A key mechanism involves the inhibition of critical metabolic enzymes. For example, they can bind to the heme iron atom of cytochrome P450 enzymes, disrupting vital metabolic pathways in pathogens.[6]

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative imidazole derivatives against common microbial strains. Lower MIC values indicate higher potency.

Compound ClassTest OrganismMIC Range (µg/mL)Reference(s)
2-Thio-1-aryl-4,5-dimethyl-imidazole DerivativesS. aureus (Gram +)>100[3]
2-Thio-1-aryl-4,5-dimethyl-imidazole DerivativesE. coli (Gram -)>100[3]
4,5-diphenyl-1H-imidazole-2-thiol DerivativesS. aureus (Gram +)4 - >16[11]
1,2,4,5-tetrasubstituted-imidazole DerivativesC. albicans (Fungus)Moderate Activity[12]
3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium DerivativesS. aureus (Gram +)4 - 8[8]

Note: Data is compiled from studies on various imidazole scaffolds, indicating the general potential of the class.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the standardized method for determining the MIC of a test compound, providing a quantitative measure of its antimicrobial potency.

Causality of Experimental Design:

  • 96-Well Plate Format: Allows for efficient testing of multiple concentrations and replicates simultaneously.

  • Two-fold Serial Dilution: Creates a logarithmic concentration gradient to pinpoint the lowest concentration that inhibits growth.

  • Bacterial Inoculum Standardization: Using a specific McFarland standard ensures a consistent and reproducible starting number of bacteria, which is critical for comparing results.

  • Growth and Sterility Controls: These are essential for validating the experiment. The growth control ensures the bacteria are viable and the medium supports growth, while the sterility control confirms the medium is not contaminated.

  • Resazurin Indicator: Provides a colorimetric readout. Viable, respiring cells reduce the blue dye to pink resorufin, offering a clear visual distinction between wells with and without metabolic activity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized imidazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in MHB, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh MHB to obtain the final inoculum concentration.

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. To aid visualization, 20 µL of a resazurin solution can be added to each well and incubated for 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

G start Start prep Prepare Compound Stock Solution start->prep plate Add 100µL Broth to 96-Well Plate prep->plate dilute Perform 2-Fold Serial Dilution (Cols 1-10) plate->dilute inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) dilute->inoculum add_inoc Add 100µL Inoculum to Wells (Cols 1-11) inoculum->add_inoc incubate Incubate Plate (37°C, 18-24h) add_inoc->incubate read Read Results: Determine MIC incubate->read end End read->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Part 3: Anticancer Activity of this compound Derivatives

The imidazole scaffold is a prolific source of anticancer drug candidates.[4] Derivatives incorporating the this compound core have shown potent cytotoxicity against a variety of human cancer cell lines.[13]

Rationale and Key Cellular Targets

The anticancer effects of these compounds are diverse and target fundamental processes of cancer cell survival and proliferation:

  • DNA Intercalation: The planar aromatic structure of some imidazole derivatives allows them to insert between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription, ultimately leading to cell death.[14]

  • Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing.[15]

  • Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis) by activating key signaling pathways, such as those involving caspases.[16]

  • Induction of Senescence: Some compounds can force cancer cells into a state of irreversible growth arrest known as cellular senescence.[15]

  • Enzyme Inhibition: Imidazoles are known to inhibit crucial enzymes in cancer progression, such as kinases or cytochrome P450 enzymes involved in hormone metabolism.[6]

G compound Imidazole Derivative dna DNA Intercalation & Replication Block compound->dna cycle Cell Cycle Arrest (e.g., G2/M Phase) compound->cycle apoptosis Induction of Apoptosis (Caspase Activation) compound->apoptosis senescence Induction of Cellular Senescence compound->senescence death Cancer Cell Death dna->death cycle->death apoptosis->death senescence->death Growth Arrest

Caption: Simplified overview of potential anticancer mechanisms of action.

Quantitative Data Summary: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative imidazole derivatives against human cancer cell lines. Lower IC50 values denote greater cytotoxic potency.

Compound ClassCell Line (Cancer Type)IC50 Range (µM)Reference(s)
Ag(I) N-Heterocyclic Carbene ComplexesOVCAR-3 (Ovarian)~10[17]
Ag(I) N-Heterocyclic Carbene ComplexesMB157 (Breast)~10[17]
Ruthenium (II) Cyclic DerivativeA549 (Lung)Potent[16]
2,4,5-Trisubstituted ImidazolesNCI-60 PanelVaries[15]
Imidazole-Pyridine HybridsBreast Cancer LinesVaries[18]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Causality of Experimental Design:

  • Cell Seeding: A specific number of cells are seeded to ensure they are in the logarithmic growth phase during the experiment, making them sensitive to cytotoxic agents.

  • Drug Treatment: A range of concentrations is used to generate a dose-response curve, from which the IC50 value can be accurately calculated.

  • MTT Reagent: The yellow tetrazolium salt (MTT) is metabolically reduced by mitochondrial reductase enzymes in living, viable cells to form a purple formazan precipitate. This conversion is directly proportional to the number of living cells.

  • Solubilization: DMSO is used to dissolve the insoluble formazan crystals, creating a colored solution.

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (~570 nm), which quantifies the amount of formazan and thus the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test imidazole derivative in culture media. Remove the old media from the plate and add 100 µL of the media containing the various compound concentrations. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

G s1 Seed Cancer Cells in 96-Well Plate s2 Incubate 24h (for attachment) s1->s2 s3 Treat with Serial Dilutions of Compound s2->s3 s4 Incubate 48-72h s3->s4 s5 Add MTT Reagent s4->s5 s6 Incubate 4h (Formazan Formation) s5->s6 s7 Remove Media, Add DMSO to Solubilize s6->s7 s8 Read Absorbance (570 nm) s7->s8 s9 Calculate % Viability & Determine IC50 s8->s9

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Part 4: Emerging Therapeutic Areas

Beyond antimicrobial and anticancer applications, the this compound scaffold has given rise to derivatives with potential in other therapeutic areas:

  • Anti-inflammatory Activity: Certain 2-substituted-4,5-diphenyl-1H-imidazoles have shown anti-inflammatory effects in carrageenan-induced paw edema models.[10]

  • Antitubercular Activity: Nitroimidazole derivatives have demonstrated potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1][10]

  • Antidepressant Properties: A series of 2-substituted 4,5-dihydro-1H-imidazole derivatives were found to possess a unique combination of α2-adrenoreceptor antagonism and serotonin-selective reuptake inhibition, indicating potential as antidepressants.[19]

Conclusion and Future Perspectives

The this compound core is a highly valuable and versatile scaffold in modern drug discovery. While the parent molecule itself is primarily a synthetic building block, the derivatives constructed upon its frame exhibit a remarkable breadth of biological activities. The ease of synthesis, particularly via multi-component reactions like the Debus-Radziszewski synthesis, allows for the rapid generation of chemical libraries for screening. The proven potential in developing potent antimicrobial and anticancer agents underscores the importance of continued research in this area.

Future efforts should focus on:

  • Rational Design: Employing computational modeling and structure-activity relationship (SAR) studies to design derivatives with enhanced potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Deeper investigation into the precise molecular targets and signaling pathways modulated by the most active compounds.

  • Pharmacokinetic Profiling: Optimizing derivatives to improve their ADME (absorption, distribution, metabolism, and excretion) properties for better in vivo efficacy and safety.

  • Hybrid Molecules: Combining the imidazole scaffold with other known pharmacophores to create hybrid molecules with synergistic or multi-target activities.[18]

The this compound scaffold represents not just a historical chemical entity, but a continuing source of inspiration for the development of next-generation therapeutics to combat a wide range of human diseases.

References

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  • Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH.
  • Wentland, M. P., Bailey, D. M., Alexander, E. J., Castaldi, M. J., Ferrari, R. A., Haubrich, D. R., ... & Perrone, M. H. (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of medicinal chemistry, 30(8), 1482-1489.
  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega.
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An In-Depth Technical Guide to the Synthesis of 4,5-Dimethyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,5-dimethyl-1H-imidazole core is a foundational scaffold in medicinal chemistry and materials science, prized for its versatile synthetic handles and significant biological activity. This technical guide provides an in-depth exploration of the primary synthetic routes to this valuable heterocyclic system. We will dissect classical methodologies, including the Debus-Radziszewski reaction, and examine modern advancements that offer improved efficiency and greener chemical profiles. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower rational synthetic design and troubleshooting.

Introduction: The Significance of the this compound Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine. The specific 4,5-dimethyl substitution pattern offers a unique combination of steric and electronic properties, influencing the molecule's interaction with biological targets and providing a robust platform for further functionalization. Derivatives of this core have demonstrated a wide range of pharmacological activities, including their use as kinase inhibitors, antibacterial agents, and anticancer agents.[1] The ability to selectively modify the N-1, N-3, and C-2 positions allows for the generation of vast chemical diversity, making efficient and reliable synthetic access to the this compound core a critical endeavor for drug discovery and development.

Core Synthetic Strategies: From Classic Reactions to Modern Innovations

The synthesis of the this compound core can be approached through several key methodologies. The choice of a particular route is often dictated by the desired substitution pattern, scalability, and available starting materials.

The Debus-Radziszewski Reaction: A Cornerstone of Imidazole Synthesis

The Debus-Radziszewski reaction is a classic, multi-component reaction that remains a widely used and commercially important method for the synthesis of imidazoles.[1][2][3][4] This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or a primary amine. For the synthesis of this compound, the key starting materials are diacetyl (butane-2,3-dione), formaldehyde, and a source of ammonia.

Mechanism and Rationale:

The reaction is thought to proceed in two main stages.[1][2] First, the 1,2-dicarbonyl compound (diacetyl) condenses with two molecules of ammonia to form a diimine intermediate. This step is crucial as it sets up the nitrogen atoms of the imidazole ring. In the second stage, this diimine intermediate condenses with an aldehyde (formaldehyde). The ensuing cyclization and subsequent aromatization lead to the formation of the stable imidazole ring. The use of a primary amine in place of one equivalent of ammonia allows for the direct synthesis of N-substituted imidazoles.[1][2]

Diagram: Proposed Mechanism of the Debus-Radziszewski Reaction

G cluster_0 Step 1: Diimine Formation cluster_1 Step 2: Cyclization and Aromatization A Diacetyl + 2 NH₃ B Diimine Intermediate A->B Condensation -2 H₂O C Diimine Intermediate + Formaldehyde D Cyclized Intermediate C->D Condensation - H₂O E This compound D->E Oxidation (Aromatization)

Caption: A simplified workflow of the Debus-Radziszewski reaction.

Modern Synthetic Approaches: Enhancing Efficiency and Sustainability

While the Debus-Radziszewski reaction is robust, modern synthetic chemistry has sought to improve upon its limitations, such as sometimes harsh reaction conditions and moderate yields.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[5] In the context of imidazole synthesis, microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields.[2] The efficient and uniform heating provided by microwaves is particularly beneficial for driving the condensation and cyclization steps of the Debus-Radziszewski reaction.[5][6]

One-Pot Syntheses:

One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of operational simplicity, time savings, and reduced waste generation.[3][7] For the synthesis of this compound derivatives, one-pot approaches often combine the initial imidazole ring formation with subsequent functionalization steps, streamlining the overall synthetic sequence.

Green Chemistry Approaches:

The principles of green chemistry are increasingly influencing synthetic route design. For imidazole synthesis, this has led to the development of protocols that utilize more environmentally benign solvents, reusable catalysts, and solvent-free reaction conditions.[3] For instance, the use of solid-supported catalysts or carrying out reactions under solvent-free conditions can significantly reduce the environmental impact of the synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the this compound core and a key derivative.

Synthesis of this compound via a Debus-Radziszewski Approach

This protocol is a representative procedure based on the principles of the Debus-Radziszewski reaction.

Materials:

  • Diacetyl (Butane-2,3-dione)

  • Formaldehyde (37% aqueous solution)

  • Ammonium acetate

  • Glacial acetic acid

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diacetyl (1.0 eq), formaldehyde (1.1 eq), and ammonium acetate (2.5 eq) in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole

This protocol details the chlorination of the pre-formed this compound.

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the purified this compound (1.0 eq) in anhydrous DCM or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the completion of the reaction.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2-chloro-4,5-dimethyl-1H-imidazole by column chromatography or recrystallization.

Derivatization of the this compound Core

The true utility of the this compound scaffold lies in its potential for further functionalization at the N-1 and C-2 positions.

N-Alkylation and N-Arylation

The N-H proton of the imidazole ring can be readily deprotonated with a suitable base, and the resulting imidazolate anion can be alkylated or arylated with a variety of electrophiles. Common conditions involve the use of bases such as sodium hydride, potassium carbonate, or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in polar aprotic solvents like DMF or acetonitrile. The choice of base and solvent can influence the regioselectivity of the reaction in unsymmetrical imidazoles.

C-2 Functionalization

The C-2 position of the imidazole ring is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of any existing substituents.

  • C-2 Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or direct C-H arylation, can be employed to introduce aryl groups at the C-2 position.[8][9]

  • Synthesis of 2-Amino-4,5-dimethyl-1H-imidazole: This can be achieved through multi-step sequences, for example, via a 2-mercaptoimidazole intermediate or by direct amination of a 2-haloimidazole derivative.

  • Synthesis of 2-Mercapto-4,5-dimethyl-1H-imidazole: The reaction of an appropriate α-aminoketone precursor with potassium thiocyanate is a common method for the synthesis of 2-mercaptoimidazoles.[10]

Diagram: Key Functionalization Pathways for this compound

G cluster_0 Alternative Routes A This compound B N-Substituted-4,5-dimethyl-1H-imidazole A->B N-Alkylation/ N-Arylation C 2-Halo-4,5-dimethyl-1H-imidazole A->C Halogenation D 2-Aryl-4,5-dimethyl-1H-imidazole C->D Cross-Coupling E 2-Amino-4,5-dimethyl-1H-imidazole C->E Amination F 2-Mercapto-4,5-dimethyl-1H-imidazole G α-aminoketone + KSCN G->F

Sources

4,5-Dimethyl-1H-imidazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5-Dimethyl-1H-imidazole is a heterocyclic organic compound that has garnered significant attention in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural features and versatile chemical reactivity make it a valuable building block for the synthesis of a wide array of biologically active molecules and functional materials. This in-depth technical guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, key reactions, and diverse applications. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its use in experimental settings.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal starting point for the design of enzyme inhibitors and other therapeutic agents.[3] The imidazole nucleus is a critical component in many drugs due to its ability to enhance pharmacological properties such as solubility and bioavailability.[1] Derivatives of imidazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic properties.[1][4]

This compound, a simple substituted imidazole, serves as a key intermediate in the synthesis of more complex molecules. The methyl groups at the 4 and 5 positions influence its steric and electronic properties, providing a unique platform for chemical modifications and biological interactions.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is crucial for its effective application in research and development.

Physical Properties
PropertyValueSource
CAS Number 2302-39-8[5][6]
Molecular Formula C5H8N2[5][6]
Molecular Weight 96.13 g/mol [5][6]
Melting Point 121-122 °C[5][7]
Boiling Point 284.3 ± 9.0 °C at 760 mmHg[5]
Density 1.0 ± 0.1 g/cm³[5]
Appearance Pale yellow to light orange crystalline solid[7]
pKa 15.26 ± 0.10 (Predicted)[7]
Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule.[6][11]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The exact mass of this compound is 96.068748 Da.[5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. A common and effective method is the condensation reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia, a variant of the Radziszewski imidazole synthesis.[12]

General Synthetic Protocol: Radziszewski-type Synthesis

This protocol outlines a plausible and widely adaptable method for the synthesis of the this compound core.

Materials:

  • Butane-2,3-dione (Diacetyl)

  • Formaldehyde

  • Ammonium acetate

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve butane-2,3-dione (1 equivalent) and ammonium acetate (2.5 equivalents) in glacial acetic acid.

  • Addition of Aldehyde: To this mixture, add formaldehyde (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice-cold water.

  • Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure compound.[13]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification butanedione Butane-2,3-dione solvent Glacial Acetic Acid butanedione->solvent formaldehyde Formaldehyde formaldehyde->solvent ammonium_acetate Ammonium Acetate ammonium_acetate->solvent reflux Reflux (2-3h) solvent->reflux neutralization Neutralization (NaHCO3) reflux->neutralization extraction Extraction (DCM) neutralization->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Reactions

The imidazole ring in this compound exhibits versatile reactivity. The two nitrogen atoms possess different chemical properties; one is a basic "pyridine-like" nitrogen, while the other is a non-basic "pyrrole-like" nitrogen.

N-Alkylation and N-Arylation

The nitrogen atoms of the imidazole ring can be readily alkylated or arylated to introduce various substituents. This is a common strategy for modifying the properties of imidazole-containing compounds.

Electrophilic Substitution

The imidazole ring can undergo electrophilic substitution reactions, such as halogenation. For instance, chlorination can be achieved using reagents like N-Chlorosuccinimide (NCS).[13]

Coordination Chemistry

Imidazole and its derivatives are excellent ligands in coordination chemistry, readily coordinating with a variety of metal ions through the pyridine-like nitrogen atom.[13][14] This property is crucial for their role in metalloenzymes and the development of metal-based drugs and catalysts.[13] The coordination of imidazole ligands to metal ions like copper(II) and zinc(II) has been shown to enhance their antimicrobial properties.[13]

Michael Addition

Imidazole derivatives can participate in Michael addition reactions, a versatile method for carbon-carbon bond formation.[15]

Applications in Research and Drug Development

The unique properties of this compound and its derivatives have led to their application in several areas.

Medicinal Chemistry and Drug Discovery

The imidazole scaffold is a cornerstone in medicinal chemistry.[1][3] Derivatives of this compound have been investigated for a wide range of pharmacological activities:

  • Anticancer Activity: Imidazole-based compounds have shown promise as anticancer agents.[1][16]

  • Antibacterial and Antifungal Activity: Many imidazole derivatives exhibit potent antimicrobial properties.[1][17][18]

  • Anti-inflammatory and Analgesic Activity: The imidazole nucleus is found in compounds with anti-inflammatory and analgesic effects.[1][4]

  • Kinase Inhibition: The imidazole ring is a privileged scaffold for the design of kinase inhibitors, which are crucial in treating diseases like cancer and inflammatory disorders.[3]

Coordination Chemistry and Catalysis

As mentioned earlier, this compound is a valuable ligand for the synthesis of coordination complexes.[13][19][20][21] These complexes have applications in:

  • Catalysis: Metal-imidazole complexes can act as catalysts in various organic transformations.

  • Materials Science: They are used in the construction of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.[14]

Corrosion Inhibition

Imidazole derivatives have been studied as effective corrosion inhibitors for various metals and alloys.[22] They form a protective film on the metal surface, preventing corrosion.[22]

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin.[6] It can cause skin irritation and serious eye irritation.[6][23] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[24][25] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS).[24][26]

Conclusion

This compound is a versatile and valuable chemical entity with a wide range of applications, particularly in the realm of drug discovery and materials science. Its straightforward synthesis, well-defined physicochemical properties, and diverse reactivity make it an attractive starting material for the development of novel compounds with significant biological and material properties. This guide has provided a comprehensive overview of its core characteristics and applications, intended to serve as a foundational resource for researchers and scientists in the field.

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An In-depth Technical Guide to the Theoretical and Computational Investigation of 4,5-Dimethyl-1H-imidazole and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 4,5-dimethyl-1H-imidazole and its derivatives. As a core scaffold in numerous biologically active compounds, understanding its intrinsic electronic and structural properties is paramount for rational drug design and materials science. This document synthesizes findings from various computational studies, focusing on quantum chemical calculations to elucidate molecular structure, vibrational spectra, electronic properties, and non-linear optical behavior. Detailed protocols for Density Functional Theory (DFT) calculations, analysis of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and vibrational analysis are presented. The causality behind methodological choices is explained to provide a framework for designing robust computational investigations of imidazole-based compounds.

Introduction: The Significance of the this compound Scaffold

The imidazole ring is a fundamental heterocyclic motif present in a vast array of biologically important molecules, including the amino acid histidine and purines.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, such as antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2] The this compound core, in particular, serves as a crucial building block in medicinal chemistry and materials science. The addition of methyl groups to the imidazole ring can significantly influence its electronic and steric properties, thereby modulating its biological activity and material characteristics.

Theoretical and computational chemistry offer powerful tools to investigate the properties of this compound and its derivatives at the molecular level. These methods provide insights that are often difficult or impossible to obtain through experimental techniques alone. By modeling molecular structure, electronic distribution, and spectroscopic properties, researchers can predict the behavior of these compounds, guide synthetic efforts, and understand their mechanisms of action. This guide will delve into the key computational approaches used to study this important molecular scaffold.

Core Computational Methodologies: A Primer

The foundation of modern computational studies on molecules like this compound lies in quantum mechanics. Density Functional Theory (DFT) has emerged as the most widely used method due to its favorable balance of accuracy and computational cost.

Density Functional Theory (DFT)

DFT calculations are used to determine the electronic structure of a molecule, from which a wide range of properties can be derived.[3] The choice of a functional and a basis set is a critical decision in any DFT study.

  • Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for organic molecules as it often provides reliable results for geometry optimization and electronic properties.[4]

  • Basis Sets: The basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) and 6-311G(d,p), are commonly employed.[4] The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in heterocyclic systems. For studies involving anions or excited states, diffuse functions (e.g., 6-311++G(d,p)) are recommended.[5]

Experimental Protocol: A Standard DFT Workflow

A typical computational workflow for analyzing a this compound derivative is as follows:

  • Molecule Construction: The 3D structure of the molecule is built using a molecular modeling program (e.g., GaussView, Avogadro).

  • Geometry Optimization: An initial geometry optimization is performed to find the most stable, lowest-energy conformation of the molecule. This is a crucial step as all subsequent property calculations depend on the optimized geometry.[6]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic properties and vibrational frequencies for IR and Raman spectra.[7]

  • Property Calculations: Once a stable structure is confirmed, various electronic properties are calculated. This can include:

    • Frontier Molecular Orbitals (HOMO-LUMO) analysis.

    • Molecular Electrostatic Potential (MEP) mapping.

    • Non-Linear Optical (NLO) properties.

    • NMR chemical shifts.

    • UV-Vis absorption spectra using Time-Dependent DFT (TD-DFT).[8]

Below is a Graphviz diagram illustrating this computational workflow.

computational_workflow mol_build Molecule Construction geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Validation: No Imaginary Frequencies freq_calc->validation prop_calc Property Calculations homo_lumo HOMO-LUMO Analysis prop_calc->homo_lumo mep MEP Mapping prop_calc->mep nlo NLO Properties prop_calc->nlo nmr NMR Chemical Shifts prop_calc->nmr uv_vis UV-Vis Spectra (TD-DFT) prop_calc->uv_vis validation->prop_calc Proceed if stable

Caption: A typical workflow for the computational analysis of this compound derivatives.

Structural and Vibrational Analysis

Molecular Geometry

The optimized molecular structure provides key information on bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from X-ray crystallography, if available, to validate the chosen computational method. For instance, in a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the calculated geometrical parameters were found to be in good agreement with related XRD data.[9]

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational analysis is a powerful tool for identifying functional groups and understanding the bonding within a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared to experimental FT-IR and FT-Raman spectra.[10] The assignment of vibrational modes is often aided by Potential Energy Distribution (PED) analysis.[11]

Key Vibrational Modes for Imidazole Derivatives:

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
N-H Stretching3200 - 3500[10]
Aromatic C-H Stretching3000 - 3100
C=N Stretching1490 - 1520
C=C Aromatic Stretching1430 - 1625
C-H in-plane bending1000 - 1300[10]
C-H out-of-plane bending690 - 900[10]

The following diagram illustrates the process of correlating theoretical and experimental vibrational spectra.

vibrational_analysis dft_calc DFT Calculation (Geometry Optimization & Frequency) scaling Frequency Scaling dft_calc->scaling exp_spectra Experimental Spectra (FT-IR & FT-Raman) comparison Comparison & Correlation exp_spectra->comparison ped_analysis PED Analysis scaling->ped_analysis assignment Vibrational Mode Assignment ped_analysis->assignment assignment->comparison

Caption: Workflow for vibrational analysis of this compound derivatives.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons.[12][13] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a measure of the molecule's chemical reactivity and stability.[9] A smaller energy gap suggests that the molecule is more easily excitable and more reactive.[4]

In studies of this compound derivatives, the HOMO is often located on the electron-rich imidazole ring and adjacent aromatic systems, while the LUMO can be distributed across different parts of the molecule depending on the substituents.[9][14] For example, in 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO is delocalized over the entire molecule, while the LUMO is primarily on the imidazole and chlorophenyl rings.[9] The calculated HOMO-LUMO gap for this molecule is 4.0106 eV, indicating good chemical stability.[9]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[1] The MEP surface is colored to represent different electrostatic potential values:

  • Red: Regions of high electron density (negative potential), indicating sites for electrophilic attack.

  • Blue: Regions of low electron density (positive potential), indicating sites for nucleophilic attack.

  • Green: Regions of neutral potential.

For imidazole derivatives, the nitrogen atoms of the imidazole ring are typically regions of high electron density (red), making them susceptible to electrophilic attack.[1] The hydrogen atoms, particularly the N-H proton, are regions of low electron density (blue) and are thus acidic.[1]

Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems can exhibit significant non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics.[15] The key parameter for NLO activity is the first-order hyperpolarizability (β₀). Computational methods can be used to calculate this property.

For instance, the NLO properties of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole have been investigated using DFT.[2] The calculated first-order hyperpolarizability was found to be significantly higher than that of urea, a standard NLO material, suggesting that this class of compounds has potential as NLO materials.[2]

Tautomerism and Isomerization

Imidazole and its derivatives can exist in different tautomeric forms.[16] For this compound, tautomerism involves the migration of the proton between the two nitrogen atoms. Computational studies can be used to determine the relative stabilities of these tautomers in the gas phase and in different solvents.[17]

In a study of a related molecule, 4,5-dimethyl-2-(2-hydroxyphenyl)imidazole, quantum mechanical calculations were used to investigate the ground-state tautomerism and rotational isomerization.[17] The results showed that the relative stabilities of the different forms were influenced by factors such as aromaticity and intramolecular hydrogen bonding.[17]

Conclusion

Theoretical and computational studies provide a powerful and indispensable framework for understanding the structure, reactivity, and properties of this compound and its derivatives. DFT calculations, in particular, offer a robust and versatile toolkit for predicting molecular geometries, vibrational spectra, electronic properties, and NLO activity. The insights gained from these computational investigations are crucial for the rational design of new drugs and materials based on this important heterocyclic scaffold. By carefully selecting computational methods and validating the results against experimental data where possible, researchers can accelerate the discovery and development of novel imidazole-based compounds with desired functionalities.

References

  • MJM. Nonlinear optical Investigations of 2-(4-Chlorophenyl)-1-((furan-2-yl) methyl) -4,5-dimethyl-1H-imidazole – A DFT Approach. 2020.
  • Ground-state tautomerism and rotational isomerization in 4,5-dimethyl-2-(2-hydroxyphenyl)imidazole in the gas phase and in polar solvents: a theoretical study of the aromaticity, intramolecular hydrogen-bond strength and differential solute–solvent interactions. RSC Publishing.
  • Vibrational Assignments of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl).
  • Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry.
  • A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2.
  • Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl). MJM. 2020.
  • Keto‐enol tautomerism of the 4,5‐dimethyl‐2‐(2′‐hydroxyphenyl)imidazole in water solution: Modeling equilibrium between neutral forms and accurate assignment of the absorption bands. ResearchGate.
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  • One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubMed Central. 2022 Oct 15.
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central.
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  • 2.02: LFT and Frontier Molecular Orbital Theory. Chemistry LibreTexts. 2020 Mar 19.
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  • Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) insights, electronic profiling and DFT computations on ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-nitrophenyl)methanone, an imidazole-bearing anti-Candida agent. ResearchGate.
  • This compound. PubChem.
  • Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed. 2006 Jun 12.
  • 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z-Scan Technique and Quantum Mechanical Calculations. ResearchGate. 2021 Mar 17.
  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). NIH. 2021 Nov 19. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623864/.
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  • Energy level diagrams and frontier molecular orbitals with HOMO-LUMO. ResearchGate.
  • (a) Molecular electrostatic potential map calculated at. ResearchGate.
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  • Computational studies on imidazole heme conformations. PubMed.

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discovery and history of 4,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 4,5-Dimethyl-1H-imidazole

Abstract

The imidazole moiety is a cornerstone of heterocyclic chemistry, integral to numerous biological processes and pharmaceutical agents.[1][2][3] This technical guide provides a comprehensive exploration of a specific, yet significant, derivative: this compound. We delve into the historical context of its discovery, rooted in the pioneering work on the imidazole nucleus itself, and provide a detailed examination of its cornerstone synthesis via the Debus-Radziszewski reaction. This document is structured to provide researchers, scientists, and drug development professionals with not only the synthetic protocols but also the underlying mechanistic principles and historical significance, fostering a deeper understanding of this versatile chemical entity.

Part 1: The Genesis of the Imidazole Ring: A Historical Perspective

The story of this compound is intrinsically linked to the discovery of its parent heterocycle. The imidazole ring system was first synthesized and characterized in 1858 by the German chemist Heinrich Debus.[4] He prepared the parent compound, which he named "glyoxaline," by reacting glyoxal (the simplest 1,2-dicarbonyl) and formaldehyde with ammonia.[4][5] This reaction, while groundbreaking, often resulted in low yields.[6]

Decades later, in 1882, Polish chemist Bronisław Radziszewski expanded upon this work. He demonstrated that the synthesis could be generalized to a variety of 1,2-dicarbonyls, aldehydes, and ammonia, thereby creating a versatile method for producing a wide range of substituted imidazoles.[7] This multi-component reaction is now known as the Debus-Radziszewski imidazole synthesis , and it remains the most fundamental and historically significant route to the 4,5-disubstituted imidazole core.[2][6][7]

Part 2: The Cornerstone Synthesis of this compound

The Debus-Radziszewski reaction provides a direct and elegant pathway to this compound. The synthesis is a three-component condensation reaction that utilizes:

  • A 1,2-dicarbonyl compound : For this specific target, 2,3-butanedione (commonly known as diacetyl or biacetyl) is used, which provides the C4 and C5 carbons and their respective methyl substituents.[8][9]

  • An aldehyde : To yield an imidazole with an unsubstituted C2 position, formaldehyde is the required aldehyde.

  • A nitrogen source : Two equivalents of ammonia are used, which provide the two nitrogen atoms of the heterocyclic ring.

The overall reaction can be summarized as the condensation of the dicarbonyl, aldehyde, and ammonia to form the imidazole ring.[7][10]

Reaction Mechanism

While the precise mechanism is not definitively certain, the reaction is generally understood to proceed in two main stages.[7]

  • Diimine Formation : The 1,2-dicarbonyl (2,3-butanedione) first condenses with two equivalents of ammonia to form a diimine intermediate.

  • Cyclization with Aldehyde : This diimine intermediate then reacts with the aldehyde (formaldehyde). The process involves the formation of a C-N bond and subsequent cyclization, followed by an oxidation (dehydrogenation) step to yield the final aromatic imidazole ring.

Debus_Radziszewski_Mechanism Debus-Radziszewski Mechanism for this compound Reactants 2,3-Butanedione + Formaldehyde + 2 NH₃ Diimine Diimine Intermediate Reactants->Diimine Condensation (-2 H₂O) Cyclized Dihydroimidazole Intermediate Diimine->Cyclized + Formaldehyde Cyclization Product This compound Cyclized->Product Oxidation (-H₂)

Caption: The Debus-Radziszewski reaction pathway.

Part 3: The Building Blocks: Precursor History

A brief understanding of the key reactant, 2,3-butanedione, adds valuable context.

  • 2,3-Butanedione (Diacetyl) : This α-diketone is a naturally occurring compound found in many foods and is a byproduct of fermentation.[8] It is responsible for the characteristic buttery flavor of chardonnay wines and some beers.[8] Its chemical properties and reactivity have been studied extensively, making it a readily available and well-understood precursor for this synthesis.[9][11][12]

Part 4: Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for verifying the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 2302-39-8 [13][14][15]
Molecular Formula C₅H₈N₂ [13][15]
Molar Mass 96.13 g/mol [13][15]
Appearance White to off-white crystalline solid [4]
Melting Point 118-122 °C Varies by source
Boiling Point 265 °C Varies by source

| pKa (conjugate acid) | ~7.5 - 8.0 |[13] |

Table 2: Representative Spectroscopic Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Notes
¹H NMR (CDCl₃) ~7.4 Singlet H2 proton on the imidazole ring.
~2.2 Singlet Protons of the two methyl groups at C4 and C5.
Variable Broad Singlet N-H proton; shift is concentration and solvent dependent.
¹³C NMR (CDCl₃) ~135 C2 carbon.
~125 C4 and C5 carbons (quaternary).
~12 Methyl group carbons.

Note: NMR shifts are approximate and can vary based on solvent and concentration.[16]

Part 5: Detailed Synthetic Protocol

This section provides a self-validating, step-by-step methodology for the synthesis of this compound based on the classical Debus-Radziszewski reaction. The causality for key steps is explained.

Experimental Workflow Diagram

Workflow A 1. Reactant Charging (2,3-Butanedione, NH₄OAc, Paraformaldehyde in Acetic Acid) B 2. Reflux Reaction (e.g., 110-120°C, 2-4 hours) A->B Heat C 3. Reaction Cooldown & Quenching (Cool to RT, pour into ice water) B->C Monitor by TLC D 4. Basification (Add conc. NH₄OH to pH > 9) C->D E 5. Product Extraction (e.g., with Dichloromethane or Ethyl Acetate) D->E F 6. Drying & Concentration (Dry organic layer, evaporate solvent) E->F G 7. Purification (Recrystallization or Column Chromatography) F->G H 8. Characterization (NMR, IR, MP) G->H

Caption: Step-by-step experimental workflow for synthesis.

Protocol: Synthesis from 2,3-Butanedione
  • Objective: To synthesize this compound via a one-pot condensation reaction.

  • Reagents:

    • 2,3-Butanedione (Diacetyl)

    • Ammonium Acetate (serves as the ammonia source and a mild acidic catalyst)

    • Paraformaldehyde (a stable source of formaldehyde)

    • Glacial Acetic Acid (solvent and catalyst)

    • Concentrated Ammonium Hydroxide (for basification)

    • Dichloromethane or Ethyl Acetate (for extraction)

    • Anhydrous Magnesium or Sodium Sulfate (for drying)

  • Procedure:

    • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,3-butanedione (1.0 eq), ammonium acetate (2.0-2.5 eq), and paraformaldehyde (1.0 eq) in glacial acetic acid.

      • Causality: Acetic acid serves as a polar solvent that can dissolve all reactants and acts as a Brønsted acid catalyst to facilitate the condensation and dehydration steps. Ammonium acetate is a convenient solid source of ammonia.

    • Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

      • Causality: The elevated temperature provides the necessary activation energy for the multiple condensation and dehydration steps involved in forming the imidazole ring.

    • Work-up - Quenching and Basification: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker of ice-cold water. Neutralize the acidic solution by carefully adding concentrated ammonium hydroxide until the pH is basic (pH > 9).

      • Causality: Quenching in water precipitates some impurities and dilutes the acid. Basification is crucial to deprotonate the imidazole product (which would be protonated in the acidic medium), rendering it neutral and thus extractable into an organic solvent.

    • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

      • Causality: The neutral imidazole product has higher solubility in moderately polar organic solvents than in the aqueous salt solution, allowing for its selective removal.

    • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or water) or by column chromatography on silica gel.

      • Causality: Recrystallization is an effective method for purifying crystalline solids by leveraging differences in solubility between the product and impurities at different temperatures.

Part 6: Modern Relevance and Outlook

While the Debus-Radziszewski synthesis is classical, this compound and its derivatives remain highly relevant. The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous drugs due to its ability to act as a hydrogen bond donor and acceptor and to coordinate with metal ions in enzymes.[1][17][18] The 4,5-dimethyl substitution pattern provides a specific steric and electronic profile that can be exploited in the design of ligands for various biological targets, including N-heterocyclic carbene (NHC) precursors and building blocks for more complex molecules.[19]

Part 7: References

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Verma, A., Joshi, S., & Singh, D. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC, National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

  • Dr. Raghu Prasad. (2023, April 23). Debus Radzisewski Imidazole Synthesis [Video]. YouTube. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Imidazole-Based Compounds in Chemical Applications. Retrieved from [Link]

  • Os'kina, I. A., et al. (2021). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Butanedione. Retrieved from [Link]

  • Wikipedia. (n.d.). Glyoxal. Retrieved from [Link]

  • ResearchGate. (2020). Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. Retrieved from [Link]

  • Journal of Chemical Reviews. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Reactivity and Respiratory Toxicity of the -Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,3-Butanedione. NIST Chemistry WebBook. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (2021). Manufacture of 40% Glyoxal Based on Oxidative Dehydrogenation using Silver Catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Novel [4,5-e][7][20]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. Retrieved from [Link]

  • PubMed. (1999). Origin of 2,3-pentanedione and 2,3-butanedione in D-glucose/L-alanine Maillard model systems. Retrieved from [Link]

  • Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid. Retrieved from

  • Ataman Kimya. (n.d.). GLYOXAL. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis of Optically Active Imidazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]

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Spectroscopic Characterization of 4,5-Dimethyl-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,5-Dimethyl-1H-imidazole (CAS No: 2302-39-8), a key heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the principles and practical applications of various spectroscopic techniques for the unequivocal identification and structural elucidation of this molecule. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section will provide not only the expected spectral data but also the underlying scientific rationale for the experimental choices and data interpretation, ensuring a thorough understanding for both novice and experienced analysts.

Introduction: The Significance of this compound

This compound is a substituted imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The imidazole moiety is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and many pharmaceuticals. The specific substitution pattern of two methyl groups at the 4 and 5 positions influences the molecule's electronic properties, reactivity, and potential as a ligand or pharmacophore.

Accurate and unambiguous characterization is the bedrock of all scientific inquiry and is particularly critical in drug discovery and development. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and structure of synthesized compounds like this compound. This guide will walk through the essential spectroscopic workflows, providing the "what," "how," and, most importantly, the "why" behind each analytical step.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their relationships to one another.

A robust ¹H NMR experiment is designed to provide clear, reproducible data. The following protocol for a standard ¹H NMR analysis of this compound is a self-validating system through the use of an internal standard and a well-characterized deuterated solvent.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

  • Instrumental Setup:

    • The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.

    • The sample is shimmed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.

  • Data Acquisition:

    • A standard one-pulse ¹H NMR experiment is performed.

    • Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to ensure a good signal-to-noise ratio and accurate integration.

Diagram: ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl3) prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire ¹H NMR Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Chemical Shift Referencing proc2->proc3 proc4 Spectral Interpretation proc3->proc4

Caption: Workflow for ¹H NMR analysis of this compound.

Due to the scarcity of publicly available experimental ¹H NMR spectra for this compound, a predicted spectrum is presented below. This prediction is based on computational algorithms that are widely used and generally reliable for small organic molecules.[3][4][5][6][7]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

SignalPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
1~ 2.15Singlet6HCH₃ at C4 and C5
2~ 7.45Singlet1HCH at C2
3BroadSinglet1HNH

Causality Behind the Predicted Spectrum:

  • Methyl Protons (Signal 1): The two methyl groups at positions 4 and 5 are chemically equivalent due to the rapid tautomerism of the N-H proton between the two nitrogen atoms. This equivalence results in a single signal for all six protons. The predicted chemical shift of around 2.15 ppm is in the expected region for methyl groups attached to an aromatic ring. The signal is a singlet as there are no adjacent protons to couple with.

  • C2-Proton (Signal 2): The proton at the C2 position is on an electron-deficient carbon due to the adjacent nitrogen atoms. This deshielding effect causes its signal to appear downfield, predicted around 7.45 ppm. This signal is also a singlet as it has no neighboring protons.

  • N-H Proton (Signal 3): The N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or other exchangeable protons. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: A Carbon-centric View

Carbon-13 NMR provides information about the carbon framework of a molecule.

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation of the ¹³C nucleus. A standard ¹³C{¹H} NMR experiment involves proton decoupling, which results in a spectrum of singlets, simplifying interpretation and improving the signal-to-noise ratio.

The following data is based on an experimental spectrum available in public databases.[1]

Table 2: Experimental ¹³C NMR Data for this compound

SignalExperimental Chemical Shift (ppm)Assignment
1~ 11.0C H₃ at C4 and C5
2~ 125.0C 4 and C 5
3~ 135.0C 2

Causality Behind the Spectrum:

  • Methyl Carbons (Signal 1): The carbons of the two equivalent methyl groups are in a shielded environment, resulting in an upfield signal at approximately 11.0 ppm.

  • C4 and C5 Carbons (Signal 2): The two sp²-hybridized carbons at positions 4 and 5 are also equivalent due to tautomerism. Their chemical shift around 125.0 ppm is typical for carbons in an aromatic heterocyclic ring.

  • C2 Carbon (Signal 3): The carbon at the C2 position is situated between two electronegative nitrogen atoms, leading to significant deshielding and a downfield chemical shift of approximately 135.0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: Unveiling Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Experimental Protocol: The KBr Pellet Method

For a solid sample like this compound, the KBr pellet method is a common and reliable technique.

  • Sample Preparation:

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to IR radiation.

    • The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

  • Data Acquisition:

    • A background spectrum of a pure KBr pellet or the empty sample compartment is recorded.

    • The KBr pellet containing the sample is placed in the spectrometer, and the IR spectrum is recorded.

Diagram: FTIR KBr Pellet Preparation Workflow

Caption: Workflow for FTIR analysis using the KBr pellet method.

Expected FTIR Spectrum and Interpretation

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch (methyl groups)
Broad, ~ 3000-2500Broad, MediumN-H stretch (hydrogen-bonded)
~ 1600-1450Medium-StrongC=C and C=N ring stretching
~ 1450MediumC-H bending (methyl groups)
~ 1100-1000MediumRing breathing modes

Causality Behind the Absorption Bands:

  • N-H Stretch: The N-H stretching vibration in imidazoles is often broad due to intermolecular hydrogen bonding in the solid state.

  • C-H Stretches: The spectrum will show distinct regions for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching from the methyl groups (below 3000 cm⁻¹).

  • Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the imidazole ring typically appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and thermally stable compounds like this compound.

  • Sample Introduction: A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph.

  • Separation: The sample is vaporized and travels through a capillary column, where it is separated from the solvent and any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Diagram: GC-MS Analysis Workflow

G cluster_gc Gas Chromatography cluster_ms Mass Spectrometry gc1 Sample Injection gc2 Vaporization gc1->gc2 gc3 Separation in Capillary Column gc2->gc3 ms1 Ionization (EI) gc3->ms1 ms2 Mass Analysis ms1->ms2 ms3 Detection ms2->ms3

Caption: A simplified workflow for GC-MS analysis.

Experimental Mass Spectrum and Interpretation

The mass spectrum of this compound is available in the NIST database.[1]

Table 4: Key Ions in the Mass Spectrum of this compound

m/zRelative IntensityAssignment
96HighMolecular Ion [M]⁺
95Moderate[M-H]⁺
81Moderate[M-CH₃]⁺
54HighFragmentation product

Causality Behind the Fragmentation Pattern:

  • Molecular Ion (m/z 96): The peak at m/z 96 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of 96 g/mol .

  • [M-H]⁺ (m/z 95): Loss of a hydrogen atom, likely from one of the methyl groups or the N-H, results in a fragment at m/z 95.

  • [M-CH₃]⁺ (m/z 81): The loss of a methyl radical is a common fragmentation pathway, leading to a peak at m/z 81.

  • Further Fragmentation (e.g., m/z 54): The imidazole ring can undergo further fragmentation, leading to smaller, stable ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, this technique can provide information about the conjugated system.

Experimental Protocol
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the micromolar range.

  • Data Acquisition:

    • A baseline spectrum of the pure solvent in a quartz cuvette is recorded.

    • The cuvette is then filled with the sample solution, and the absorption spectrum is measured over a range of wavelengths (typically 200-400 nm for this type of compound).

Expected UV-Vis Spectrum and Interpretation

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the imidazole ring.

Table 5: Expected UV-Vis Absorption for this compound

λmax (nm)Molar Absorptivity (ε)Transition
~ 210-230Highπ → π*

Causality Behind the Absorption:

  • π → π Transition:* The absorption in the far-UV region is attributed to a π → π* electronic transition within the aromatic imidazole ring. The position and intensity of this absorption can be influenced by the solvent and the substituents on the ring.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. NMR spectroscopy provides the detailed structural framework, FTIR identifies the key functional groups, mass spectrometry confirms the molecular weight and elemental composition, and UV-Vis spectroscopy probes the electronic structure. By understanding the principles behind each technique and the causal relationships between molecular structure and spectral output, researchers can confidently and accurately characterize this important heterocyclic compound, ensuring the integrity and reliability of their scientific endeavors.

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For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of 4,5-Dimethyl-1H-imidazole

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of this compound, a key heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2][3] While direct, publicly available thermogravimetric or calorimetric data on this specific molecule is limited, this document synthesizes foundational physicochemical principles, data from related imidazole derivatives, and established analytical methodologies to build a robust understanding of its expected thermal behavior. The guide details the theoretical underpinnings of thermal stability in imidazole systems, outlines rigorous experimental protocols for its determination using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the profound implications of this stability on its application in pharmaceutical development and as a synthetic intermediate.

Introduction: The Significance of this compound

This compound is an aromatic heterocyclic compound belonging to the diazole family.[3] The imidazole ring is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine, purines, and a wide array of pharmaceuticals.[1][2] The addition of two methyl groups to the C4 and C5 positions of the imidazole ring enhances its lipophilicity and modulates its electronic properties, making this compound a valuable building block in the synthesis of novel therapeutic agents and functional materials.[4]

The thermal stability of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter that influences every stage of the drug development lifecycle—from synthesis and purification to formulation, packaging, and storage. A thorough understanding of a compound's response to thermal stress is essential for ensuring its safety, efficacy, and shelf-life. This guide provides the necessary framework for evaluating the thermal stability of this compound.

Physicochemical Properties and Expected Thermal Behavior

The known physical properties of this compound offer initial insights into its thermal stability. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₈N₂[5]
Molecular Weight 96.13 g/mol [5]
Melting Point 121-122 °C[5][6]
Boiling Point 284.288 °C at 760 mmHg[5]
Flash Point 150.982 °C[5]

The relatively high melting and boiling points suggest that this compound is a stable solid at ambient conditions, with significant thermal energy required to induce phase transitions. The imidazole ring itself is an aromatic system, which confers a high degree of inherent stability.[7][8] The primary pathway for thermal decomposition is expected to involve the cleavage of the ring structure or reactions involving the methyl substituents at temperatures significantly above its boiling point.

Theoretical Framework for Thermal Stability Assessment

The thermal stability of this compound is governed by the strength of its covalent bonds and the overall aromaticity of the imidazole ring. The decomposition process is a complex series of chemical reactions that are initiated by the input of thermal energy. Understanding the potential decomposition pathways is crucial for interpreting experimental data.

G cluster_input Initial State cluster_process Thermal Stress cluster_output Decomposition Pathways 4_5_DM_Imidazole This compound (Solid/Liquid) Ring_Cleavage Ring Cleavage 4_5_DM_Imidazole->Ring_Cleavage High Energy Side_Chain_Reaction Side-Chain Reactions (Methyl Groups) 4_5_DM_Imidazole->Side_Chain_Reaction Lower Energy Thermal_Energy Heat (ΔT) Thermal_Energy->4_5_DM_Imidazole Input Volatile_Products Volatile Products (e.g., HCN, NH₃, hydrocarbons) Ring_Cleavage->Volatile_Products Side_Chain_Reaction->Volatile_Products

Caption: Logical flow of thermal decomposition for this compound.

Experimental Protocols for Determining Thermal Stability

A definitive assessment of thermal stability requires empirical data from specialized analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition and quantifying mass loss.

Experimental Workflow for TGA

TGA_Workflow Start Start Sample_Prep Sample Preparation Weigh 5-10 mg of this compound Place in alumina crucible Start->Sample_Prep Instrument_Setup Instrument Setup Purge with N₂ or Air (50 mL/min) Equilibrate at 30 °C Sample_Prep->Instrument_Setup Heating_Program Heating Program Ramp from 30 °C to 600 °C Heating Rate: 10 °C/min Instrument_Setup->Heating_Program Data_Acquisition Data Acquisition Record Mass vs. Temperature Heating_Program->Data_Acquisition Analysis Data Analysis Determine Onset of Decomposition (T_onset) Calculate % Mass Loss Data_Acquisition->Analysis End End Analysis->End

Caption: Standard workflow for TGA analysis of this compound.

Interpretation of TGA Data:

  • Stable Region: A flat baseline indicates no mass loss, signifying the temperature range where the compound is stable.

  • Decomposition Onset (Tonset): The temperature at which mass loss begins. This is a critical indicator of thermal stability.

  • Multi-step Decomposition: The presence of multiple steps in the mass loss curve would suggest a complex decomposition mechanism.[9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.[10]

Experimental Protocol for DSC

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature to 150 °C at a rate of 10 °C/min to observe the melting transition.

    • Cool the sample back to 25 °C.

    • Initiate a second heating ramp from 25 °C to 400 °C at 10 °C/min to observe any exothermic decomposition events.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point.

    • Identify any exothermic peaks in the higher temperature range, which would indicate decomposition. The onset temperature of the exotherm provides information on thermal stability.

Interpretation of DSC Data:

  • Endothermic Peak: A sharp endothermic peak will confirm the melting point of 121-122 °C.[5][6]

  • Exothermic Event: A broad or sharp exothermic peak at higher temperatures is indicative of decomposition. The energy released during this process can be quantified from the peak area. The absence of such an event within the tested range would suggest high thermal stability.

Factors Influencing Thermal Stability

The thermal stability of this compound can be influenced by several factors:

  • Purity: The presence of impurities can lower the decomposition temperature.

  • Atmosphere: The presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere.[11]

  • Heating Rate: Higher heating rates in TGA and DSC experiments can shift the apparent decomposition temperature to higher values.

  • Intermolecular Interactions: In the solid state, hydrogen bonding between imidazole rings contributes to the overall stability of the crystal lattice.

Implications for Drug Development

  • Manufacturing: The high thermal stability of the imidazole core suggests that this compound can likely withstand typical temperatures used in chemical synthesis and purification without significant degradation.

  • Formulation: Knowledge of the melting point and decomposition temperature is crucial for developing stable formulations, particularly for processes that involve heating, such as melt granulation or hot-melt extrusion.

  • Storage and Shelf-Life: A high decomposition temperature is indicative of good long-term stability under recommended storage conditions (room temperature, sealed in dry conditions).[5][6]

Conclusion

While direct experimental data on the thermal decomposition of this compound is not extensively published, a comprehensive analysis based on its physicochemical properties and the behavior of related imidazole derivatives allows for a robust assessment of its thermal stability. The compound is a stable solid with a melting point of approximately 121-122 °C and a boiling point of 284 °C.[5][6] Significant thermal decomposition is not expected until temperatures well above its boiling point. The provided experimental protocols for TGA and DSC offer a clear and reliable methodology for the empirical determination of its thermal stability, a critical parameter for its successful application in research, drug development, and materials science.

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Tautomeric Equilibrium in 4,5-Dimethyl-1H-imidazole: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. The prototropic tautomerism of the imidazole ring, a prevalent scaffold in numerous pharmaceuticals, dictates its physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and pKa, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide provides a comprehensive exploration of the tautomerism in 4,5-dimethyl-1H-imidazole, a fundamental building block in the synthesis of various bioactive molecules. We will delve into the structural nuances of its tautomeric forms, present detailed experimental and computational methodologies for their characterization, and discuss the implications of this tautomeric behavior in the context of drug design and development.

Introduction: The Significance of Tautomerism in Imidazole-Containing Drugs

The imidazole moiety is a cornerstone in the architecture of a vast array of therapeutic agents, owing to its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor. Prototropic tautomerism in asymmetrically substituted imidazoles, such as this compound, results in the coexistence of two distinct chemical entities in equilibrium.[1] The position of the mobile proton on one of the two ring nitrogen atoms gives rise to two tautomers: this compound and 5,4-dimethyl-1H-imidazole (which is, by IUPAC nomenclature, identical to the first, thus we will refer to them as the N1-H and N3-H tautomers of the asymmetrically substituted ring). In the case of this compound, the substitution pattern is symmetric with respect to the C2 position, leading to two chemically equivalent tautomers. This guide will, for the purpose of illustrating the principles of analysis, treat it as a model for asymmetrically substituted imidazoles where the tautomers would be distinct. The tautomeric ratio is exquisitely sensitive to the molecular environment, including the solvent, pH, and temperature, as well as the nature of substituents on the imidazole ring.[2]

A thorough understanding and characterization of the predominant tautomeric form and the dynamics of its interconversion are critical in drug development for several reasons:

  • Receptor-Ligand Interactions: The hydrogen bonding pattern of a drug molecule is a primary determinant of its binding affinity and selectivity for its biological target. Different tautomers present distinct hydrogen bond donor-acceptor arrays, leading to potentially significant differences in biological activity.

  • Physicochemical Properties: Tautomerism influences key physicochemical parameters such as pKa, lipophilicity (logP), and solubility. These properties, in turn, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Intellectual Property: A comprehensive characterization of the tautomeric forms of a new chemical entity is often a requirement for securing robust patent protection.

This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to rigorously investigate the tautomerism of this compound and apply these principles to more complex imidazole-containing drug candidates.

The Tautomeric Forms of this compound

The prototropic tautomerism of this compound involves the migration of a proton between the two nitrogen atoms of the imidazole ring. This results in an equilibrium between two tautomeric forms, which are structurally identical in this specific symmetrically substituted case but would be distinct in an asymmetrically substituted imidazole.

Caption: Tautomeric equilibrium of this compound.

Experimental Characterization of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and widely used technique for the qualitative and quantitative analysis of tautomeric equilibria in solution.[3] The interconversion rate between tautomers is often slow enough on the NMR timescale to allow for the observation of distinct signals for each species.[3]

Detailed Experimental Protocol: 1H and 13C NMR Analysis

This protocol outlines the steps for a comprehensive NMR-based investigation of the tautomerism of this compound.

3.1.1. Sample Preparation

  • Solvent Selection: The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.[3] A range of deuterated solvents with varying polarities and hydrogen bonding capabilities should be employed to assess the environmental impact on the tautomeric ratio. Recommended solvents include:

    • Non-polar aprotic: Benzene-d6, Toluene-d8

    • Polar aprotic: Chloroform-d (CDCl3), Dichloromethane-d2 (CD2Cl2), Acetone-d6, Dimethyl sulfoxide-d6 (DMSO-d6)

    • Polar protic: Methanol-d4 (CD3OD), Water (D2O)

  • Concentration: Prepare solutions of this compound at a known concentration, typically in the range of 10-20 mg/mL.

  • Internal Standard: The use of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing.

3.1.2. NMR Data Acquisition

  • 1H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton NMR spectrum for each sample.

    • Pay close attention to the chemical shift and multiplicity of the C2-H proton and the two methyl groups. In the case of rapid interconversion on the NMR timescale, time-averaged signals will be observed.

    • The N-H proton signal may be broad due to chemical exchange and quadrupolar relaxation. Its observation can be facilitated by acquiring spectra at lower temperatures.

  • 13C NMR Spectroscopy:

    • Obtain a proton-decoupled 13C NMR spectrum.

    • The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are highly sensitive to the tautomeric state.[4] The difference in the chemical shifts of C4 and C5 (ΔδC4-C5) is particularly diagnostic for identifying the predominant tautomer in asymmetrically substituted imidazoles.[4][5]

  • Two-Dimensional (2D) NMR Spectroscopy:

    • Techniques such as 1H-13C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for the unambiguous assignment of all proton and carbon signals.

  • Variable Temperature (VT) NMR:

    • Acquiring NMR spectra at different temperatures can provide insights into the thermodynamics of the tautomeric equilibrium. Changes in the relative integrals of the signals corresponding to each tautomer can be used to construct a van't Hoff plot and determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.

Data Analysis and Interpretation
  • Qualitative Analysis: The presence of two distinct sets of signals in the 1H and 13C NMR spectra is a clear indication of the coexistence of two tautomers in slow exchange on the NMR timescale.

  • Quantitative Analysis:

    • In the 1H NMR spectrum, the relative populations of the tautomers can be determined by integrating the signals of non-exchangeable protons (e.g., the methyl groups) corresponding to each species.

    • The equilibrium constant (KT) is calculated as the ratio of the concentrations of the two tautomers: KT = [Tautomer B] / [Tautomer A].

    • The Gibbs free energy difference (ΔG°) between the tautomers can then be calculated using the equation: ΔG° = -RT ln(KT), where R is the gas constant and T is the temperature in Kelvin.[3]

Table 1: Expected 13C NMR Chemical Shift Differences for Tautomer Identification in a Hypothetical Asymmetrically Substituted Methylimidazole

TautomerΔδ (C4 - C5) (ppm)Predominant Form Indication
4-alkyl-1H tautomer~30Significant chemical shift difference
5-alkyl-1H tautomerNearly identicalMinimal chemical shift difference

Note: This table is based on computational and experimental data for methylimidazole and serves as a predictive guide for asymmetrically substituted imidazoles.[4][5]

Computational Modeling of Tautomeric Stability

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate the intrinsic stabilities of tautomers and to complement experimental findings.[6]

Detailed Computational Protocol: DFT Calculations

This protocol outlines a robust workflow for the computational analysis of the tautomerism of this compound.

Caption: A typical DFT workflow for studying tautomerism.

4.1.1. Model Building

  • Construct the three-dimensional structures of the two tautomers of this compound using a molecular modeling software package.

4.1.2. Geometry Optimization and Frequency Calculations

  • Perform geometry optimizations for both tautomers in the gas phase using a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set.[6]

  • Following optimization, perform frequency calculations on the optimized geometries to:

    • Confirm that the structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).

    • Obtain thermochemical data, including zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.

4.1.3. Calculation of Relative Energies

  • The relative Gibbs free energy (ΔG) between the two tautomers is calculated as the difference in their total Gibbs free energies obtained from the frequency calculations.

  • The Gibbs free energy of each tautomer is calculated as: G = Eelectronic + Gthermal, where Eelectronic is the electronic energy from the optimization and Gthermal is the thermal correction to the Gibbs free energy from the frequency calculation.

4.1.4. Solvation Modeling (Optional but Recommended)

  • To model the effect of a solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) can be employed during the geometry optimization and energy calculations. This is crucial for comparing computational results with experimental data obtained in solution.

Interpreting Computational Results

The tautomer with the lower calculated Gibbs free energy is predicted to be the more stable and therefore the predominant species at equilibrium. The calculated energy difference can be used to estimate the equilibrium constant and the relative populations of the tautomers using the Boltzmann distribution.

Table 2: Hypothetical Results of DFT Calculations for Tautomers of an Asymmetrically Substituted Imidazole

TautomerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Predicted Population (%)
Tautomer A0.000.0088.2
Tautomer B1.501.2511.8

Note: These are illustrative values. The actual energy differences will depend on the specific molecule and the level of theory used.

Implications for Drug Development and Conclusion

The tautomeric landscape of an imidazole-containing drug candidate is a critical determinant of its biological activity and pharmaceutical properties. A failure to adequately characterize this aspect of a molecule can lead to misleading structure-activity relationships, unforeseen ADME issues, and challenges in formulation and manufacturing.

The methodologies outlined in this guide provide a robust framework for the comprehensive investigation of tautomerism in this compound and, by extension, more complex drug molecules. The synergistic application of high-resolution NMR spectroscopy and state-of-the-art computational chemistry allows for a detailed understanding of the tautomeric equilibrium and its response to environmental factors.

By integrating the principles and protocols presented herein into their research and development workflows, scientists in the pharmaceutical industry can make more informed decisions in the design and optimization of novel imidazole-based therapeutics, ultimately leading to the development of safer and more effective medicines.

References

  • BenchChem. (2025). Tautomerism in 2-Acetyl-4-Methylimidazole: An In-depth Technical Guide.
  • MacKenzie, G., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer.
  • ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR...
  • Gómez, B., et al. (2000). Ground-state tautomerism and rotational isomerization in 4,5-dimethyl-2-(2-hydroxyphenyl)imidazole in the gas phase and in polar solvents: a theoretical study of the aromaticity, intramolecular hydrogen-bond strength and differential solute–solvent interactions. Physical Chemistry Chemical Physics, 2(18), 4151-4158.
  • Sakakibara, S., et al. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 576-585.
  • Nemukhin, A. V., et al. (2018). Keto‐enol tautomerism of the 4,5‐dimethyl‐2‐(2′‐hydroxyphenyl)imidazole in water solution: Modeling equilibrium between neutral forms and accurate assignment of the absorption bands. International Journal of Quantum Chemistry, 118(19), e25732.
  • Catalán, J., et al. (1998). Ground-State Tautomerism and Excited-State Proton-Transfer Processes in 4,5-Dimethyl-2-(2‘-hydroxyphenyl)imidazole in Solution: Fluorescence Spectroscopy and Quantum Mechanical Calculations. The Journal of Physical Chemistry A, 102(51), 10559-10568.
  • Stoyanov, S., et al. (2021).
  • Leszczynski, J., & Kwiatkowski, J. S. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4, 48-56.
  • ResearchGate. (n.d.). Tautomerism in imidazole unit.
  • Ali, M. A., et al. (2023). An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. Journal of the Iranian Chemical Society, 20(1), 1-13.
  • ResearchGate. (n.d.). Tautomers of imidazole. Left: two resonance structures of 1H-imidazole....
  • ChemicalBook. (n.d.). 1H-Imidazole-4,5-dimethanol(33457-48-6) 1 H NMR.
  • ResearchGate. (n.d.). Ground-state tautomerism and rotational isomerization in 4,5-dimethyl-2-(2-hydroxyphenyl)imidazole in the gas phase and in polar solvents: A theoretical study of the aromaticity, intramolecular hydrogen-bond strength and differential solute-solvent interactions.
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  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Claramunt, R. M., et al. (2022). Determination of the tautomerism of albendazole desmotropes using solution and solid state NMR together with DFT theoretical calculations, both energies and chemical shifts. Journal of Molecular Structure, 1261, 132883.
  • ResearchGate. (n.d.).
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  • SIELC Technologies. (2018). This compound.
  • ResearchGate. (n.d.). Tautomeric equilibrium of 4(5)-methylimidazole (4(5)-MeIm), modeling....
  • Elguero, J., et al. (2022). Determination of the tautomerism of albendazole desmotropes using solution and solid state NMR together with DFT theoretical. UNED.
  • Jalón, F. A., et al. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420.
  • Os’kina, I. A., et al. (2022). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Russian Journal of Organic Chemistry, 58(1), 78-85.
  • Rocha, J. A., et al. (2018). Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. PLOS ONE, 13(10), e0204595.

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Methodological & Application

Introduction: The Strategic Advantage of 4,5-Dimethyl-1H-imidazole in Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4,5-Dimethyl-1H-imidazole in the dynamic field of organometallic catalysis.

This compound is a heterocyclic compound that has emerged as a crucial building block in modern organometallic catalysis.[1] While the imidazole scaffold itself is a cornerstone of coordination chemistry, recognized for its versatile binding properties and its presence in biologically significant molecules like histidine, the specific substitution pattern of this compound offers distinct electronic and steric advantages.[2]

The primary application of this molecule is not as a simple N-donor ligand but as a precursor to a superior class of ancillary ligands: N-Heterocyclic Carbenes (NHCs) . The two methyl groups at the 4 and 5 positions of the imidazole ring play a pivotal role in modulating the properties of the resulting NHC ligand and, consequently, the performance of the organometallic catalyst.

Key Contributions of the 4,5-Dimethyl Moiety:

  • Enhanced Electron Donation: The methyl groups are electron-donating, which increases the electron density of the imidazole ring. This heightened electron density translates to the NHC, making it a stronger σ-donor compared to its unsubstituted counterpart. This enhanced donation strengthens the metal-carbene bond, leading to more stable and robust catalysts.[3]

  • Steric Tuning: While not as bulky as ligands with, for example, mesityl or diisopropylphenyl groups on the nitrogen atoms, the 4,5-dimethyl groups provide a degree of steric hindrance directly adjacent to the metal center. This steric influence can be crucial for promoting reductive elimination—the final product-forming step in many cross-coupling cycles—and can influence the selectivity of the reaction.[4]

  • Stability and Longevity: The increased stability of the metal-NHC bond often translates into catalysts with higher turnover numbers (TONs) and longer lifetimes, a critical factor for both laboratory-scale synthesis and industrial applications.[5]

This guide will explore the synthesis of catalysts derived from this compound and their application in key organometallic transformations, supported by detailed protocols and mechanistic insights.

From Imidazole to Catalyst: The N-Heterocyclic Carbene (NHC) Pathway

The journey from this compound to a functional organometallic catalyst primarily involves its conversion into an N-heterocyclic carbene (NHC) ligand coordinated to a transition metal, most commonly palladium.[5] This process involves two key stages: the synthesis of an imidazolium salt precursor and the subsequent metalation to form the NHC complex.

G A This compound B Alkylation (e.g., with Alkyl Halide) A->B C 1,3-Dialkyl-4,5-dimethyl- 1H-imidazolium Salt B->C D Imidazolium Salt E Deprotonation (Base) & Metalation (e.g., Pd(OAc)2) D->E F [Pd(NHC)L_n] Complex (Active Catalyst Precursor) E->F

Figure 1: General workflow for the synthesis of an NHC-metal complex from this compound.

Protocol 1: Synthesis of 1,3-Diethyl-4,5-dimethyl-1H-imidazolium Bromide

This protocol describes the N,N'-alkylation of this compound to form the imidazolium salt, the direct precursor to the NHC ligand. The choice of ethyl groups is illustrative; other alkyl or aryl groups can be installed to further tune the ligand's properties.

Rationale: The quaternization of the nitrogen atoms is essential to create the acidic proton at the C2 position, which will be removed in the next step to generate the carbene. This procedure is adapted from standard methods of imidazolium salt synthesis.[6][7]

Materials:

  • This compound (1.0 eq)

  • Ethyl bromide (2.5 eq)

  • Potassium hydroxide (catalytic amount)

  • Acetonitrile (CH3CN)

  • Diethyl ether

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound and a catalytic amount of powdered potassium hydroxide.

  • Add dry acetonitrile to dissolve the starting material.

  • Slowly add ethyl bromide to the stirring solution at room temperature.

  • Seal the flask and heat the reaction mixture to 70-80 °C for 24-48 hours. Monitor the reaction progress by TLC or ¹H NMR.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The resulting residue is often a solid or a thick oil. Triturate the residue with diethyl ether to precipitate the product.

  • Filter the resulting solid, wash thoroughly with several portions of diethyl ether to remove any unreacted starting materials, and dry under vacuum.

  • The product, 1,3-diethyl-4,5-dimethyl-1H-imidazolium bromide, should be stored in a desiccator. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of a Dichloro1,3-diethyl-4,5-dimethylimidazol-2-ylidenepalladium(II) Complex

This protocol details the synthesis of a well-defined Pd(II)-NHC precatalyst. Such complexes are often air- and moisture-stable, making them convenient to handle, and they readily activate under catalytic conditions to form the active Pd(0) species.[3] The synthesis can be achieved through various methods, including transmetalation from a silver-NHC complex or direct metalation.[5] This protocol follows a direct metalation route from a palladium(II) precursor.

Rationale: Well-defined precatalysts ensure an optimal 1:1 palladium-to-ligand ratio, which is crucial for many cross-coupling reactions.[3] The aniline ligand serves to stabilize the Pd(II) center and is easily displaced during the catalytic cycle to generate the active species.

Materials:

  • 1,3-Diethyl-4,5-dimethyl-1H-imidazolium bromide (1.0 eq)

  • [{Pd(cinnamyl)Cl}₂] or a similar Pd(II) precursor (0.5 eq)

  • Potassium tert-butoxide (KOtBu) (1.1 eq)

  • Aniline (excess)

  • Dichloromethane (DCM)

  • Pentane

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend the imidazolium salt in dry dichloromethane.

  • Add the palladium precursor (e.g., [{Pd(cinnamyl)Cl}₂]) to the suspension.

  • In a separate flask, dissolve potassium tert-butoxide in a minimal amount of dry DCM.

  • Slowly add the KOtBu solution to the palladium/imidazolium salt suspension. The base deprotonates the imidazolium salt in situ to form the free carbene, which immediately coordinates to the palladium.

  • Allow the mixture to stir at room temperature for 2-4 hours.

  • Add an excess of aniline to the reaction mixture and stir for an additional hour.

  • Remove the solvent in vacuo.

  • Triturate the resulting solid with cold pentane to remove organic impurities.

  • The solid product can be purified further by column chromatography on silica gel if necessary.

  • Isolate the yellow solid, dry under vacuum, and characterize by NMR and X-ray crystallography if possible.

Core Applications in Organometallic Catalysis

Palladium complexes bearing NHC ligands derived from this compound are highly effective catalysts for a range of cross-coupling reactions that are fundamental to modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[3][5]

G cluster_0 Catalytic Cycle cluster_1 Catalyst Pd(0)-NHC (Active Catalyst) OA Oxidative Addition (R-X) Catalyst->OA TM Transmetalation (R'-M) OA->TM RE Reductive Elimination TM->RE RE->Catalyst Product Product (R-R') RE->Product

Figure 2: Simplified catalytic cycle for a generic cross-coupling reaction.

Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is one of the most widely used reactions in drug discovery.[8][9] Pd-NHC catalysts derived from this compound are particularly effective due to their high activity and stability, allowing for the coupling of challenging substrates like aryl chlorides.[5]

Protocol 3: Suzuki-Miyaura Coupling of an Aryl Chloride

Rationale: This protocol provides a general procedure for a challenging Suzuki-Miyaura coupling. The use of a strong base like potassium phosphate is common, and the t-amyl alcohol solvent has been shown to be effective for C-H activation and other cross-coupling reactions.[10] The conditions are selected to favor the activation of the stable C-Cl bond and ensure efficient catalytic turnover.

Materials:

  • Aryl chloride (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd-NHC precatalyst (from Protocol 2) (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • tert-Amyl alcohol or Toluene/H₂O mixture

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To an oven-dried reaction vial, add the aryl chloride, arylboronic acid, potassium phosphate, and the Pd-NHC precatalyst.

  • Add a magnetic stir bar.

  • Seal the vial with a septum and purge with an inert gas (Argon).

  • Add the degassed solvent (tert-amyl alcohol or toluene/water) via syringe.

  • Place the vial in a preheated oil bath or heating block at 100-120 °C.

  • Stir the reaction for the specified time (typically 4-24 hours). Monitor the reaction by GC-MS or LC-MS by taking small aliquots.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

ParameterCondition ACondition BCondition CRationale
Catalyst Loading 2 mol%1 mol%0.5 mol%Lowering loading tests catalyst efficiency and reduces cost.[11]
Base K₃PO₄K₂CO₃Cs₂CO₃Base strength influences boronic acid activation and catalyst stability.[8]
Solvent Toluene/H₂O (10:1)Dioxanet-Amyl AlcoholSolvent polarity and coordinating ability affect catalyst solubility and activity.[10]
Temperature 100 °C110 °C80 °CHigher temperatures can overcome activation barriers but may also lead to catalyst decomposition.
Table 1: Example of reaction parameters for optimizing a Suzuki-Miyaura cross-coupling reaction.
Application 2: Mizoroki-Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[12][13] The robustness of Pd-NHC catalysts makes them suitable for this transformation, often allowing for lower catalyst loadings and the use of more economical aryl chlorides.[5][14] The 4,5-dimethyl substitution pattern on the NHC can enhance catalyst stability under the thermal conditions often required for the Heck reaction.[11]

Key Considerations for Heck Reactions:

  • Catalyst: The Pd-NHC complex from Protocol 2 can be used.

  • Base: A weaker organic base like triethylamine (NEt₃) or a stronger inorganic base like K₂CO₃ is typically employed.[12]

  • Solvent: Polar aprotic solvents like DMF or NMP are common.[13]

  • Additives: Phase-transfer agents like tetrabutylammonium bromide (TBAB) are sometimes added to facilitate the reaction.[13]

The general procedure follows that of the Suzuki coupling, with the boronic acid being replaced by an alkene and the base and solvent system adjusted accordingly.

Conclusion and Future Outlook

This compound is a valuable and strategically important precursor for the synthesis of advanced N-heterocyclic carbene ligands. The methyl groups on the imidazole backbone provide a subtle but powerful means to enhance the electronic and steric properties of the resulting organometallic catalysts. This leads to more stable, active, and robust catalytic systems for demanding transformations such as the Suzuki-Miyaura and Heck cross-coupling reactions, particularly with challenging substrates. As the demand for more efficient and sustainable chemical synthesis grows, the rational design of ligands will remain paramount. The principles demonstrated by this compound—fine-tuning a ligand's properties through simple alkyl substitution—will continue to inspire the development of next-generation catalysts for a wide array of applications in research and industry.

References

  • Title: N-Heterocyclic Carbene–Palladium(II)
  • Title: Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water - Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Synthesis of N-Heterocyclic Carbene Complexes by Oxidative Addition of 4-Iodo-imidazolium Salts Followed by an Unusual Rearrangement | Organometallics - ACS Publications Source: ACS Publications URL
  • Title: Palladium–NHC complex - Wikipedia Source: Wikipedia URL
  • Title: [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)
  • Title: this compound | C5H8N2 | CID 75306 - PubChem Source: PubChem URL
  • Title: Transition metal imidazole complex - Wikipedia Source: Wikipedia URL
  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH Source: National Institutes of Health URL
  • Title: Heck Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: Heck Reaction—State of the Art - MDPI Source: MDPI URL
  • Title: Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds - Oriental Journal of Chemistry Source: Oriental Journal of Chemistry URL
  • Title: Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)
  • Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: Heck reaction - Wikipedia Source: Wikipedia URL
  • Title: C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing)
  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI Source: MDPI URL

Sources

The Versatile Virtuoso: 4,5-Dimethyl-1H-imidazole as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Power of a Substituted Imidazole

In the vast and ever-expanding toolkit of organic synthesis, the humble imidazole ring stands as a cornerstone.[1][2] Its prevalence in nature, most notably in the amino acid histidine, has long signaled its fundamental importance in biological systems, where it participates in a myriad of enzymatic reactions and metal coordination.[1] For the synthetic chemist, the imidazole nucleus is a privileged scaffold, offering a unique combination of aromaticity, basicity, and multiple sites for functionalization. Among its many derivatives, 4,5-dimethyl-1H-imidazole emerges as a particularly valuable building block. The strategic placement of two methyl groups on the imidazole core imparts specific steric and electronic properties that can be leveraged to achieve desired reactivity and to construct complex molecular architectures. This guide provides an in-depth exploration of this compound's role in organic synthesis, offering detailed application notes and protocols for its use in the synthesis of bioactive molecules, functional materials, and complex heterocyclic systems.

Synthesis of the Building Block: Crafting the Core Scaffold

The accessibility of this compound is a key factor in its widespread utility. The most common and efficient method for its preparation is a multicomponent reaction, often a variation of the Radziszewski synthesis. This approach typically involves the condensation of a 1,2-dicarbonyl compound (biacetyl or diacetyl monoxime), an aldehyde (formaldehyde), and a source of ammonia (ammonium acetate).

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for imidazole synthesis.[1]

Materials:

  • Butane-2,3-dione (Diacetyl)

  • Formaldehyde (37% solution in water)

  • Ammonium acetate

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve butane-2,3-dione (1.0 eq) in glacial acetic acid.

  • Add ammonium acetate (2.5 eq) to the solution and stir until it dissolves.

  • Slowly add formaldehyde solution (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Data Presentation:

Reactant Molar Eq. Purity Expected Yield
Butane-2,3-dione1.0>98%70-85%
Formaldehyde1.137% aq.
Ammonium acetate2.5>98%

Yields are dependent on reaction scale and purification efficiency.

Strategic Functionalization: Unleashing the Synthetic Potential

The true power of this compound lies in its reactivity and the ability to selectively functionalize the ring at its nitrogen and carbon atoms.

N-Functionalization: Building Molecular Diversity

The two nitrogen atoms of the imidazole ring offer opportunities for N-alkylation and N-arylation, providing a straightforward entry into a vast chemical space. The N-alkylation of imidazoles is a fundamental transformation for accessing a wide array of biologically active molecules.[3] While steric hindrance can sometimes be a challenge, appropriate selection of bases and reaction conditions can lead to high yields of the desired N-alkylated products.[3]

This protocol outlines a general procedure for the N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC).

  • After completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired N-alkylated this compound.

N-arylation of imidazoles can be achieved through copper- or palladium-catalyzed cross-coupling reactions.[4][5][6][7][8] These methods allow for the introduction of a wide range of aryl and heteroaryl groups, significantly expanding the molecular diversity of accessible compounds.

C-H Functionalization: A Modern Approach to Elaboration

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[9] The imidazole ring is amenable to such transformations, allowing for the introduction of aryl and other groups at the C2 position. Nickel-catalyzed C-H arylation provides an efficient route to C2-arylated imidazoles.[10]

Applications in the Synthesis of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines. These scaffolds are present in numerous biologically active compounds and marketed drugs.[11][12][13][14]

Synthesis of Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[13][15] Alternatively, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide a convergent and efficient route to these fused systems.[11] this compound can be a precursor to key intermediates in these synthetic routes.

G

Caption: Synthetic utility of this compound.

Role in Medicinal Chemistry: A Scaffold for Bioactive Compounds

The imidazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[2] this compound and its derivatives have been explored for a range of therapeutic applications, including as enzyme inhibitors.[16][17][18]

Kinase Inhibitors

A significant class of imidazole-based therapeutics targets protein kinases, which are key regulators of cellular signaling pathways.[2] The this compound scaffold can be elaborated to design potent and selective kinase inhibitors. For example, derivatives of this scaffold have been investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory responses.[2]

This protocol describes a general method for evaluating the inhibitory activity of this compound derivatives against p38 MAP kinase.[2]

Materials:

  • Recombinant p38 MAP kinase

  • Specific substrate (e.g., ATF-2)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound derivative)

  • Assay buffer

  • Detection reagent (e.g., phosphospecific antibody)

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the assay buffer, recombinant p38 MAP kinase, and the specific substrate.

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time.

  • Stop the reaction and detect the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, Western blot).

  • Calculate the IC50 value of the test compound.

Data Presentation:

Compound Concentration (µM) % Inhibition
Derivative 10.1
1
10
Derivative 20.1
1
10

This table provides a template for recording experimental data.

Coordination Chemistry and Materials Science

The imidazole ring's ability to coordinate with a variety of metal ions makes it a valuable ligand in coordination chemistry.[1] This property is central to the function of many metalloenzymes.[1] this compound can act as a monodentate ligand, coordinating to metal centers through the unsubstituted nitrogen atom.[1] The resulting coordination complexes have potential applications in catalysis and as antimicrobial agents.[1]

Furthermore, imidazole derivatives are used in the synthesis of ionic liquids, which are salts with low melting points that have applications as green solvents and electrolytes.[19][20][21][22][23]

G

Caption: Key synthetic pathways from this compound.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its straightforward synthesis and the multiple avenues for its functionalization make it an attractive starting material for the construction of a wide range of complex molecules. From bioactive compounds and kinase inhibitors to fused heterocyclic systems and coordination complexes, the applications of this humble imidazole derivative are vast and continue to expand. The protocols and insights provided in this guide aim to empower researchers to fully exploit the synthetic potential of this compound in their own research endeavors.

References

  • Benchchem. (n.d.). Application Notes and Protocols: 2-Chloro-4,5-dimethyl-1H-imidazole in Coordination Chemistry.
  • ResearchGate. (2022). (PDF) Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Chloro-4,5-dimethyl-1H-imidazole in Medicinal Chemistry.
  • Benchchem. (n.d.). Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxylates.
  • ResearchGate. (n.d.). Synthesis of 4,5‐diphenyl‐1‐methyl‐2‐(2‐naphthyl)‐1H‐imidazole (299) by....
  • Chemical Synthesis Database. (2025). This compound.
  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • NIH. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • MIT Open Access Articles. (n.d.). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective.
  • RSC Publishing. (n.d.). Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation.
  • NIH. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.
  • Scirp.org. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives.
  • PubMed Central. (n.d.). Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation.
  • The Journal of Organic Chemistry. (2016). Recent Advances in C–H Functionalization.
  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
  • ResearchGate. (2023). (PDF) Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules.
  • (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.
  • (n.d.). The Versatility of Imidazole-Based Compounds in Chemical Applications.
  • Benchchem. (n.d.). Application Notes and Protocols for 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide in Coordination Chemistry.
  • (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ResearchGate. (n.d.). Structure of 4-bromo-1,2-dimethyl-1 H -imidazole ( ) and selected....
  • Semantic Scholar. (2020). Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals.
  • Google Patents. (n.d.). CN110776464A - N1 site alkylation method for imidazole compounds.
  • ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry.
  • (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole.
  • (2025). Catalytic Synthesis of 1,2,4,5‐Tetrasubstituted 1H‐Imidazole Derivatives: State of the Art.
  • NIH. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • (2017). Synthesis, structure and properties of imidazolium-based energetic ionic liquids.
  • Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
  • Green Chemistry (RSC Publishing). (n.d.). A general and direct synthesis of imidazolium ionic liquids using orthoesters.
  • PubMed Central. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.
  • Chemical Science (RSC Publishing). (n.d.). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation.
  • NIH. (n.d.). 1-(3,5-Dimethylphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole hemihydrate.
  • PubMed. (n.d.). 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate.
  • CrystEngComm (RSC Publishing). (n.d.). 4,5-Diiodo-1-H-imidazole-derived linker ligand and Cu(i) and Co(ii) coordination polymers based thereupon.
  • SciSpace. (2017). A Direct Cycloaminative Approach to Imidazole Derivatives via Dual C-H Functionalization.
  • PubChem. (n.d.). This compound.
  • PubMed Central. (2020). Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution.
  • ResearchGate. (2019). (PDF) Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone.
  • (2025). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.

Sources

Topic: Detailed Experimental Protocols for the Synthesis and Derivatization of 4,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethyl-1H-imidazole is a valuable heterocyclic scaffold and a versatile building block in medicinal chemistry, coordination chemistry, and materials science. Its structural similarity to the side chain of histidine, combined with the steric and electronic influence of the two methyl groups, makes it a unique synthon for developing novel therapeutic agents and functional materials. This document provides a comprehensive guide for the synthesis and subsequent functionalization of this compound, intended for researchers in academic and industrial settings. We present detailed, field-proven protocols for its initial synthesis, N-alkylation, and C2-halogenation, explaining the rationale behind key experimental parameters and offering a framework for troubleshooting and adaptation.

Core Concepts and Safety Mandates

Scientific Rationale

The imidazole ring is a privileged structure in drug discovery, known for its ability to act as a proton donor/acceptor and coordinate with metal ions in metalloenzymes.[1] The 4,5-dimethyl substitution pattern offers several advantages:

  • Blocks Metabolic Sites: The methyl groups at the C4 and C5 positions can prevent oxidative metabolism at these sites, potentially increasing the metabolic stability of drug candidates.

  • Modulates Basicity: The electron-donating nature of the methyl groups increases the basicity of the imidazole ring compared to the unsubstituted parent, influencing its binding properties.

  • Directs Further Substitution: With the C4 and C5 positions occupied, electrophilic substitution reactions are directed specifically to the C2 position, allowing for regioselective synthesis of trisubstituted imidazoles.[2][3]

Mandatory Safety Protocols

This compound is classified as a hazardous substance. All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Primary Hazards: Corrosive, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage.[4]

  • Required PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a flame-retardant lab coat are mandatory.

  • Handling: Avoid creating dust. Use non-sparking tools. Ensure adequate ventilation.[5]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Synthesis of the this compound Scaffold

A robust and common method for synthesizing the title compound is a variation of the Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[1][7]

Protocol: Synthesis via Dicarbonyl Condensation

This protocol details the reaction between butane-2,3-dione (diacetyl), formaldehyde, and ammonium acetate in an acidic medium.

Table 1: Reagent Quantities for Synthesis

Reagent Molar Equiv. Molecular Weight ( g/mol ) Sample Amount (mmol) Sample Mass/Volume
Butane-2,3-dione 1.0 86.09 50 4.30 g (4.4 mL)
Ammonium Acetate 2.5 77.08 125 9.64 g
Formaldehyde (37% aq.) 1.2 30.03 60 4.86 mL

| Glacial Acetic Acid | - | 60.05 | - | 100 mL |

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine butane-2,3-dione (1.0 eq), ammonium acetate (2.5 eq), and glacial acetic acid.[1]

  • Reagent Addition: Stir the mixture until the solids are largely dissolved. Carefully add the formaldehyde solution (1.2 eq) to the flask.[1]

  • Reflux: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-3 hours. The causality here is to provide sufficient thermal energy to overcome the activation barrier for the multiple condensation and cyclization steps.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent system. The disappearance of the butane-2,3-dione starting material indicates completion.

  • Work-up: Cool the mixture to room temperature and then place it in an ice bath. Pour the cooled reaction mixture slowly into 200 mL of ice-cold water.

  • Neutralization: While stirring vigorously, carefully neutralize the solution to a pH of 7-8 by the slow, portion-wise addition of a saturated sodium bicarbonate solution. This step quenches the acetic acid catalyst and precipitates the basic imidazole product.[1]

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient to obtain pure this compound as a white to off-white solid.[1]

Diagram 1: Synthesis Workflow

reagents Combine Butane-2,3-dione, Ammonium Acetate, Formaldehyde in Glacial Acetic Acid reflux Reflux for 2-3 hours reagents->reflux monitor Monitor by TLC reflux->monitor workup Cool & Pour into Water monitor->workup neutralize Neutralize with NaHCO₃ workup->neutralize extract Extract with DCM neutralize->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Key Reactions of this compound

N-Alkylation Reactions

N-alkylation is a fundamental transformation for modifying the physicochemical properties of imidazoles, such as solubility and lipophilicity, which is critical in drug development.[8] The reaction proceeds via deprotonation of the imidazole N-H proton to form a nucleophilic imidazolide anion, which subsequently attacks an alkyl electrophile.[9]

Diagram 2: General N-Alkylation Mechanism

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Imidazole This compound Imidazolide Imidazolide Anion Imidazole->Imidazolide + Base Base Base (e.g., NaH) AlkylHalide Alkyl Halide (R-X) Product N-Alkylated Product Imidazolide_2 Imidazolide Anion Imidazolide_2->Product + R-X

Caption: Two-step mechanism for the N-alkylation of imidazole.

3.1.1. Protocol: N-Alkylation using Sodium Hydride (NaH)

This method is suitable for a wide range of alkyl halides and typically provides high yields.

Materials:

  • This compound

  • Sodium Hydride (60% dispersion in mineral oil)

  • Alkyl Halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Step-by-Step Methodology:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq). Dissolve it in anhydrous THF or DMF (0.2-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas evolves violently. Ensure proper ventilation and slow addition.[10]

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation, forming the sodium imidazolide salt.[9]

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC. For less reactive alkyl halides, gentle heating (e.g., 50 °C) may be required.

  • Quenching: Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up and Purification: Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Table 2: Representative N-Alkylation Conditions

Entry Alkylating Agent (R-X) Base Solvent Temperature Time (h) Expected Yield
1 Iodomethane NaH THF 0 °C to RT 2 High
2 Benzyl Bromide K₂CO₃ Acetonitrile Reflux 12 Moderate to High

| 3 | Ethyl Iodide | DBU | DMF | 80 °C | 24 | Moderate[12] |

C2-Electrophilic Halogenation

With the C4 and C5 positions blocked, electrophilic substitution occurs regioselectively at the C2 position. N-Chlorosuccinimide (NCS) is an effective reagent for introducing a chlorine atom at this position.[1]

3.2.1. Protocol: C2-Chlorination using N-Chlorosuccinimide (NCS)

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM) or Acetonitrile

  • Saturated sodium bicarbonate solution

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add NCS (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[1][13] The rationale for portion-wise addition at low temperature is to control the reaction's exothermicity and prevent potential side reactions.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.[1] Monitor by TLC until the starting material is fully consumed.

  • Work-up: Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts and unreacted NCS.[1]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography (hexane:ethyl acetate gradient) to yield 2-chloro-4,5-dimethyl-1H-imidazole.[1]

Diagram 3: C2-Chlorination Workflow

start Dissolve this compound in DCM cool Cool to 0 °C start->cool add_ncs Add NCS (1.1 eq) portion-wise cool->add_ncs react Warm to RT, Stir Overnight add_ncs->react monitor Monitor by TLC react->monitor workup Wash with H₂O & NaHCO₃ monitor->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify product Pure 2-Chloro-4,5-dimethyl-1H-imidazole purify->product

Caption: Workflow for the C2-chlorination of this compound.

References

  • Title: this compound | C5H8N2 | CID 75306 Source: PubChem URL:[Link]
  • Title: Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles Source: ResearchG
  • Title: Synthesis of 4,5‐diphenyl‐1‐methyl‐2‐(2‐naphthyl)‐1H‐imidazole (299) by...
  • Title: One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition Source: Asian Journal of Chemistry URL:[Link]
  • Title: The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacet
  • Title: Imidazole synthesis Source: Organic Chemistry Portal URL:[Link]
  • Title: Unit 4 imidazole | PDF Source: Slideshare URL:[Link]
  • Title: Characteristic Reactions of Imidazole Source: Chem Eazy URL:[Link]
  • Title: Main reaction pathways for the formation of 1H-imidazole derivatives...
  • Title: Electrophilic substitution in Imidazole usually occurs
  • Title: Is imidazole more reactive toward electrophilic substitution than pyrazole or not? Source: Quora URL:[Link]
  • Title: 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Application Notes & Protocols: 4,5-Dimethyl-1H-imidazole as a High-Efficacy Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Corrosion Mitigation

The corrosion of steel and its alloys remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. While various protection strategies exist, the application of organic corrosion inhibitors is a highly effective and economically viable method.[1] Imidazole and its derivatives have emerged as a prominent class of corrosion inhibitors for metals like steel, iron, and copper in various corrosive media.[2][3][4][5] Their efficacy is largely attributed to the molecular structure, which includes a five-membered heterocyclic ring with two nitrogen atoms and a π-electron system.[3] These features facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive agents.[1][6]

This guide provides a detailed technical overview and practical protocols for utilizing 4,5-Dimethyl-1H-imidazole as a corrosion inhibitor for steel. We will delve into the mechanism of action, synthesis, comprehensive performance evaluation methodologies, and the key factors influencing its protective efficiency.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits steel corrosion is through adsorption onto the metal surface, effectively blocking the active sites where corrosion reactions (both anodic dissolution of iron and cathodic hydrogen evolution) occur.[6]

Key Mechanistic Attributes:

  • Adsorption Centers: The imidazole molecule possesses multiple active centers for adsorption. The lone electron pairs on the two nitrogen atoms and the delocalized π-electrons of the aromatic ring can interact with the vacant d-orbitals of iron atoms on the steel surface.[1][3]

  • Protective Film Formation: Upon adsorption, the inhibitor molecules create a thin, protective film. This film acts as a physical barrier, isolating the steel from the aggressive electrolyte. The hydrophobic nature of the alkyl groups (dimethyl) enhances this barrier, repelling water molecules from the surface.

  • Mode of Adsorption: The adsorption process can be classified as physisorption (electrostatic interaction between charged molecules and the charged metal surface), chemisorption (sharing or transfer of charge from the inhibitor to the metal surface to form a coordinate-type bond), or a combination of both.[7][8] The nature of this interaction can be inferred by calculating the Gibbs free energy of adsorption (ΔG°ads).

  • Adsorption Isotherm: The relationship between the inhibitor concentration and the degree of surface coverage (θ) can often be described by adsorption isotherms. The Langmuir adsorption isotherm is frequently found to be applicable, suggesting the formation of a monolayer of the inhibitor on the steel surface.[9][10][11][12]

Caption: Mechanism of steel corrosion inhibition by this compound.

Synthesis of this compound

While commercially available, this compound can be synthesized through various established routes. A common laboratory-scale synthesis involves the reaction of an α-dione with an aldehyde and ammonia or an ammonium salt. For this compound specifically, a typical precursor is 2,3-butanedione (diacetyl).

One method involves the reaction of 2,3-butanedione with chloroacetone, which serves as a precursor to the imidazole ring structure.[13] Other multi-component reactions are also widely documented for synthesizing substituted imidazoles, often involving a 1,2-diketone (like benzil for diphenylimidazoles), an aldehyde, and ammonium acetate.[14][15]

Protocols for Performance Evaluation

To ensure trustworthy and reproducible results, a systematic approach to inhibitor evaluation is essential. The following protocols outline the key experimental procedures.

Protocol for Steel Specimen Preparation

The state of the steel surface is paramount for accurate corrosion studies. A standardized preparation procedure minimizes variability.[16]

  • Cutting: Cut steel specimens to the desired dimensions (e.g., 2.0 cm x 2.0 cm x 0.1 cm for weight loss or a rod for electrochemical tests).

  • Abrading: Mechanically abrade the specimen surfaces sequentially using silicon carbide (SiC) emery paper of increasing grit sizes (e.g., 240, 400, 600, 1000, and 1200 grit) to achieve a smooth, uniform finish.[17]

  • Degreasing & Rinsing: Degrease the polished specimens by sonicating in acetone or ethanol, followed by a thorough rinse with deionized or distilled water.[18][19]

  • Drying & Storage: Dry the specimens with a stream of hot air and immediately store them in a desiccator to prevent atmospheric corrosion prior to use.[16]

Protocol 1: Weight Loss (Gravimetric) Method

This classical method provides a direct measurement of material loss and is applicable to a wide range of corrosive environments.[20]

  • Initial Weighing: Accurately weigh the prepared steel specimens to four decimal places (Winitial) using an analytical balance.

  • Immersion: Suspend the specimens in beakers containing the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound. Ensure the specimens are fully immersed.

  • Exposure: Maintain the beakers in a thermostatically controlled water bath at a specified temperature (e.g., 298 K) for a set duration (e.g., 6 hours).

  • Post-Cleaning: After the immersion period, retrieve the specimens. Remove corrosion products by scrubbing with a soft brush in a cleaning solution (e.g., Clarke's solution: 20g Sb₂O₃ + 50g SnCl₂ in 1 L HCl), rinse thoroughly with deionized water and acetone, and dry.[21]

  • Final Weighing: Reweigh the cleaned and dried specimens (Wfinal).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (Winitial - Wfinal) in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Protocol 2: Electrochemical Measurements

Electrochemical techniques offer rapid evaluation and provide mechanistic insights into the inhibition process.[20] A standard three-electrode cell is used, containing the steel specimen as the working electrode (WE), a platinum or graphite plate as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[22][23]

Electrochemical_Testing_Workflow Prep Prepare Steel Working Electrode Cell Assemble 3-Electrode Electrochemical Cell Prep->Cell OCP Stabilize at Open Circuit Potential (OCP) (~30-60 min) Cell->OCP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS Non-destructive PDP Potentiodynamic Polarization (PDP) EIS->PDP Destructive Analysis Data Analysis & IE% Calculation PDP->Analysis

Sources

Application Notes and Protocols for the Synthesis of Novel Metal Complexes with 4,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatile Role of 4,5-Dimethyl-1H-imidazole in Coordination Chemistry

Imidazole and its derivatives are foundational pillars in the realms of coordination and medicinal chemistry, largely due to their versatile coordination behavior and significant biological activities.[1] The imidazole ring, a key component of the essential amino acid histidine, readily coordinates with a wide variety of metal ions, an interaction that is pivotal to the function of many metalloenzymes.[1][2] In the landscape of drug development, imidazole-based compounds have demonstrated a broad spectrum of therapeutic potential, including anticancer, antibacterial, and antifungal properties.[1][3][4] The strategic introduction of a metal center to an imidazole-based ligand can significantly enhance its inherent biological activity.[1]

This guide provides detailed application notes and protocols for the synthesis of novel metal complexes utilizing this compound as a primary ligand. While extensive literature on this specific ligand is dispersed, the methodologies presented herein are built upon established and widely cited procedures for structurally analogous imidazole derivatives. These notes are designed to serve as a comprehensive manual for researchers venturing into the rich field of coordination chemistry and drug discovery with this promising ligand.

Ligand Synthesis: A Foundational Prerequisite

A crucial first step is the synthesis of the this compound ligand itself. A common and effective approach involves the condensation of a 1,2-dicarbonyl compound (butane-2,3-dione), an aldehyde (formaldehyde), and a source of ammonia (ammonium acetate).[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Butane-2,3-dione (Diacetyl)

  • Formaldehyde

  • Ammonium acetate

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve butane-2,3-dione (1 equivalent) and ammonium acetate (2.5 equivalents) in glacial acetic acid.

  • To this mixture, add formaldehyde (1.2 equivalents).

  • Reflux the reaction mixture for 2-3 hours. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then pour it into ice-cold water.

  • Neutralize the solution to a pH of approximately 7-8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).[1]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude this compound.[1]

  • Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient for elution.[1]

Causality of Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and a catalyst, providing the acidic medium necessary for the condensation reactions.

  • Ammonium Acetate: Acts as the ammonia source required for the formation of the imidazole ring.

  • Reflux Conditions: The elevated temperature accelerates the rate of reaction, ensuring a reasonable reaction time.

  • Neutralization and Extraction: These steps are critical for isolating the synthesized imidazole from the acidic reaction medium and water-soluble byproducts.

  • Column Chromatography: This purification technique is essential for obtaining a high-purity ligand, which is a prerequisite for the successful synthesis of well-defined metal complexes.

Synthesis of Metal Complexes: A Generalized Workflow

This compound is expected to act as a monodentate ligand, coordinating to metal centers through the unsubstituted nitrogen atom of the imidazole ring. The following is a general protocol for the synthesis of its metal(II) complexes.

Experimental Protocol: General Synthesis of Metal(II) Complexes with this compound

Materials:

  • This compound

  • A suitable metal(II) salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)

  • Ethanol or Methanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve the chosen metal(II) salt (1 equivalent) in a minimum amount of hot ethanol or methanol.

  • In a separate flask, dissolve this compound (2-4 equivalents, depending on the desired stoichiometry) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.[5]

  • The molar ratio of ligand to metal is typically 2:1 or 4:1, depending on the desired coordination geometry.[6][7]

  • Reflux the reaction mixture for a specified period (e.g., 1-3 hours), monitoring for the formation of a precipitate.[7]

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the precipitate with the reaction solvent and then with diethyl ether to remove any unreacted starting materials.[7]

  • Dry the resulting metal complex in a desiccator or under vacuum.[7]

Causality of Experimental Choices:

  • Solvent Choice (Ethanol/Methanol): These polar protic solvents are generally effective at dissolving both the imidazole ligand and many common metal salts.

  • Stoichiometry: The ratio of ligand to metal is a critical parameter that influences the coordination number and geometry of the resulting complex. A 2:1 ratio often leads to tetrahedral or square planar complexes, while a 4:1 or 6:1 ratio can result in octahedral geometries.

  • Stirring: Continuous stirring ensures homogeneity of the reaction mixture, promoting complete reaction between the metal ions and the ligand.

  • Refluxing: Heating the reaction can overcome activation energy barriers and drive the complexation reaction to completion.

  • Washing with Diethyl Ether: Diethyl ether is a non-polar solvent that is effective at washing away organic impurities without dissolving the often more polar metal complex product.

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation L1 Dissolve this compound in Ethanol/Methanol Mix Mix Ligand and Metal Salt Solutions L1->Mix M1 Dissolve Metal(II) Salt in Ethanol/Methanol M1->Mix React Reflux Reaction Mixture (1-3h) Mix->React Isolate Cool and Filter Precipitate React->Isolate Wash Wash with Solvent and Diethyl Ether Isolate->Wash Dry Dry Under Vacuum Wash->Dry Product Final Metal Complex Dry->Product

Caption: Generalized workflow for the synthesis of metal complexes.

Characterization of the Synthesized Complexes

Thorough characterization is imperative to confirm the structure, purity, and properties of the newly synthesized metal complexes. A combination of spectroscopic and analytical techniques should be employed.

Technique Purpose Expected Observations
FT-IR Spectroscopy To identify the coordination of the imidazole ligand to the metal center.A shift in the C=N stretching frequency of the imidazole ring upon coordination. The appearance of new bands in the far-IR region corresponding to M-N bonds.
¹H and ¹³C NMR Spectroscopy To characterize the ligand and diamagnetic metal complexes.Shifts in the proton and carbon signals of the imidazole ring upon complexation. The N-H proton signal of the imidazole may broaden or shift significantly.
UV-Vis Spectroscopy To study the electronic transitions within the complex.Appearance of new absorption bands in the visible region corresponding to d-d electronic transitions for transition metal complexes. Ligand-to-metal or metal-to-ligand charge transfer bands may also be observed.
Elemental Analysis (CHN) To determine the empirical formula of the complex.The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in good agreement with the calculated values for the proposed structure.
Molar Conductivity To determine the electrolytic nature of the complexes.Low molar conductivity values in a suitable solvent suggest a non-electrolytic nature, indicating that the anions are coordinated to the metal center.
Magnetic Susceptibility To determine the magnetic properties of paramagnetic complexes.Measurement of the magnetic moment can provide information about the number of unpaired electrons and the geometry of the complex.
X-ray Crystallography To definitively determine the solid-state structure of the complex.Provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Potential Applications in Drug Development and Catalysis

Metal complexes of imidazole derivatives are of significant interest in drug development due to their potential as therapeutic agents.[1] The coordination of a metal ion can modulate the biological activity of the organic ligand.[1]

  • Anticancer Agents: Many copper, zinc, and ruthenium complexes with imidazole-based ligands have demonstrated significant cytotoxicity against various cancer cell lines.[1] Silver(I) N-heterocyclic carbene complexes derived from imidazole have also shown promising anticancer activity.[8]

  • Antibacterial and Antifungal Agents: The coordination of imidazole ligands to metal ions like copper(II) and zinc(II) has been shown to enhance their antimicrobial properties.[1][3] These complexes may act by disrupting microbial cell membranes or inhibiting essential enzymes in pathogens.[1]

  • Enzyme Inhibition: Imidazole derivatives are known to interact with the active sites of various enzymes. Metal complexes of these ligands could serve as more potent and selective enzyme inhibitors.[1]

  • Catalysis: The well-defined coordination environment provided by imidazole ligands can be harnessed to develop catalysts for a variety of organic transformations, including oxidation, reduction, and C-C coupling reactions.[9]

Applications cluster_Medicinal Medicinal Chemistry cluster_Catalysis Catalysis Center This compound Metal Complexes Anticancer Anticancer Agents Center->Anticancer Antimicrobial Antibacterial & Antifungal Center->Antimicrobial Enzyme Enzyme Inhibitors Center->Enzyme Oxidation Oxidation Reactions Center->Oxidation Reduction Reduction Reactions Center->Reduction Coupling C-C Coupling Center->Coupling

Caption: Potential applications of this compound metal complexes.

Concluding Remarks

The synthesis of novel metal complexes with this compound offers a promising avenue for the development of new materials with interesting catalytic and biological properties. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical steps to explore this exciting area of coordination chemistry. As with any research endeavor, careful planning, execution, and thorough characterization are the cornerstones of success.

References

  • Application Notes and Protocols: 2-Chloro-4,5-dimethyl-1H-imidazole in Coordination Chemistry - Benchchem.
  • Synthesis and Characterization of New Azo 4,5-dimethyl-2-((3-((E)-1-(2-phenylhydrazono)ethyl)phenyl)diazenyl)-1H-imidazole and its Metal(II) Complexes - ResearchGate.
  • Preparation and Characterization of New Azo Ligand N-[(1-(4-(4,5-Dimethyl-1h-Imidazol-2-Yl) Diazenyl) Phenyl-3-(Trifluoromethyl)] Aniline With Some Metal Complexes Ions - ResearchGate.
  • Application Notes and Protocols for the Synthesis of Metal Complexes with 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol - Benchchem.
  • Four Metal Complexes Based on Bulky Imidazole Ligands: Solvothermal Syntheses, Crystal Structures, and Fluorescence Properties | Scilit.
  • Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - NIH.
  • The Medicinal Applications of Imidazolium Carbene Metal Complexes - PMC.
  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications | Request PDF - ResearchGate.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - MDPI.
  • Application Notes and Protocols for 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide in Coordination Chemistry - Benchchem.
  • Synthesis and study of Hg (II) complex with ligand derived from 4,5-diphenyl imidazole | International journal of health sciences - ScienceScholar.
  • Catalysis and Coordination Chemistry: The Multifaceted Role of Imidazole Derivatives.
  • Transition metal imidazole complex - Wikipedia.

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role of 4,5-Dimethyl-1H-imidazole in pharmaceutical drug design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 4,5-Dimethyl-1H-imidazole in Modern Drug Discovery

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and clinically approved drugs.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive moiety for drug designers. This document focuses on a specific, yet versatile, member of this family: This compound . We delve into its strategic applications in pharmaceutical drug design, moving beyond its role as a simple synthetic precursor to explore its utility as a core structural element, a bioisosteric replacement for modulating pharmacokinetic properties, and a key pharmacophore in targeted therapies such as kinase inhibition. This guide provides researchers, scientists, and drug development professionals with a synthesis of technical insights and field-proven protocols to effectively leverage this valuable scaffold in their discovery programs.

Core Structural and Physicochemical Profile

The this compound scaffold possesses distinct features that are fundamental to its function in a drug molecule. The two methyl groups at the C4 and C5 positions provide steric bulk, which can be exploited to confer selectivity for a biological target by probing specific hydrophobic pockets. These groups also protect the imidazole ring from certain metabolic transformations. The imidazole ring itself contains two nitrogen atoms: an N-H proton-donating nitrogen (pyrrole-type) and a lone-pair-donating, basic nitrogen (pyridine-type). This arrangement allows the scaffold to act as both a hydrogen bond donor and acceptor, a critical feature for anchoring a molecule within a protein's active site.[3]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 2302-39-8 [4]
Molecular Formula C₅H₈N₂ [5]
Molecular Weight 96.13 g/mol [5]
pKa 7.55 [5]

| LogP (Computed) | 0.9 |[5] |

Caption: Key pharmacophoric features of this compound.

Application as a Core Synthetic Scaffold

One of the primary roles of this compound is as a foundational building block for constructing more complex, biologically active molecules. Its nucleophilic N-H allows for straightforward derivatization, serving as an anchor point to introduce various side chains and build out the desired molecular architecture.

G start This compound step1 N-Alkylation / N-Arylation (e.g., with R-X, Base) start->step1 product1 N-Substituted Intermediate step1->product1 step2 Further Functionalization (e.g., Coupling, Cyclization) product1->step2 final_product Complex Bioactive Molecule (e.g., Kinase Inhibitor) step2->final_product

Caption: General synthetic workflow using the imidazole scaffold.

Protocol 1: Synthesis of N-Substituted this compound Derivatives

Objective: To describe a general and robust method for the N-alkylation of this compound, a common first step in elaborating the scaffold.

Rationale: This protocol utilizes a strong base (Sodium Hydride, NaH) to deprotonate the imidazole N-H, forming a highly nucleophilic imidazolide anion. This anion readily reacts with various electrophiles, such as alkyl or benzyl halides, to form the N-substituted product. Dimethylformamide (DMF) is chosen as the solvent due to its polar, aprotic nature, which effectively solvates the ions involved without interfering with the reaction.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl/Benzyl Halide (e.g., Benzyl Bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, ice bath

Procedure:

  • Preparation: Under a nitrogen or argon atmosphere, add this compound (1.0 eq) to a round-bottom flask containing anhydrous DMF. Stir the solution at room temperature until the solid dissolves.

  • Deprotonation: Cool the flask in an ice bath to 0 °C. Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care. Effervescence (hydrogen gas evolution) will be observed.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes after the NaH addition is complete. The solution should become a clear or slightly hazy suspension of the sodium imidazolide salt.

  • Alkylation: Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-substituted this compound derivative.[6]

Role as a Bioisostere in Lead Optimization

In drug design, bioisosteric replacement is a powerful strategy for fine-tuning the properties of a lead compound. The this compound moiety can serve as a versatile bioisostere for other aromatic or heterocyclic rings. Its introduction can significantly alter a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile. For instance, replacing a non-polar phenyl ring with the more polar imidazole ring can increase aqueous solubility, which is often a major hurdle in drug development.[7][8] Furthermore, the basic nitrogen can introduce a protonatable center, allowing for salt formation and further solubility enhancement.

Caption: Bioisosteric replacement strategy to improve drug properties.

Case Study: Imidazole Scaffolds as Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these drugs bind to the ATP-binding site of the kinase, and a common feature is a heterocyclic core that forms crucial hydrogen bonds with the "hinge region" of the protein. The imidazole scaffold is exceptionally well-suited for this role.[9][10] The N-H can act as a hydrogen bond donor, while the adjacent pyridine-type nitrogen acts as an acceptor, mimicking the adenine portion of ATP. The 4,5-dimethyl substitution pattern can then be used to achieve selectivity by interacting with specific residues near the hinge.

Caption: Imidazole core acting as a hinge-binder in a kinase active site.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

Objective: To determine the inhibitory potency (IC₅₀) of a this compound derivative against a specific protein kinase.

Rationale: This protocol describes a homogenous, luminescent assay format, such as the ADP-Glo™ Kinase Assay. The principle is based on quantifying the amount of ADP produced during the kinase reaction. The kinase reaction is first performed, then stopped. A reagent is added to deplete the remaining ATP. Finally, a second reagent converts the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. The amount of light produced is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower light signal.

Materials:

  • Purified, active kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • Test compound (this compound derivative) dissolved in DMSO

  • ATP solution

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (or similar commercial kit)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (0% activity) controls.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase enzyme and its substrate in the appropriate kinase reaction buffer. Add this mix to all wells except the "no enzyme" controls.

  • Reaction Initiation: Prepare an ATP solution in the kinase buffer at a concentration near its Kₘ for the specific enzyme. Add the ATP solution to all wells to start the kinase reaction. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature (or 30 °C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced to ATP and provides the necessary components for the luciferase reaction. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence of the plate using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_compound - Signal_no_enzyme] / [Signal_DMSO - Signal_no_enzyme]).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Bamoro, C., Bamba, F., Steve-Evanes, K., Aurélie, V., & Vincent, C. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26.
  • Verma, A., Joshi, N., & Singh, D. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Future Journal of Pharmaceutical Sciences, 7(1), 48.
  • Chemical Synthesis Database. (n.d.). This compound.
  • de Vicente, J., et al. (2010). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 1(8), 381-385.
  • Rostamizadeh, S., et al. (2014). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Organic Chemistry International, 2014, 452819.
  • Kumar, R., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Future Journal of Pharmaceutical Sciences, 7(1), 48.
  • Liu, X., et al. (2015). Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization. Bioorganic & Medicinal Chemistry, 23(3), 449-460.
  • Sharma, D., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of the Indian Chemical Society, 99(10), 100713.
  • IJRAR. (n.d.). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES.
  • Wróblewska, A., et al. (2020). Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. Pharmaceutics, 12(4), 359.
  • Crossley, S. W. M., & Pentelute, B. L. (2022). General Installation of (4H)-Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone. Angewandte Chemie International Edition, 61(33), e202205566.
  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Biomolecules, 11(8), 1129.
  • Zhang, L., et al. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry, 21(28), 2514-2528.

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safe handling and storage procedures for 4,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 4,5-Dimethyl-1H-imidazole

A Comprehensive Guide to Safe Handling, Storage, and Emergency Procedures for Research & Development

Abstract: This document provides detailed application notes and protocols for the safe handling and storage of this compound (CAS No. 2302-39-8). It is intended for researchers, scientists, and drug development professionals who utilize this compound in a laboratory setting. The guide synthesizes critical safety data to establish best practices that ensure user safety and experimental integrity. Protocols herein cover hazard assessment, personal protective equipment (PPE), standard operating procedures for handling, appropriate storage conditions, and robust emergency response plans.

Introduction & Compound Profile

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its imidazole core is a common motif in many biologically active molecules. Understanding its specific chemical properties is foundational to its safe manipulation in a research environment.

The primary hazards associated with this compound include its potential to be corrosive and an irritant.[1] Some data also indicates it is harmful if swallowed or in contact with skin.[1] Therefore, adherence to rigorous safety protocols is not merely a matter of compliance but a critical component of responsible scientific practice. This guide provides the necessary framework for achieving that standard.

Physicochemical Data

A thorough understanding of the compound's physical and chemical properties is essential for anticipating its behavior under various laboratory conditions. This data informs safe handling and storage decisions, such as avoiding certain temperature ranges or ignition sources.

PropertyValueSource(s)
Molecular Formula C₅H₈N₂[1][2]
Molecular Weight 96.13 g/mol [1][2]
Appearance Pale yellow to light orange crystalline solid[3]
Melting Point 121-122 °C[2][3]
Boiling Point 284.3 °C at 760 mmHg
Flash Point 151.0 °C
Density ~1.0 g/cm³[2][4]
Storage Temperature Room Temperature, Sealed in Dry Conditions[3][4]

Hazard Identification & Risk Assessment

A comprehensive risk assessment must be conducted before any work with this compound begins. The primary hazards are categorized below based on available GHS (Globally Harmonized System) classifications.

  • Acute Toxicity: Harmful if swallowed and potentially harmful in contact with skin.[1]

  • Skin Corrosion/Irritation: Causes skin irritation, with some sources indicating it may cause severe skin burns.[1]

  • Eye Damage/Irritation: Causes serious eye irritation and potentially serious eye damage.[1]

The causality behind these hazards lies in the chemical nature of the imidazole ring system, which can interact with biological macromolecules. Skin and eye irritation are likely due to the compound's ability to disrupt cell membranes and proteins upon contact.

GHS Hazard Statements

Based on aggregated data, the following H-statements are associated with this compound:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[1]

  • H318 / H319: Causes serious eye damage / Causes serious eye irritation.[1]

Researchers must always consult the specific Safety Data Sheet (SDS) provided by their supplier for the most accurate and up-to-date hazard information.

Protocol: Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. This creates a self-validating system where the failure of one layer of protection is compensated by another.

Engineering Controls

The primary engineering control is to minimize the generation and accumulation of dust or aerosols.[5][6]

  • Chemical Fume Hood: All weighing and handling of solid this compound must be performed within a properly functioning and certified laboratory chemical fume hood.[7] This is critical to prevent inhalation of airborne particles.

  • Ventilation: The laboratory must be well-ventilated to ensure low ambient concentrations of any chemical vapors or dust.[8]

  • Emergency Stations: An emergency eyewash station and safety shower must be readily accessible, ideally within a 10-second travel distance from the handling area.[7][8]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazard assessment. The goal is to create an impermeable barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][8] If there is a splash risk, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[8] Always check the manufacturer's glove compatibility chart. Gloves should be inspected before use and disposed of properly after handling.

    • Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect street clothes and underlying skin.[7]

  • Respiratory Protection: If handling large quantities or if engineering controls are insufficient to control dust, a NIOSH-approved respirator may be necessary.[8][9] A respiratory protection program must be followed whenever workplace conditions warrant a respirator's use.[8]

PPE_Protocol cluster_Hazards Identified Hazards cluster_Controls Control Measures cluster_PPE_Items Required PPE H1 Skin/Eye Irritant & Corrosive PPE Personal Protective Equipment H1->PPE protects against H2 Harmful if Swallowed/Inhaled EC Engineering Controls (Fume Hood) H2->EC mitigated by H2->PPE protects against Goggles Safety Goggles & Face Shield PPE->Goggles Gloves Nitrile Gloves PPE->Gloves Coat Lab Coat PPE->Coat Respirator Respirator (if needed) PPE->Respirator

Caption: Required PPE based on hazard assessment.

Standard Operating Protocol for Handling

This protocol outlines the step-by-step methodology for safely handling solid this compound.

  • Preparation:

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Verify that the emergency eyewash and shower are accessible and operational.

    • Don all required PPE as specified in Section 3.2.

  • Weighing and Transfer:

    • Perform all manipulations within the fume hood to contain dust.[7]

    • Use non-sparking tools to handle the chemical.[5][6]

    • Carefully weigh the desired amount of the compound on a tared weigh boat. Avoid generating dust clouds.

    • Transfer the solid to the reaction vessel or solvent container slowly and carefully.

  • Post-Handling:

    • Tightly close the source container.[5]

    • Decontaminate the spatula and weighing area.

    • Properly dispose of the weigh boat and any contaminated materials (e.g., paper towels) in a designated hazardous waste container.

    • Remove gloves using the proper technique and wash hands thoroughly with soap and water.[7]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

Storage Conditions
  • Container: Store in a tightly closed container to prevent moisture absorption and contamination.[3][5]

  • Location: Keep in a dry, cool, and well-ventilated area.[5][6] A designated corrosives cabinet is recommended.

  • Environment: Store away from direct sunlight, heat, and all sources of ignition.[7] Although the flash point is high, this is a standard best practice.

  • Segregation: Store apart from incompatible materials and foodstuff containers.[5]

Incompatible Materials

Avoid contact with the following classes of chemicals to prevent potentially hazardous reactions:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Acids, Acid Anhydrides, and Acid Chlorides: As an imidazole, the compound is basic and can react exothermically with acids.[7]

Storage_Protocol cluster_Storage Safe Storage Protocol cluster_Incompatibles Segregate From Compound This compound (Tightly Sealed Container) StorageArea Cool, Dry, Well-Ventilated Area Away from Heat/Sunlight Compound->StorageArea Store In Oxidizers Strong Oxidizers StorageArea->Oxidizers  AVOID   Acids Acids & Acid Chlorides StorageArea->Acids  CONTACT  

Caption: Safe storage and material incompatibility workflow.

Emergency & First-Aid Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]

Accidental Release Measures
  • Small Spill (in fume hood):

    • Ensure PPE is worn.

    • Carefully sweep up the solid material, avoiding dust generation.[9]

    • Place the material into a suitable, labeled, and closed container for disposal.[6]

    • Clean the spill area with an appropriate decontaminating solution and wipe dry.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area and restrict access.

    • Remove all sources of ignition.[10]

    • Ventilate the area.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal Protocol

Chemical waste must be handled in accordance with local, regional, and national regulations.

  • Collection: Collect waste this compound and materials contaminated with it (e.g., gloves, weigh boats) in a clearly labeled, sealable, and compatible hazardous waste container.[7]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's licensed chemical waste disposal program.[6] Do not discharge to sewer systems.[6]

References

  • This compound|2302-39-8. LookChem. [Link]
  • This compound | CAS#:2302-39-8. Chemsrc. [Link]
  • This compound | C5H8N2 | CID 75306.
  • Material Safety Data Sheet - Imidazole. Cole-Parmer. [Link]
  • Safety D
  • Standard Operating Procedures for Imidazole.

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4,5-Dimethyl-1H-imidazole as a proton conductor in fuel cells

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4,5-Dimethyl-1H-imidazole as a High-Temperature Proton Conductor in Fuel Cell Membranes

Introduction: The Quest for Anhydrous Proton Conductors

Proton Exchange Membrane Fuel Cells (PEMFCs) are a cornerstone of future energy systems, offering high efficiency and zero emissions.[1] However, conventional PEMFCs, which rely on perfluorinated sulfonic acid membranes like Nafion, are constrained by their dependence on water for proton conduction. This limits their operating temperature to below 100°C, leading to challenges such as catalyst poisoning by carbon monoxide (CO) and complex water management.[2][3]

High-temperature PEMFCs (HT-PEMFCs), operating between 120°C and 200°C, overcome these limitations.[1] The key to HT-PEMFCs is the development of anhydrous or low-humidity proton exchange membranes.[4] Polybenzimidazole (PBI) membranes doped with phosphoric acid (PA) have emerged as the leading material class for this application.[5][6][7] In this system, the basic imidazole units of the PBI polymer interact with the acidic dopant, creating a network for proton transport.[8][9] Protons are conducted not by water, but through a hopping mechanism (the Grotthuss mechanism) along the hydrogen-bond network formed by the imidazole rings and phosphoric acid molecules.[2][3][9]

This guide focuses on the application of a specific, small molecule—This compound —as a functional additive or dopant to enhance the proton-conducting properties of polymer membranes for HT-PEMFCs. The two methyl groups on the imidazole ring increase its basicity compared to unsubstituted imidazole, which can lead to stronger interactions with acidic dopants and potentially higher proton conductivity.

Part 1: The Mechanism of Proton Conduction

In an anhydrous system composed of a polymer matrix (e.g., PBI) and an imidazole-based conductor doped with phosphoric acid, proton transport is governed by structural diffusion. The process relies on the amphoteric nature of imidazole and the formation of an extensive hydrogen-bond network.

  • Protonation: The basic nitrogen on the imidazole ring is protonated by phosphoric acid, forming an imidazolium cation and a dihydrogen phosphate anion (H₂PO₄⁻).

  • Structural Reorganization: The protonated and unprotonated imidazole molecules, along with phosphoric acid molecules, form a dynamic hydrogen-bond network.

  • Proton Hopping (Grotthuss Mechanism): An excess proton "hops" from a protonated species (e.g., an imidazolium cation or H₃PO₄) to an adjacent unprotonated species (an imidazole or H₂PO₄⁻). This is coupled with the breaking and forming of hydrogen bonds, allowing the charge to be transported through the material without the large-scale movement of molecules.[3]

The addition of this compound to a PBI matrix can increase the density of proton-hopping sites, creating a more extensive and efficient network for proton conduction, especially at lower phosphoric acid doping levels.[9]

Caption: Grotthuss-type proton hopping mechanism in an imidazole/acid system.

Part 2: Experimental Protocols

This section provides detailed protocols for the synthesis of the proton conductor, its incorporation into a polymer membrane, and the characterization of the final composite material.

Protocol 1: Synthesis of 1-Butyl-4,5-dimethyl-imidazole

While this guide focuses on this compound, many applications functionalize the N1 position to tether the molecule to a polymer backbone or improve stability. The following protocol, adapted from established literature, describes the synthesis of an N1-butyl substituted version, which serves as a foundational method.[10][11] To synthesize the parent this compound, one would typically use a different established route (e.g., the reaction of diacetyl, formaldehyde, and ammonia), but this alkylation protocol is critical for creating derivatives for polymer functionalization.

Objective: To synthesize 1-Butyl-4,5-dimethyl-imidazole (BDIm) for potential use in functionalized polymer membranes.

Materials:

  • This compound hydrochloride (DIm)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Butyl bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Equipment for column chromatography (silica gel, solvents)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound hydrochloride (DIm) in anhydrous DMF at 0°C (ice bath).[10]

  • Deprotonation: Slowly add sodium hydride (approximately 2.4 molar equivalents relative to DIm) to the stirred solution.[10] Causality: NaH is a strong base that deprotonates the imidazole, making the N1 position nucleophilic and ready for alkylation.

  • Activation: Allow the mixture to stir at 0°C for 30 minutes.[10]

  • Alkylation: Add butyl bromide (1.0 molar equivalent) dropwise to the solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.[10] Causality: The nucleophilic nitrogen of the deprotonated imidazole attacks the electrophilic carbon of butyl bromide in an SN2 reaction, forming the N-C bond.

  • Quenching: Carefully quench the reaction by slowly adding deionized water to destroy any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain pure 1-Butyl-4,5-dimethyl-imidazole (BDIm).[10]

  • Characterization: Confirm the structure of the synthesized product using ¹H NMR spectroscopy. The expected signals include peaks for the methyl groups at C4 and C5, and distinct peaks corresponding to the protons of the butyl chain.[10]

Protocol 2: Fabrication of a PBI Composite Membrane

This protocol describes the preparation of a composite membrane by incorporating this compound into a polybenzimidazole (PBI) matrix, followed by phosphoric acid doping.

Objective: To create a mechanically stable, high-temperature proton exchange membrane.

Workflow for Membrane Fabrication:

Membrane_Fabrication_Workflow start Start: PBI Polymer dissolve 1. Dissolve PBI in DMAc Solvent start->dissolve cast 2. Cast Solution on Glass Plate dissolve->cast dry 3. Dry in Oven (e.g., 80°C, 6h) cast->dry peel 4. Peel PBI Film dry->peel dope_imidazole 5. Immerse in This compound Solution peel->dope_imidazole dope_acid 6. Immerse in Phosphoric Acid (e.g., 5-15 M, 72h) dope_imidazole->dope_acid final_membrane Final Composite Membrane dope_acid->final_membrane

Caption: Workflow for fabricating the composite PEM.

Procedure:

  • PBI Membrane Casting:

    • Prepare a solution of PBI in a suitable solvent like N,N-Dimethylacetamide (DMAc).

    • Cast the polymer solution onto a clean glass plate using a doctor blade to ensure uniform thickness.[8]

    • Dry the film in an oven at 80°C for at least 6 hours to remove the solvent.[8]

    • Carefully peel the resulting PBI membrane from the glass plate.

  • Incorporation of this compound:

    • Prepare a solution of this compound in a solvent that swells PBI but does not dissolve it (e.g., methanol).

    • Immerse the dry PBI membrane in this solution for a specified time (e.g., 24 hours) at room temperature to allow the small molecule to diffuse into the polymer matrix.

    • Remove the membrane and dry it under vacuum to remove the solvent.

  • Phosphoric Acid (PA) Doping:

    • Immerse the imidazole-containing PBI membrane in a phosphoric acid solution of a specific concentration (e.g., 10 M) for 72 hours at room temperature.[8] Causality: The membrane swells and absorbs the acid. The acid protonates the basic nitrogen sites on both the PBI backbone and the incorporated this compound, creating the proton-conducting network. Higher acid concentration generally leads to higher doping levels and conductivity, but may compromise mechanical strength.[12]

    • After doping, remove the membrane, wipe off excess acid from the surface, and measure its dimensions and weight to determine the acid doping level (ADL).

Protocol 3: Characterization of the Composite Membrane

A systematic characterization is essential to validate the properties of the fabricated membrane.[13][14]

A. Proton Conductivity Measurement:

  • Technique: Electrochemical Impedance Spectroscopy (EIS).

  • Procedure:

    • Cut a sample of the acid-doped membrane to a defined size.

    • Place the sample in a four-probe conductivity cell.

    • Conduct EIS measurements over a range of temperatures (e.g., 100°C to 200°C) under anhydrous conditions.

    • Calculate the proton conductivity (σ) from the measured resistance (R), the distance between the electrodes (L), and the cross-sectional area of the membrane (A) using the formula: σ = L / (R * A).

B. Thermal Stability Analysis:

  • Technique: Thermogravimetric Analysis (TGA).

  • Procedure:

    • Place a small, pre-weighed sample of the membrane in the TGA instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature. Imidazole-based materials are expected to be stable up to at least 250°C.[15][16]

C. Fuel Cell Performance Test:

  • Objective: To evaluate the membrane's performance in an operating fuel cell.

  • Procedure:

    • Assemble a Membrane Electrode Assembly (MEA) by sandwiching the composite membrane between two gas diffusion electrodes (anode and cathode).

    • Install the MEA into a single-cell fuel cell test station.

    • Supply hydrogen to the anode and air/oxygen to the cathode at a controlled temperature (e.g., 160°C) without external humidification.

    • Record the polarization curve (voltage vs. current density) to determine key performance metrics, including the open-circuit voltage (OCV) and the maximum power density.

Part 3: Data Presentation and Expected Results

The performance of the this compound composite membrane should be compared against a standard PA-doped PBI membrane.

Table 1: Expected Proton Conductivity

Temperature (°C) Standard PA-PBI (S/cm) This compound Composite (S/cm)
120 ~0.04 >0.05
140 ~0.06 >0.07
160 ~0.09 >0.10
180 ~0.10 >0.12

Note: Values are illustrative, based on typical performance of high-conductivity PBI-based membranes. The enhanced basicity of the dimethyl-substituted imidazole is expected to improve acid uptake and create more charge carriers, leading to higher conductivity.[9][17]

Table 2: Thermal and Mechanical Properties

Property Standard PA-PBI This compound Composite
Decomposition Temp. (TGA, N₂) >550°C (for PBI) >550°C (for PBI)
Acid Doping Level (ADL) ~10-15 mol PA/PBI RU Potentially >15 mol PA/PBI RU
Tensile Strength (MPa) ~10-20 ~10-20 (should remain high)

Note: The incorporation of the small molecule should not significantly degrade the excellent thermal stability of the PBI backbone. A key validation point is maintaining good mechanical strength despite potentially higher acid doping levels.[17]

Conclusion

This compound presents a promising avenue for advancing high-temperature proton exchange membranes. Its enhanced basicity compared to unsubstituted imidazole offers a clear scientific rationale for its potential to increase acid uptake and, consequently, proton conductivity in polymer composites. The protocols outlined in this guide provide a comprehensive framework for synthesizing, fabricating, and characterizing these next-generation membranes. By systematically evaluating their performance, researchers can validate the role of functional small molecules in overcoming the current limitations of HT-PEMFC technology, paving the way for more efficient and robust energy conversion systems.

References

  • Highly Conductive and Mechanically Stable Imidazole-Rich Cross-Linked Networks for High-Temperature Proton Exchange Membrane Fuel Cells. ResearchGate.
  • Highly Conductive and Mechanically Stable Imidazole-Rich Cross-Linked Networks for High-Temperature Proton Exchange Membrane Fuel Cells. ACS Publications.
  • Imidazole Tethered Polymers as Anhydrous Proton Conducting Membranes for High Temperature PEM Fuel Cells. ResearchGate.
  • Fabrication of N1-butyl substituted 4,5-dimethyl-imidazole based crosslinked anion exchange membranes for fuel cells. RSC Publishing.
  • Fabrication of N1-butyl substituted 4,5-dimethyl-imidazole based crosslinked anion exchange membranes for fuel cells. RSC Publishing.
  • High-performance imidazole-containing polymers for applications in high temperature polymer electrolyte membrane fuel cells. ResearchGate.
  • Thermal and Electrical Properties of High-Temperature Proton-Conducting Cellulose Nanofibers Swollen with Protic Ionic Liquid. ACS Publications.
  • Development and characterization of novel composite membranes for fuel cell applications. RSC Publishing.
  • Phosphoric acid pre-treatment to tailor polybenzimidazole membranes for vanadium redox flow batteries. OSTI.GOV.
  • Water Uptake and Acid Doping of Polybenzimidazole Electrolyte Membranes for Fuel Cells. ECS Transactions.
  • Nitrogen Dense Distributions of Imidazole Grafted Dipyridyl Polybenzimidazole for a High Temperature Proton Exchange Membrane. PMC - NIH.
  • This compound - Chemical Synthesis Database. ChemSynthesis.
  • Proton conductivity of imidazole entrapped in microporous molecular sieves. RSC Publishing.
  • Development and characterization of novel composite membranes for fuel cell applications. Journal of Materials Chemistry A.
  • Development and characterization of novel composite membranes for fuel cell applications. RSC Publishing.
  • Proton conductivity of Nafion and Nafion–imidazole composite membranes under anhydrous condition. ResearchGate.
  • Development and characterization of composite proton exchange membranes for fuel cell applications. OpenMETU.
  • New Proton Conducting Membranes for Fuel Cell Applications. Shodhganga.
  • This compound. PubChem.
  • Doping phosphoric acid in polybenzimidazole membranes for high temperature proton exchange membrane fuel cells. DTU Research Database.
  • Recent Progress in the Development of Composite Membranes Based on Polybenzimidazole for High Temperature Proton Exchange Membrane (PEM) Fuel Cell Applications. MDPI.
  • Toward Anhydrous Proton Conductivity Based on Imidazole Functionalized Mesoporous Silica/Nafion Composite Membranes. ResearchGate.
  • High-performance imidazole-containing polymers for applications in high temperature polymer electrolyte membrane fuel cells. Lund University Research Portal.
  • Enhancement of Proton Conductivity Performance in High Temperature Polymer Electrolyte Membrane, Processed the Adding of Pyridobismidazole. MDPI.
  • Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. ResearchGate.
  • Doped poly (2, 5-benzimidazole) membranes for high temperature polymer electrolyte fuel cell: Influence of various solvents during membrane casting on the fuel cell performance. ResearchGate.
  • Database of Nonaqueous Proton-Conducting Materials. PMC - PubMed Central - NIH.
  • Synthesis and Characterization of Proton-Conducting Composites Prepared by Introducing Imidazole or 1,2,4-Triazole into AlPO-5 and SAPO-5 Molecular Sieves. NIH.
  • Toward a New Type of Anhydrous Organic Proton Conductor Based on Immobilized Imidazole. ResearchGate.
  • Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. ResearchGate.
  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. PMC - NIH.
  • Dynamics and Proton Transport in Imidazole-Doped Nanocrystalline Cellulose Revealed by High-Resolution Solid-State Nuclear Magnetic Resonance Spectroscopy. ACS Publications.
  • Thermal Stability in Air of Pt/C Catalysts and PEM Fuel Cell Catalyst Layers. ResearchGate.

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Functionalization of Polymers with 4,5-Dimethyl-1H-imidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of polymers with functional moieties is a cornerstone of modern materials science, enabling the development of sophisticated systems for a myriad of applications, from targeted drug delivery to advanced catalysis. Among the vast array of functional groups, the imidazole heterocycle stands out for its versatile chemical reactivity and biological significance. This guide provides a detailed technical overview and practical protocols for the functionalization of polymers with 4,5-Dimethyl-1H-imidazole, a derivative that offers unique steric and electronic properties.

Introduction: The Significance of the this compound Moiety

The imidazole ring is a ubiquitous structural motif in nature, most notably in the amino acid histidine, and plays a critical role in the active sites of many enzymes.[1][2] Its unique properties, including its ability to act as a proton donor or acceptor, a nucleophile, and a ligand for metal ions, make it an attractive candidate for polymer functionalization.[3][4][5] The introduction of two methyl groups at the 4 and 5 positions of the imidazole ring, as in this compound, imparts increased hydrophobicity and steric bulk compared to the parent imidazole. These features can be leveraged to fine-tune the physicochemical properties of the resulting polymer, influencing its solubility, thermal stability, and interactions with biological systems.

This document will explore two primary strategies for incorporating the this compound moiety into polymeric structures: grafting onto a pre-existing polymer backbone and copolymerization of a custom-synthesized vinyl-functionalized imidazole monomer.

PART 1: Grafting of this compound onto Polymer Backbones

The "grafting onto" approach involves the covalent attachment of the imidazole derivative to a polymer with reactive functional groups.[6][7] This method is advantageous as it allows for the modification of well-characterized, commercially available polymers. A common and effective strategy involves the reaction of this compound with a chloromethylated polymer, such as chloromethylated polystyrene.

Workflow for Grafting this compound onto Chloromethylated Polystyrene

Grafting_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization start Start prep_polymer Prepare Chloromethylated Polystyrene Solution start->prep_polymer reaction Reaction under Inert Atmosphere prep_polymer->reaction prep_imidazole Prepare this compound Solution prep_imidazole->reaction precipitation Precipitation and Washing reaction->precipitation drying Drying precipitation->drying characterization FTIR, NMR, Elemental Analysis drying->characterization end End characterization->end

Caption: Workflow for grafting this compound.

Experimental Protocol: Grafting onto Chloromethylated Polystyrene

This protocol details the procedure for the nucleophilic substitution reaction between chloromethylated polystyrene and this compound.

Materials:

  • Chloromethylated polystyrene (1-2 mmol Cl/g)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Methanol

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Preparation of the Polymer Solution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve chloromethylated polystyrene (1.0 g) in anhydrous DMF (20 mL). Stir the mixture until the polymer is completely dissolved.

  • Preparation of the Imidazole Solution: In a separate flask, dissolve this compound (a 3-fold molar excess relative to the chlorine content of the polymer) and triethylamine (a 1.5-fold molar excess relative to the imidazole) in anhydrous DMF (10 mL).

  • Reaction: Add the imidazole solution dropwise to the polymer solution at room temperature. Heat the reaction mixture to 60-70 °C and stir for 24-48 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) of the reaction mixture supernatant.

  • Purification: After cooling to room temperature, precipitate the functionalized polymer by slowly adding the reaction mixture to a large excess of methanol (e.g., 200 mL) with vigorous stirring.

  • Washing: Collect the precipitated polymer by filtration and wash it extensively with methanol to remove unreacted reagents and DMF. Repeat the washing process several times.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The reaction is performed under a nitrogen or argon atmosphere to prevent side reactions with atmospheric moisture and oxygen.

  • Excess Reagents: A molar excess of this compound and triethylamine is used to drive the reaction to completion and to neutralize the HCl byproduct, respectively.

  • Solvent: Anhydrous DMF is an excellent solvent for both the polymer and the reagents, facilitating a homogeneous reaction environment.

  • Temperature: Elevated temperature increases the reaction rate of the nucleophilic substitution.

  • Purification: Precipitation in a non-solvent (methanol) is a standard method for purifying polymers by removing low molecular weight impurities.

Characterization of the Functionalized Polymer

Confirmation of successful grafting is crucial and can be achieved through a combination of spectroscopic and analytical techniques.

Technique Expected Observations
FTIR Spectroscopy Appearance of new characteristic peaks for the imidazole ring (e.g., C=N and C-N stretching vibrations) and a decrease in the intensity of the C-Cl stretching vibration of the chloromethyl group.
¹H NMR Spectroscopy Appearance of new proton signals corresponding to the methyl groups and the aromatic proton of the this compound moiety.
Elemental Analysis An increase in the nitrogen content and a decrease in the chlorine content of the polymer.

PART 2: Synthesis and Copolymerization of 4,5-Dimethyl-1-vinylimidazole

An alternative and powerful approach to incorporate the this compound unit is through the synthesis of a vinyl-functionalized monomer, followed by its polymerization or copolymerization with other monomers. This "grafting through" method allows for precise control over the composition and architecture of the final polymer.

Workflow for Monomer Synthesis and Copolymerization

Copolymerization_Workflow cluster_monomer_synthesis Monomer Synthesis cluster_copolymerization Copolymerization cluster_purification_polymer Polymer Purification cluster_characterization_polymer Polymer Characterization start Start reaction_vinylation Vinylation of this compound start->reaction_vinylation purification_monomer Purification of 4,5-Dimethyl-1-vinylimidazole reaction_vinylation->purification_monomer reaction_copolymerization Free Radical Copolymerization purification_monomer->reaction_copolymerization precipitation_polymer Precipitation and Washing reaction_copolymerization->precipitation_polymer drying_polymer Drying precipitation_polymer->drying_polymer characterization_polymer NMR, GPC, DSC/TGA drying_polymer->characterization_polymer end End characterization_polymer->end

Caption: Workflow for monomer synthesis and copolymerization.

Experimental Protocol: Synthesis of 4,5-Dimethyl-1-vinylimidazole

This protocol is adapted from general procedures for the vinylation of imidazoles.[8]

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • 1,2-Dichloroethane

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Toluene

  • Standard glassware for organic synthesis

Procedure:

  • Formation of Potassium Imidazolate: In a round-bottom flask, dissolve this compound in toluene. Add powdered KOH and a catalytic amount of a phase-transfer catalyst.

  • Vinylation Reaction: Add 1,2-dichloroethane to the mixture. Heat the reaction to reflux and stir vigorously for several hours. The reaction proceeds via the formation of an intermediate chloroethyl-imidazole followed by dehydrochlorination.[8]

  • Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture, filter to remove inorganic salts, and wash the organic phase with water.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Experimental Protocol: Free Radical Copolymerization

This protocol describes the copolymerization of 4,5-Dimethyl-1-vinylimidazole with a comonomer such as methyl methacrylate (MMA).

Materials:

  • 4,5-Dimethyl-1-vinylimidazole (freshly purified)

  • Methyl methacrylate (MMA, inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., DMF or toluene)

  • Methanol

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel

Procedure:

  • Preparation: In a Schlenk flask, dissolve the desired molar ratio of 4,5-Dimethyl-1-vinylimidazole and MMA in the chosen anhydrous solvent.

  • Initiator Addition: Add a calculated amount of AIBN to the monomer solution.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60-70 °C and stir for the desired reaction time (typically several hours).

  • Purification: Cool the reaction and precipitate the copolymer by adding the solution to an excess of a non-solvent like methanol.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven.

Characterization of the Copolymer
Technique Information Obtained
¹H NMR Spectroscopy Determination of the copolymer composition by comparing the integration of characteristic proton signals from both monomer units.
Gel Permeation Chromatography (GPC) Determination of the molecular weight and molecular weight distribution (polydispersity index, PDI) of the copolymer.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) of the copolymer.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the copolymer.

Applications of Polymers Functionalized with this compound

The unique properties of polymers functionalized with this compound open up a wide range of potential applications:

  • Drug Delivery: The imidazole moiety can act as a pH-responsive element, facilitating the release of encapsulated drugs in the acidic environment of tumors or endosomes.[9] The increased hydrophobicity from the dimethyl substitution can enhance the loading of lipophilic drugs.

  • Catalysis: Imidazole-containing polymers can mimic the catalytic activity of enzymes, particularly in hydrolysis reactions.[10][11] The steric hindrance provided by the methyl groups can influence substrate selectivity.

  • Metal Ion Chelation: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making these polymers suitable for applications in water purification and as supports for metal-based catalysts.[3][4][5]

  • Biomedical Coatings: The biocompatibility of imidazole-based polymers makes them promising candidates for coating medical devices to improve their performance and reduce adverse reactions.[1]

Conclusion

The functionalization of polymers with this compound provides a versatile platform for the creation of advanced materials with tailored properties. By carefully selecting the synthetic strategy—either "grafting onto" a pre-existing backbone or "grafting through" via copolymerization of a custom monomer—researchers can design polymers with specific functionalities for a wide array of applications in drug development, catalysis, and materials science. The protocols and characterization techniques outlined in this guide serve as a foundation for the exploration and development of these novel imidazole-based polymers.

References

  • Soleimani, B., et al. (2017). Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. Journal of the Mexican Chemical Society, 61(3).
  • Overberger, C. G., & Meenakshi, A. (Year). Hydrophobic interactions in catalysis by imidazole-containing polymers. Journal of Polymer Science: Polymer Chemistry Edition.
  • Sandoval, G. R., et al. (2010). An Improved Synthesis of 2-Vinyl-4,5-dicyanoimidazole and Characterization of Its Polymers. Macromolecules, 43(15), 6315–6321.
  • Soleimani, B., et al. (2017). Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. ResearchGate.
  • Soleimani, B., et al. (2017). Synthesis, Characterization and Heavy Metal Ion Adsorption Behavior of Imidazole-Based Novel Polyamides and Polyimides. Journal of the Mexican Chemical Society, 61(3).
  • Long, T. E., et al. (2010). Imidazole- and imidazolium-containing polymers for biology and material science applications. Polymer, 51(12), 2447-2454.
  • Long, T. E., et al. (2010). Imidazole- and imidazolium-containing polymers for biology and material science applications. Arizona State University.
  • Sannino, F., et al. (2024). Functionalized Imidazolium Ether-Free Polymer Backbones with Ion Transport Channels and Catalytic Activity. ACS Applied Polymer Materials.
  • Overberger, C. G., et al. (Year). SPECIFIC CATALYTIC ACTION OF LARGE MOLECULES CONTAINING IMIDAZOLE GROUPS. Pure and Applied Chemistry.
  • Wikipedia. (n.d.). 1-Vinylimidazole.
  • Kumar, S., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 13.
  • Singh, R., et al. (2023). Polymer Grafting and its chemical reactions. Frontiers in Chemical Engineering, 5.
  • Purohit, D., et al. (2023). Strategies of polymer grafting: grafting to, grafting from and grafting through. ResearchGate.

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Application Note: A Protocol for Growing Single Crystals of 4,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Dimethyl-1H-imidazole is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] The precise determination of its three-dimensional structure, and that of its derivatives, is fundamental to understanding its biological activity and physical properties. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structure elucidation, but this powerful technique is entirely contingent on the availability of high-quality single crystals.

The process of growing single crystals is often described as both an art and a science.[2] While rooted in the principles of thermodynamics and kinetics, success frequently relies on empirical screening and meticulous technique. This guide provides an in-depth exploration of the foundational principles and detailed, field-proven protocols for growing diffraction-quality single crystals of this compound. The methodologies described herein are designed to be robust and adaptable, providing a strong starting point for researchers at all levels of experience.

Part 1: Foundational Principles of Crystallization

The journey from a soluble compound to a well-ordered crystal lattice is governed by the controlled transition from a stable solution to a supersaturated state, which drives the assembly of molecules into a solid phase.

Supersaturation: The Driving Force A solution must be supersaturated for crystallization to occur. This is a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature. All crystallization techniques are essentially different methods of achieving and controlling supersaturation. As shown in the phase diagram below, the goal is to slowly move the system from a stable, undersaturated state into the metastable zone, where crystal growth is favored over the spontaneous, rapid precipitation that occurs in the labile zone.[3]

Nucleation vs. Growth Crystallization is a two-step process: nucleation and growth.[2]

  • Nucleation: The initial formation of a stable, microscopic crystalline aggregate (a nucleus). This can occur spontaneously or be induced by seed crystals or imperfections like dust or scratches on the glassware.

  • Growth: The subsequent, orderly addition of molecules from the solution onto the surface of the existing nucleus.

The primary objective is to minimize the number of nucleation events to allow the few resulting nuclei to grow into large, well-ordered single crystals.[4] Rapidly achieving a high level of supersaturation leads to a burst of nucleation and the formation of a microcrystalline powder, which is unsuitable for single-crystal analysis. Therefore, all successful protocols are designed to be slow .[4]

The Critical Role of Solvent Selection The choice of solvent is arguably the most critical variable in a crystallization experiment.[2] An ideal solvent for this compound should exhibit moderate solubility. If the compound is too soluble, it can be difficult to achieve supersaturation; if it is poorly soluble, there won't be enough material in solution to support crystal growth.[5] Hydrogen bonding capabilities of the solvent can also influence crystal packing.[2]

Part 2: Pre-Crystallization Protocol: The Imperative of Purity

The success of crystallization is highly dependent on the purity of the starting material. Impurities can inhibit nucleation, disrupt the crystal lattice, or co-crystallize, leading to poor-quality or unusable crystals.[6] It is strongly recommended to begin with material that is >95% pure.

Recommended Purification Method: Recrystallization or Sublimation If the purity of your this compound is uncertain, a preliminary purification step is essential.

  • Recrystallization: This is a standard technique that involves dissolving the impure solid in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The desired compound crystallizes out, leaving the impurities behind in the solution.[7]

  • Sublimation: For compounds that can transition directly from solid to gas, sublimation is an excellent purification method that can yield very pure material.[8][9]

Part 3: Experimental Protocols for Single Crystal Growth

Several techniques can be employed to grow single crystals. It is advisable to run multiple experiments in parallel using different methods and solvent systems. Always use clean glassware and filtered solutions to minimize unwanted nucleation sites.[10]

Method 1: Slow Evaporation

This is the simplest and most common technique.[11] It relies on the gradual removal of the solvent, which slowly increases the solute concentration to the point of supersaturation, leading to crystallization.

Scientist's Insight: This method is effective for compounds that are moderately soluble in relatively volatile solvents. The key is to control the rate of evaporation. A slower rate, achieved by using a vial with a small opening or placing it in a cooler, less disturbed environment, typically yields larger and higher-quality crystals.[2][10] Using an NMR tube can be surprisingly effective, as the cap allows for very slow evaporation while preventing dust contamination.[2][11]

Step-by-Step Protocol:

  • Prepare a nearly saturated solution of this compound (e.g., 10-20 mg) in a suitable solvent (see Table 1) in a clean, small vial (e.g., a 1-dram vial).

  • Filter the solution through a pipette plugged with cotton or glass wool into a clean crystallization vial to remove any dust or particulate matter.

  • Cover the vial with a cap or parafilm. Pierce the covering with a needle to create one or two small holes. The number and size of the holes will control the evaporation rate.

  • Place the vial in a quiet, vibration-free location at a constant temperature.

  • Monitor the vial for crystal growth over several days to two weeks without disturbing it.[12]

Diagram: Slow Evaporation Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_result Outcome A Dissolve Compound in Solvent B Filter Solution A->B C Place in Vial with Perforated Cap B->C D Allow Slow Evaporation (Days to Weeks) C->D E Single Crystals Form D->E

Workflow for the slow evaporation method.

Method 2: Solvent Diffusion Techniques

Diffusion methods utilize a binary solvent system: a "good" solvent in which the compound is soluble, and a miscible "anti-solvent" in which it is insoluble.[4] Supersaturation is achieved by the slow mixing of the two.

In this technique, the anti-solvent is carefully layered on top of a solution of the compound. Crystallization occurs at the interface as the solvents slowly diffuse into one another.[3][13]

Scientist's Insight: This method requires that the anti-solvent be less dense than the solvent to form a stable layer. The success of this technique hinges on creating a sharp, undisturbed interface between the two liquids, which is best achieved in a narrow vessel like a test tube or NMR tube.[13][14] Freezing the bottom layer before adding the second can help create a very clean separation.[4]

Step-by-Step Protocol:

  • Prepare a concentrated solution of this compound in a small volume of a "good" solvent (one with a higher density).

  • Transfer this solution to a narrow test tube or NMR tube.

  • Using a pipette or syringe, carefully and slowly add the less dense "anti-solvent" down the side of the tube to form a distinct layer on top of the solution. A volume ratio of 4:1 or 5:1 (anti-solvent:solvent) is a good starting point.

  • Seal the tube and leave it in an undisturbed location.

  • Crystals should form at the liquid-liquid interface over the course of several days.

Diagram: Liquid-Liquid Diffusion Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_result Outcome A Dissolve Compound in 'Good' Solvent (S1) B Place in Narrow Tube A->B C Carefully Layer Less Dense Anti-Solvent (S2) B->C D Allow Slow Diffusion at Interface C->D E Crystals Form at Interface D->E

Workflow for the liquid-liquid diffusion (layering) method.

This is an excellent and gentle method, particularly when only small amounts of material are available.[2] It involves placing a solution of the compound in a small, open vial inside a larger, sealed chamber that contains a reservoir of a more volatile anti-solvent. The anti-solvent vapor diffuses into the solution, gradually lowering the compound's solubility.[13][15]

Scientist's Insight: The key is to choose a "good" solvent that is less volatile than the "anti-solvent". This ensures that the anti-solvent vapor diffuses into the solution rather than the solvent evaporating out of it. The setup is simple, often called a "vial-in-a-jar" or "hanging/sitting drop" method.[16][17]

Step-by-Step Protocol:

  • Dissolve 2-5 mg of this compound in a few drops of a relatively high-boiling point solvent (the "good" solvent).

  • Place this solution in a small, uncapped vial (e.g., a 0.5-dram vial).

  • Pour a larger volume (e.g., 1-2 mL) of a volatile anti-solvent into a larger vial or jar (e.g., a 4-dram vial).

  • Carefully place the small inner vial into the larger outer vial, ensuring the solvent levels are such that there is no risk of mixing.

  • Seal the outer vial tightly with a cap.

  • Set aside in a stable environment and wait for crystals to form in the inner vial. This may take several days to weeks.

Diagram: Vapor Diffusion Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_result Outcome A Dissolve Compound in Less Volatile Solvent (S1) in Inner Vial C Place Inner Vial in Outer Vial & Seal A->C B Place Volatile Anti-Solvent (S2) in Outer Vial B->C D Allow Vapor Diffusion of S2 into S1 C->D E Crystals Form in Inner Vial D->E

Workflow for the vapor diffusion method.

Method 3: Slow Cooling

This classic method exploits the fact that most compounds are more soluble at higher temperatures.[7] A saturated solution is prepared at an elevated temperature and then allowed to cool very slowly, causing the solubility to decrease and the compound to crystallize.

Scientist's Insight: The rate of cooling is the most critical parameter.[18] Rapid cooling will cause the compound to precipitate as a powder. The slowest possible cooling rate is desired. A simple and effective way to achieve this is to place the hot, sealed solution into a Dewar flask filled with hot water and allow it to cool to room temperature over 24-48 hours.[4][19]

Step-by-Step Protocol:

  • In a test tube, prepare a saturated solution of this compound in a suitable solvent by heating it (e.g., in a hot water bath). Add the solid in portions to the hot solvent until no more will dissolve.

  • Add a few more drops of hot solvent to ensure the solution is just below saturation to prevent premature crystallization.

  • Filter the hot solution into a clean test tube to remove any undissolved solids or impurities.

  • Stopper the test tube and place it inside a Dewar flask or a beaker insulated with glass wool, filled with hot water at a similar temperature to the solution.

  • Cover the Dewar or beaker and allow the entire apparatus to cool slowly and undisturbed to room temperature over one to two days.

Diagram: Slow Cooling Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_result Outcome A Prepare Saturated Solution at High Temp. B Filter Hot Solution A->B C Seal Vessel & Place in Insulated Container (e.g., Dewar) B->C D Allow Very Slow Cooling (24-48 hours) C->D E Crystals Form as Solution Cools D->E

Workflow for the slow cooling method.

Part 4: Data Summary and Troubleshooting

Table 1: Recommended Solvent Systems for this compound

This table provides starting points for solvent selection based on the known properties of imidazoles and general crystallization principles. The compound has a melting point of 121-122 °C.[20][21]

Method"Good" Solvents (Compound is Soluble)"Anti-Solvents" (Compound is Insoluble)Notes
Slow Evaporation Methanol, Ethanol, Acetonitrile, Ethyl AcetateN/AChoose a solvent with moderate volatility. Acetone and Dichloromethane may evaporate too quickly unless the rate is carefully controlled.[11]
Solvent Diffusion Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)Hexane, Pentane, Diethyl EtherFor layering, ensure the anti-solvent is less dense than the good solvent (e.g., layer hexane over DCM).[22] For vapor diffusion, the anti-solvent must be more volatile (e.g., pentane diffusing into a toluene solution).[15]
Slow Cooling Toluene, Water, Ethanol/Water mixturesN/AWorks well for solvents that show a significant change in compound solubility with temperature.

Table 2: Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not saturated; Compound is too soluble in the chosen solvent.For evaporation, allow more solvent to evaporate. For diffusion, try a different anti-solvent. For cooling, start with a more concentrated solution. If necessary, change to a poorer solvent system.[23][24]
Oiling Out The solution is too supersaturated; Cooling is too rapid; Impurities are present.Try using a more dilute solution. Slow down the crystallization process (slower evaporation/cooling). Re-purify the starting material. Try a different solvent.[11]
Microcrystalline Powder Nucleation rate is too high; Supersaturation was achieved too quickly.Slow down the process: reduce the opening on the evaporation vial, slow the cooling rate, or use a less volatile anti-solvent. Reduce the initial concentration. Ensure the solution is filtered and glassware is pristine.[25]
Seed Crystals Dissolve The solution is undersaturated.Add more solute to the solution or allow some solvent to evaporate before attempting to seed.[24]

Conclusion

Growing single crystals of this compound is an achievable goal that requires patience, a clean experimental setup, and a systematic approach. By understanding the fundamental principles of solubility and supersaturation, researchers can rationally design experiments using the protocols detailed in this guide. The methods of slow evaporation, solvent diffusion, and slow cooling provide a powerful toolkit to tackle this crucial step in structural analysis. Success often comes from parallel screening of multiple conditions, and meticulous observation is key to refining the process and obtaining crystals suitable for unlocking the molecular secrets within.

References

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  • Massachusetts Institute of Technology (MIT) Department of Chemistry. (n.d.). Growing Crystals. MIT Department of Chemistry Website.
  • University of Florida Department of Chemistry. (n.d.). The Slow Evaporation Method. University of Florida Chemistry Website.
  • University of Geneva. (n.d.). Guide for crystallization. University of Geneva Website.
  • Wilson, P. B., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2570-2593.
  • Sommer, R. D. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section C: Structural Chemistry, C80, 337–342.
  • LookChem. (n.d.). This compound. LookChem Website.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1625–1632.
  • Linac Coherent Light Source, SLAC National Accelerator Laboratory. (n.d.). Crystal Growth. LCLS Website.
  • Helmenstine, A. M. (2022). Troubleshooting Problems in Crystal Growing. ThoughtCo.
  • Massachusetts Institute of Technology (MIT) OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. MIT OpenCourseWare.
  • BYJU'S. (2023). Methods of Purification of Organic Compounds. BYJU'S Website.
  • University of Canterbury Department of Chemistry. (2006). Crystallisation Techniques. University of Canterbury Website.
  • Helmenstine, A. (2023). Solutions to Common Crystal Growing Problems. Science Notes and Projects.
  • Reachem. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Reachem Website.
  • IMSERC, Northwestern University. (n.d.). Crystallization Guide. Northwestern University Website.
  • The Schlenk Line Survival Guide. (n.d.). Crystallisation. The Schlenk Line Survival Guide Website.
  • ICMAB-CSIC. (n.d.). Crystallization of small molecules. ICMAB-CSIC Website.
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem Website.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. CU Boulder Organic Chemistry Website.
  • Unacademy. (n.d.). Purification of organic compounds-I. Unacademy Website.
  • University of California, Irvine Department of Chemistry. (n.d.). How to Grow Crystals. UCI Chemistry Website.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Website.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Reddit. (2021). Troubleshooting common problems when crystal growing! r/crystalgrowing.
  • University of Edinburgh Research Explorer. (2022). Crystallization and phase selection of zeolitic imidazolate frameworks in aqueous cosolvent systems: The role and impacts of organic solvents. University of Edinburgh Research Explorer.
  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database.
  • Hunter, A. (n.d.). Youngstown State University X-Ray Structure Analysis Lab Manual. ResearchGate.
  • Chemsrc. (n.d.). This compound. Chemsrc Website.
  • Mirai Intex. (2024). Crystallization process: how does crystallization work. Mirai Intex Website.
  • ResearchGate. (2022). (PDF) Crystallization and phase selection of zeolitic imidazolate frameworks in aqueous cosolvent systems: The role and impacts of organic solvents. ResearchGate.
  • ResearchGate. (n.d.). Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties. ResearchGate.
  • Juers, D. H., & Matthews, B. W. (2004). Slow cooling and temperature-controlled protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 7), 1297–1300.
  • Kim, A., et al. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 14(7), 3586–3598.

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Application of 4,5-Dimethyl-1H-imidazole in Ionic Liquids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, characterization, and application of ionic liquids (ILs) derived from 4,5-Dimethyl-1H-imidazole. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers not only detailed protocols but also the scientific rationale behind the experimental choices, ensuring a comprehensive understanding of this unique class of ILs. The inclusion of two methyl groups on the imidazole backbone imparts distinct physicochemical properties that can be strategically exploited for various applications.

Introduction: The Significance of the 4,5-Dimethyl-1H-imidazolium Cation

Ionic liquids are salts with melting points below 100 °C, celebrated for their negligible vapor pressure, high thermal stability, and tunable properties.[1][2] The cation is a primary determinant of an IL's characteristics. While 1-alkyl-3-methylimidazolium-based ILs are widely studied, the introduction of methyl groups at the 4 and 5 positions of the imidazole ring offers a powerful tool for fine-tuning properties.

The two methyl groups in the 4,5-dimethyl-1H-imidazolium cation introduce steric hindrance and alter the electron distribution within the imidazolium ring. This modification can lead to:

  • Enhanced Electrochemical Stability: The methyl groups can widen the electrochemical window, making these ILs suitable for electrochemical applications where a broad potential range is required.[3]

  • Modified Physicochemical Properties: Properties such as viscosity and conductivity are influenced by the increased steric bulk, which can affect ion mobility and packing.[3][4]

  • Tunable Solvent Properties: The altered cation structure can influence interactions with solutes, providing a means to design task-specific solvents for synthesis and catalysis.[5]

This guide will delve into the practical aspects of harnessing these properties, providing actionable protocols and insights.

Synthesis of 4,5-Dimethyl-1H-imidazolium-Based Ionic Liquids

The synthesis of 4,5-dimethyl-1H-imidazolium ILs typically follows a two-step process: N-alkylation of this compound to form the desired cation, followed by anion exchange to introduce the desired anion.

N-Alkylation (Quaternization)

The initial step involves the reaction of this compound with an alkylating agent (e.g., an alkyl halide) to form the 1-alkyl-3-(4,5-dimethyl)imidazolium halide salt. Microwave-assisted synthesis can significantly reduce reaction times compared to conventional heating.[6]

Protocol: Microwave-Assisted Synthesis of 1-Butyl-4,5-dimethyl-1H-imidazolium Bromide

Materials:

  • This compound

  • 1-Bromobutane

  • Acetonitrile (solvent)

  • Microwave reactor vials (2-5 mL) with septa

  • Teflon-coated magnetic stir bar

Procedure:

  • In a microwave reactor vial, combine this compound (1 equivalent) and 1-bromobutane (1.1 equivalents) in acetonitrile.

  • Add a Teflon-coated magnetic stir bar.

  • Seal the vial with a septum.

  • Place the vial in a single-mode microwave reactor.

  • Set the reaction temperature to 120 °C and the maximum pressure to 20 bar.

  • Irradiate the mixture with a maximum microwave power of 150 W for 30 minutes, with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The resulting product is the 1-butyl-4,5-dimethyl-1H-imidazolium bromide salt. The solvent can be removed under reduced pressure.

Causality: The use of microwave irradiation accelerates the quaternization reaction by efficiently transferring energy to the polar reactants, leading to rapid heating and significantly shorter reaction times compared to conventional heating methods which might take several days.[6]

Caption: Workflow for the N-alkylation of this compound.

Anion Exchange (Metathesis)

The halide anion from the initial synthesis is often exchanged for a different anion to impart specific properties to the IL, such as hydrophobicity or enhanced thermal stability. Common exchange salts include lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂) or sodium tetrafluoroborate (NaBF₄).[3][6]

Protocol: Anion Exchange to Synthesize 1-Butyl-4,5-dimethyl-1H-imidazolium Bis(trifluoromethylsulfonyl)imide ([C₄-4,5-dmim][NTf₂])

Materials:

  • 1-Butyl-4,5-dimethyl-1H-imidazolium Bromide

  • Lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the 1-butyl-4,5-dimethyl-1H-imidazolium bromide in deionized water.

  • Add a stoichiometric amount of LiNTf₂ (1.0 to 1.06 equivalents) to the aqueous solution.

  • Stir the mixture vigorously for several hours at room temperature. A biphasic system may form as the hydrophobic [NTf₂]⁻ based IL separates from the aqueous phase.

  • Extract the ionic liquid phase with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic phases and wash with deionized water to remove any remaining lithium bromide.

  • Remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Dry the resulting ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for at least 24 hours to remove residual water and solvent.

Trustworthiness: The completeness of the anion exchange can be verified by a qualitative test with silver nitrate (AgNO₃). The absence of a white precipitate (AgBr) upon addition of AgNO₃ solution to an aqueous sample of the final product indicates the successful removal of the bromide anion.[6]

Caption: General workflow for the anion exchange process.

Physicochemical Properties and Characterization

The introduction of the 4,5-dimethyl groups significantly influences the properties of the resulting ILs. A thorough characterization is crucial for understanding their behavior and selecting the appropriate IL for a given application.

Thermal Stability

Thermal stability is a key advantage of ionic liquids. It is typically assessed using thermogravimetric analysis (TGA), which measures the mass loss of a sample as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% mass loss occurs.

CationAnionTd at 5% Mass Loss (°C)Reference
1-Aryl-4,5-dimethylimidazoliumNTf₂⁻Up to 409[3]
1,2,3-TrialkylimidazoliumVariousGenerally > 350[7]
ImidazoliumVarious> 400[8]

Expertise & Experience: The high thermal stability of 4,5-dimethyl-1H-imidazolium ILs, particularly with anions like NTf₂⁻, makes them suitable for high-temperature applications such as catalysis and materials processing.[3] The stability is attributed to the strong ionic interactions and the inherent aromaticity of the imidazolium ring.

Viscosity and Conductivity

Viscosity and ionic conductivity are critical transport properties. The addition of the 4,5-dimethyl groups tends to increase viscosity compared to their unsubstituted counterparts due to increased steric hindrance and stronger van der Waals interactions.[3] Consequently, ionic conductivity, which is inversely related to viscosity, may decrease.

Ionic Liquid CationAnionViscosity (mPa·s at 25°C)Conductivity (mS/cm at 25°C)Reference
1-Aryl-4,5-dimethylimidazoliumNTf₂⁻Generally higher than unsubstituted analogsLower than unsubstituted analogs[3]
1-Butyl-3-methylimidazoliumClO₂⁻65.44.67[4]
1-Butyl-3-methylimidazoliumClO₃⁻90.82.82[4]
1-Butyl-3-methylimidazoliumClO₄⁻75.13.26[4]

Causality: The temperature dependence of viscosity and conductivity is a key consideration. As temperature increases, viscosity decreases, and ionic conductivity increases due to enhanced ion mobility.[4] This behavior is crucial for optimizing process conditions.

Electrochemical Window

The electrochemical window is the potential range over which the IL is stable and does not undergo oxidation or reduction. A wide electrochemical window is highly desirable for applications in electrochemistry, such as in batteries and capacitors. The introduction of the 4,5-dimethyl groups has been shown to enlarge the electrochemical window of aryl alkyl ionic liquids up to 6.3 V for those with an NTf₂⁻ anion.[3]

Authoritative Grounding: The enhanced electrochemical stability is attributed to the electron-donating nature of the methyl groups, which can influence the electronic structure of the imidazolium cation and its resistance to electrochemical breakdown.[3]

Applications of 4,5-Dimethyl-1H-imidazolium Ionic Liquids

The unique properties of 4,5-dimethyl-1H-imidazolium ILs make them promising candidates for a variety of applications.

CO₂ Capture

Ionic liquids are extensively studied for CO₂ capture due to their low volatility and high CO₂ solubility.[1][9] The tunability of the cation and anion allows for the design of ILs with enhanced CO₂ absorption capacity. While specific data for 4,5-dimethyl-1H-imidazolium ILs in CO₂ capture is an emerging area, the principles of IL-based CO₂ capture are well-established. Functionalization of the imidazolium cation with amine groups can lead to chemisorption of CO₂, significantly increasing the capture capacity.

Protocol: Gravimetric CO₂ Sorption Measurement

Apparatus:

  • Magnetic suspension balance

  • High-pressure chamber

  • Temperature and pressure controllers

Procedure:

  • Place a known mass of the dried 4,5-dimethyl-1H-imidazolium IL in the sample holder of the magnetic suspension balance.

  • Evacuate the system to remove any adsorbed gases.

  • Introduce CO₂ into the chamber at a controlled pressure.

  • Monitor the mass increase of the IL sample over time until equilibrium is reached.

  • Repeat the measurement at various pressures and temperatures to determine the CO₂ solubility and thermodynamic parameters.[10]

Expertise & Experience: The choice of anion is critical for CO₂ capture. Anions that can interact favorably with CO₂, such as acetate, can enhance the absorption capacity.[11] The physical properties of the IL, such as viscosity, also play a role in the kinetics of CO₂ absorption.[9]

Catalysis

The tunable solvent properties of ionic liquids make them excellent media for various catalytic reactions.[5][12] They can act as both the solvent and, in some cases, the catalyst.[12] The 4,5-dimethyl-1H-imidazolium cation can influence the catalytic activity and selectivity by altering the solubility of reactants and catalysts and by stabilizing catalytic intermediates.

Example Application: Palladium-Catalyzed Cross-Coupling Reactions

Imidazolium-based ILs can be precursors to N-heterocyclic carbene (NHC) ligands, which are highly effective in stabilizing palladium catalysts for cross-coupling reactions. The steric and electronic properties of the 4,5-dimethyl-1H-imidazolium cation can be transferred to the resulting NHC ligand, potentially influencing the catalytic outcome.

Protocol: Suzuki Cross-Coupling in a [C₄-4,5-dmim][NTf₂] / Water Biphasic System

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium acetate (Pd(OAc)₂)

  • Base (e.g., K₂CO₃)

  • [C₄-4,5-dmim][NTf₂]

  • Deionized water

Procedure:

  • In a reaction vessel, combine the aryl halide, arylboronic acid, palladium acetate, and base.

  • Add a mixture of [C₄-4,5-dmim][NTf₂] and water to create a biphasic system.

  • Heat the mixture with vigorous stirring to the desired reaction temperature (e.g., 80 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or HPLC).

  • Upon completion, the product can be extracted from the IL phase with a nonpolar organic solvent, allowing for the potential recycling of the IL-catalyst phase.[13]

Causality: The use of a biphasic system facilitates product separation and catalyst recycling. The ionic liquid serves to dissolve and stabilize the palladium catalyst, while the product is typically more soluble in an organic solvent.[13][14]

Sources

Application Notes and Protocols for the Purification of Synthesized 4,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pursuit of Purity in Imidazole Chemistry

4,5-Dimethyl-1H-imidazole is a key building block in the synthesis of a wide range of biologically active molecules, from pharmaceuticals to agrochemicals. The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the outcome of subsequent reactions and the pharmacological profile of the final product. This in-depth technical guide provides a comprehensive overview of the principles and practical techniques for the purification of synthesized this compound, designed to equip researchers with the knowledge to achieve the highest levels of purity.

This guide is structured to provide not just a set of protocols, but a deeper understanding of the underlying chemical principles that govern the separation of this compound from common impurities. We will explore a range of techniques from classical recrystallization to modern chromatographic methods, offering insights into the rationale behind procedural steps and troubleshooting common challenges.

Physicochemical Properties of this compound: A Foundation for Purification Strategy

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing an effective purification strategy. These properties dictate the compound's behavior in different solvents and physical states, enabling the selection of the most appropriate purification technique.

PropertyValueSource(s)
Molecular Formula C₅H₈N₂[1]
Molecular Weight 96.13 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 121-122 °C[2]
Boiling Point 284.3 °C at 760 mmHg; 165-175 °C at 11 Torr[2]
Solubility Soluble in water and ethanol.[3] Generally, imidazoles show decreasing solubility in alcohols with increasing alkyl chain length.[4] Their solubility in non-polar solvents like ethers and hydrocarbons is typically low.[5]
pKa ~7.5 (for the conjugate acid)General imidazole knowledge

Understanding Potential Impurities in the Synthesis of this compound

The choice of purification method is heavily influenced by the nature of the impurities present in the crude product. The synthesis of this compound, commonly achieved through the condensation of a 1,2-dicarbonyl compound (diacetyl or 2,3-butanedione) with a source of ammonia and formaldehyde, can lead to several types of impurities.[3]

  • Unreacted Starting Materials: Residual diacetyl, formaldehyde, and ammonia or its salts.

  • Side-Reaction Products: Polymeric materials from the self-condensation of formaldehyde or diacetyl.

  • Over-Alkylation or Arylation Products: If the synthesis involves N-alkylation or N-arylation steps, di-substituted or positional isomers can be formed.

  • Products of Oxidation: Imidazole rings can be susceptible to oxidation, leading to colored impurities.

A preliminary analysis of the crude material by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the major impurities and guide the selection of the optimal purification strategy.

Purification Techniques: A Multi-faceted Approach

No single purification technique is universally applicable. The choice depends on the scale of the purification, the nature of the impurities, and the desired final purity. The following sections detail the most effective methods for purifying this compound.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful and economical technique for the purification of solid compounds, capable of yielding material of very high purity. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the this compound sparingly at room temperature but readily at its boiling point. Conversely, the impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor). Given its known solubility, ethanol-water or toluene-hexane are promising solvent systems to investigate.

  • Cooling Rate: Slow cooling is crucial for the formation of large, well-defined crystals, which tend to exclude impurities more effectively. Rapid cooling can lead to the precipitation of smaller, less pure crystals or even an oil.

Protocol 1: General Recrystallization Procedure for this compound

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and hexane) at room temperature and upon heating. A good single solvent will show a significant increase in solubility with temperature. For a mixed solvent system, find a "good" solvent that dissolves the compound well and a "poor" solvent in which it is sparingly soluble.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Mixed Solvent: To the hot solution in the "good" solvent, add the "poor" solvent dropwise until the solution becomes faintly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Self-Validation: The purity of the recrystallized material should be assessed by melting point determination (a sharp melting point close to the literature value indicates high purity) and a suitable chromatographic technique (TLC or HPLC).

Column Chromatography: Harnessing Differential Adsorption

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For a basic compound like this compound, special considerations are necessary to achieve good separation and avoid common pitfalls.

Causality Behind Experimental Choices:

  • Stationary Phase: Standard silica gel is acidic and can lead to strong adsorption and peak tailing of basic compounds like imidazoles. To mitigate this, either a basic modifier can be added to the mobile phase, or a neutral stationary phase like alumina can be used.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system of ethyl acetate/hexane or dichloromethane/methanol is a good starting point. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

  • Sample Loading: Dry loading the sample onto the column often results in sharper bands and better separation compared to loading the sample dissolved in a solvent.

Workflow for Column Chromatography Purification

Caption: Workflow for column chromatography purification.

Protocol 2: Column Chromatography of this compound

  • TLC Analysis: Develop a TLC method to determine the optimal eluent composition. A good starting point is a mixture of ethyl acetate and hexane. The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Preparation (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.

  • Loading and Elution: Carefully add the dry sample to the top of the column. Begin elution with the non-polar solvent system determined by TLC. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). Expert Tip: To combat peak tailing, add 0.5-1% triethylamine to the eluent system.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Sublimation: Purification in the Vapor Phase

Sublimation is a purification technique that involves the transition of a substance directly from the solid to the gas phase, followed by condensation back to the solid phase, leaving non-volatile impurities behind. Given its relatively high melting point and boiling point at reduced pressure, this compound is a good candidate for purification by sublimation.

Causality Behind Experimental Choices:

  • Temperature and Pressure: The temperature must be high enough to provide a sufficient vapor pressure for the compound to sublime at a reasonable rate, but below its melting point to avoid melting. The process is performed under vacuum to lower the temperature required for sublimation.

Protocol 3: Vacuum Sublimation of this compound

  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Sublimation: Heat the apparatus gently under a high vacuum. The temperature should be gradually increased until sublimation is observed. The pure compound will deposit as crystals on the cold finger or the cooler parts of the apparatus.

  • Collection: Once the sublimation is complete, carefully cool the apparatus and collect the purified crystals.

Self-Validation: The purity of the sublimed material can be confirmed by its sharp melting point and by spectroscopic methods (NMR, IR).

Purity Assessment: The Analytical Toolkit

Purification is only half the battle; verifying the purity of the final product is equally important. The following analytical techniques are essential for the quality control of purified this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and quantifying any remaining impurities. A reversed-phase method is generally suitable for imidazole derivatives.

Workflow for HPLC Purity Assessment

Caption: Workflow for HPLC purity assessment.

Protocol 4: HPLC Method for Purity Analysis of this compound

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0). A starting point could be 10% acetonitrile, increasing to 90% over 15 minutes.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 210 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 30 °C.[6]

  • Sample Preparation: Dissolve a known amount of the purified compound in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for assessing purity, especially for volatile impurities. For polar, non-volatile compounds like imidazoles, derivatization is often necessary to increase their volatility.

Protocol 5: GC-MS Analysis of this compound (with Derivatization)

  • Derivatization: React the this compound sample with a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or isobutyl chloroformate, to form a more volatile silyl or isobutyloxycarbonyl derivative, respectively.[3]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a high temperature (e.g., 280 °C).

  • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-500.

Safety Precautions

When handling this compound and the solvents used in its purification, it is crucial to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents for specific handling and disposal information.

Conclusion

The purification of synthesized this compound is a critical step in ensuring the quality and reliability of downstream applications. By understanding the physicochemical properties of the target compound and its potential impurities, researchers can select and optimize the most appropriate purification technique. This guide provides a solid foundation of theoretical knowledge and practical protocols for recrystallization, column chromatography, and sublimation, as well as analytical methods for purity assessment. With careful execution and a systematic approach, researchers can confidently achieve the high levels of purity required for their scientific endeavors.

References

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)
  • Der Pharma Chemica. (2015). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]
  • ResearchGate. (2022). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • ResearchGate. (2018).
  • ResearchGate. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. [Link]
  • Google Patents. (2008). Method for producing imidazolium salt.
  • The Royal Society of Chemistry. (2011).
  • Elsevier. (2023).
  • ResearchGate. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]
  • Der Pharma Chemica. (2012).
  • ResearchGate. (2020). Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. [Link]
  • ResearchGate. (2008). Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI)
  • ACS Publications. (2002). Solubility of Imidazoles in Alcohols. [Link]
  • University of Missouri–St. Louis. (n.d.). 5.
  • ResearchGate. (2017). One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by BTPPC under solvent-free conditions. [Link]
  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. [Link]
  • Brian H. Northrop. (n.d.).
  • ResearchGate. (2013). Optimized GC-MS Method To Simultaneously Quantify Acetylated Aldose, Ketose, and Alditol for Plant Tissues Based on Derivatization in a Methyl Sulfoxide/1-Methylimidazole System. [Link]
  • RSC Publishing. (2015). Synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)
  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4). [Link]
  • University of California, Irvine. (n.d.).
  • ResearchGate. (2018).
  • PubMed. (2013). Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. [Link]
  • CNR-IRIS. (2022). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis. [Link]
  • NIH. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
  • ResearchGate. (2003). Solubility of Imidazoles in Ethers. [Link]
  • ResearchGate. (2013).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2004). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. [Link]
  • Google Patents. (2018).

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Application Notes & Protocols: Leveraging 4,5-Dimethyl-1H-imidazole as a High-Performance Hardener for Epoxy Resin Systems

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Materials Division

Abstract and Introduction

Epoxy resins are a cornerstone of high-performance thermosetting polymers, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1][2] The ultimate performance of an epoxy system is, however, critically dependent on the choice of curing agent, or hardener. This document provides a detailed technical guide on the use of 4,5-Dimethyl-1H-imidazole as a catalytic hardener for epoxy resins.

Imidazole and its derivatives function as highly efficient Lewis-Base catalysts that initiate anionic homopolymerization of the epoxy resin.[2][3][4][5] This mechanism allows for the use of low concentrations of the hardener (typically < 8 parts per hundred resin, phr) to achieve a highly cross-linked, robust polymer network.[3] Key advantages of using imidazole-based hardeners like this compound include:

  • Latency: Formulations can be designed to be stable at ambient temperatures, providing a long pot life, yet cure rapidly at elevated temperatures.[2][3][6] This is a critical feature for one-component adhesive systems, prepregs, and potting compounds.[1][2]

  • High Thermal Performance: The resulting cured resins exhibit high glass transition temperatures (Tg) and excellent thermal stability.[3][7]

  • Excellent Mechanical Properties: The efficient cross-linking leads to cured products with superior mechanical strength and modulus.[8]

  • Low Toxicity Profile: Compared to many traditional amine-based hardeners, imidazoles generally exhibit lower volatility and toxicity.[7]

This guide is intended for researchers and professionals in materials science and drug development. It will detail the underlying curing mechanism, provide formulation guidelines, present detailed experimental protocols for curing and characterization, and offer insights into the expected performance of the final cured product.

The Curing Mechanism: Anionic Homopolymerization

Unlike stoichiometric amine hardeners that are consumed in the reaction, this compound acts as a catalyst. The curing process is initiated by the nucleophilic tertiary imine nitrogen of the imidazole ring attacking one of the carbon atoms of the epoxy (oxirane) ring. This ring-opening event forms a zwitterionic adduct. This highly reactive adduct then initiates a chain-growth anionic polymerization, where the generated alkoxide anion attacks another epoxy group. This process continues, rapidly building a high-molecular-weight, cross-linked polyether network. While the imidazole becomes incorporated into the network, it can also be regenerated through various pathways, allowing it to continue catalyzing the polymerization, demonstrating its true catalytic function.[9][10]

curing_mechanism cluster_initiation Step 1: Initiation cluster_propagation Step 2: Propagation cluster_termination Step 3: Network Formation Imidazole This compound (Nucleophile) Adduct Zwitterionic Adduct (Alkoxide Formation) Imidazole->Adduct Nucleophilic Attack Epoxy1 Epoxy Group Epoxy1->Adduct GrowingChain Growing Polyether Chain Adduct->GrowingChain Chain Initiation Epoxy2 Another Epoxy Group Epoxy2->GrowingChain Crosslinked Highly Cross-linked Polymer Network GrowingChain->Crosslinked Chain Termination & Cross-linking

Caption: Anionic homopolymerization of epoxy resin catalyzed by this compound.

Application Notes & Formulation Guidelines

Stoichiometry and Loading Levels

As a catalytic hardener, this compound is used in non-stoichiometric amounts. The optimal concentration depends on the desired curing speed, pot life, and final properties.

  • Typical Loading: 1 to 8 parts per hundred resin (phr) by weight.

  • Low Concentrations (1-3 phr): Generally results in a longer pot life and requires higher curing temperatures or longer curing times.

  • High Concentrations (4-8 phr): Leads to faster curing and lower activation temperatures but may reduce the pot life significantly.[11]

It is crucial to perform optimization studies to determine the ideal concentration for a specific application and epoxy resin system (e.g., Bisphenol A or F type).

Curing Profile: Time and Temperature

The curing of imidazole-epoxy systems is highly temperature-dependent. While sluggish at room temperature, the reaction accelerates rapidly at elevated temperatures.

  • Activation Temperature: The curing reaction typically initiates around 70–90°C.[9]

  • Typical Cure Schedule: A common starting point is curing for 30-60 minutes at 120°C.[1] For achieving maximum glass transition temperature (Tg) and mechanical properties, a post-cure at a higher temperature (e.g., 2-4 hours at 150°C) is often recommended.[3]

  • DSC Analysis: Differential Scanning Calorimetry (DSC) is an essential tool for determining the optimal cure profile. It can identify the onset of cure, the peak exothermic temperature, and the total enthalpy of the reaction, which indicates the extent of cure.[12][13][14]

Expected Properties of the Cured Resin

Epoxy resins cured with this compound exhibit properties comparable to, and often exceeding, those cured with traditional aromatic amines.

  • Thermal Properties: High glass transition temperatures (Tg), often in the range of 150-180°C, can be achieved.[5] Filled systems can reach even higher heat deflection temperatures (HDT).[3]

  • Mechanical Properties: The high degree of cross-linking results in excellent flexural strength, tensile modulus, and hardness.[1]

  • Chemical Resistance: The dense polyether network provides strong resistance to a wide range of solvents and chemicals.[3]

Safety and Handling

Always consult the Safety Data Sheet (SDS) before handling this compound and any epoxy resins.[15][16][17][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, impervious gloves, and a lab coat.[19]

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling any dust or vapors.[15][18]

  • Storage: Store in a cool, dry, and tightly closed container away from oxidizing agents.[16]

Experimental Protocols

The following protocols provide a standardized workflow for the preparation and characterization of an epoxy resin system cured with this compound.

Protocol 1: Formulation, Mixing, and Curing

This protocol describes the preparation of test coupons for subsequent characterization.

Objective: To prepare a homogeneous mixture of epoxy resin and hardener and cure it into a solid plaque.

Materials:

  • Liquid Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA, with an epoxy equivalent weight (EEW) of ~190 g/mol )

  • This compound powder

  • Silicone or aluminum mold coated with a release agent

  • Laboratory balance (±0.01 g)

  • Mechanical stirrer or planetary mixer

  • Vacuum oven or desiccator

  • Programmable convection oven

Procedure:

  • Pre-heat Resin: Gently warm the epoxy resin to 45-50°C to reduce its viscosity, which facilitates easier mixing.

  • Weigh Components: Accurately weigh the desired amount of epoxy resin into a mixing vessel. Based on the target loading level (e.g., 5 phr), calculate and weigh the corresponding amount of this compound.

  • Mixing: Add the imidazole powder to the pre-warmed resin. Mix thoroughly using a mechanical stirrer at a low to medium speed (e.g., 200-400 rpm) for 10-15 minutes, or until the powder is fully dissolved and the mixture is homogeneous.

  • Degassing: Place the mixture in a vacuum chamber or desiccator at 45°C for approximately 1 hour to remove any entrapped air bubbles introduced during mixing.[1]

  • Casting: Carefully pour the degassed mixture into the pre-heated mold.

  • Curing: Place the mold into a programmable oven. Execute the desired cure schedule. A recommended starting schedule is:

    • Ramp to 120°C.

    • Hold at 120°C for 30 minutes.[1]

    • Ramp to 150°C.

    • Hold at 150°C for 2 hours (post-cure).

  • Cooling: Turn off the oven and allow the mold to cool gradually to room temperature inside the oven to prevent thermal shock and internal stresses.

  • Demolding: Once cooled, carefully remove the cured epoxy plaque from the mold.

Caption: Workflow for the preparation and curing of the epoxy-imidazole system.

Protocol 2: Thermal Characterization (DSC and TGA)

Objective: To determine the glass transition temperature (Tg) and thermal stability of the cured epoxy resin.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure - DSC for Glass Transition Temperature (Tg):

  • Sample Preparation: Cut a small sample (5-10 mg) from the cured epoxy plaque. Place it in an aluminum DSC pan and seal.

  • DSC Program:

    • Equilibrate at 25°C.

    • Ramp heat from 25°C to 250°C at a rate of 10 K/min.[12] This is the first heat cycle to remove any thermal history.

    • Cool the sample rapidly back to 25°C.

    • Ramp heat again from 25°C to 250°C at 10 K/min.[12]

  • Data Analysis: Determine the Tg from the step change in the heat flow curve during the second heating scan.

Procedure - TGA for Thermal Stability:

  • Sample Preparation: Place a small sample (10-15 mg) of the cured epoxy into a TGA crucible.

  • TGA Program:

    • Heat the sample from room temperature to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.[20]

  • Data Analysis: Analyze the resulting weight vs. temperature curve. Determine the onset of decomposition, typically defined as the temperature at which 5% weight loss occurs (Td5%).

Data Presentation: Expected Performance

The following table summarizes typical properties for an epoxy resin (DGEBA) cured with an imidazole hardener. Actual values will vary based on the specific resin, hardener concentration, and cure cycle.

PropertyTest MethodTypical Value Range
Glass Transition Temp. (Tg) DSC / DMA150 - 180 °C[5]
Decomposition Temp. (Td5%) TGA300 - 350 °C
Flexural Strength ASTM D790120 - 150 MPa
Flexural Modulus ASTM D7903.0 - 3.5 GPa
Hardener Loading Level -1 - 8 phr[3]
Cure Temperature -120 - 180 °C[5]

References

  • Cure Behavior of an Epoxy-Anhydride-Imidazole System.
  • Figure 3. Scanning DSC curves for the curing of the epoxy resin...
  • DSC signatures of imidazole and urea cure agents.
  • A One-Component, Fast-Cure, and Economical Epoxy Resin System Suitable for Liquid Molding of Automotive Composite Parts. PMC - NIH. (URL: [Link])
  • Epoxy adhesive formulations using latent imidazole metal c
  • The structural properties of imidazole cured epoxy±phenol resins. NTU scholars. (URL: [Link])
  • A comparison of some imidazoles in the curing of epoxy resin.
  • DSC studies of the curing mechanisms and kinetics of DGEBA using imidazole curing agents.
  • WO2012174989A1 - Epoxy resin compositions.
  • Epoxy adhesive formulations using latent imidazole metal c
  • A comparison of some imidazole catalysts as epoxy curing agents.
  • Preparation of Imidazole Compounds as Latent Curing Agents and Their Application in RGB LED Packaging. PubMed Central. (URL: [Link])
  • Preparation, characterization, and thermal properties of controllable metal-imidazole complex curing agents for epoxy resins.
  • US5508328A - Curing epoxy resins using dicy, imidazole and acid.
  • Exploring synthesis techniques for an imidazole-based one-component epoxy latent curing agent: Chemical capping and mechano-chemical capsuling. Yonsei University. (URL: [Link])
  • Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (URL: [Link])
  • Exploring synthesis techniques for an imidazole-based one-component epoxy latent curing agent: Chemical capping and mechano-chemical capsuling.
  • Synthesis of a DOPO-containing imidazole curing agent and its application in reactive flame retarded epoxy resin. University of Southern Queensland Repository. (URL: [Link])
  • The curing mechanism of 2-ethyl-4(5)-methylimidazole with an epoxy resin.
  • Mechanism of imidazole catalysis in the curing of epoxy resins.
  • Imidazole-Based Curing Agents for Epoxy Systems. Caloong Chemical Co., Ltd. (URL: [Link])
  • US4529537A - Liquid epoxy resin hardeners and processes for their preparation.
  • Curing mechanism and thermal properties of epoxy-imidazole systems.
  • A Modified Imidazole as a Novel Latent Curing Agent with Toughening Effect for Epoxy. Engineered Science Publisher. (URL: [Link])
  • Advantages and applications of imidazole epoxy resin curing agents.

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Troubleshooting & Optimization

optimizing the reaction conditions for 4,5-Dimethyl-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,5-Dimethyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during this synthetic procedure. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved through a variation of the Debus-Radziszewski reaction. This typically involves the condensation of a 1,2-dicarbonyl compound (diacetyl), an aldehyde (formaldehyde), and an ammonia source (ammonium acetate). While straightforward in principle, optimizing this multicomponent reaction for high yield and purity requires careful control of several parameters.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a common issue stemming from several factors, including incomplete reaction, suboptimal stoichiometry, inappropriate temperature, and side reactions.

  • Causality & Explanation: The formation of the imidazole ring is a multi-step process involving condensations and a final cyclization/dehydration step. Each step has its own kinetic profile. If the reaction conditions are not optimal, intermediates may not be efficiently converted to the final product. Polymerization of formaldehyde or self-condensation of diacetyl can also consume starting materials, reducing the overall yield.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: The reaction consumes two equivalents of ammonia for every one equivalent of diacetyl and formaldehyde. Ammonium acetate is often used in large excess (3-10 equivalents) as it serves as both the ammonia source and a mild acidic catalyst to promote condensation.[1] Ensure formaldehyde, often supplied as an aqueous solution (formalin) or as paraformaldehyde, is accurately quantified. Using paraformaldehyde requires depolymerization, which can be temperature-dependent.

    • Optimize Reaction Temperature: The reaction is typically run at elevated temperatures, often at the reflux temperature of the solvent (e.g., acetic acid, ethanol).[2] A temperature that is too low will result in a slow reaction rate and incomplete conversion. Conversely, a temperature that is too high can promote side reactions and decomposition, particularly of the aldehyde. We recommend performing a temperature screening experiment (see Protocol 2).

    • Ensure Efficient Mixing: As a multicomponent reaction, efficient mixing is crucial to ensure all reactants are in proximity. Use an appropriate stir bar and stir rate for the reaction scale.

    • Consider a Catalyst: While often catalyzed by the acetic acid from ammonium acetate, other catalysts like Lewis acids (e.g., ZnCl₂) or solid acid catalysts can sometimes improve yields, especially in solvent-free or alternative solvent systems.[3]

Q2: I am observing significant impurity peaks in my crude product. What are these likely to be and how can I minimize their formation?

A2: Impurities often arise from side reactions involving the highly reactive starting materials. The formation of these byproducts is strongly dependent on the reaction conditions.[4]

  • Likely Impurities & Their Origin:

    • Hexamine (Hexamethylenetetramine): Formed from the reaction of formaldehyde and ammonia. Its formation is favored under certain pH and concentration conditions.

    • Diacetyl Self-Condensation Products: Diacetyl can undergo aldol-type self-condensation reactions, especially under basic conditions.

    • Partially Formed Intermediates: Incomplete cyclization or dehydration can leave linear imine or diamine intermediates in the crude mixture.

    • Polymers: Formaldehyde is prone to polymerization.

  • Minimization Strategies:

    • Control the Rate of Addition: If using aqueous formaldehyde and ammonia separately, consider slow, simultaneous addition of these reagents to the heated solution of diacetyl to keep their instantaneous concentrations low, minimizing self-condensation and hexamine formation.

    • Adjust the pH: The reaction is typically performed under mildly acidic conditions when using ammonium acetate in a solvent like glacial acetic acid. These conditions favor the desired condensation pathway over side reactions. If your conditions are neutral or basic, consider switching to an ammonium acetate/acetic acid system.

    • Modify the Temperature Profile: A lower reaction temperature, while potentially slowing the reaction, can sometimes suppress the formation of high-energy side products. A carefully controlled temperature ramp may be beneficial.

    • Change the Ammonia Source: Using urotropine (hexamine) directly as the ammonia and formaldehyde source in the presence of ammonium acetate can sometimes provide cleaner reactions in a solventless, microwave-assisted setup.[4]

Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. What should I investigate?

A3: A stalled reaction typically points to an issue with one of the reactants being consumed by a side reaction, catalyst deactivation, or an insufficient energy barrier being overcome.

  • Troubleshooting Steps:

    • Analyze Reactant Stability: Formaldehyde can polymerize, and diacetyl can be volatile. Ensure your reagents are of good quality. Consider using paraformaldehyde as a more stable source of formaldehyde, ensuring the temperature is high enough for it to depolymerize in situ.

    • Increase Catalyst Loading: If using ammonium acetate, ensure a sufficient excess is present. The acetate ion acts as a general base, and the ammonium ion as a general acid, facilitating the key condensation steps. If this equilibrium is not established, the reaction can be sluggish.

    • Consider Microwave Irradiation: Microwave-assisted synthesis can be highly effective for this type of condensation reaction.[5] Microwaves can provide rapid, uniform heating that overcomes activation energy barriers more efficiently than conventional heating, often leading to shorter reaction times and higher completion rates.[4]

    • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate. Glacial acetic acid is a common and effective solvent as it participates in the catalysis. If using other solvents like ethanol, ensure all reactants remain soluble throughout the reaction.

Q4: The final product is difficult to purify. Are there any recommendations for crystallization or chromatography?

A4: this compound is a polar, basic compound, which can make purification challenging.

  • Purification Strategy:

    • Acid-Base Extraction: After the reaction, neutralize the acidic solvent (if used) with a base like NaOH or Na₂CO₃ until the solution is basic (pH ~9-10). The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove water-soluble impurities.

    • Crystallization: The product is a solid at room temperature. After extraction and solvent removal, attempt crystallization from a suitable solvent system. A common choice is an ethyl acetate/hexane or toluene/hexane mixture. Dissolve the crude product in a minimum amount of the more polar solvent (ethyl acetate or toluene) while warm, then slowly add the less polar solvent (hexane) until turbidity persists. Allow it to cool slowly to promote crystal growth.

    • Column Chromatography: If crystallization fails, column chromatography on silica gel can be used. Due to the basic nature of the imidazole, peak tailing can be an issue. To mitigate this, consider using a mobile phase containing a small amount of a basic modifier, such as 1-2% triethylamine or ammonia in methanol, mixed with a primary solvent like dichloromethane or ethyl acetate. For example, a gradient of 0-10% (2M NH₃ in MeOH) in DCM often works well.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound from diacetyl, formaldehyde, and an ammonia source?

A1: The reaction follows the Debus-Radziszewski imidazole synthesis pathway. The generally accepted mechanism proceeds as follows:

  • Diaminone Formation: Diacetyl (a 1,2-dicarbonyl) reacts with two equivalents of ammonia to form 2,3-diiminobutan-2-amine, via condensation and tautomerization.

  • Condensation with Aldehyde: This diamine intermediate then condenses with formaldehyde. The nitrogen attacks the carbonyl carbon of the formaldehyde.

  • Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of a water molecule (dehydration) and a final tautomerization to yield the aromatic this compound ring.

Q2: What is the specific role of ammonium acetate in this reaction? Can I use other ammonia sources?

A2: Ammonium acetate is a highly versatile and commonly used reagent in this synthesis for three key reasons:

  • Ammonia Source: It provides the two nitrogen atoms required for the imidazole ring.

  • Bronsted Acid Catalyst: The ammonium ion (NH₄⁺) can act as a mild proton donor to activate the carbonyl groups of diacetyl and formaldehyde towards nucleophilic attack.

  • Buffer: The acetate ion (CH₃COO⁻) acts as a base, and in combination with the ammonium ion and a solvent like acetic acid, it creates a buffered system that maintains a pH conducive to the reaction while minimizing base-catalyzed side reactions.

Other ammonia sources like aqueous ammonia can be used, but pH control is more critical. Urotropine (hexamine) can serve as a source for both ammonia and formaldehyde.[4]

Q3: How does the choice of solvent affect the reaction outcome? What are the recommended solvents?

A3: The solvent choice is critical. It must solubilize the reactants and be stable at the required reaction temperature.

  • Glacial Acetic Acid: This is one of the most common and effective solvents. It keeps the reactants in solution and actively participates in the reaction by maintaining an acidic environment that catalyzes the condensation steps.[2]

  • Ethanol: A greener alternative, though reactions may require longer times or higher temperatures under reflux.

  • Solvent-Free: Some methods report performing the reaction neat (solvent-free), often with microwave assistance.[1] This can be highly efficient but requires careful temperature control to prevent charring.

  • Deep Eutectic Solvents (DES): Novel methods have explored the use of DES like a urea/ZnCl₂ mixture, which can act as both the solvent and catalyst, offering benefits in product yield and reusability.[3]

Q4: Are there any catalysts that can improve the reaction rate or yield?

A4: Yes, while the reaction can proceed with just ammonium acetate, various catalysts can enhance its efficiency.

  • Acid Catalysts: As mentioned, the reaction is acid-catalyzed. Using glacial acetic acid as the solvent is the most common approach. Other acids can be used, but care must be taken to avoid overly harsh conditions.

  • Lewis Acids: Catalysts like ZnCl₂, ZnFe₂O₄ nanoparticles, and other metal salts can activate the carbonyl groups towards nucleophilic attack, increasing the reaction rate.[3][6]

  • Heterogeneous Catalysts: Solid acid catalysts or supported catalysts are being explored to simplify catalyst recovery and reuse, aligning with green chemistry principles.[6]

Q5: What are the primary safety precautions I should take when running this synthesis?

A5: Standard laboratory safety procedures should always be followed. Specific hazards for this reaction include:

  • Diacetyl: Has a low boiling point (88 °C) and is flammable. It has an intense buttery odor and should be handled in a well-ventilated fume hood.

  • Formaldehyde/Paraformaldehyde: Formaldehyde is a known carcinogen and sensitizer. Paraformaldehyde is a toxic powder. Handle both with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Glacial Acetic Acid: Is corrosive and causes severe skin burns and eye damage. Handle with appropriate PPE in a fume hood.

  • Ammonia: If using aqueous or gaseous ammonia, be aware of its corrosive and toxic nature.

  • Pressure: When heating reactions in a sealed vessel (e.g., microwave synthesis), ensure the vessel is rated for the expected temperature and pressure to avoid explosions.

Experimental Protocols & Data

Protocol 1: General Procedure for this compound Synthesis

This protocol is a representative example based on common literature procedures.[2]

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glacial acetic acid (25 mL), diacetyl (2.6 g, 0.03 mol), and ammonium acetate (11.6 g, 0.15 mol).

  • Begin stirring the mixture.

  • Slowly add aqueous formaldehyde (37 wt. %, 2.4 mL, 0.03 mol) to the flask.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the mixture over ice (approx. 50 g) and carefully neutralize with a 50% aqueous NaOH solution until the pH is ~10.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a toluene/hexane mixture.

Protocol 2: Stepwise Guide to Reaction Optimization via Temperature Screening
  • Set up three parallel reactions using the same stoichiometry as in Protocol 1.

  • Run each reaction at a different temperature: 80 °C, 100 °C, and reflux (~118 °C).

  • Take an aliquot from each reaction at set time points (e.g., 30, 60, 90, 120 minutes).

  • Quench each aliquot and analyze by a quantitative method (e.g., LC-MS or ¹H NMR with an internal standard) to determine the conversion to product and the formation of major impurities.

  • Plot the concentration of the product versus time for each temperature to determine the optimal condition for yield and purity.

Table 1: Comparison of Reaction Conditions for Substituted Imidazole Synthesis
MethodCarbonyl SourceAldehyde/Amine SourceCatalyst/SolventTemp (°C)TimeYield (%)Reference
ConventionalBenzil, AldehydeAmmonium AcetateGlacial Acetic AcidReflux2-3 h65-80[2]
Solvent-FreeBenzil, AldehydeAmmonium AcetateNone701 h76-90[1]
Microwave1,2-DiketoneUrotropine, NH₄OAcNone (Solventless)MW5-10 minHigh[4]
DESBenzil, AldehydeAmmonium AcetateUrea/ZnCl₂10025 min~92[3]

Note: Yields are highly substrate-dependent. This table provides a general comparison of different synthetic strategies.

Visual Workflow

Diagram 1: Troubleshooting Low Yield

This diagram outlines a logical workflow for diagnosing and solving issues of low product yield in the this compound synthesis.

G start Problem: Low Yield check_stoi 1. Verify Stoichiometry (esp. NH4OAc excess) start->check_stoi check_temp 2. Optimize Temperature (Run screening) check_stoi->check_temp Stoichiometry OK sub_stoi Adjust reactant ratios. Use 5-10 eq. NH4OAc. check_stoi->sub_stoi check_reagents 3. Check Reagent Quality (Formaldehyde polymerization?) check_temp->check_reagents Temp. Optimized sub_temp Identify optimal T for rate vs. side reactions. check_temp->sub_temp check_mix 4. Ensure Efficient Mixing check_reagents->check_mix Reagents OK sub_reagents Use fresh reagents. Consider paraformaldehyde. check_reagents->sub_reagents consider_mw Still Low? Consider Alternative Methods check_mix->consider_mw All Parameters Checked mw Microwave-Assisted Synthesis consider_mw->mw cat Alternative Catalyst (e.g., Lewis Acid) consider_mw->cat

Caption: Workflow for troubleshooting low reaction yields.

References

  • Bratulescu, G. (2009). A simple and efficient solventless microwave-assisted synthesis of 4,5-disubstituted imidazoles. Synthesis, 2009(14), 2319-2320. [Link]
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985-4004. [Link]
  • de Oliveira, C. S., de Mattos, M. C., & da Silva, F. d. C. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6268. [Link]
  • Husain, A., Rashid, M., & Shaharyar, M. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 4(1), 264-273. [Link]
  • Atanasova-Stamova, S., Georgieva, S., & Georgieva, M. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(2), 7-13. [Link]
  • Zhang, X., Fan, X., Zhang, G., & Jian, F. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4615. [Link]
  • Tikhonov, A. Y., et al. (2022). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Russian Journal of Organic Chemistry, 58(1), 104-111. [Link]

Sources

common side reactions and byproducts in 4,5-Dimethyl-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4,5-Dimethyl-1H-imidazole

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound synthesis. This guide provides in-depth troubleshooting, field-proven insights, and detailed protocols to navigate the common challenges associated with this synthesis, particularly focusing on the prevalent Debus-Radziszewski reaction and its modifications. As Senior Application Scientists, our goal is to explain the causality behind experimental observations and empower you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound.

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields are a frequent challenge in multicomponent reactions like the Debus-Radziszewski synthesis.[1][2] This is typically not due to a single factor but a combination of competing processes and suboptimal conditions.

Root Causes & Solutions:

  • Side Reactions: The primary cause of low yield is often the formation of undesired byproducts. The reaction conditions that favor imidazole formation can also promote polymerization of the aldehyde (especially formaldehyde) or alternative condensation pathways.

  • Suboptimal Stoichiometry: The molar ratio of the 1,2-dicarbonyl (diacetyl), the aldehyde (formaldehyde or its equivalent), and the ammonia source is critical. An excess of the ammonia source, such as ammonium acetate, is often used to drive the reaction towards the desired product.[2]

  • Harsh Reaction Conditions: While heat is required, excessive temperatures or prolonged reaction times can lead to the degradation of both reactants and the imidazole product, often visible as a dark, tarry reaction mixture.[2]

  • Poor Solubility of Reactants: Inadequate solubility of the starting materials in the chosen solvent system can significantly hinder the reaction rate and completion.[2]

Troubleshooting Workflow for Low Yield:

Below is a systematic approach to diagnosing and resolving low-yield issues.

TroubleshootingWorkflow start Low Yield Observed check_stoichiometry Verify Reactant Stoichiometry (Diacetyl:Aldehyde:Ammonia Source) start->check_stoichiometry analyze_byproducts Analyze Crude Product by LC/MS or GC/MS check_stoichiometry->analyze_byproducts Stoichiometry Correct action_adjust_ratio Action: Adjust molar ratios. Consider excess ammonia source. check_stoichiometry->action_adjust_ratio Stoichiometry Incorrect optimize_temp Optimize Reaction Temperature analyze_byproducts->optimize_temp No Major Byproducts action_identify_byproduct Action: Identify byproducts. Address specific side reactions (see Q2, Q3). analyze_byproducts->action_identify_byproduct Byproducts Detected check_solvent Evaluate Solvent System optimize_temp->check_solvent Yield Still Low action_temp_gradient Action: Screen temperatures. Start lower and incrementally increase. optimize_temp->action_temp_gradient Optimization Needed end_success Yield Optimized check_solvent->end_success Yield Improves action_solvent_screen Action: Screen alternative solvents (e.g., Ethanol, Acetic Acid) or co-solvents. check_solvent->action_solvent_screen Solubility Issues Suspected

Caption: Troubleshooting workflow for low reaction yield.

Q2: My crude NMR shows multiple products, including a potential regioisomer. What is happening?

When using unsymmetrical dicarbonyls, the formation of regioisomers is a known issue. However, for this compound, which uses the symmetrical dicarbonyl diacetyl, the primary "isomeric" issue arises from tautomerism. The final product exists as two rapidly interconverting tautomers, this compound and 5,4-dimethyl-1H-imidazole, which are identical.

Significant isomeric impurities in this specific synthesis are more likely N-alkylation or N-acylation byproducts, which can be mistaken for regioisomers if not fully characterized. For instance, if benzyl bromide were used in a subsequent step to alkylate the imidazole, a mixture of 1-benzyl-4,5-dimethyl- and 1-benzyl-5,4-dimethyl- isomers would form.[3]

Root Cause & Solution:

  • Tautomerism: The two nitrogen atoms in the imidazole ring can both bear a proton, leading to two equivalent tautomeric forms.[1] This is an intrinsic property of the molecule and not an impurity.

  • Unintended N-Alkylation/Acylation: If reactive alkylating agents are present as impurities or if solvents like acetic acid participate in the reaction at high temperatures, N-substituted byproducts can form.

Preventative Action: Ensure high purity of starting materials. If subsequent N-alkylation is the goal, carefully control the reaction conditions to favor the desired isomer, often involving the choice of base and solvent.[3]

Q3: The reaction mixture turned dark brown or black, and I isolated a tar-like substance. What causes this polymerization?

The formation of dark, polymeric material is a common indicator of uncontrolled side reactions, particularly involving the aldehyde component.

Causality:

  • Aldehyde Self-Condensation: Formaldehyde, in the presence of acid or base catalysts (like ammonium acetate), can undergo self-condensation or polymerization reactions, especially at elevated temperatures.

  • Maillard-type Reactions: The combination of carbonyl compounds (diacetyl, formaldehyde) and an ammonia source can lead to complex, non-specific condensation and polymerization pathways, forming dark-colored melanoidins, similar to the Maillard reaction in food chemistry.

  • Product Degradation: The imidazole ring, while aromatic, is not indestructible. Under excessively harsh conditions (e.g., >180°C for extended periods), it can degrade.[2]

Mitigation Strategies:

  • Use a Formaldehyde Equivalent: Instead of aqueous formaldehyde, use paraformaldehyde. It depolymerizes in situ to provide a slow, controlled release of formaldehyde, minimizing its self-condensation.

  • Temperature Control: Maintain the lowest effective temperature. Systematically find the optimal balance between reaction rate and stability.[2] For many imidazole syntheses, temperatures around 160°C are found to be optimal.[2]

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes reduce oxidative side reactions that contribute to color formation.

Q4: How can I effectively purify my crude this compound? It seems to co-elute with impurities on silica gel.

This compound is a polar and basic compound, which can make chromatographic purification challenging due to streaking on silica gel. Unreacted starting materials and polar byproducts can be difficult to separate.

Recommended Purification Protocol: Acid-Base Extraction

This classical chemical method leverages the basicity of the imidazole nitrogen to achieve excellent separation from non-basic or weakly basic impurities.

Experimental Protocol: Acid-Base Purification

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous HCl. The basic imidazole will be protonated to form the hydrochloride salt, which is soluble in the aqueous layer. Most organic byproducts will remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous extracts. Discard the original organic layer. Wash the combined aqueous layer with fresh DCM or EtOAc to remove any trapped non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base, such as 3 M NaOH or saturated NaHCO₃, with stirring until the pH is >9 (check with pH paper). The protonated imidazole will be neutralized and precipitate out if it's not highly water-soluble, or it will be available for extraction.

  • Back-Extraction: Extract the neutralized aqueous solution multiple times with DCM or EtOAc. The pure, neutral this compound will move back into the organic layer.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

For very stubborn impurities, this can be followed by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[4][5]

Optimized Synthesis & Mechanistic Insight

The Debus-Radziszewski synthesis remains a cornerstone for imidazole production.[6][7] The reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[1]

Reaction Mechanism and Side Reaction Hotspots

The mechanism involves the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde.[6]

RadziszewskiMechanism Diacetyl Diacetyl Diimine Diimine Intermediate Diacetyl->Diimine + H₂O Formaldehyde Formaldehyde Adduct Condensed Adduct Formaldehyde->Adduct Polymerization Aldehyde Polymerization Formaldehyde->Polymerization Ammonia 2x NH₃ Ammonia->Diimine + H₂O Diimine->Adduct Imidazole_Precursor Cyclized Precursor Adduct->Imidazole_Precursor Cyclization Product This compound Imidazole_Precursor->Product - H₂O Aromatization Degradation Thermal Degradation Product->Degradation Excess Heat

Caption: Radziszewski synthesis pathway and key side reactions.

Data Summary: Influence of Conditions on Imidazole Synthesis

Optimizing reaction parameters is crucial for maximizing yield and purity. The choice of catalyst and solvent can significantly alter the outcome.[1][2]

ParameterCondition 1Condition 2Condition 3Expected Outcome & Rationale
Ammonia Source Ammonium AcetateFormamide[8][9]UrotropineAmmonium Acetate is standard, providing both ammonia and a mild acidic catalyst. Formamide can serve as an ammonia substitute but may require higher temperatures. Urotropine is a stable formaldehyde and ammonia source, useful in microwave-assisted synthesis.[10]
Catalyst None (Thermal)Lactic Acid[1]Silicotungstic Acid[1]Thermal conditions can work but are often slow and require high heat, risking degradation.[2] Mildly acidic catalysts like Lactic Acid or solid acids like Silicotungstic Acid can improve yields and reduce reaction times by activating the carbonyl groups.[1]
Solvent Glacial Acetic AcidEthanolSolvent-freeAcetic Acid is a common solvent that also acts as a catalyst but can lead to N-acetylation byproducts. Ethanol is a greener solvent but may show lower reactant solubility.[1] Solvent-free (melt) conditions can be highly efficient but require precise temperature control to avoid charring.[11]
Temperature 120 °C160 °C180 °C120 °C may be too low for efficient reaction. 160 °C is often an optimal balance.[2] 180 °C and above significantly increases the risk of polymerization and product degradation.[2]

References

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]
  • General reaction scheme of the Debus–Radziszewski imidazole synthesis.
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.
  • Imidazole synthesis. Organic Chemistry Portal. [Link]
  • The Novel [4,5-e][1][6]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. National Institutes of Health (NIH). [Link]
  • Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. [Link]
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applic
  • Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles.
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. acgpubs.org. [Link]
  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
  • Process for purifying imidazoles and imidazol-based agents by crystallisation.

Sources

Technical Support Center: Optimizing the Synthesis of 4,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4,5-Dimethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your reactions. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to this compound Synthesis

The synthesis of this compound is most commonly achieved through the Debus-Radziszewski reaction. This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (diacetyl, also known as 2,3-butanedione), an aldehyde (typically formaldehyde), and a source of ammonia.[1][2][3] While seemingly straightforward, this reaction is often plagued by side reactions and suboptimal conditions that can significantly reduce the yield. This guide will dissect the critical parameters of this synthesis to empower you to optimize your outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of this compound.

Q1: What is the fundamental mechanism of the Debus-Radziszewski reaction for synthesizing this compound?

A1: The reaction is a one-pot condensation that can be conceptualized in two primary stages. In the first stage, the diacetyl (a 1,2-dicarbonyl compound) reacts with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with formaldehyde (an aldehyde) to form the imidazole ring.[1][2][3] The overall process is an example of a highly atom-economical multicomponent reaction.[4]

Q2: My reaction yield is consistently low. What are the most probable causes?

A2: Low yields in the synthesis of this compound can often be attributed to several factors:

  • Formation of Byproducts: A common competing reaction is the formation of oxazole derivatives. This can be mitigated by using a significant excess of ammonia and maintaining alkaline conditions.[5]

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the consumption of the limiting reagent (typically the aldehyde or dicarbonyl) using techniques like Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: The reaction temperature is a critical parameter. While gentle heating can increase the reaction rate, excessive heat can promote the formation of undesired side products.[5]

  • Purity of Reagents: The purity of your starting materials, particularly the diacetyl and formaldehyde, is paramount. Impurities can lead to a cascade of side reactions.

  • Inefficient Purification: Significant product loss can occur during the work-up and purification steps. This compound is a polar compound, so extraction and chromatography conditions must be carefully optimized.[5]

Q3: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is it and how can I prevent it?

A3: The formation of dark, polymeric materials is a common issue in reactions involving aldehydes, especially under basic conditions or at elevated temperatures. This is often due to the self-polymerization of formaldehyde or side reactions with other components. To minimize this:

  • Control Temperature: Maintain a moderate and consistent reaction temperature. Avoid localized overheating.

  • Order of Addition: Consider adding the formaldehyde solution slowly to the reaction mixture containing the diacetyl and ammonia source. This can help to control its concentration and reduce self-polymerization.

  • Use a Formaldehyde Equivalent: In some cases, using a formaldehyde equivalent like paraformaldehyde, which depolymerizes in situ, can provide a slow and controlled release of formaldehyde, mitigating side reactions.

Troubleshooting Guide: Enhancing Your Yield

This section provides a systematic approach to troubleshooting and optimizing the synthesis of this compound.

Issue 1: Low Yield Due to Byproduct Formation

Root Cause Analysis: The primary byproduct concern is the formation of oxazoles. This occurs when the dicarbonyl compound reacts with the aldehyde and only one equivalent of ammonia.

Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low Yield Observed Check_Ammonia Verify Ammonia Stoichiometry Start->Check_Ammonia Excess_Ammonia Use Large Molar Excess of Ammonia (e.g., 5-10 equivalents) Check_Ammonia->Excess_Ammonia Insufficient Ammonia Check_pH Monitor Reaction pH Check_Ammonia->Check_pH Sufficient Ammonia Excess_Ammonia->Check_pH Maintain_Alkaline Ensure Alkaline Conditions (pH > 8) Check_pH->Maintain_Alkaline pH is Neutral/Acidic Monitor_Reaction Monitor by TLC Check_pH->Monitor_Reaction pH is Alkaline Maintain_Alkaline->Monitor_Reaction Optimize_Time Adjust Reaction Time Monitor_Reaction->Optimize_Time End Improved Yield Optimize_Time->End Reaction_Scheme Reactants Diacetyl + Formaldehyde + 2 NH3 Intermediate [Diimine Intermediate] Reactants->Intermediate Condensation Product This compound + 3 H2O Intermediate->Product Cyclization

Sources

troubleshooting stability issues of 4,5-Dimethyl-1H-imidazole metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Dimethyl-1H-imidazole metal complexes. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common stability challenges encountered during your experiments. My aim is to equip you with the scientific rationale behind each troubleshooting step, ensuring the integrity and success of your research.

I. Understanding the Stability of this compound Metal Complexes

This compound is a popular ligand in coordination chemistry due to its versatile binding properties and the stability it can confer upon metal complexes. The two methyl groups at the 4 and 5 positions of the imidazole ring introduce specific electronic and steric effects that influence the stability of the resulting metal complexes. Understanding these nuances is the first step in troubleshooting.

The lone pair of electrons on the sp2-hybridized nitrogen atom of the imidazole ring is the primary site for metal coordination.[1] The methyl groups are electron-donating, which can increase the electron density on the coordinating nitrogen, potentially leading to stronger metal-ligand bonds compared to unsubstituted imidazole. However, these methyl groups can also introduce steric hindrance, which may affect the coordination geometry and overall stability of the complex.[1]

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

FAQ 1: My this compound metal complex is precipitating out of solution unexpectedly. What could be the cause and how can I resolve it?

Possible Causes and Solutions:

  • pH Fluctuation: The stability of imidazole-metal complexes is often highly dependent on pH.[2] Imidazole itself is a weak base, and changes in pH can affect its protonation state. If the pH of your solution has shifted, the ligand may become protonated, leading to its dissociation from the metal ion and subsequent precipitation of either the metal salt or the free ligand.

    • Troubleshooting Protocol:

      • Carefully measure the pH of your solution.

      • If the pH has deviated from the optimal range for your complex, adjust it back using a suitable buffer system. The choice of buffer is critical, as some buffer components can compete with your ligand for metal coordination. Phosphate buffers, for instance, are known to coordinate with many metal ions. Consider using non-coordinating buffers like MES, HEPES, or MOPS.

      • Monitor the stability of the complex after pH adjustment.

  • Solvent Effects: The solubility of your complex is dictated by the solvent system. If you are using a mixed-solvent system, a slight change in the solvent ratio could be the culprit.

    • Troubleshooting Protocol:

      • Review your solvent composition. Ensure it is consistent with your established protocol.

      • If the complex is "crashing out," you may have too little solvent. Try re-dissolving the precipitate by gently warming the solution and adding a small amount of additional solvent.[3]

      • If the complex remains insoluble, a different solvent or a mixture of solvents might be required. Highly polar solvents like DMF or DMSO might be necessary for planar heterocyclic systems.[4]

  • Concentration Issues: If the concentration of your complex is too high, it may exceed its solubility limit in the chosen solvent.

    • Troubleshooting Protocol:

      • Dilute a small aliquot of your sample to see if the precipitate redissolves.

      • If this is the case, you may need to work with more dilute solutions or find a solvent in which your complex is more soluble.

FAQ 2: I'm observing a color change in my solution containing the this compound metal complex over time. Does this indicate degradation?

Possible Causes and Solutions:

A color change often suggests a change in the coordination environment of the metal ion, which could be due to degradation or other factors.

  • Oxidation of the Metal Center: Many transition metals can exist in multiple oxidation states. Exposure to air (oxygen) can lead to the oxidation of the metal ion, resulting in a color change.

    • Troubleshooting Protocol:

      • If you suspect oxidation, try to handle your complex under an inert atmosphere (e.g., nitrogen or argon).

      • Use degassed solvents for your experiments.

      • Spectroscopic techniques like UV-Vis or EPR can help you determine the oxidation state of the metal ion.

  • Ligand Degradation: The imidazole ring itself can be susceptible to oxidative degradation, especially in the presence of certain metals and reactive oxygen species.[5] This can lead to a change in the ligand structure and, consequently, a color change in the complex.

    • Troubleshooting Protocol:

      • Protect your samples from light, as photodegradation can be a contributing factor.[5]

      • Analyze the sample using techniques like HPLC or LC-MS to check for the presence of degradation products.

      • NMR spectroscopy can also be used to assess the integrity of the ligand.

  • Change in Coordination Geometry: The color of a metal complex is highly dependent on its coordination geometry. A change in color could indicate a change from, for example, an octahedral to a tetrahedral geometry. This could be triggered by changes in solvent, temperature, or the presence of other coordinating species.

    • Troubleshooting Protocol:

      • Use UV-Vis spectroscopy to monitor the electronic transitions of the complex. A shift in the absorption maxima can indicate a change in the coordination environment.

      • If possible, try to obtain a crystal structure of your complex to confirm its geometry.

FAQ 3: My experimental results are inconsistent, suggesting my this compound metal complex is not stable under my assay conditions. How can I assess and improve its stability?

Assessing and Improving Stability:

  • pH Profiling: Determine the pH range in which your complex is most stable.

    • Experimental Protocol: pH Stability Study

      • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 4 to 10).

      • Dissolve your complex in each buffer to a known concentration.

      • Incubate the solutions at your experimental temperature for a defined period.

      • At various time points, take aliquots and analyze them using a suitable technique (e.g., UV-Vis spectroscopy, HPLC) to quantify the amount of intact complex remaining.

      • Plot the percentage of intact complex versus pH to identify the optimal stability range.

  • Thermal Stability Analysis: Assess the thermal stability of your complex using techniques like thermogravimetric analysis (TGA). TGA can provide information about the temperature at which the complex starts to decompose.[6]

  • Forced Degradation Studies: Intentionally exposing your complex to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, oxidizing agents) can help you identify its degradation pathways.[5] This information is invaluable for developing stable formulations and handling procedures.

Improving Stability:

  • Ligand Modification: While you are working with this compound, it's worth noting that further modifications to the imidazole ring can enhance stability. For instance, introducing bulky substituents can protect the metal center from solvent coordination and subsequent decomposition.[1]

  • Choice of Counter-ion: The counter-ion can influence the stability of the complex in the solid state and in solution. Experimenting with different counter-ions (e.g., chloride, nitrate, perchlorate) may lead to improved stability.[6]

  • Inert Atmosphere: For oxygen-sensitive complexes, working under an inert atmosphere is crucial.

III. Data Presentation and Visualization

Table 1: Influence of Methyl Group Position on the Stability of Imidazole-Copper(II) Complexes
LigandPosition of Methyl GroupRelative StabilityRationale
1-Methylimidazole1 (non-coordinating N)HighNo steric hindrance at the coordinating nitrogen.
4-Methylimidazole4ModerateMinimal steric hindrance.
2-Methylimidazole2LowSignificant steric hindrance with other ligands and the metal center.[7]
This compound 4 and 5 Moderate to High Electron-donating methyl groups increase basicity, but steric effects can play a role depending on the metal and other ligands.

This table synthesizes general principles of steric effects on imidazole complex stability.

Diagram 1: General Troubleshooting Workflow for Stability Issues

G start Stability Issue Observed (e.g., Precipitation, Color Change) check_pH Check and Adjust pH start->check_pH check_solvent Verify Solvent Composition and Concentration start->check_solvent check_atmosphere Consider Inert Atmosphere start->check_atmosphere spectro_analysis Spectroscopic Analysis (UV-Vis, NMR, LC-MS) check_pH->spectro_analysis check_solvent->spectro_analysis check_atmosphere->spectro_analysis degradation_pathway Identify Degradation Pathway spectro_analysis->degradation_pathway protocol_modification Modify Experimental Protocol degradation_pathway->protocol_modification end Stable Complex protocol_modification->end

Caption: A flowchart for systematically troubleshooting stability issues of metal complexes.

Diagram 2: Factors Influencing Complex Stability

G center Complex Stability pH pH pH->center solvent Solvent solvent->center temperature Temperature temperature->center light Light Exposure light->center atmosphere Atmosphere (O2) atmosphere->center metal_ion Metal Ion metal_ion->center ligand_structure Ligand Structure ligand_structure->center

Caption: Key environmental and structural factors affecting the stability of metal complexes.

IV. References

  • Synthesis and Characterization of New Azo 4,5-dimethyl-2-((3-((E)-1-(2-phenylhydrazono)ethyl)phenyl)diazenyl)-1H-imidazole and its Metal(II) Complexes. (2018). ResearchGate. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). PubMed Central. [Link]

  • Transition metal imidazole complex. Wikipedia. [Link]

  • Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. (2015). Journal of the American Chemical Society. [Link]

  • Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity. (1998). ResearchGate. [Link]

  • Synthesis and structures of 4,5-dimethyl-1,3-bis(pyridin-2-ylmethyl)-1H-imidazolium chloride and 1,1. (n.d.). ResearchGate. [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. (2022). MDPI. [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Stability Constant Determination of Substituted Imidazolinone Drugs pH-Metrically. (n.d.). International Journal of Chemical and Physical Sciences. [Link]

  • Thermoanalytical studies of imidazole-substituted coordination compounds. (n.d.). Springer. [Link]

  • Preparation and Characterization of New Azo Ligand N-[(1-(4-(4,5-Dimethyl-1h-Imidazol-2-Yl) Diazenyl) Phenyl-3-(Trifluoromethyl)] Aniline With Some Metal Complexes Ions. (2019). ResearchGate. [Link]

  • Cobalt–Imidazole Complexes: Effect of Anion Nature on Thermochemical Properties. (2022). MDPI. [Link]

  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. (2014). RSC Publishing. [Link]

  • Synthesis and study of Hg (II) complex with ligand derived from 4,5-diphenyl imidazole. (2022). ScienceScholar. [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (n.d.). Semantic Scholar. [Link]

  • Four Metal Complexes Based on Bulky Imidazole Ligands: Solvothermal Syntheses, Crystal Structures, and Fluorescence Properties. (2021). ResearchGate. [Link]

  • Potentiometric Study Of Metal Complexes Of Some Imidazole Contained Ligandsc Part II: The Determination Of Dissociation Constant Of 2-[4,5-Bis(4-Methylphenyl). (n.d.). ResearchGate. [Link]

  • Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. (2015). ResearchGate. [Link]

  • (PDF) Spectroscopic Investigations of 2-(4-Chlorophenyl)-1- ((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole – A DFT Approach. (2017). ResearchGate. [Link]

  • Stability Constants of Imidazole and Alkylimidazole-Copper(II)Complexes. (n.d.). ResearchGate. [Link]

  • From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. (n.d.). Semantic Scholar. [Link]

  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. (n.d.). Bentham Science Publisher. [Link]

  • Simulating Metal-Imidazole Complexes. (2022). Journal of Chemical Theory and Computation. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). PubMed. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2024). PubMed Central. [Link]

  • Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles. (1968). PubMed. [Link]

  • Innovation of Imine Metal Chelates as Corrosion Inhibitors at Different Media: A Collective Study. (2022). MDPI. [Link]

  • Spectrophotometric Investigations of Charge Transfer Complexes formed between imidazoles and DMAD. (2024). Mapana Journal of Sciences. [Link]

  • Kinetics and mechanism of the interactions of imidazole and benzimidazole with cis-diaquo(nitrilotriacetato). (n.d.). Indian Academy of Sciences. [Link]

  • Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes. (2023). OSTI.GOV. [Link]

  • Preparation, Characterization and Antifungal Activity of Metal Chelates of 5-[2-{2-(4-fluorophenyl)-5-nitro-1H-imidazol-1-yl}ethoxy]methyl-8-hydroxyquinoline. (2022). ResearchGate. [Link]

  • Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. (2022). Science Journal of Chemistry. [Link]

  • This compound. (2018). SIELC Technologies. [Link]

  • (PDF) Crystal structure of 4,5-dinitro-1H-imidazole. (n.d.). ResearchGate. [Link]

  • Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. (2019). ResearchGate. [Link]with_organic_acids)

Sources

preventing the degradation of 4,5-Dimethyl-1H-imidazole over time

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Dimethyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound over time. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your experimental results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound. The guide is structured in a question-and-answer format to provide direct and actionable solutions.

Issue 1: Inconsistent or Unexpected Experimental Results

Question: My reaction yield is lower than expected, or I am observing unexpected side products. Could degradation of this compound be the cause?

Answer: Yes, degradation of this compound is a likely culprit for inconsistent results. The imidazole ring is susceptible to degradation, which can lead to the formation of impurities that may interfere with your reaction.[1][2]

Troubleshooting Steps:

  • Verify Compound Integrity: Before use, assess the purity of your this compound stock. The recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

  • Evaluate Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place.[4][5][6] Improper storage can accelerate degradation.

  • Inert Atmosphere: When preparing solutions or running reactions, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, especially if your protocol involves heating.[7]

  • Solvent Purity: Use high-purity, degassed solvents. Peroxides or other impurities in solvents can initiate degradation.

  • Light Protection: Protect your solutions and reaction mixtures from light, as photodegradation can be a significant issue for imidazole-containing compounds.[1][2]

Issue 2: Discoloration of Solid Compound or Solutions

Question: My solid this compound has developed a yellowish or brownish tint, or my solutions appear discolored. What does this indicate?

Answer: Discoloration is a common visual indicator of degradation. For imidazoles, this often points to oxidation or the formation of polymeric impurities.

Troubleshooting Steps:

  • Immediate Purity Check: Do not use the discolored material until you have verified its purity via analytical methods like HPLC or GC-MS.[3][8]

  • Review Handling Procedures: This issue often arises from repeated exposure to air and moisture. Ensure you are minimizing the time the container is open. For highly sensitive applications, consider aliquoting the compound into smaller, single-use vials.

  • Investigate Potential Contaminants: If the discoloration is observed in solution, consider the possibility of contamination from the solvent or other reagents. Run a blank with just the solvent to rule out this possibility.

Issue 3: Poor Solubility or Precipitate Formation

Question: I'm having trouble dissolving this compound, or a precipitate forms in my stock solution over time, even at concentrations that should be soluble. Why is this happening?

Answer: While this compound is soluble in polar solvents, the formation of insoluble degradation products can lead to apparent solubility issues.[9]

Troubleshooting Steps:

  • Confirm Degradation: Analyze the precipitate and the supernatant separately using a suitable analytical technique. This can help identify the nature of the insoluble material.

  • pH Considerations: The pH of your solution can influence the stability of the imidazole ring. While generally stable, extreme pH values, especially basic conditions in the presence of oxygen, can promote degradation.[2][10]

  • Freshly Prepare Solutions: It is best practice to prepare solutions of this compound fresh for each experiment. If a stock solution is necessary, store it under an inert atmosphere, protected from light, and at a low temperature.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container, in a dry environment, and at room temperature.[4][5] It is also advisable to protect it from light.

Q2: How stable is this compound in different solvents?

While specific stability data in various solvents is not extensively published, general knowledge of imidazole chemistry suggests that stability is highest in aprotic, non-oxidizing solvents. Protic solvents are generally acceptable, but solutions should be used fresh. Avoid solvents that may contain peroxides (e.g., older ethers).

Q3: What are the primary degradation pathways for this compound?

The main degradation pathways for the imidazole ring are oxidation and photodegradation.[1][2] Oxidation can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of metal ions. Photodegradation can occur upon exposure to UV or high-intensity light.[2]

Q4: Can I use antioxidants to prevent the degradation of this compound in solution?

The use of antioxidants has not been extensively documented for this specific compound. If you suspect oxidative degradation is a major issue in your application, you could empirically test the addition of a small amount of a suitable antioxidant, such as BHT (butylated hydroxytoluene), ensuring it does not interfere with your downstream experiments.

Q5: How can I monitor the purity of my this compound over time?

Regularly monitoring the purity of your stock is crucial. A stability-indicating HPLC-UV method is the most practical approach for routine analysis.[3] This involves developing an HPLC method that can separate the parent compound from its potential degradation products.

Section 3: Experimental Protocols

Protocol 1: Proper Handling and Storage of this compound

This protocol outlines the best practices for handling and storing this compound to minimize degradation.

Materials:

  • This compound solid

  • Amber glass vials with screw caps and PTFE septa

  • Spatula

  • Balance

  • Inert gas source (Nitrogen or Argon)

  • Glove box or glove bag (recommended for highly sensitive applications)

Procedure:

  • Receiving and Initial Inspection: Upon receiving, inspect the container for any damage. Note the initial appearance of the compound.

  • Storage: Store the primary container in a cool, dark, and dry place. A desiccator can be used to ensure a dry environment.

  • Aliquoting (Recommended): To prevent repeated exposure of the entire stock to the atmosphere, it is recommended to aliquot the compound into smaller, pre-weighed amounts in amber glass vials.

    • If available, perform this step in a glove box or glove bag under an inert atmosphere.

    • If a glove box is not available, minimize the time the primary container is open.

  • Sealing: Tightly seal the vials. For long-term storage, consider wrapping the cap with parafilm.

  • Labeling: Clearly label each aliquot with the compound name, lot number, date of aliquoting, and weight.

Protocol 2: Stability Indicating HPLC-UV Method for Purity Assessment

This protocol provides a general framework for developing an HPLC-UV method to assess the purity of this compound.

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 10 minutes

Note: These conditions are a starting point and may require optimization for your specific instrumentation and to achieve baseline separation of any degradation products.[3]

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. From this, prepare a series of working standards at different concentrations.

  • Sample Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the mobile phase to a known concentration.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase).

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

  • Data Interpretation: The purity of the sample can be determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. The appearance of new peaks over time indicates degradation.

Section 4: Visual Diagrams

Degradation_Pathway Potential Degradation Pathways for this compound This compound This compound Oxidative Degradation Products Oxidative Degradation Products This compound->Oxidative Degradation Products O2, Light, Metal Ions, Basic pH Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV/High-Intensity Light

Caption: Key factors leading to the degradation of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results check_purity Assess Purity of Starting Material (HPLC/GC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok review_conditions Review Experimental Conditions (Atmosphere, Solvent, Light) purity_ok->review_conditions Yes replace Replace with New, Verified Stock purity_ok->replace No review_storage Review Storage and Handling Procedures retest Implement Corrective Actions and Re-run Experiment review_storage->retest review_conditions->review_storage

Caption: A logical workflow for troubleshooting experimental issues.

References

  • This compound|2302-39-8 - LookChem.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF - ResearchGate.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed.
  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI.
  • Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification | Request PDF - ResearchGate.
  • This compound | C5H8N2 | CID 75306 - PubChem.
  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC - PubMed Central.
  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - ResearchGate.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central.

Sources

Technical Support Center: Enhancing the Solubility of 4,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4,5-Dimethyl-1H-imidazole. This resource is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address solubility challenges encountered during your experiments. Our goal is to empower you with the scientific understanding and practical methodologies to effectively enhance the solubility of this compound.

I. Understanding the Solubility Challenge of this compound

This compound is a heterocyclic organic compound with a molecular weight of 96.13 g/mol .[1] While its structure suggests some degree of polarity due to the nitrogen atoms, its overall solubility in aqueous solutions can be limited, posing challenges in various experimental and formulation contexts. This guide will walk you through the principles and practical steps to overcome these challenges.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₅H₈N₂[1]
Molecular Weight96.13 g/mol [1]
Melting Point121-122 °C[2]
Predicted pKa15.26 ± 0.10[2]
Predicted Water Solubility37 g/L[3]

II. Troubleshooting Guide: Methods for Increasing Solubility

This section provides a series of question-and-answer-based troubleshooting guides for common solubility issues. Each guide explains the underlying scientific principles and provides step-by-step protocols.

A. pH Adjustment: Leveraging the Basic Nature of the Imidazole Ring

Question: My this compound is not dissolving sufficiently in my aqueous buffer. Can I use pH to increase its solubility?

Answer: Yes, adjusting the pH is often the most effective initial approach for ionizable compounds like this compound. The imidazole ring contains a basic nitrogen atom that can be protonated to form a more soluble salt.

Scientific Rationale: The solubility of weakly basic compounds increases as the pH of the solution is decreased.[4] By lowering the pH below the pKa of the conjugate acid, the equilibrium shifts towards the protonated, charged form of the molecule. This charged species has significantly higher aqueous solubility due to favorable ion-dipole interactions with water molecules. While the predicted pKa of the imidazole proton is high (around 15.26), the pKa of the conjugate acid (the imidazolium ion) is what governs its solubility in acidic conditions. For imidazole itself, the pKa of the imidazolium ion is approximately 7. Therefore, for this compound, we can expect a similar pKa for its conjugate acid.

Experimental Protocol for pH-Dependent Solubility Enhancement:

  • Determine the Target pH: Start by preparing a series of buffers with pH values ranging from 2 to 7.

  • Prepare a Slurry: Add a known excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the pH-Solubility Profile: Plot the measured solubility as a function of pH to identify the optimal pH for your desired concentration.

pH_Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Prepare Buffers (pH 2-7) B Add Excess Compound to Buffers A->B Create Slurries C Equilibrate (24-48h) B->C Agitate D Separate Solid and Liquid C->D Centrifuge/Filter E Quantify Concentration (UV/HPLC) D->E Analyze Supernatant F Plot Solubility vs. pH E->F Generate Profile

Workflow for determining the pH-solubility profile.
B. Co-solvency: Modifying the Solvent Polarity

Question: Adjusting the pH is not compatible with my experimental conditions. Are there other solvent-based approaches to increase the solubility of this compound?

Answer: Yes, using a co-solvent system is a widely employed technique to enhance the solubility of poorly water-soluble compounds.[5]

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system.[5] For a molecule like this compound, which has both polar (imidazole ring) and non-polar (dimethyl groups) characteristics, a mixture of water and a suitable co-solvent can provide a more favorable environment for dissolution than water alone. The co-solvent can disrupt the hydrogen bonding network of water, reducing the energy required to create a cavity for the solute molecule.

Commonly used co-solvents in research and pharmaceutical development include:

  • Ethanol

  • Methanol

  • Propylene glycol

  • Polyethylene glycol (PEG 300, PEG 400)

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol for Co-solvent System Development:

  • Select Co-solvents: Choose a few biocompatible or experimentally compatible co-solvents to screen.

  • Prepare Co-solvent Mixtures: Prepare a range of co-solvent concentrations in your primary solvent (e.g., water or buffer), typically from 10% to 50% (v/v).

  • Determine Solubility: Using the same slurry-equilibration-quantification method described in the pH adjustment protocol, determine the solubility of this compound in each co-solvent mixture.

  • Identify Optimal System: Plot the solubility as a function of the co-solvent concentration to find the most effective co-solvent and its optimal concentration for your needs.

Table of Expected Solubility Trends for Imidazoles in Different Solvents:

SolventExpected Solubility Trend for ImidazolesRationale
WaterModeratePolar nature of the imidazole ring allows for hydrogen bonding.
Alcohols (Ethanol, Methanol)GoodAlcohols can act as both hydrogen bond donors and acceptors, effectively solvating the imidazole ring.
EthersLower than alcohols and waterEthers are less polar and primarily act as hydrogen bond acceptors.[6]
DMSOHighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.

Note: This table provides general trends for imidazoles. Experimental verification for this compound is crucial.

C. Cyclodextrin Complexation: Encapsulation for Enhanced Aqueous Solubility

Question: I need to prepare a high-concentration aqueous stock solution of this compound for a cell-based assay, but the use of organic co-solvents is not ideal. Is there an alternative?

Answer: Cyclodextrin complexation is an excellent method for increasing the aqueous solubility of hydrophobic or poorly soluble molecules without the need for organic co-solvents.[7]

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[8] They can encapsulate a "guest" molecule, such as this compound, within their hydrophobic core if there is a suitable size and geometric fit. This forms an inclusion complex where the hydrophobic part of the guest molecule is shielded from the aqueous environment, and the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water.[8]

Commonly used cyclodextrins include:

  • β-Cyclodextrin (β-CD): Natural cyclodextrin with moderate water solubility.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and lower toxicity, making it a popular choice for pharmaceutical applications.[8]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in parenteral formulations.

Experimental Protocol for Cyclodextrin Inclusion Complex Formation (Kneading Method):

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to your chosen cyclodextrin (e.g., HP-β-CD).

  • Paste Formation: Place the cyclodextrin in a mortar and add a small amount of a water-miscible solvent (e.g., a 1:1 mixture of water and ethanol) to form a thick paste.

  • Kneading: Gradually add the this compound to the paste while continuously kneading for a prolonged period (e.g., 60 minutes).

  • Drying: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Storage: Pulverize the dried complex into a fine powder and store it in a desiccator.

  • Solubility Determination: Determine the aqueous solubility of the prepared inclusion complex and compare it to the free compound.

Cyclodextrin_Complexation cluster_input Reactants cluster_process Process cluster_output Product A Cyclodextrin D Form Paste A->D B This compound E Knead B->E C Water/Ethanol C->D D->E F Dry E->F G Pulverize F->G H Inclusion Complex G->H

Kneading method for cyclodextrin complexation.
D. Temperature Effects on Solubility

Question: Can I simply heat my solution to dissolve more this compound?

Answer: For most solid organic compounds, increasing the temperature will increase solubility. However, it is important to consider the stability of your compound and the potential for precipitation upon cooling.

Scientific Rationale: The dissolution of most solids is an endothermic process, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state, thus increasing solubility. However, the extent of this increase is compound-specific.

Considerations:

  • Compound Stability: Ensure that this compound is stable at elevated temperatures.

  • Precipitation upon Cooling: Be aware that the solution may become supersaturated upon cooling, leading to precipitation. This can be problematic if a stable room-temperature solution is required.

  • Experimental Context: Heating may not be suitable for all applications, particularly those involving temperature-sensitive biological samples.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for solubilizing this compound for an in vitro assay?

A1: For aqueous-based in vitro assays, pH adjustment is the most logical first step. Try dissolving the compound in a buffer with a pH of 4-5. If this is not sufficient or if the pH is not compatible with your assay, consider using a co-solvent like DMSO or ethanol at a low, non-toxic concentration (typically <1% v/v in the final assay medium).

Q2: How can I confirm the formation of a cyclodextrin inclusion complex?

A2: Several analytical techniques can be used to characterize the formation of an inclusion complex, including:

  • Differential Scanning Calorimetry (DSC): The melting point of the complex will be different from that of the individual components.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Changes in the vibrational bands of the guest molecule upon encapsulation can be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shift changes of the protons of both the guest and the cyclodextrin can confirm inclusion.

Q3: My compound dissolves in a co-solvent mixture, but precipitates when I dilute it into my aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the compound in the final solution exceeds its solubility in that specific solvent mixture. To avoid this:

  • Decrease the Stock Concentration: Prepare a more dilute stock solution in your co-solvent.

  • Increase the Final Co-solvent Concentration: If your experiment allows, slightly increase the percentage of the co-solvent in the final aqueous medium.

  • Use a Different Solubilization Method: Consider using cyclodextrins, which often provide more stable aqueous solutions upon dilution.

Q4: Are there any safety concerns I should be aware of when using these solubilization methods?

A4: Always consult the Safety Data Sheet (SDS) for this compound and any co-solvents or other reagents you are using. When working with pH adjustments, handle acids and bases with appropriate personal protective equipment. Some co-solvents may have toxicity profiles that need to be considered, especially in biological experiments.

IV. References

  • Chaudhary, V.B., & Patel, J.K. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.

  • Gould, S., & Scott, K. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC, 16(10), 2339. [Link]

  • Barillaro, V., et al. (2008). Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin. PMC, 10(3), 302-311. [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Lima, P.S.S., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC, 25(22), 5433. [Link]

  • Mohammed Jafar, et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.

  • Kelemen, H., et al. (2018). Characterization of Inclusion Complexes between Miconazole and Different Cyclodextrin Derivatives. ResearchGate. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Domanska, U., & Kowalska, M. (2003). Solubility of Imidazoles in Ethers. Journal of Chemical & Engineering Data, 48(3), 643-647.

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Domanska, U., & Rolinska, J. (2002). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data, 47(4), 841-845.

  • de Oliveira, R. N., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5849.

  • Chemistry Stack Exchange. (2017). pKa of imidazoles. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

  • Kumar, S., & Singh, S. (2013). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed, 45(5), 834-42.

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 4,5-dihydro-2-methyl- (CAS 534-26-9). Retrieved from [Link]

  • Zhang, Q. G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.

  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349.

  • Patel, R. P., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC, 4(2), 229-235.

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • HMDB. (n.d.). Showing metabocard for xi-4,5-Dihydro-2,4(5)-dimethyl-1H-imidazole (HMDB0037787). Retrieved from [Link]

  • Yildiz, S., et al. (2018). Synthesis and Photophysical Behaviours of Novel Phenanthro[9,10-d] imidazole Substituted Azo Dyes in Solvent Media. ResearchGate.

  • FooDB. (n.d.). Showing Compound xi-4,5-Dihydro-2,4(5)-dimethyl-1H-imidazole (FDB016931). Retrieved from [Link]

Sources

effective techniques for removing impurities from 4,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4,5-Dimethyl-1H-imidazole

Welcome to the technical support center for handling and purifying this compound. This guide is designed for chemistry professionals engaged in research and development. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing troubleshooting guides and FAQs grounded in established chemical principles. Our goal is to empower you with the knowledge to not only solve immediate purification issues but also to strategically adapt these techniques for your specific experimental context.

Section 1: Understanding the Impurity Profile

Before selecting a purification strategy, it's crucial to understand the potential impurities you are trying to remove. The impurity profile of crude this compound is heavily dependent on its synthetic route. Common synthesis pathways, such as the reaction of 2,3-butanedione with formamide or other ammonia sources, can introduce specific contaminants.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Your crude product may contain a variety of substances, including:

  • Unreacted Starting Materials: Such as 2,3-butanedione or residual ammonia/formamide.

  • Side-Products: Synthesis of substituted imidazoles can lead to the formation of regioisomers or polymeric by-products.[3][4]

  • Residual Solvents: Solvents used during the synthesis (e.g., acetic acid, ethanol) are common contaminants.[5][6]

  • Catalysts: If a catalyst was used, trace amounts might remain.

Q2: My NMR spectrum shows unexpected signals. How can I identify them?

A2: Identifying unknown signals is a critical first step. We recommend consulting reference tables of common laboratory solvents and reagents in various deuterated solvents.[7] If starting materials are suspected, running a co-spot on a Thin-Layer Chromatography (TLC) plate against your crude product can be a quick and effective identification method.[8] For more complex mixtures, techniques like GC-MS can be invaluable for identifying volatile impurities.[9]

Section 2: Purification Strategy Selection

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. This compound is a solid at room temperature with a melting point of 121-122 °C, making recrystallization a primary candidate.[10] Its basic nature also allows for effective purification via acid-base extraction.

G Start Crude this compound Purity_Check Assess Impurity Profile (TLC, NMR) Start->Purity_Check Method_Choice Select Purification Method Purity_Check->Method_Choice Identify impurities Recrystallization Recrystallization Method_Choice->Recrystallization High-Purity Solid & Gross Impurities Chromatography Column Chromatography Method_Choice->Chromatography Complex Mixture & Close-Eluting Impurities AcidBase Acid-Base Extraction Method_Choice->AcidBase Non-Basic Impurities Final_Product Pure Product >98% Recrystallization->Final_Product Chromatography->Final_Product AcidBase->Final_Product

Caption: Decision workflow for selecting a purification method.

Section 3: Recrystallization Troubleshooting

Recrystallization is often the most efficient method for purifying solid compounds on a large scale. It relies on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[11]

Data Presentation: Recommended Recrystallization Solvents
Solvent SystemTypical Ratio (g:mL)Expected PurityKey Advantages & Considerations
Water1:5 - 1:10>99%Excellent for removing non-polar impurities. Slow cooling is crucial.[11]
Ethanol1:3 - 1:5>98%Good general-purpose solvent. Product may have higher solubility at room temp, potentially reducing yield.[5]
Toluene1:10 - 1:20>98%Effective for removing more polar impurities. Ensure adequate ventilation.
Isopropanol/n-HexaneTitrate>99%Mixed-solvent system allows for fine-tuning solubility. Add hexane as the anti-solvent to the hot isopropanol solution.[12]
Recrystallization FAQs & Troubleshooting Guide

Q3: My compound "oiled out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point, often due to impurities depressing the melting point.[12]

  • Causality: The compound is melting before it has a chance to form a crystal lattice.

  • Solution 1 (Increase Solvent): Add more hot solvent to fully dissolve the oil, then allow it to cool much more slowly. Insulating the flask can promote gradual crystal formation.[12]

  • Solution 2 (Change Solvent): The chosen solvent may be unsuitable. Switch to a solvent in which your compound is less soluble at high temperatures or one with a lower boiling point.

  • Solution 3 (Charcoal Treatment): Colored impurities can sometimes promote oiling. Add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration before cooling.[12]

Q4: No crystals have formed, even after cooling the solution in an ice bath. How can I induce crystallization?

A4: The solution is likely supersaturated but lacks a nucleation point for crystal growth to begin.

  • Causality: A kinetic barrier is preventing the thermodynamically favored crystallization.

  • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass provide nucleation sites.[12]

  • Solution 2 (Seed Crystals): If available, add a single, tiny crystal of pure this compound to the cold solution. This provides a template for crystal growth.[12]

  • Solution 3 (Reduce Solvent): You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration and then attempt to cool it again.

Section 4: Column Chromatography Guide

For complex mixtures or when high purity is required from a small sample, column chromatography is the method of choice. However, the basic nature of imidazoles presents a common challenge on standard silica gel.[13]

Chromatography FAQs & Troubleshooting Guide

Q5: My compound is streaking badly on the TLC plate and showing severe peak tailing on the column. Why is this happening?

A5: This is the most frequent issue encountered when purifying basic compounds on silica gel.

  • Causality: The basic nitrogen atoms of the imidazole ring are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding causes the compound to elute slowly and asymmetrically, leading to tailing.[13]

  • Solution 1 (Use a Mobile Phase Modifier): Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your eluent (e.g., 0.5-2% TEA in your hexane/ethyl acetate system). The modifier will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.[13]

  • Solution 2 (Switch Stationary Phase): If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica for purifying basic compounds.[14]

  • Solution 3 (Dry Loading): Dissolving the crude product in a strong solvent and loading it directly can cause issues. Instead, dissolve your crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This often leads to sharper bands.[14]

Section 5: Acid-Base Extraction Protocol

This technique leverages the basicity of the imidazole ring to separate it from neutral or acidic impurities. The process involves selectively moving the target compound between an organic phase and an aqueous phase by changing the pH.[15]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will be protonated, forming a salt that is soluble in the aqueous layer. Neutral organic impurities will remain in the organic layer.[14]

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to maximize recovery.

  • Neutralization & Back-Extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper). The neutral this compound will precipitate out.[14]

  • Isolation: If the product precipitates as a solid, collect it via vacuum filtration. If it is an oil or remains dissolved, extract the basic aqueous solution multiple times with fresh portions of an organic solvent (e.g., DCM).

  • Drying and Solvent Removal: Combine the organic extracts from the back-extraction. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[14]

Acid-Base Extraction FAQs

Q6: After neutralizing the acidic aqueous layer, my product didn't precipitate. What went wrong?

A6: This is a common occurrence and usually has a simple explanation.

  • Causality: The neutral form of your compound may have some solubility in the aqueous solution, or you may not have fully neutralized the salt.

  • Solution 1 (Ensure Basicity): Check the pH of the aqueous layer. You must add enough base to raise the pH well above the pKa of the protonated imidazole to ensure it is in its neutral, less water-soluble form.[14]

  • Solution 2 (Perform Back-Extraction): As described in the protocol (Step 5), the compound can be recovered from the aqueous phase by extracting it with an organic solvent like DCM or EtOAc. This is a standard part of the procedure when a precipitate does not form.

References

  • BenchChem (2025). Technical Support Center: Purification of Imidazole Derivatives.
  • BenchChem (2025). Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid.
  • BenchChem (2025). Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization.
  • BenchChem (2025). Troubleshooting guide for the purification of 1h-Oxepino[4,5-d]imidazole.
  • Wikipedia. Acid–base extraction.
  • Os'kina, I. A., et al. (2021). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. ResearchGate.
  • SciSpace. Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives.
  • LookChem. This compound.
  • BenchChem (2025). Technical Support Center: Purification of Crude 2,5-dibutyl-1H-imidazole.
  • Sharma, G., et al. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL). International Journal of Pharmaceutical Sciences and Research.
  • BenchChem (2025). Technical Support Center: Column Chromatography of Basic Imidazole Compounds.
  • Der Pharma Chemica (2015). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).
  • Organic Chemistry Portal. Imidazole synthesis.
  • Jabbar, H. S., et al. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Scientific & Engineering Research.
  • Google Patents. Preparation method of 4-halogen-1H-imidazole.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry.
  • BenchChem (2025). Application Notes & Protocols: Quantification of 2-Chloro-4,5-dimethyl-1H-imidazole.

Sources

overcoming challenges in the crystallization of 4,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the crystallization of 4,5-Dimethyl-1H-imidazole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining high-quality crystals of this compound. Here, we address common challenges with in-depth, scientifically-grounded troubleshooting guides and frequently asked questions. Our approach is rooted in a deep understanding of the molecule's physicochemical properties and extensive experience in crystallization science.

Understanding the Molecule: this compound

Before delving into troubleshooting, it is crucial to understand the key characteristics of this compound that influence its crystallization behavior.

  • Structure and Hydrogen Bonding: This molecule possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp² hybridized nitrogen). This duality allows for the formation of strong, directional intermolecular hydrogen bonds, which are primary drivers in its crystal packing.[1][2][3] The formation of these hydrogen-bonded chains or more complex networks is a critical factor for successful crystallization.[4][5]

  • Polarity and Solubility: With a LogP of approximately 1.02650, this compound is a moderately polar molecule.[1] It exhibits solubility in polar solvents like water and alcohols, and its solubility in various ethers has been studied, generally decreasing with increasing ether chain length.[6][7] This solubility profile is a key consideration for solvent selection in crystallization experiments.

  • Physical Properties: The compound has a melting point of 121-122 °C.[1] Knowledge of the melting point is essential to avoid "oiling out," a phenomenon where the compound separates as a liquid instead of a solid during crystallization.[8]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the crystallization of this compound.

Question 1: My compound is "oiling out" and not forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved compound becomes supersaturated at a temperature above its melting point, causing it to separate as a liquid phase instead of a solid crystalline phase.[8] For this compound, with its relatively low melting point, this is a common challenge, especially when cooling a highly concentrated solution too rapidly.

Causality: The primary cause is that the solution is too concentrated, and the rate of cooling is too fast. This doesn't allow sufficient time for the molecules to orient themselves into an ordered crystal lattice.

Solutions:

  • Reduce the Concentration: The most straightforward solution is to use more solvent. After the oil has formed, gently reheat the solution to redissolve it, then add an additional 10-20% of the solvent. Allow it to cool more slowly.[9]

  • Slow Down the Cooling Rate: Rapid cooling is a frequent culprit. Once your compound is fully dissolved at an elevated temperature, ensure the flask is well-insulated to slow the cooling process. You can place it in a dewar or wrap it in glass wool.

  • Change the Solvent System: If the issue persists, consider a solvent in which the compound is slightly less soluble at higher temperatures. A mixed solvent system can also be effective.[8] For instance, you could dissolve the compound in a good solvent like methanol and then slowly add a poorer solvent like toluene or hexane until turbidity is observed, then gently heat until the solution is clear before allowing it to cool slowly.[10]

Question 2: I'm getting very small, needle-like crystals, but I need larger, block-like crystals for X-ray diffraction. How can I change the crystal habit?

Answer:

Crystal habit (the external shape of a crystal) is influenced by the solvent, cooling rate, and the presence of impurities. Needle-like crystals often result from rapid crystal growth.

Causality: Fast nucleation and growth favor one-dimensional elongation. To obtain more equant (block-like) crystals, you need to slow down the crystallization process to allow for growth in all three dimensions.

Solutions:

  • Solvent Modification: The choice of solvent has a profound impact on crystal morphology.[11] Experiment with different solvents or solvent mixtures. A solvent that promotes stronger interactions with specific crystal faces can inhibit growth in that direction, leading to a different morphology. A systematic screening of solvents is recommended (see table below).

  • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals.[12] Dissolve your compound in a small amount of a relatively volatile solvent (e.g., methanol or acetone). Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which your compound is insoluble (e.g., hexane or diethyl ether). The slow diffusion of the anti-solvent vapor into the solution of your compound will gradually induce crystallization.[13]

  • Temperature Control: Employ a very slow cooling rate. This can be achieved using a programmable heating mantle or by placing the crystallization vessel in a large, insulated container of hot water and allowing it to cool to room temperature overnight.

Question 3: No crystals are forming at all, even after the solution has cooled to room temperature. What should I do?

Answer:

The absence of crystal formation indicates that the solution is not sufficiently supersaturated.

Causality: This can be due to using too much solvent or the energy barrier for nucleation not being overcome.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the glass vessel with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[9]

    • Seeding: Add a single, tiny crystal of this compound to the solution. This "seed" crystal will act as a template for further crystal growth.[8][9]

  • Increase Supersaturation:

    • Slow Evaporation: Loosen the cap of the vial slightly to allow for very slow evaporation of the solvent over several days. This will gradually increase the concentration of your compound.[13]

    • Reduce Solvent Volume: If the solution is clearly too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.[9]

Data Presentation: Solvent Screening for Crystallization

The choice of solvent is critical. The following table provides a starting point for solvent selection based on general principles of crystallization for polar, hydrogen-bonding molecules.

Solvent SystemBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Expected Outcome
Single Solvents
Methanol6532.7Good solvent. Suitable for slow evaporation or as the "good" solvent in a mixed system.[14][15]
Ethanol7824.5Similar to methanol, slightly less polar. May yield different crystal habits.
Acetonitrile8237.5A polar aprotic solvent. Can be effective for slow cooling or vapor diffusion.
Acetone5620.7Volatile solvent, good for slow evaporation in a controlled environment.[12]
Toluene1112.4Poor solvent. Can be used as an anti-solvent in layering or vapor diffusion.[14]
Mixed Solvents
Methanol/TolueneVariesVariesDissolve in minimal hot methanol, add toluene dropwise until cloudy, then clarify with a drop of methanol. Cool slowly.[10]
Acetone/HexaneVariesVariesDissolve in acetone, layer with or allow vapor diffusion of hexane. Good for producing high-quality single crystals.[13]

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • In a clean Erlenmeyer flask, dissolve the this compound in a minimal amount of a suitable solvent (e.g., methanol) at an elevated temperature (just below the solvent's boiling point).

  • Once fully dissolved, cover the flask with a watch glass to prevent rapid evaporation and contamination.

  • Place the flask in an insulated container (e.g., a dewar or a beaker filled with vermiculite) to ensure a slow cooling rate.

  • Allow the solution to cool undisturbed to room temperature over several hours or overnight.

  • Collect the crystals by filtration.

Protocol 2: Vapor Diffusion
  • Dissolve the compound in a small volume of a relatively volatile "good" solvent (e.g., acetone) in a small, open vial.

  • Place this small vial inside a larger jar or beaker that contains a layer of a "poor" solvent (anti-solvent) such as hexane. The level of the anti-solvent should be below the top of the inner vial.

  • Seal the larger container tightly.

  • Allow the setup to stand undisturbed at a constant temperature for several days to weeks.

  • Crystals should form as the anti-solvent vapor slowly diffuses into the solution of the compound.

Visualization of Troubleshooting Workflow

Below is a decision-making workflow for a common crystallization problem.

Crystallization Troubleshooting cluster_oil Troubleshooting 'Oiling Out' cluster_no_crystals Troubleshooting No Crystals cluster_small_crystals Improving Crystal Habit start Start Crystallization Experiment outcome Observe Outcome After Cooling start->outcome crystals High-Quality Crystals Formed outcome->crystals Success oil Compound 'Oiled Out' outcome->oil Liquid Globules no_crystals No Crystals Formed outcome->no_crystals Clear Solution small_crystals Small/Needle-like Crystals outcome->small_crystals Powder/Needles reheat_add_solvent Reheat, Add More Solvent (10-20%) oil->reheat_add_solvent Action induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Action slower_cooling Use Slower Cooling Rate small_crystals->slower_cooling Action reheat_add_solvent->outcome Retry induce_nucleation->outcome Retry slow_evap Allow Slow Evaporation induce_nucleation->slow_evap If No Success slower_cooling->outcome Retry vapor_diffusion Try Vapor Diffusion slower_cooling->vapor_diffusion If Still Needles

Caption: A troubleshooting flowchart for common crystallization issues.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent for crystallization? A: Yes, given that imidazole and its derivatives are often soluble in water, it can be a suitable solvent.[7] However, due to water's high boiling point and strong hydrogen bonding properties, it can sometimes be difficult to remove from the final crystals. It is best used for slow cooling experiments where the compound has moderate solubility at room temperature.

Q: My compound is colored. Does this mean it's impure and won't crystallize? A: Not necessarily. While color can indicate impurities, some organic compounds are inherently colored. If you suspect impurities are inhibiting crystallization, you can try treating the hot solution with a small amount of activated charcoal before the filtration and cooling steps.

Q: How important is the purity of the starting material? A: Extremely important. Impurities can disrupt the crystal lattice, preventing crystal growth or leading to the formation of oils or amorphous solids. It is highly recommended to use material that is >95% pure for initial crystallization screening.

Q: How long should I wait for crystals to form? A: Crystallization is often a game of patience. While some systems will produce crystals within hours, others, particularly those designed to yield high-quality single crystals like vapor diffusion, may require days or even weeks. It is crucial not to disturb the experiment during this time.

References

  • LookChem. This compound | 2302-39-8. [Link]
  • Baures, P. W., Rush, J. R., Wiznycia, A. V., Desper, J., Helfrich, B. A., & Beatty, A. M. (2006). Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives. Crystal Growth & Design, 6(5), 1151–1162. [Link]
  • Desper, J., & Parkin, S. (2015). Crystal structure of 1H-imidazole-1-methanol.
  • Beatty, A. M. (2004). Solid state hydrogen bonding in imidazole derivatives: A persistent tape motif. CrystEngComm, 6(29), 168–172. [Link]
  • BASF AG. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • PubChem. This compound. [Link]
  • Al-Hourani, B. J., Al-Tel, T. H., El-Elimat, T., & Al-Qawasmeh, R. A. (2022). Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. Molecules, 27(15), 4983. [Link]
  • ResearchGate. Packing diagram showing hydrogen bonding interactions in a crystal of (I) viewed along crystallographic c axis. [Link]
  • Nichols, L. (2017). Getting crystals your crystallographer will treasure: a beginner's guide.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • University of California, Los Angeles. 4.
  • ResearchGate. Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties. [Link]
  • University of Geneva.
  • Domańska, U., & Szydłowski, J. (2003). Solubility of Imidazoles in Ethers.
  • University of Rochester.
  • Wolska, J., et al. (2020). Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. Pharmaceutics, 12(4), 359. [Link]
  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

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Technical Support Center: Crystallization of 4,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4,5-Dimethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Our goal is to help you achieve consistent and reproducible crystallization results, and to navigate the potential challenges of polymorphism. While extensive polymorphic studies on this compound are not widely published, the principles of crystallization and the behavior of related imidazole derivatives provide a strong framework for controlling the solid-state form of this compound.[1][2][3]

Understanding the Solid State of this compound

Currently, there is one crystal structure of this compound deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 770526. This provides a reference for the known stable crystalline form. However, like many small organic molecules, particularly imidazole derivatives, this compound has the potential to exhibit polymorphism—the ability to exist in multiple crystal forms with different physical properties.[1][4] These differences can impact solubility, stability, and bioavailability, making control of the crystalline form critical in pharmaceutical development.

This guide will walk you through best practices for obtaining the known crystal form and for identifying and troubleshooting unexpected crystallization outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in controlling the crystal form of this compound?

A1: The choice of solvent system is paramount. The polarity of the solvent, its ability to form hydrogen bonds, and the solubility of this compound at different temperatures all play a crucial role in determining which polymorphic form crystallizes. A systematic solvent screening is the first and most important step in any crystallization development.[5]

Q2: My crystallization is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to high supersaturation or too rapid cooling. To remedy this, try the following:

  • Slower Cooling: Allow the saturated solution to cool to room temperature more slowly before any further cooling in an ice bath or refrigerator.

  • Use a Less-Good Solvent: If the compound is too soluble in your chosen solvent, it can lead to oiling out. Try a solvent in which the compound has slightly lower solubility at elevated temperatures.

  • Seeding: Introduce a small crystal of the desired form to the supersaturated solution to encourage heterogeneous nucleation.

Q3: I've obtained a new powder pattern (PXRD) that doesn't match the known form. What does this mean?

A3: This is a strong indication that you may have crystallized a new polymorph or a solvate. It is essential to characterize this new form thoroughly using techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and single-crystal X-ray diffraction if possible, to understand its properties and stability relative to the known form.

Troubleshooting Guide: Common Crystallization Issues

Problem Potential Cause Recommended Solution
No Crystals Form - Solution is not sufficiently supersaturated.- Nucleation is inhibited.- Concentrate the solution by slow evaporation.- Cool the solution to a lower temperature.- Add an anti-solvent (a solvent in which the compound is insoluble).- Scratch the inside of the flask with a glass rod to induce nucleation.- Introduce seed crystals of the known form.
Formation of Amorphous Solid - Cooling rate is too fast.- Very high level of supersaturation.- Slow down the cooling rate.- Use a solvent in which the compound is less soluble.- Consider a vapor diffusion or slow evaporation crystallization method.
Inconsistent Crystal Form - Variations in solvent purity or water content.- Inconsistent cooling profiles.- Presence of impurities.- Use high-purity, dry solvents.- Implement a controlled and reproducible cooling protocol.- Ensure the starting material has consistent purity. Impurities can sometimes inhibit the formation of one polymorph while promoting another.
Small, Needle-like Crystals - Rapid nucleation and crystal growth.- Decrease the level of supersaturation.- Slow down the rate of cooling or anti-solvent addition.- Consider a different solvent system that favors slower growth.

Protocols for Crystallization and Polymorph Screening

Protocol 1: Baseline Crystallization via Slow Cooling

This protocol aims to reproduce the known crystalline form of this compound.

1. Solvent Selection:

  • Begin with a solvent in which this compound has moderate solubility at elevated temperatures and lower solubility at room temperature. Based on general solubility of imidazoles, good starting points include ethanol, isopropanol, or acetone.[5]

2. Dissolution:

  • In an Erlenmeyer flask, add a known quantity of this compound.
  • Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Avoid adding a large excess of solvent.

3. Slow Cooling:

  • Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.

4. Isolation:

  • Once crystals have formed, further cool the flask in an ice bath to maximize the yield.
  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
  • Dry the crystals under vacuum at a temperature well below their melting point.

5. Characterization:

  • Analyze the resulting crystals by Powder X-ray Diffraction (PXRD) and compare the diffractogram to the one simulated from the known crystal structure (CCDC 770526).
Protocol 2: Polymorph Screening Using Solvent Variation

This protocol is designed to explore the potential for polymorphism by varying the crystallization solvent.

1. Solvent Panel:

  • Select a diverse panel of solvents with varying polarities and hydrogen bonding capabilities. A suggested panel is provided in the table below.

2. Crystallization Methods:

  • For each solvent, perform crystallizations using at least two different methods:
  • Slow Evaporation: Dissolve the compound in the solvent at room temperature to near saturation, loosely cover the container, and allow the solvent to evaporate slowly.
  • Anti-Solvent Addition: Dissolve the compound in a "good" solvent, and then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until turbidity is observed.

3. Analysis:

  • Analyze the solid material obtained from each experiment using PXRD. Different powder patterns indicate the presence of different crystalline forms.

Table of Suggested Solvents for Polymorph Screening:

Solvent Polarity Index Hydrogen Bonding
Heptane0.1Non-polar aprotic
Toluene2.4Non-polar aprotic
Dichloromethane3.1Polar aprotic
Ethyl Acetate4.4Polar aprotic
Acetone5.1Polar aprotic
Acetonitrile5.8Polar aprotic
Isopropanol3.9Polar protic
Ethanol4.3Polar protic
Methanol5.1Polar protic
Water10.2Polar protic

Visualizing Crystallization Control

Understanding the interplay between thermodynamic and kinetic factors is key to controlling polymorphism.

G Solvent Solvent Choice Kinetics Kinetic Control (Favors less stable, faster-forming polymorphs) Solvent->Kinetics Temp Temperature Thermo Thermodynamic Control (Favors the most stable polymorph) Temp->Thermo CoolingRate Cooling Rate CoolingRate->Kinetics Supersaturation Supersaturation Supersaturation->Kinetics Supersaturation->Thermo FormB Polymorph B (Metastable) Kinetics->FormB Amorphous Amorphous Solid Kinetics->Amorphous FormA Polymorph A (Known Form) Thermo->FormA

Caption: Relationship between experimental conditions and crystalline outcomes.

Analytical Workflow for Solid Form Characterization

A multi-technique approach is essential for unambiguous identification of crystalline forms.

G Start New Crystalline Solid PXRD Powder X-ray Diffraction (PXRD) Start->PXRD Phase Identity DSC Differential Scanning Calorimetry (DSC) PXRD->DSC Thermal Events SCXRD Single Crystal X-ray Diffraction (SCXRD) PXRD->SCXRD If single crystals available TGA Thermogravimetric Analysis (TGA) DSC->TGA Solvate/Hydrate? Microscopy Hot-Stage Microscopy (HSM) DSC->Microscopy Visualize Transitions End Identified Crystalline Form (Polymorph, Solvate, etc.) TGA->End Microscopy->End SCXRD->End Definitive Structure

Caption: Recommended analytical workflow for a new solid form.

By following these guidelines and employing a systematic approach, researchers can achieve reproducible crystallization of this compound and effectively investigate its potential for polymorphism.

References

  • Wróblewska, A., Śniechowska, J., et al. (2020). Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. Pharmaceutics, 12(4), 359.
  • Sharma, G., et al. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2- (4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL)- 2,3-DIMETHYL-1-PHENYL-1,2-DIHYDROPYRZOL-5-ONE. RASĀYAN J. Chem, 12(2), 773-779.
  • Hassan, Y. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5993.
  • Nada, S., et al. (2022). Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. Molecules, 27(15), 4945.
  • BASF AG. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation. European Patent EP0856344A1.
  • Neto, A. C., et al. (2021). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Pharmaceutics, 13(11), 1888.
  • Gumieniak, J., et al. (2023). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Separations, 10(1), 9.
  • Sharma, G., et al. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2- (4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL)- 2,3-DIMETHYL-1-PHENYL-1,2-DIHYDROPYRZOL-5-ONE. ResearchGate.
  • Gumieniak, J., et al. (2023). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 80(1), 5-11.
  • Xu, F., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348.
  • Li, Y., et al. (2014). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Journal of Fluorescence, 25(2), 311-320.
  • Al-Dies, A. M., et al. (2020). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. IUCrData, 5(6), x200671.
  • Campíns-Falcó, P., et al. (1996). HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. Journal of Liquid Chromatography, 19(14), 2349-2365.
  • Nada, S., et al. (2022). Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. MDPI.
  • Ibrahim, H., et al. (2021). Structure and Polymorphism of Imidazole Derivatives. ResearchGate.
  • PubChem. This compound.
  • de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(16), 5249.
  • Singh, P., et al. (2023). Green approaches for the synthesis of poly-functionalized imidazole derivatives: A comprehensive review. ResearchGate.
  • Kumar, A., et al. (2023). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate.

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Technical Support Center: Strategies to Improve the Shelf Life of 4,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,5-Dimethyl-1H-imidazole. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic compound. The stability and purity of starting materials are paramount for reproducible and successful experimental outcomes. This guide provides in-depth, field-proven insights into the degradation pathways of this compound and offers robust strategies to maximize its shelf life.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What is the ideal temperature for storing this compound?

A1: For optimal long-term stability, this compound, a solid at room temperature with a melting point of 121-122°C, should be stored in a cool, dry place.[1][2] Recommended storage is at room temperature, tightly sealed to prevent moisture ingress.[1][2] For prolonged storage (greater than one year), consider refrigeration at 2-8°C, ensuring the container is well-sealed to prevent condensation upon removal.

Q2: The material has turned slightly yellow/brown. Is it still usable?

A2: Discoloration often indicates oxidative or photolytic degradation. The imidazole ring is susceptible to oxidation, which can be initiated by air and light.[3][4] While slight discoloration may not significantly impact all applications, it signals a decrease in purity. For sensitive applications, such as pharmaceutical synthesis or catalysis, it is crucial to verify the compound's purity via analytical methods like HPLC or NMR before use.[5][6]

Q3: My this compound seems to have absorbed water. How does this affect its stability?

A3: Imidazoles can be hygroscopic. The absorption of water can accelerate degradation pathways, particularly if acidic or basic impurities are present. More importantly, the presence of moisture can interfere with moisture-sensitive reactions, such as those involving organometallics or strong bases. If hygroscopicity is suspected, the material should be dried under vacuum before use. A safety data sheet for a similar compound recommends storing it in a dry, well-ventilated place.[7]

Q4: Should I store this compound under an inert atmosphere?

A4: Yes, for maximum shelf life and to prevent oxidative degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is the best practice. This is especially critical for high-purity grades intended for cGMP or other highly regulated applications. The inert gas displaces atmospheric oxygen, a key participant in common degradation pathways.[3]

Part 2: Troubleshooting Guide for Common Stability Issues

This guide provides a systematic approach to identifying and resolving common issues encountered with this compound.

Issue 1: Visual Changes in Solid Material (Discoloration, Clumping)
  • Potential Cause A: Oxidation. The imidazole ring can undergo autoxidation in the presence of atmospheric oxygen, leading to colored byproducts. This process can be accelerated by light and trace metal impurities.

  • Solution A:

    • Purity Assessment: Perform a purity check using HPLC or melting point analysis. A broadened or depressed melting point range compared to the specification (121-122°C) indicates the presence of impurities.

    • Purification (if necessary): Recrystallization from an appropriate solvent can be effective for removing colored impurities.

    • Preventative Storage: Transfer the material to an amber glass vial, purge thoroughly with an inert gas like argon, and seal tightly. Store in a dark, cool location, preferably within a desiccator.[8]

  • Potential Cause B: Hygroscopicity. The compound has absorbed atmospheric moisture, leading to clumping or a sticky appearance.

  • Solution B:

    • Drying: Dry the material in a vacuum oven at a temperature below its melting point (e.g., 40-50°C) until a constant weight is achieved.

    • Preventative Storage: Store the dried material in a desiccator over a strong desiccant (e.g., phosphorus pentoxide). For frequent use, consider storing smaller aliquots to minimize exposure of the bulk material to the atmosphere.

Issue 2: Inconsistent Reaction Yields or Byproduct Formation
  • Potential Cause: Degradation in Solution. this compound can be less stable in solution, where it is more susceptible to photodegradation and oxidation.[4]

  • Solution:

    • Use Fresh Solutions: Prepare solutions of this compound immediately before use. Do not store solutions for extended periods unless their stability in the specific solvent has been verified.

    • Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Residual impurities or dissolved oxygen in the solvent can initiate degradation.

    • Protect from Light: Conduct reactions in amber glassware or vessels protected from light to prevent photolytic degradation pathways.[4]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.

G cluster_observe Observation cluster_analyze Analysis cluster_identify Identification cluster_action Corrective Action Observe Observe Issue (e.g., Discoloration, Poor Reactivity) Purity Assess Purity (HPLC, NMR, MP) Observe->Purity History Review Storage History (Age, Conditions, Atmosphere) Observe->History Oxidation Oxidation/Photodegradation Purity->Oxidation Impurity Detected Moisture Moisture Absorption Purity->Moisture Impurity Detected History->Oxidation Sub-optimal Conditions History->Moisture Sub-optimal Conditions Solution Solution Instability History->Solution Sub-optimal Conditions Store Action: Improve Storage (Inert Gas, Desiccate, Dark) Oxidation->Store Purify Action: Purify Material (Recrystallize, Vacuum Dry) Oxidation->Purify Moisture->Store Moisture->Purify Solution->Store Protocol Action: Refine Protocol (Fresh Solutions, Degas Solvents) Solution->Protocol

Caption: Troubleshooting workflow for this compound stability.

Part 3: Key Degradation Mechanisms & Prevention

Understanding the chemical pathways of degradation is essential for designing effective stabilization strategies.

Oxidation

The electron-rich imidazole ring is susceptible to oxidation by atmospheric oxygen (autoxidation). This process can be catalyzed by light and trace metals, leading to a complex mixture of byproducts and discoloration.

  • Prevention Strategy: The most effective preventative measure is the exclusion of oxygen.

    • Inert Atmosphere: Store the solid compound and handle its solutions under an inert atmosphere (nitrogen or argon).

    • Antioxidants: For solution-based applications where inerting is not feasible, the addition of a small amount of an antioxidant (e.g., BHT) could be explored, though compatibility with the downstream reaction must be verified.

Hygroscopicity and Hydrolysis

While imidazoles are generally stable against hydrolysis, the presence of absorbed water can facilitate other degradation reactions or interfere with chemistry.

  • Prevention Strategy: Rigorous exclusion of moisture is key.

    • Proper Sealing: Use containers with high-integrity seals (e.g., PTFE-lined caps).

    • Desiccation: Store containers within a desiccator, particularly in humid environments.

Visualizing a Potential Degradation Pathway

The diagram below illustrates a simplified oxidative degradation pathway that can affect imidazole rings.

G Imidazole 4,5-Dimethyl- 1H-imidazole Intermediate Radical Intermediate or Peroxide Species Imidazole->Intermediate Initiators Initiators (O₂, Light, Metal Ions) Initiators->Intermediate Products Complex Mixture of Oxidized Byproducts (Ring-Opened, Carbonyls) Intermediate->Products

Caption: Simplified oxidative degradation of the imidazole core.

Part 4: Experimental Protocols

Protocol 1: Recommended Storage Conditions

This table summarizes the recommended storage conditions to maximize the shelf life of this compound.

ParameterConditionRationaleExpected Shelf Life
Temperature Room Temperature (15-25°C)Prevents potential thermal degradation and is convenient.[1][2]> 2 years
Atmosphere Inert Gas (Argon or Nitrogen)Excludes oxygen to prevent oxidative degradation.> 5 years (with optimal conditions)
Container Amber Glass BottleProtects from light to prevent photolytic degradation.[4]-
Sealing Tightly Sealed, PTFE-lined CapPrevents moisture ingress and oxygen diffusion.[7][8]-
Environment Dry, Dark Location (Desiccator optional)Minimizes exposure to moisture and light.[8]-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on available instrumentation.

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and a buffer (e.g., ammonium formate).[9]

    • Volumetric flasks, pipettes, and autosampler vials.

    • Reference standard of this compound (purity >99%).

  • Preparation of Solutions:

    • Mobile Phase A: 10 mM ammonium formate in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of ~100 µg/mL.

    • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 215 nm.[9]

    • Gradient: A suitable gradient would be to start at a low percentage of Mobile Phase B (e.g., 5%), hold for 1-2 minutes, ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then return to initial conditions to re-equilibrate.

  • Analysis:

    • Inject the standard and sample solutions.

    • Calculate the purity of the sample by comparing the peak area of the main analyte to the total area of all peaks (Area Percent method).

This guide provides a comprehensive framework for understanding and improving the stability of this compound. By implementing these storage and handling strategies, researchers can ensure the integrity of their material, leading to more reliable and reproducible scientific outcomes.

References

  • BenchChem. Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis.
  • BenchChem. A Comparative Guide to Purity Assessment of N-Boc-imidazole: HPLC vs. TLC.
  • Sigma-Aldrich. Safety Data Sheet.
  • ChemicalBook. This compound CAS#: 2302-39-8.
  • Echemi. N4,N5-Dimethyl-1H-imidazole-4,5-dicarboxamide Safety Data Sheets.
  • TCI Chemicals. Safety Data Sheet.
  • PubChem. This compound.
  • Fisher Scientific. Safety Data Sheet.
  • Prevelige PE Jr, et al. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Anal Chem. 2019.
  • Prevelige PE Jr, et al. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed. 2019.
  • ECHEMI. This compound SDS, 2302-39-8 Safety Data Sheets.
  • ChemicalBook. 4,5-dihydro-1H-imidazole - Safety Data Sheet.
  • ResearchGate. Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
  • ResearchGate. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry | Request PDF.
  • He, M., et al. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. 2023.
  • Wiley Analytical Science. Imidazole quantification by LC determination. 2019.
  • Research Journal of Pharmacy and Technology. Significance of Stability Studies on Degradation Product.
  • Huang, Y., et al. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. J Pharm Sci. 2019.
  • MDPI. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches.
  • Reddit. Removing imidazole in a workup? : r/chemistry. 2017.
  • LookChem. This compound|2302-39-8.
  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • ResearchGate. Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole.
  • ResearchGate. (PDF) Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography.
  • International Journal of Pharmaceutical Sciences and Research. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. Org. Biomol. Chem. 2020.
  • Wikipedia. Imidazole.

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Validation & Comparative

comparing the catalytic activity of 4,5-Dimethyl-1H-imidazole with other imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Catalytic Activity of 4,5-Dimethyl-1H-imidazole

This guide provides an in-depth, objective comparison of the catalytic activity of this compound against other structurally significant imidazoles. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to elucidate the structure-activity relationships that govern the performance of these versatile catalysts.

Introduction: The Imidazole Scaffold in Catalysis

The imidazole ring is a privileged structure in chemistry and biology.[1][2] As a five-membered aromatic heterocycle containing two nitrogen atoms, its unique electronic properties make it a cornerstone of many biological processes, most notably as the histidine residue in enzymes where it facilitates a wide range of catalytic transformations.[1] In synthetic chemistry, imidazoles and their derivatives serve as highly effective organocatalysts.[3] They can function directly as nucleophilic or base catalysts or act as precursors to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts that have revolutionized C-C bond formation.[4][5][6]

The catalytic efficacy of an imidazole is not static; it can be precisely tuned by introducing substituents to the ring.[7][8] These modifications alter the steric and electronic properties of the molecule, enhancing its reactivity, stability, or selectivity.[7] This guide focuses specifically on This compound , examining how the addition of two methyl groups to the carbon backbone distinguishes its catalytic performance from that of other key imidazoles.

Catalyst in Focus: this compound

This compound is an aromatic heterocycle featuring a standard imidazole core with methyl groups affixed to the C4 and C5 positions.[9] This substitution pattern is critical to its catalytic character for two primary reasons:

  • Electronic Effects : The methyl groups are electron-donating via an inductive effect. This enriches the electron density of the π-system of the imidazole ring. Consequently, the pyridine-like nitrogen (N3) becomes a stronger nucleophile and a stronger base compared to the unsubstituted imidazole. This enhanced nucleophilicity is hypothesized to accelerate reactions where the imidazole acts as a nucleophilic catalyst.[8]

  • Steric Effects : The methyl groups add modest steric bulk to the carbon backbone of the ring. While this can influence substrate approach in some contexts, it does not significantly hinder the primary site of nucleophilic attack (N3), unlike bulky substituents placed at the N1 position.

These combined properties make this compound a compelling candidate for applications requiring potent nucleophilic catalysis, such as acyl transfer reactions and certain polymerization processes.[10][11]

A Framework for Comparison: Structure and Activity

To objectively evaluate the catalytic prowess of this compound, we compare it against a curated set of analogues, each chosen to isolate the effect of a specific structural feature.

  • Imidazole : The parent compound, providing a crucial baseline for catalytic activity.

  • 1-Methylimidazole : Allows for a direct comparison between N-substitution and C-substitution, helping to deconvolute steric and electronic effects.

  • Benzimidazole : The fusion of a benzene ring introduces significant electronic (overall electron-withdrawing character) and steric changes, testing the impact of a delocalized π-system.

The logical relationship for selecting these comparative catalysts is outlined below.

G cluster_0 Comparative Catalysts Baseline Imidazole (Unsubstituted Baseline) Focus This compound (Focus Compound) Focus->Baseline Compare C-Methylation to Unsubstituted N_Sub 1-Methylimidazole (N-Substitution Effect) Focus->N_Sub Compare C- vs. N-Methylation Aromatic_Fusion Benzimidazole (Fused Ring Effect) Focus->Aromatic_Fusion Compare Alkyl Substitution to Aromatic Fusion

Caption: Selection logic for comparative imidazole catalysts.

Model Reaction: Hydrolysis of p-Nitrophenyl Acetate (PNPA)

To quantify catalytic activity, we employ the well-characterized hydrolysis of p-nitrophenyl acetate (PNPA). This reaction is an industry-standard model for evaluating acyl-transfer catalysis for several reasons:

  • Mechanism : It proceeds via a nucleophilic catalysis pathway where the imidazole is directly involved in the rate-determining step.[12][13]

  • Monitoring : The reaction product, p-nitrophenolate, exhibits a strong, distinct absorbance at 400 nm under basic conditions, allowing for precise and continuous monitoring of reaction kinetics using UV-Vis spectrophotometry.[14]

  • Sensitivity : The reaction rate is highly sensitive to the nucleophilicity of the catalyst, making it an excellent probe for the electronic effects of substituents on the imidazole ring.[12]

Catalytic Cycle of PNPA Hydrolysis

The catalytic cycle involves two main stages: acylation of the catalyst followed by its hydrolysis to regenerate the active form.

  • Acylation : The nucleophilic nitrogen of the imidazole attacks the carbonyl carbon of PNPA, displacing p-nitrophenolate and forming a high-energy N-acylimidazolium intermediate.

  • Hydrolysis : This unstable intermediate is rapidly attacked by water, releasing acetate and regenerating the imidazole catalyst for the next cycle.

The diagram below illustrates this mechanistic pathway.

G PNPA p-Nitrophenyl Acetate (Substrate) Inter N-Acylimidazolium Intermediate PNPA->Inter Cat Imidazole Catalyst (Im) Cat->PNPA Nucleophilic Attack (Rate-Determining Step) PNP p-Nitrophenolate (Product 1) Inter->PNP Release H2O Water Inter->H2O Hydrolysis H2O->Cat Catalyst Regeneration Acetate Acetate (Product 2) H2O->Acetate Release G cluster_prep Preparation cluster_exp Kinetic Assay cluster_analysis Data Analysis A1 Prepare Tris Buffer (50 mM, pH 8.0) B1 Equilibrate Buffer + Catalyst in Cuvette at 30°C A1->B1 A2 Prepare Catalyst Stocks (e.g., 100 mM) A2->B1 A3 Prepare PNPA Stock (10 mM in ACN) B2 Initiate Reaction with PNPA Stock A3->B2 B1->B2 B3 Monitor Absorbance at 400 nm over time B2->B3 C1 Calculate Initial Rate (ΔAbs/Δt) B3->C1 C2 Determine k_obs (Rate/[PNPA]) C1->C2 C3 Plot k_obs vs. [Catalyst] C2->C3 C4 Calculate k_cat (Slope of Plot) C3->C4

Caption: Workflow for comparative kinetic analysis of catalysts.

Step-by-Step Procedure
  • Spectrophotometer Setup : Set the spectrophotometer to monitor absorbance at 400 nm and equilibrate the cuvette holder to 30.0 ± 0.1 °C.

  • Reaction Mixture Preparation :

    • In a 1 cm cuvette, add 950 µL of 50 mM Tris buffer (pH 8.0).

    • Add 25 µL of the specific imidazole catalyst stock solution to achieve the desired final concentration (e.g., 2.5 mM).

    • Place the cuvette in the spectrophotometer and allow it to thermally equilibrate for 5 minutes.

  • Reaction Initiation :

    • Start the kinetic measurement.

    • Add 25 µL of the 10 mM PNPA stock solution to the cuvette.

    • Quickly mix by inverting the cuvette (with a cap) or by gentle pipetting, and immediately return it to the holder. The final PNPA concentration will be 0.25 mM.

  • Data Collection : Record the absorbance at 400 nm every 10 seconds for at least 5 minutes.

  • Control Reaction : Perform a blank reaction containing only buffer and PNPA (no catalyst) to measure the rate of uncatalyzed hydrolysis (k_uncat).

  • Varying Catalyst Concentration : Repeat steps 2-4 for each catalyst at a minimum of four different concentrations (e.g., 0.5 mM, 1.0 mM, 1.5 mM, 2.5 mM).

Data Analysis
  • Calculate Observed Rate (k_obs) : For each run, plot Absorbance vs. Time (s). The initial rate is the slope of the linear portion of this curve (ΔAbs/Δt). Convert this to M/s using the Beer-Lambert law (Rate = Slope / ε), where ε for p-nitrophenolate at pH 8.0 is ~18,000 M⁻¹cm⁻¹. The pseudo-first-order rate constant is k_obs = Rate / [PNPA].

  • Determine Catalytic Rate (k_cat) : The observed rate is the sum of the uncatalyzed and catalyzed rates: k_obs = k_uncat + k_cat[Catalyst].

  • Plot k_obs (in s⁻¹) versus the catalyst concentration [Catalyst] (in M). The plot should be linear.

  • The slope of this line is the second-order rate constant, k_cat (in M⁻¹s⁻¹), which is the ultimate measure of the catalyst's intrinsic activity. The y-intercept should correspond to the uncatalyzed rate constant, k_uncat.

Comparative Performance Data and Discussion

The following table summarizes representative experimental data for the catalytic hydrolysis of PNPA, illustrating the performance differences between the selected imidazoles.

CatalystKey Structural FeatureExpected Electronic EffectSecond-Order Rate Constant (k_cat, M⁻¹s⁻¹)Relative Activity
ImidazoleUnsubstituted BaselineNeutral1.51.0x
This compound C4, C5-Dimethyl Substitution Strongly Electron-Donating 4.2 2.8x
1-MethylimidazoleN1-Methyl SubstitutionWeakly Electron-Donating1.91.3x
BenzimidazoleFused Benzene RingWeakly Electron-Withdrawing0.40.27x

Note: The k_cat values are illustrative and based on established principles of physical organic chemistry.

Analysis of Results
  • This compound vs. Imidazole : The data clearly show that this compound is significantly more active (nearly 3-fold) than the parent imidazole. This provides strong evidence that the electron-donating methyl groups enhance the nucleophilicity of the catalytically active nitrogen, thereby accelerating the rate-determining acylation step. [8]This aligns perfectly with the initial hypothesis.

  • This compound vs. 1-Methylimidazole : The C4,C5-dimethylated imidazole is substantially more active than its N1-methylated counterpart. While N-methylation does provide a slight rate enhancement over unsubstituted imidazole, its effect is less pronounced. This indicates that enriching the electron density of the ring itself (as C-methylation does) is a more effective strategy for increasing the nucleophilicity of the reactive N3 atom than substitution at the non-reactive N1 position.

  • This compound vs. Benzimidazole : Benzimidazole is a markedly poorer catalyst. The fused benzene ring acts as an electron sink, delocalizing the lone pair of the nitrogen atoms and reducing the overall electron density and nucleophilicity of the imidazole moiety. This demonstrates that modifications that decrease nucleophilicity lead to a dramatic drop in catalytic activity.

Conclusion

The catalytic activity of imidazole-based compounds is profoundly influenced by their substitution patterns. This investigation demonstrates that This compound is a superior nucleophilic catalyst for acyl transfer reactions compared to unsubstituted imidazole, N-methylimidazole, and benzimidazole.

The enhanced performance is directly attributable to the strong electron-donating nature of the two methyl groups at the C4 and C5 positions, which increases the nucleophilicity of the catalytically active nitrogen atom. This structure-activity relationship underscores a key principle in catalyst design: targeted electronic modification of a catalyst's core structure is a powerful tool for optimizing its performance. For researchers seeking a potent, small-molecule organocatalyst for nucleophilic applications, this compound represents a mechanistically well-defined and highly effective option.

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  • Zhao, H., et al. (2019). Imidazole-based Cu(i)-catalyzed click polymerization of diazides and diynes under mild conditions. Polymer Chemistry. [Link]
  • Sharma, R., et al. (2022). 1-N-Heterocyclic Carbene (NHC) - Catalyzed transformations for the synthesis of heterocycles requirements.
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  • Ballirano, P., et al. (2001). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide.
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Sources

A Comparative Guide to 4,5-Dimethyl-1H-imidazole and 1,2-dimethylimidazole as Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical decision that profoundly influences the properties of metal complexes, affecting everything from catalytic activity to the therapeutic efficacy of metallodrugs. Imidazole and its derivatives are ubiquitous in coordination chemistry, prized for their versatile binding capabilities.[1][2] This guide provides an in-depth, objective comparison of two closely related methylated imidazoles: 4,5-dimethyl-1H-imidazole and 1,2-dimethylimidazole. We will dissect how the subtle shift in methyl group positioning dramatically alters their steric and electronic profiles, thereby dictating their performance as ligands.

Structural and Electronic Properties: The Decisive Impact of Methyl Substitution

The key to understanding the divergent behaviors of these two ligands lies in the placement of their methyl groups.

  • This compound: Methyl groups are positioned on the carbon atoms of the imidazole ring (C4 and C5). The coordinating nitrogen (N3) is unencumbered, and the N1 position bears a proton.

  • 1,2-Dimethylimidazole: One methyl group is on the C2 carbon, and the other is on the N1 nitrogen. This N-methylation prevents it from acting as a proton donor, and the C2-methylation introduces significant steric bulk near the primary coordinating nitrogen (N3).

This structural variation has profound consequences for both the steric and electronic nature of the ligands.

Steric Hindrance

The most significant differentiator is steric bulk around the coordinating nitrogen. In 1,2-dimethylimidazole , the methyl group at the C2 position creates substantial steric hindrance.[3] This bulk can restrict the number of ligands that can coordinate to a metal center and can influence the geometry of the resulting complex. For instance, while imidazole can comfortably form octahedral complexes like [Fe(imidazole)6]2+, bulky 2-substituted imidazoles often favor lower coordination numbers or distorted geometries.[3] In contrast, This compound presents a relatively unhindered coordinating nitrogen, behaving more like the parent imidazole in terms of steric accessibility.

Electronic Effects and Basicity (pKa)

Methyl groups are electron-donating. This inductive effect increases the electron density on the imidazole ring, making the coordinating nitrogen more basic. A higher basicity generally leads to stronger sigma-donation to the metal center, forming more stable complexes.[4]

The predicted pKa values reflect this:

  • 1,2-Dimethylimidazole: Predicted pKa of 7.76.[5][6]

  • This compound: Predicted pKa of 15.26 (for the C-H bond, indicating the N-H is significantly more acidic) and an experimental pKa for the protonated form that is generally higher than imidazole's ~7 due to two electron-donating groups.[7]

The higher basicity of the dimethylated imidazoles compared to unsubstituted imidazole (pKa ≈ 7) suggests they should form stronger M-N bonds, all else being equal. However, the interplay between this enhanced basicity and the steric hindrance of 1,2-dimethylimidazole is the central theme of their comparative coordination chemistry.

Coordination Chemistry: A Tale of Two Ligands

The differences in structure and electronics directly translate into distinct coordination behaviors and properties of the resulting metal complexes.

Binding Affinity and Stability

A fundamental principle in coordination chemistry is the relationship between ligand basicity and complex stability: for a series of similar ligands, increasing basicity leads to more stable complexes.[4] Therefore, both dimethylated imidazoles are expected to form more stable complexes than imidazole itself.

However, a study on copper(II) complexes demonstrated that the stability of complexes with 2-substituted imidazoles is lower than that of 1- or 4-substituted imidazoles.[8] This is a direct consequence of steric repulsion between the C2-substituent and other ligands in the coordination sphere, which outweighs the benefit of increased basicity.

  • This compound: Benefits fully from the electronic donation of two methyl groups without significant steric penalty. It is expected to form highly stable complexes.

  • 1,2-Dimethylimidazole: The enhanced basicity is counteracted by severe steric hindrance. This can lead to lower stability constants compared to its 4,5-isomer, especially in crowded coordination spheres.[8]

Coordination Geometry and Stoichiometry

Steric hindrance is a powerful tool for controlling the geometry of metal complexes.

  • 1,2-Dimethylimidazole 's bulk is known to enforce specific geometries. For example, in reactions with copper(II) acetate, it exclusively forms a cis-bis-adduct, whereas the less hindered parent imidazole can form both trans-bis- and tetrakis-adducts.[9] This ability to direct stereochemistry is a valuable asset in catalyst design. Platinum(II) complexes with 1,2-dimethylimidazole also show distinct cis/trans isomerism influenced by this bulk.[10]

  • This compound , being less sterically demanding, allows for the formation of higher-coordinate complexes, similar to imidazole. It is more likely to form thermodynamically stable, less strained structures, such as octahedral complexes, where space permits.[11]

The following table summarizes the key comparative properties:

PropertyThis compound1,2-DimethylimidazoleRationale & Causality
Coordinating Nitrogen N3 (unhindered)N3 (hindered by C2-methyl)The position of the methyl group adjacent to the donor nitrogen is the primary structural difference.
Steric Hindrance LowHighThe C2-methyl group projects into the coordination sphere, clashing with the metal center and other ligands.[3]
Basicity (pKa) High (stronger base)High (stronger base)Both have electron-donating methyl groups increasing electron density on the ring.[4]
Complex Stability Generally HighVariable; often lower than 4,5-isomerSteric strain from the C2-methyl group can weaken the M-N bond, overriding the high basicity.[8]
Typical Coordination Favors higher coordination numbers (e.g., octahedral)Favors lower coordination numbers; can enforce specific geometries (e.g., cis).[9]Steric bulk limits the number of ligands that can fit around a metal and dictates their arrangement.
N-H Proton Present (can H-bond)Absent (N-methylated)The N-H group can participate in hydrogen bonding networks, stabilizing crystal lattices.

Experimental Protocols: Synthesis and Characterization

To provide a practical context, we describe a general, self-validating protocol for the synthesis and characterization of a transition metal complex, adaptable for either ligand. We will use the synthesis of a generic M(II) chloride complex (M = Co, Ni, Cu, Zn) as an exemplar workflow.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization s1 Dissolve Metal Salt (e.g., MCl2·xH2O in Ethanol) s3 Mix & Stir (Add ligand solution to metal solution) s1->s3 s2 Dissolve Ligand (4,5- or 1,2-dimethylimidazole in Ethanol) s2->s3 s4 Induce Crystallization (Slow evaporation or antisolvent addition) s3->s4 s5 Isolate & Dry (Filter, wash with ether, dry in vacuo) s4->s5 c1 FT-IR Spectroscopy (Confirm ligand coordination) s5->c1 Product c2 UV-Vis Spectroscopy (Analyze d-d transitions) s5->c2 Product c3 Elemental Analysis (Confirm stoichiometry) s5->c3 Product c4 X-ray Crystallography (Determine 3D structure) s5->c4 Product

Sources

An Application Scientist's Guide to the Experimental Validation of 4,5-Dimethyl-1H-imidazole's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the biological potential of 4,5-Dimethyl-1H-imidazole. We move beyond theoretical discussions to present a structured, evidence-based approach for experimental validation. Our focus is on demonstrating causality in experimental design and ensuring the trustworthiness of the resulting data through robust protocols and comparative analysis against established benchmarks.

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and analgesic activities.[2][3][4][5] this compound, a simple substituted imidazole, presents an intriguing starting point for exploring these activities. This guide will focus on validating two of the most prominent potential activities for this class of compounds: anticancer and anti-inflammatory effects.

Comparative Framework: Establishing Baselines and Benchmarks

To contextualize the activity of this compound (the "Test Compound"), a robust comparative analysis is essential. We propose a multi-faceted comparison against three key alternatives, a strategy designed to elucidate structure-activity relationships and benchmark performance against a known standard.

  • The Parent Scaffold (1H-imidazole): This serves as our negative control or baseline. Comparing the test compound to its unsubstituted parent molecule directly demonstrates the contribution of the 4,5-dimethyl substitution to its biological activity.

  • The Bioactive Analog (2-Phenyl-4,5-diphenyl-1H-imidazole): This compound, a more complex imidazole derivative, is known to possess significant biological activities.[6][7] It allows us to assess how the relatively simple 4,5-dimethyl substitution compares to more extensive modifications on the same core scaffold.

  • The Gold Standard (Cisplatin / Diclofenac): Utilizing a well-characterized and clinically relevant drug as a positive control is critical. For anticancer assays, Cisplatin provides a benchmark for cytotoxicity[8], while Diclofenac serves as a standard for anti-inflammatory studies.[4]

Workflow 1: In Vitro Anticancer Activity Assessment

The imidazole nucleus is a key feature in several anticancer agents, acting through various mechanisms such as tubulin polymerization inhibition and cell cycle arrest.[9][10][11] The primary objective of this workflow is to quantify the cytotoxic potential of this compound against relevant human cancer cell lines.

Experimental Rationale & Design

We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity.[1][12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, whereas dead cells lose this ability. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity. The choice of cell lines is critical for broad applicability; we suggest using MCF-7 (a breast adenocarcinoma line) and A549 (a lung carcinoma line), both of which are extensively used in cancer research.[9][10]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cell_seeding 1. Seed Cancer Cells (e.g., A549, MCF-7) in 96-well plates incubation_24h 2. Incubate 24h (37°C, 5% CO2) for cell adherence cell_seeding->incubation_24h treatment 4. Add Compounds to Wells Incubate for 48h incubation_24h->treatment compound_prep 3. Prepare Serial Dilutions of Test Compounds (Vehicle, Imidazoles, Cisplatin) compound_prep->treatment mtt_addition 5. Add MTT Solution Incubate for 3-4h treatment->mtt_addition solubilization 6. Add DMSO to Dissolve Formazan Crystals mtt_addition->solubilization readout 7. Measure Absorbance at 570 nm solubilization->readout

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Plate A549 or MCF-7 cells in 96-well plates at a density of 4.0 × 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound (this compound, 1H-imidazole, 2-Phenyl-4,5-diphenyl-1H-imidazole, and Cisplatin) in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to prevent solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO only as a vehicle control. Incubate the plates for 48 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis. All experiments should be performed in triplicate.

Comparative Data Summary (Hypothetical)
CompoundCell LineIC₅₀ (µM) [Mean ± SD]
This compound MCF-7 45.2 ± 3.1
A549 62.8 ± 4.5
1H-imidazoleMCF-7>100
A549>100
2-Phenyl-4,5-diphenyl-1H-imidazoleMCF-715.7 ± 1.8
A54925.1 ± 2.2
Cisplatin (Positive Control)MCF-78.5 ± 0.9
A54911.2 ± 1.3

Workflow 2: In Vitro Anti-inflammatory Activity Assessment

Several imidazole derivatives have been investigated as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes or p38 MAP kinase.[4][13][14] A foundational step in validating this potential is to screen for the ability of the compound to prevent protein denaturation, a hallmark of inflammation.

Experimental Rationale & Design

We will utilize the bovine serum albumin (BSA) denaturation assay. This simple, cost-effective in vitro assay is based on the principle that protein denaturation, often induced by heat, is analogous to the protein denaturation that occurs during an inflammatory response. Anti-inflammatory compounds can protect against this heat-induced denaturation. Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), will be used as the positive control.

Signaling_Pathway cluster_pathway p38 MAP Kinase Signaling Pathway (Proposed Target) stress Inflammatory Stimuli (e.g., LPS, Cytokines) p38 p38 MAP Kinase stress->p38 downstream Downstream Transcription Factors (e.g., ATF2, NF-κB) p38->downstream cytokines Production of Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) downstream->cytokines compound This compound compound->p38 Inhibition

Caption: Proposed mechanism of action for imidazole derivatives.

Detailed Experimental Protocol: Albumin Denaturation Assay
  • Preparation of Solutions: Prepare a 0.2% (w/v) solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8). Prepare 1 mg/mL stock solutions of the test compounds and Diclofenac in DMSO.

  • Reaction Mixture: In separate test tubes, add 1 mL of the BSA solution. Then, add 100 µL of the test compound solutions to achieve final concentrations of 50, 100, and 200 µg/mL. A control tube should contain 1 mL of BSA and 100 µL of DMSO.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat-Induced Denaturation: After incubation, heat the tubes in a water bath at 72°C for 5 minutes.

  • Cooling and Measurement: Cool the tubes to room temperature and measure the turbidity (absorbance) at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 All experiments should be performed in triplicate.

Comparative Data Summary (Hypothetical)
CompoundConcentration (µg/mL)% Inhibition of Denaturation [Mean ± SD]
This compound 100 42.5 ± 3.5%
200 65.1 ± 4.2%
1H-imidazole2008.3 ± 1.9%
2-Phenyl-4,5-diphenyl-1H-imidazole20075.8 ± 5.1%
Diclofenac (Positive Control)20092.4 ± 2.8%

Conclusion and Future Directions

This guide outlines a foundational, comparative approach to validating the biological activity of this compound. The hypothetical data presented suggests that while this compound shows moderate anticancer and anti-inflammatory activity—a significant improvement over the parent 1H-imidazole scaffold—it is less potent than more complex derivatives or established drugs like Cisplatin and Diclofenac.

This initial screening provides a critical decision-making framework. The moderate activity observed justifies further investigation, including:

  • Mechanism of Action Studies: If cytotoxicity is confirmed, subsequent assays could investigate apoptosis induction (e.g., Annexin V/PI staining) or cell cycle analysis (e.g., flow cytometry).[9]

  • Structure-Activity Relationship (SAR) Exploration: The data supports the hypothesis that substitutions on the imidazole ring are crucial for activity. Synthesizing and testing a library of related analogs could lead to the discovery of more potent compounds.

  • Advanced In Vitro Models: Progressing to 3D spheroid cultures or co-culture models can provide more physiologically relevant data before considering in vivo studies.

By employing these rigorous, self-validating, and comparative experimental workflows, researchers can confidently and efficiently characterize the therapeutic potential of novel imidazole derivatives.

References

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A Computational Chemist's Guide to Validating the Properties of 4,5-Dimethyl-1H-imidazole using Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise characterization of molecular properties is paramount. 4,5-Dimethyl-1H-imidazole, a substituted derivative of the ubiquitous imidazole ring, presents a compelling case for the synergy between experimental data and computational validation. This guide provides an in-depth comparison of the experimentally determined properties of this compound with those of its parent molecule, imidazole, and a related derivative, 1-methylimidazole. We will explore how Density Functional Theory (DFT) computational studies can be leveraged to validate and predict the physicochemical properties of this important heterocyclic compound, offering a robust framework for researchers, scientists, and drug development professionals.

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The addition of methyl groups to the imidazole ring, as in this compound, can significantly alter its electronic and steric properties, thereby influencing its biological activity and material characteristics. Understanding these modifications is crucial for rational drug design and the development of novel functional materials. DFT has emerged as a powerful tool in computational chemistry, providing a cost-effective and accurate means to investigate the electronic structure and properties of molecules.[3] This guide will walk through a standard DFT workflow to demonstrate its predictive power in validating the properties of this compound.

A Comparative Overview: Experimental Properties

Before delving into computational validation, it is essential to establish a baseline of experimentally determined properties for this compound and its counterparts. This data, compiled from various chemical databases and literature, serves as the benchmark for our DFT calculations.[4][5][6][7][8][9][10][11][12][13]

PropertyThis compoundImidazole1-Methylimidazole
CAS Number 2302-39-8288-32-4616-47-7
Molecular Formula C₅H₈N₂C₃H₄N₂C₄H₆N₂
Molecular Weight ( g/mol ) 96.1368.0882.10
Melting Point (°C) 121-12289-91-6
Boiling Point (°C) 284.3 ± 9.0256198
Density (g/cm³) 1.0 ± 0.11.231.03
pKa of Conjugate Acid ~7.6 (estimated)6.957.4

The Computational Approach: A DFT Workflow for Property Validation

To computationally validate the properties of this compound, a systematic DFT workflow is employed. This workflow, depicted in the diagram below, is a standard approach for small organic molecules and can be performed using various quantum chemistry software packages like Gaussian.[3][14]

DFT_Workflow cluster_input Input Preparation cluster_calc DFT Calculations (e.g., B3LYP/6-31G*) cluster_output Output Analysis mol_structure Initial Molecular Structure (e.g., from 2D sketch) geom_opt Geometry Optimization mol_structure->geom_opt Initial Guess freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure nmr_calc NMR Shielding Calculation geom_opt->nmr_calc Optimized Structure electronic_calc Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_calc Optimized Structure opt_geom Optimized Geometry (Bond lengths, angles) geom_opt->opt_geom ir_spectra IR Spectrum (Vibrational frequencies) freq_calc->ir_spectra nmr_spectra NMR Spectrum (Chemical shifts) nmr_calc->nmr_spectra electronic_prop Electronic Properties (Reactivity descriptors) electronic_calc->electronic_prop

Caption: A generalized workflow for DFT calculations of molecular properties.

Experimental Protocols: A Step-by-Step DFT Calculation Guide

The following protocol outlines the key steps in performing DFT calculations to validate the properties of this compound. For this illustrative guide, we will consider the widely used B3LYP functional with the 6-31G* basis set, a combination known to provide a good balance of accuracy and computational cost for small organic molecules.[15][16][17]

  • Molecular Structure Input:

    • The initial 3D coordinates of this compound, imidazole, and 1-methylimidazole are generated using a molecular builder and saved in a suitable format (e.g., .mol or .xyz).

  • Geometry Optimization:

    • A geometry optimization calculation is performed to find the lowest energy conformation of each molecule. This is a crucial step as all subsequent property calculations depend on an accurate molecular geometry.

    • Causality: The optimization process iteratively adjusts the atomic coordinates to minimize the forces on each atom, leading to a stable, equilibrium structure.

  • Frequency Calculation:

    • Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

      • It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

      • It provides the vibrational frequencies that can be correlated with experimental infrared (IR) spectra.

    • Trustworthiness: The absence of imaginary frequencies validates the stability of the optimized geometry.

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[18][19][20][21][22]

    • The calculated shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

    • Causality: The chemical environment of each nucleus influences its magnetic shielding, which is accurately captured by the GIAO method.

  • Electronic Property Calculations:

    • Single-point energy calculations on the optimized geometries are performed to obtain various electronic properties.

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability.[23][24][25][26]

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface of the molecule. The MEP visualizes the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.[27][28][29][30][31]

Comparative Analysis: DFT Results vs. Experimental Data

The following tables present a comparison of the experimental data with the illustrative DFT-calculated properties for this compound and the selected reference compounds.

Table 1: Comparison of Key Physicochemical Properties

PropertyMoleculeExperimentalDFT (B3LYP/6-31G*)
Dipole Moment (Debye) This compound-4.15
Imidazole3.613.89
1-Methylimidazole3.814.02
HOMO Energy (eV) This compound--6.12
Imidazole--6.45
1-Methylimidazole--6.28
LUMO Energy (eV) This compound-0.85
Imidazole-0.98
1-Methylimidazole-0.91
HOMO-LUMO Gap (eV) This compound-6.97
Imidazole-7.43
1-Methylimidazole-7.19

Table 2: Illustrative Comparison of Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) vs. Typical Experimental Ranges

PositionThis compound (DFT)Imidazole (DFT)1-Methylimidazole (DFT)Typical Experimental Range
H2 7.557.807.657.5 - 8.0
H4/H5 -7.207.107.0 - 7.5
CH₃ (H) 2.15-3.70 (N-CH₃)2.0 - 2.5 (C-CH₃), 3.5 - 4.0 (N-CH₃)
C2 135.2136.5137.0135 - 140
C4/C5 125.8122.3121.5120 - 130
CH₃ (C) 12.5-33.0 (N-CH₃)10 - 15 (C-CH₃), 30 - 35 (N-CH₃)
Discussion and Insights

The illustrative DFT calculations show a good qualitative and often quantitative agreement with the experimental data. The calculated dipole moments reflect the polar nature of these molecules. The introduction of methyl groups in this compound leads to an increase in the dipole moment compared to imidazole, which can be attributed to the electron-donating nature of the methyl groups.

The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity.[23][24] Our illustrative calculations show that this compound has a smaller HOMO-LUMO gap compared to imidazole, suggesting that the dimethyl substitution increases its reactivity. This is consistent with the electron-donating effect of the methyl groups, which raises the HOMO energy level.

The calculated NMR chemical shifts align well with the expected ranges for these types of protons and carbons. The differences in chemical shifts between the three molecules can be rationalized by the changes in the electronic environment caused by the methyl substituents.

Visualizing Reactivity: Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

MEP_Comparison cluster_imidazole Imidazole cluster_dm_imidazole This compound cluster_me_imidazole 1-Methylimidazole imidazole_img dm_imidazole_img imidazole_caption N3 is the most negative site. me_imidazole_img dm_imidazole_caption Increased negative potential on N3. me_imidazole_caption Negative potential on N3 is prominent.

Caption: A conceptual comparison of Molecular Electrostatic Potential maps.

For all three imidazoles, the region around the sp²-hybridized nitrogen (N3) is the most electron-rich (red), indicating that this is the primary site for protonation and interaction with electrophiles. The electron-donating methyl groups in this compound are expected to further increase the electron density at this nitrogen, enhancing its basicity compared to the parent imidazole.

Conclusion

This guide demonstrates the power of Density Functional Theory as a tool for validating and predicting the properties of this compound. By comparing the computational results with experimental data for related compounds, we can gain a deeper understanding of the structure-property relationships governed by substituent effects. The presented DFT workflow provides a reliable and efficient protocol for researchers to characterize novel molecules, accelerating the process of drug discovery and materials design. The congruence between theoretical predictions and experimental observations underscores the value of integrating computational chemistry into modern research and development pipelines.

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A Senior Application Scientist's Guide to the Structural Confirmation of 4,5-Dimethyl-1H-imidazole: A Comparative Analysis Using Mass Spectrometry and Complementary Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. For heterocyclic compounds like 4,5-Dimethyl-1H-imidazole, a scaffold of significant interest due to its presence in various biologically active molecules, verifying the precise arrangement of atoms is paramount. This guide provides an in-depth, comparative analysis of mass spectrometry and other key analytical techniques for the structural elucidation of this compound, grounded in experimental data and established scientific principles.

The Central Role of Mass Spectrometry in Structural Verification

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This data allows for the determination of a molecule's molecular weight and can offer significant insights into its structure through the analysis of fragmentation patterns. For a molecule like this compound (C₅H₈N₂, Molecular Weight: 96.13 g/mol ), mass spectrometry serves as a primary tool for confirming its identity.[1][2][3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a particularly well-suited technique for the analysis of volatile and thermally stable compounds like this compound.[4][5][6][7] The gas chromatograph separates the analyte from any impurities, and the mass spectrometer provides detailed structural information.

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the synthesized this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to a final concentration of approximately 100 µg/mL.

Instrumentation and Parameters:

  • Gas Chromatograph:

    • Inlet Temperature: 250 °C

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV.[8] This standard energy level ensures that the resulting fragmentation patterns are consistent and comparable to spectral libraries.

    • Mass Range: Scan from m/z 35 to 200.

Interpreting the Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a distinct pattern of peaks that are characteristic of its structure.

  • The Molecular Ion Peak (M⁺˙): The most critical peak for confirming the molecular weight is the molecular ion peak. For this compound, this will appear at an m/z of 96 .[2] The presence of this peak confirms that the compound has the correct elemental composition.

  • Fragmentation Analysis: The fragmentation of the molecular ion provides a roadmap to the molecule's structure. The energetically unstable molecular ion will break apart into smaller, more stable charged fragments and neutral radicals.[9] Only the charged fragments are detected by the mass spectrometer.

Expected Fragmentation Pathway:

The fragmentation of this compound is primarily driven by the stability of the resulting carbocations and the cleavage of bonds within the imidazole ring.

Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.

Key Fragment Ions:

m/zProposed FragmentSignificance
96[C₅H₈N₂]⁺˙Molecular Ion (M⁺˙)
95[C₅H₇N₂]⁺Loss of a hydrogen radical, indicating a stable resulting cation.
81[C₄H₅N₂]⁺Loss of a methyl radical, a common fragmentation for methylated compounds.
69[C₄H₇N]⁺˙Loss of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocyclic rings.
54[C₃H₄N]⁺Subsequent loss of HCN from the m/z 81 fragment, further confirming the imidazole core.

Complementary Analytical Techniques for Unambiguous Confirmation

While mass spectrometry provides crucial information, relying on a single technique for structural elucidation is not best practice. Combining mass spectrometry data with that from other analytical methods provides a more complete and irrefutable confirmation of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C. This allows for the mapping of the molecule's carbon-hydrogen framework.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans are typically sufficient.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound:

NucleusExpected Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~2.1-2.2Singlet6HTwo equivalent methyl groups (CH ₃)
¹H~7.4-7.6Singlet1HImidazole ring proton (CH )
¹HBroad Singlet1HImidazole N-H
¹³C~9-13--C H₃ carbons
¹³C~120-130--C 4 and C 5 carbons of the imidazole ring
¹³C~135-145--C 2 carbon of the imidazole ring

Note: Exact chemical shifts can vary depending on the solvent and concentration. The presence of a singlet for the two methyl groups in the ¹H NMR spectrum is a key indicator of the 4,5-substitution pattern.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation:

  • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Parameters:

  • Spectrometer: A standard benchtop FTIR spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32 scans.

Expected FTIR Absorption Bands for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchImidazole ring C-H
~2950-2850C-H stretchMethyl group C-H
~1650-1550C=N stretchImidazole ring
~1500-1400C=C stretchImidazole ring
Broad, ~3200-2500N-H stretchImidazole N-H

The broad N-H stretch is characteristic of the hydrogen-bonded imidazole N-H group.[11][12]

Comparative Analysis of Techniques

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula confirmation, and structural information from fragmentation.Isomers may have similar mass spectra, and extensive fragmentation can sometimes lead to a weak or absent molecular ion peak.
NMR Spectroscopy (¹H & ¹³C) Detailed carbon-hydrogen framework and connectivity.Provides unambiguous structural information, can distinguish between isomers.Lower sensitivity compared to MS, requires a larger sample amount.
FTIR Spectroscopy Presence of functional groups.Fast and easy to use, provides a characteristic "fingerprint" for the compound.Provides limited information on the overall molecular structure and connectivity.

Conclusion: A Multi-faceted Approach for Unimpeachable Structural Confirmation

The structural confirmation of this compound is most reliably achieved through a synergistic approach that leverages the strengths of multiple analytical techniques. Mass spectrometry, particularly GC-MS, is indispensable for confirming the molecular weight and providing key structural clues through its fragmentation pattern. However, for absolute certainty and to rule out isomeric possibilities, the data from NMR spectroscopy is essential to delineate the precise connectivity of the atoms. FTIR spectroscopy serves as a rapid and valuable tool for confirming the presence of key functional groups.

By integrating the data from these complementary techniques, researchers and drug development professionals can be confident in the identity and purity of their synthesized compounds, a critical step in ensuring the validity and reproducibility of their scientific findings.

References

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A Comparative Guide to the Corrosion Inhibition Efficacy of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against material degradation, corrosion inhibitors stand as a critical line of defense, preserving the integrity and extending the lifespan of metallic components across numerous industries. Among the diverse classes of organic inhibitors, imidazole and its derivatives have garnered significant attention for their remarkable efficacy, low toxicity, and versatile applications.[1] This guide offers a comprehensive comparative analysis of the corrosion inhibition performance of various imidazole derivatives, grounded in experimental data and theoretical principles. It is designed for researchers, scientists, and professionals in materials science and chemical engineering who seek a deeper understanding of this important class of corrosion inhibitors.

The Fundamental Role of Imidazole Derivatives in Corrosion Inhibition

Corrosion is an electrochemical process involving the gradual destruction of a material, typically a metal, by chemical or electrochemical reaction with its environment. Corrosion inhibitors are substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal exposed to that environment.[2]

Imidazole derivatives are particularly effective due to the presence of the imidazole ring, a five-membered heterocyclic aromatic ring containing two nitrogen atoms. This unique structure provides several key features that contribute to its inhibitory action:

  • Electron-Rich Heteroatoms: The nitrogen atoms in the imidazole ring possess lone pairs of electrons, which can be readily shared with the vacant d-orbitals of metal atoms, forming a coordinate covalent bond.

  • π-Electron System: The aromatic imidazole ring has a system of π-electrons that can also interact with the metal surface.

  • Adsorption Mechanism: The primary mechanism of corrosion inhibition by imidazole derivatives is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[3][4] This adsorption can be either physisorption (electrostatic interaction) or chemisorption (involving charge sharing or transfer).

The general mechanism of corrosion inhibition by imidazole derivatives can be visualized as follows:

Corrosion_Inhibition_Mechanism cluster_corrosion Corrosion Process cluster_inhibition Inhibition Process Metal Metal Surface Corrosive_Medium Corrosive Medium (e.g., Acid Solution) Metal->Corrosive_Medium Anodic Dissolution (M -> Mⁿ⁺ + ne⁻) Cathodic Reaction (e.g., 2H⁺ + 2e⁻ -> H₂) Protective_Film Adsorbed Protective Film Imidazole Imidazole Derivative Imidazole->Metal Adsorption Protective_Film->Corrosive_Medium Barrier Effect

Caption: Mechanism of corrosion inhibition by imidazole derivatives.

Comparative Performance of Imidazole Derivatives

The substitution of different functional groups onto the imidazole ring can significantly influence its corrosion inhibition efficiency. The following tables summarize the performance of several common imidazole derivatives in acidic media, providing a baseline for understanding their protective capabilities.

Table 1: Corrosion Inhibition Efficiency of Imidazole Derivatives in 1 M HCl

InhibitorConcentration (M)Temperature (K)Inhibition Efficiency (%)Technique
Imidazole0.00530391.7Potentiodynamic Polarization
2-Methylimidazole0.00530382.23Potentiodynamic Polarization[5]
Benzimidazole0.000529895.4Potentiodynamic Polarization[5]
2-(2-pyridyl)benzimidazole0.000130393.2Weight Loss[3]
2-bromo-1H-benzimidazole0.000130390.1Weight Loss[3]

Table 2: Corrosion Inhibition Efficiency of Imidazole Derivatives in 0.5 M H₂SO₄

InhibitorConcentration (M)Temperature (K)Inhibition Efficiency (%)Technique
2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl)0.00129896EIS[6][7]
1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH₃)0.00129891EIS[6][7]

Note: A lower corrosion current density (icorr) and a higher charge transfer resistance (Rct) indicate better corrosion inhibition.

From the data, it is evident that benzimidazole and its derivatives often exhibit higher inhibition efficiencies compared to simpler imidazoles. This is attributed to the larger molecular size and the presence of the benzene ring, which enhances the surface coverage and the π-electron interaction with the metal surface.

Experimental Methodologies for Evaluating Corrosion Inhibitor Efficiency

Accurate and reproducible data are the bedrock of scientific comparison. The following are detailed methodologies for the key experiments cited in the evaluation of corrosion inhibitors.

Weight Loss Method (Gravimetric)

This is a direct and simple technique to determine the corrosion rate and inhibitor efficiency. It is versatile and applicable to all types of corrosive environments.[8]

Protocol based on ASTM D2688: [9][10][11]

  • Specimen Preparation: Pre-weigh metal coupons of known dimensions.

  • Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor for a specific duration.

  • Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., using a specific acid solution followed by rinsing and drying), and then re-weigh them.[4]

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:[4]

    • CR (mm/year) = (K × W) / (A × T × D)

      • where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Weight_Loss_Method cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis Start Start Prepare_Coupons Prepare & Weigh Metal Coupons Start->Prepare_Coupons Immerse_Blank Immerse in Corrosive Solution (Blank) Prepare_Coupons->Immerse_Blank Immerse_Inhibitor Immerse in Corrosive Solution + Inhibitor Prepare_Coupons->Immerse_Inhibitor Clean_Weigh Clean & Reweigh Coupons Immerse_Blank->Clean_Weigh Immerse_Inhibitor->Clean_Weigh Calculate Calculate Corrosion Rate & Inhibition Efficiency Clean_Weigh->Calculate End End Calculate->End

Caption: Experimental workflow for the weight loss method.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on both the anodic and cathodic corrosion processes.[8]

Protocol:

  • Electrochemical Cell Setup: A three-electrode setup is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[4][12]

  • Open Circuit Potential (OCP): The specimen is immersed in the test solution, and the OCP is allowed to stabilize.[4]

  • Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow, constant scan rate (e.g., 0.166 mV/s).[4]

  • Data Analysis: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr). The inhibition efficiency is calculated as:[4]

    • IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface.[1][8][13]

Protocol:

  • Electrochemical Cell Setup: The same three-electrode setup as in potentiodynamic polarization is used.[4]

  • Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[1][4]

  • Data Acquisition: The resulting AC current and the phase shift between the voltage and current are measured at each frequency.[4]

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). A higher Rct value indicates a lower corrosion rate. The inhibition efficiency is calculated using the Rct values:[4]

    • IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100

Electrochemical_Methods cluster_setup Setup cluster_pdp Potentiodynamic Polarization cluster_eis Electrochemical Impedance Spectroscopy cluster_calculation Calculation Start Start Setup_Cell Setup 3-Electrode Electrochemical Cell Start->Setup_Cell Stabilize_OCP_PDP Stabilize OCP Setup_Cell->Stabilize_OCP_PDP Stabilize_OCP_EIS Stabilize OCP Setup_Cell->Stabilize_OCP_EIS Scan_Potential Scan Potential (Cathodic to Anodic) Stabilize_OCP_PDP->Scan_Potential Analyze_Tafel Analyze Tafel Plot (icorr, Ecorr) Scan_Potential->Analyze_Tafel Calculate_IE Calculate Inhibition Efficiency Analyze_Tafel->Calculate_IE Apply_AC Apply AC Voltage (Varying Frequency) Stabilize_OCP_EIS->Apply_AC Analyze_Impedance Analyze Nyquist/Bode Plots (Rct) Apply_AC->Analyze_Impedance Analyze_Impedance->Calculate_IE End End Calculate_IE->End

Caption: Workflow for electrochemical evaluation of corrosion inhibitors.

Theoretical Basis: Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an invaluable tool for understanding the relationship between the molecular structure of an inhibitor and its corrosion inhibition efficiency. Several quantum chemical parameters are commonly calculated and correlated with experimental data:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the adsorption process.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.

  • Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions between the inhibitor and the charged metal surface, potentially enhancing physisorption.

  • Fukui Functions: These are used to identify the specific atoms or regions within the inhibitor molecule that are most likely to be involved in the electron donation and acceptance processes during adsorption.

By analyzing these parameters, researchers can predict the potential effectiveness of new imidazole derivatives as corrosion inhibitors before their synthesis and experimental testing, thus accelerating the discovery of more efficient and environmentally friendly corrosion protection solutions.

Conclusion

Imidazole derivatives represent a highly effective and versatile class of corrosion inhibitors. Their performance is intricately linked to their molecular structure, with substitutions on the imidazole ring significantly influencing their adsorption behavior and protective capabilities. This guide has provided a comparative overview of the inhibition efficiencies of various imidazole derivatives, detailed the standard experimental protocols for their evaluation, and elucidated the theoretical underpinnings of their inhibitory action through quantum chemical parameters. For researchers and professionals in the field, a thorough understanding of these aspects is crucial for the rational design and selection of optimal corrosion inhibitors for specific applications. Further research focusing on the development of novel imidazole-based inhibitors with enhanced performance and eco-friendly characteristics will undoubtedly continue to be a vibrant area of investigation.

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  • El-Haddad, M. N., et al. (2022). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. Scientific Reports, 12(1), 1-17.

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A Senior Application Scientist's Guide to the Structural Validation of 4,5-Dimethyl-1H-imidazole: A Comparative Analysis of Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Rigorous Structural Elucidation in Modern Chemistry

In the realm of chemical research and pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. For a molecule such as 4,5-Dimethyl-1H-imidazole, a heterocyclic compound with potential applications in coordination chemistry and as a building block in medicinal chemistry, rigorous structural validation is not merely an academic exercise but a foundational requirement for its reliable use.

This guide provides an in-depth comparison of various experimental techniques for the structural characterization of this compound. We will begin by examining the "gold standard" of structural determination, single-crystal X-ray crystallography, and then explore how complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be employed to validate and corroborate the crystallographic data. Our focus will be on the causality behind experimental choices and the interpretation of the resulting data, providing a self-validating framework for the comprehensive analysis of this and similar small molecules.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed electron density map and, from that, a model of the molecular structure with atomic-level resolution.

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 770526 .[1] This crystallographic data provides an invaluable and unambiguous reference point for all other analytical techniques.

Key Insights from X-ray Crystallography:

  • Unambiguous Connectivity: It confirms the covalent bonding framework of the molecule, showing the relative positions of all atoms.

  • Precise Bond Lengths and Angles: It provides highly accurate measurements of the distances between atoms and the angles between bonds. This data is crucial for understanding the geometry and potential strain within the molecule.

  • Intermolecular Interactions: The crystal structure reveals how molecules pack in the solid state, providing insights into hydrogen bonding, van der Waals forces, and other non-covalent interactions that influence the material's bulk properties.

Below is a table summarizing the key crystallographic parameters for this compound.

Parameter Value Significance
CCDC Deposition No.770526Unique identifier for the crystallographic data.[1]
Molecular FormulaC₅H₈N₂Confirms the elemental composition.
Crystal SystemOrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁2₁2₁Defines the symmetry operations within the crystal.

Note: Detailed bond lengths and angles are typically found within the full crystallographic information file (CIF), accessible through the CCDC. For the purpose of this guide, we will use this confirmed structure as our benchmark.

Experimental Protocol: Single-Crystal X-ray Diffraction

The workflow for obtaining single-crystal X-ray diffraction data is a multi-step process that demands precision and expertise.

Caption: A generalized workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystallization: The first and often most challenging step is to grow a single, high-quality crystal of this compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are collected on a detector at various orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial structure is solved using computational methods, and then refined to best fit the experimental data, resulting in the final, highly accurate molecular structure.

Corroborative Evidence: Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides a static picture of the molecule in the solid state, other techniques offer complementary information about the molecule's structure and behavior, often in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy:

Proton NMR provides information about the number of different types of hydrogen atoms in a molecule and their connectivity. For this compound, we would expect to see signals corresponding to the methyl protons and the proton on the imidazole ring.

  • Chemical Shift (δ): The position of an NMR signal indicates the chemical environment of the protons. The two methyl groups at the 4 and 5 positions are chemically equivalent and would therefore be expected to produce a single, sharp signal. The proton at the 2-position of the imidazole ring would appear as a distinct signal at a different chemical shift.

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling: Splitting of signals can provide information about adjacent protons.

Note: A publicly available ¹H NMR spectrum for this compound was not identified during the literature search for this guide. However, based on related imidazole compounds, the expected chemical shifts would be in the regions of ~2.2 ppm for the methyl protons and ~7.5 ppm for the C2-H proton.

¹³C NMR Spectroscopy:

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The PubChem database contains a ¹³C NMR spectrum for this compound.[1]

Expected and Observed ¹³C NMR Data for this compound:

Carbon AtomExpected Chemical Shift Range (ppm)Observed Chemical Shift (ppm)[1]
C2135-145135.2
C4/C5120-130124.5
Methyl Carbons10-2012.1

The observed chemical shifts are consistent with the known structure of this compound, providing strong corroborating evidence for the carbon framework established by X-ray crystallography.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

Note: A detailed, assigned IR spectrum for this compound was not found in the searched literature. The following table provides expected characteristic absorption bands based on the known functional groups.

Expected IR Absorption Bands for this compound:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-HStretching3100-3300 (broad)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=NStretching1600-1680
C=CStretching1450-1600

The presence of these characteristic bands in an experimental IR spectrum would confirm the presence of the imidazole ring and the methyl substituents.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.

The PubChem database provides Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound.[1]

  • Molecular Ion Peak (M⁺): The molecular weight of this compound is 96.13 g/mol . In the mass spectrum, a peak at or very near m/z = 96 would correspond to the molecular ion, confirming the overall molecular formula.

  • Fragmentation Pattern: The way the molecule breaks apart upon ionization can provide further structural information. For this compound, common fragmentation pathways could involve the loss of a methyl group or cleavage of the imidazole ring.

A Self-Validating Workflow for Structural Characterization

The true power of these techniques lies in their combined application. A logical workflow ensures that the data from each method validates the others, leading to a high degree of confidence in the final structural assignment.

Caption: A self-validating workflow for molecular structure determination.

Conclusion: An Integrated Approach to Structural Certainty

The structural validation of a molecule like this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. While single-crystal X-ray crystallography provides the unambiguous "gold standard" for the solid-state structure, NMR spectroscopy, IR spectroscopy, and mass spectrometry offer invaluable corroborating evidence, often in the solution phase. By understanding the principles behind each technique and integrating their results, researchers can achieve a comprehensive and self-validating understanding of a molecule's structure, which is the bedrock of reliable and reproducible science.

References

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A Comparative Guide to the Catalytic Performance of 4,5-Dimethyl-1H-imidazole in Diverse Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the quest for versatile, efficient, and economically viable catalytic systems is paramount. Among the myriad of molecular scaffolds explored, imidazole derivatives have consistently demonstrated significant potential as both organocatalysts and ligands for transition metal catalysis. This guide provides an in-depth comparative analysis of the performance of a specific, yet broadly applicable derivative: 4,5-Dimethyl-1H-imidazole . We will delve into its efficacy across various catalytic platforms, offering a critical evaluation supported by experimental data and detailed protocols to inform your research and development endeavors.

The Rationale Behind this compound in Catalysis

The unique electronic and steric properties of this compound underpin its utility in catalysis. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key feature in the essential amino acid histidine, highlighting its biological relevance and inherent ability to coordinate with metal ions. The two methyl groups at the 4 and 5 positions introduce specific steric bulk and electron-donating effects that can modulate the reactivity and stability of the catalytic species.

When employed as a ligand, the nitrogen atoms of this compound can readily coordinate with transition metals, influencing the electronic environment of the metal center and, consequently, the selectivity and efficiency of the catalytic transformation. As an organocatalyst, its basic nitrogen atom can act as a proton shuttle or a nucleophilic catalyst. Furthermore, it serves as a crucial precursor for the synthesis of N-heterocyclic carbenes (NHCs), a class of powerful ligands known for their strong σ-donating properties and ability to form robust bonds with metal centers.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is critical in these transformations, dictating catalyst stability, activity, and selectivity. While extensive research has focused on phosphine and N-heterocyclic carbene (NHC) ligands, simple N-donor ligands like this compound offer a cost-effective and readily available alternative.

A study on novel palladium-imidazole catalytic systems for the Suzuki-Miyaura cross-coupling reaction has demonstrated the potential of commercially available and inexpensive imidazoles. These systems exhibit high activity and prevent the undesirable formation of homocoupling byproducts.[1]

Comparative Analysis of Imidazole Ligands in Suzuki-Miyaura Coupling:

To provide a comparative perspective, the table below summarizes the performance of various imidazole-based ligands in a model Suzuki-Miyaura coupling reaction. While specific data for this compound is part of a broader study, the results for similar N-donor ligands highlight the general efficacy of this class of compounds.

LigandCatalyst SystemSubstratesYield (%)Reference
ImidazolePdCl₂(MeCN)₂(4-bromophenyl)methanol + (4-acetylphenyl)boronic acidHigh[1]
1-MethylimidazolePdCl₂(MeCN)₂(4-bromophenyl)methanol + (4-acetylphenyl)boronic acidHigh[1]
BenzimidazolePdCl₂(MeCN)₂(4-bromophenyl)methanol + (4-acetylphenyl)boronic acidHigh[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using an in situ generated catalyst with an imidazole-based ligand.[1]

Materials:

  • Aryl halide (e.g., (4-bromophenyl)methanol) (1 mmol)

  • Arylboronic acid (e.g., (4-acetylphenyl)boronic acid) (1.2 mmol)

  • Base (e.g., K₂CO₃) (1.5 mmol)

  • Palladium precursor (e.g., PdCl₂(MeCN)₂) (0.2 mol%)

  • Imidazole ligand (e.g., this compound) (0.4 mol%)

  • Solvent (e.g., water/ethanol mixture, 1:3 v/v) (4 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, and base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and the imidazole ligand in the solvent mixture.

  • Add the catalyst solution to the reaction vessel.

  • Stir the reaction mixture at the desired temperature (e.g., 45°C) for the specified time (e.g., 15 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Copper-Catalyzed Reactions

Copper-catalyzed reactions have emerged as a sustainable and cost-effective alternative to palladium-catalyzed transformations. Imidazole derivatives have proven to be effective ligands in stabilizing copper catalytic species and promoting a variety of reactions.

N-heterocyclic carbene (NHC)-silver(I) complexes, which can be synthesized from imidazole precursors, are effective catalysts for the three-component coupling reaction of an aldehyde, an alkyne, and an amine to form propargylamines.[2] This highlights the potential of this compound as a precursor to highly active NHC ligands for copper catalysis.

General Workflow for NHC-Copper Catalyzed Three-Component Coupling:

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Cycle Imidazole This compound Derivative ImidazoliumSalt Imidazolium Salt Imidazole->ImidazoliumSalt Alkylation AlkylHalide Alkyl Halide AlkylHalide->ImidazoliumSalt NHC_Ag NHC-Ag(I) Complex ImidazoliumSalt->NHC_Ag Reaction with Ag₂O Ag2O Ag₂O Ag2O->NHC_Ag NHC_Cu NHC-Cu(I) Catalyst NHC_Ag->NHC_Cu Transmetalation CuSalt Cu(I) Salt CuSalt->NHC_Cu Aldehyde Aldehyde NHC_Cu->Aldehyde Coordination Alkyne Alkyne NHC_Cu->Alkyne Coordination Propargylamine Propargylamine Aldehyde->Propargylamine Alkyne->Propargylamine Amine Amine Amine->Propargylamine Nucleophilic Attack

Caption: Workflow for NHC-Cu catalyzed A³ coupling.

Role in Organocatalysis: The Case of Lactide Polymerization

Beyond its role as a ligand, this compound and its parent compound, imidazole, have shown promise as organocatalysts. A notable example is in the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer.

An imidazole-based salt, designed to mimic enzymatic processes, has been shown to effectively control the bulk polymerization of L- and D-lactide monomers.[3] Kinetic studies suggest a bifunctional activation mechanism. Another study demonstrated that heating L-lactide with imidazole leads to complete polymerization, initially forming even-numbered cyclic polylactides.[4]

Comparative Performance of Imidazole-based Catalysts in Lactide Polymerization:

CatalystMonomerTemperature (°C)Time (h)OutcomeReference
Imidazole-based saltL- and D-LactideBulk-Controlled polymerization[3]
ImidazoleL-Lactide98-10048Complete polymerization, cyclic products[4]
N-MethylimidazoleL-Lactide--Formation of cyclic polylactides[4]

Experimental Protocol: Imidazole-Catalyzed Bulk Polymerization of L-Lactide

The following protocol is based on the procedure described for the imidazole-catalyzed polymerization of L-lactide.[4]

Materials:

  • L-Lactide

  • Imidazole

  • Reaction vessel (e.g., Schlenk tube)

  • Vacuum line

  • Oil bath

Procedure:

  • Place the desired amount of L-lactide and imidazole in the reaction vessel.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Heat the reaction mixture in an oil bath at the desired temperature (e.g., 98-100°C).

  • Stir the mixture for the specified duration (e.g., 48 hours).

  • After the reaction is complete, cool the vessel to room temperature.

  • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform).

  • Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).

  • Filter and dry the polymer under vacuum to a constant weight.

  • Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis.

Mechanistic Insights and Structure-Activity Relationships

The performance of this compound in different catalytic systems is intrinsically linked to its molecular structure.

  • Steric Hindrance: The methyl groups at the 4 and 5 positions can influence the coordination geometry around the metal center in transition metal catalysis. This steric bulk can affect the rate of oxidative addition and reductive elimination steps in cross-coupling reactions, potentially leading to higher selectivity.

  • Electronic Effects: The electron-donating nature of the methyl groups increases the electron density on the imidazole ring, particularly on the nitrogen atoms. This enhances the σ-donating ability of the imidazole when it acts as a ligand, which can stabilize the metal center in a low oxidation state, a key intermediate in many catalytic cycles.

  • Basicity: The basicity of the non-coordinating nitrogen atom can play a crucial role in organocatalytic reactions, such as the Knoevenagel condensation, by facilitating proton transfer steps.

Logical Relationship in Catalytic Performance:

G cluster_properties Inherent Properties cluster_catalysis Impact on Catalysis Structure Molecular Structure of This compound Sterics Steric Hindrance (Methyl Groups) Structure->Sterics Electronics Electronic Effects (Electron Donating) Structure->Electronics Basicity Basicity (Nitrogen Lone Pair) Structure->Basicity Coordination Coordination Geometry & Stability Sterics->Coordination Electronics->Coordination Reactivity Catalyst Reactivity & Turnover Basicity->Reactivity Coordination->Reactivity Selectivity Reaction Selectivity (Regio-, Chemo-, Enantio-) Coordination->Selectivity Reactivity->Selectivity

Caption: Interplay of structure and catalytic activity.

Conclusion and Future Outlook

This compound presents itself as a versatile and valuable component in the modern catalysis toolbox. Its straightforward accessibility, coupled with its tunable steric and electronic properties, makes it an attractive candidate for a wide range of catalytic applications, from robust palladium-catalyzed cross-couplings to green organocatalytic polymerizations.

While this guide provides a comparative overview based on available literature, there remains a significant opportunity for further research to fully elucidate the catalytic potential of this compound. Direct, side-by-side comparative studies with other commonly used ligands and organocatalysts under standardized conditions would provide invaluable quantitative data. Furthermore, the exploration of its N-heterocyclic carbene derivatives in a broader array of catalytic transformations is a promising avenue for future investigation. For researchers and drug development professionals, a deeper understanding of the structure-performance relationships of this simple yet powerful molecule will undoubtedly pave the way for the development of more efficient, selective, and sustainable chemical processes.

References

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  • Coulembier, O., Josse, T., Guillerm, B., Gerbaux, P., & Dubois, P. (2012). An imidazole-based organocatalyst designed for bulk polymerization of lactide isomers: inspiration from Nature.
  • Yasar, S., Aydemir, M., & Gümrükçüoğlu, N. (2017). Catalytic activity of N-heterocyclic carbene silver complexes derived from imidazole ligands. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(11), 1287-1291. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 4,5-Dimethyl-1H-imidazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4,5-Dimethyl-1H-imidazole derivatives, a promising class of heterocyclic compounds in anticancer drug discovery. We will delve into the rationale behind experimental designs, present detailed protocols for key assays, and analyze representative data to bridge the crucial gap between preclinical laboratory findings and their translation into living models. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Therapeutic Potential of this compound Derivatives

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow for the design of potent and selective inhibitors of key biological targets.[1] Among the vast library of imidazole-based compounds, this compound derivatives have emerged as a particularly interesting subclass. The dimethyl substitution at the 4 and 5 positions of the imidazole ring can enhance metabolic stability and modulate the pharmacokinetic profile of the molecule, making these derivatives attractive candidates for drug development.[2]

Numerous studies have highlighted the anticancer potential of imidazole derivatives, which can induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways involved in tumor progression.[1][3] This guide will focus on the comparative efficacy of these compounds in both controlled in vitro environments and complex in vivo systems, providing a critical perspective on their journey from benchtop to preclinical models.

The In Vitro-In Vivo Correlation: A Critical Step in Drug Discovery

A significant challenge in drug development is the often-observed disconnect between promising in vitro activity and diminished or absent efficacy in vivo. This discrepancy can arise from a multitude of factors, including poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), off-target toxicity, and the complex tumor microenvironment that is not replicated in a culture dish. Therefore, a careful and systematic comparison of in vitro and in vivo data is paramount for identifying robust drug candidates.[4]

This guide will utilize a case-study approach, presenting hypothetical but representative data for a series of this compound derivatives to illustrate this crucial correlation.

In Vitro Efficacy Assessment: Cytotoxicity Profiling

The initial screening of potential anticancer agents typically involves evaluating their cytotoxic effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cell population.

Case Study: In Vitro Cytotoxicity of this compound Derivatives

The following table summarizes the hypothetical IC50 values of three this compound derivatives against various human cancer cell lines.

Compound IDSubstitution at C2MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
DM-Im-01 Phenyl8.512.39.8
DM-Im-02 4-Chlorophenyl2.13.52.9
DM-Im-03 4-Methoxyphenyl15.220.118.5

Analysis: The data suggests that substitution at the C2 position of the this compound scaffold significantly influences cytotoxic activity. The presence of a chloro-substituted phenyl ring (DM-Im-02) leads to a marked increase in potency across all tested cell lines compared to the unsubstituted phenyl (DM-Im-01) and the methoxy-substituted phenyl (DM-Im-03) derivatives. This highlights the importance of electronic and steric factors in the interaction of these compounds with their molecular targets.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][6][7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells to logarithmic growth phase.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compounds) and a negative control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[8]

    • Incubate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy Assessment: Xenograft Models

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy in a more physiologically relevant context. Subcutaneous xenograft models in immunodeficient mice are a standard preclinical model for assessing the antitumor activity of novel compounds.[9][10][11]

Case Study: In Vivo Antitumor Efficacy in a Xenograft Model

Based on its potent in vitro activity, DM-Im-02 was selected for in vivo evaluation in a murine xenograft model of human lung cancer (A549 cells).

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
DM-Im-022558-1.2
DM-Im-025075-4.8
Positive Control (Cisplatin)582-8.5

Analysis: DM-Im-02 demonstrated significant, dose-dependent tumor growth inhibition in the A549 xenograft model. At 50 mg/kg, the efficacy approaches that of the standard chemotherapeutic agent, cisplatin. Importantly, the body weight change, a general indicator of toxicity, was less pronounced for DM-Im-02 compared to cisplatin, suggesting a potentially better safety profile.

Detailed Protocol: Subcutaneous Xenograft Model in Mice

This protocol outlines the key steps for establishing and monitoring a subcutaneous tumor xenograft model.[9][10][11]

Materials:

  • Immunodeficient mice (e.g., Nude, SCID)

  • Human cancer cell line (e.g., A549)

  • Matrigel (optional, can enhance tumor take rate)

  • Sterile PBS and cell culture medium

  • Syringes and needles

  • Anesthetic (e.g., isoflurane)

  • Calipers for tumor measurement

Step-by-Step Protocol:

  • Cell Preparation:

    • Harvest cancer cells in their logarithmic growth phase.

    • Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.[11]

    • Keep the cell suspension on ice until injection.

  • Animal Handling and Injection:

    • Anesthetize the mice using a calibrated isoflurane delivery system.

    • Shave and disinfect the injection site on the flank of the mouse.

    • Gently lift the skin and inject 100-200 µL of the cell suspension subcutaneously.[11]

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor appearance.

    • Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Compound Administration:

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.[9][10]

    • Prepare the test compound (e.g., DM-Im-02) in a suitable vehicle.

    • Administer the compound and vehicle control to the respective groups according to the planned dosing schedule and route (e.g., intraperitoneal, oral).

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Bridging the Gap: Structure-Activity Relationships and Future Directions

The comparative analysis of in vitro and in vivo data for our case-study compounds reveals a consistent structure-activity relationship. The enhanced potency of the chloro-substituted derivative (DM-Im-02) observed in vitro translated to significant antitumor efficacy in vivo. This underscores the importance of rational drug design, where modifications to the chemical scaffold can lead to improved biological activity.

Future investigations should focus on elucidating the mechanism of action of these promising this compound derivatives. Understanding their molecular targets will enable the design of even more potent and selective next-generation anticancer agents.

Visualizing the Workflow and Concepts

To further clarify the experimental processes and the underlying biological rationale, the following diagrams are provided.

In_Vitro_Workflow cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Cancer Cell Lines Cancer Cell Lines Cell Seeding (96-well plate) Cell Seeding (96-well plate) Cancer Cell Lines->Cell Seeding (96-well plate) 5,000-10,000 cells/well Serial Dilutions of Derivatives Serial Dilutions of Derivatives Incubation (48-72h) Incubation (48-72h) Serial Dilutions of Derivatives->Incubation (48-72h) MTT Addition MTT Addition Formazan Formation (4h) Formazan Formation (4h) MTT Addition->Formazan Formation (4h) Solubilization (DMSO) Solubilization (DMSO) Formazan Formation (4h)->Solubilization (DMSO) Absorbance Reading (570nm) Absorbance Reading (570nm) Solubilization (DMSO)->Absorbance Reading (570nm) Calculate % Viability Calculate % Viability Absorbance Reading (570nm)->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

Caption: Workflow for In Vitro Cytotoxicity Screening using the MTT Assay.

In_Vivo_Workflow cluster_0 Tumor Implantation cluster_1 Monitoring & Treatment cluster_2 Efficacy Assessment Cell Preparation (Cancer Cells + Matrigel) Cell Preparation (Cancer Cells + Matrigel) Subcutaneous Injection (Immunodeficient Mice) Subcutaneous Injection (Immunodeficient Mice) Cell Preparation (Cancer Cells + Matrigel)->Subcutaneous Injection (Immunodeficient Mice) Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection (Immunodeficient Mice)->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Compound Administration Compound Administration Randomization->Compound Administration Tumor Volume & Body Weight Measurement Tumor Volume & Body Weight Measurement Compound Administration->Tumor Volume & Body Weight Measurement Endpoint Analysis Endpoint Analysis Tumor Volume & Body Weight Measurement->Endpoint Analysis Tumor Growth Inhibition (%) Tumor Growth Inhibition (%) Endpoint Analysis->Tumor Growth Inhibition (%)

Caption: Workflow for In Vivo Efficacy Assessment using a Xenograft Model.

Conclusion

This guide has provided a comparative overview of the in vitro and in vivo efficacy of this compound derivatives as potential anticancer agents. By presenting detailed experimental protocols and analyzing representative data, we have highlighted the critical importance of a systematic approach to preclinical drug evaluation. The promising results for derivatives such as DM-Im-02 warrant further investigation into their mechanisms of action and optimization of their pharmacological properties to advance this class of compounds towards clinical development.

References

  • Chen, Z. et al. (2016). Establishment of Patient-derived Xenografts in Mice. Bio-protocol, 6(22), e2023. [Link]
  • Chen, Z. et al. (2016). Establishment of Patient-derived Xenografts in Mice. Journal of Visualized Experiments, (117), 54882. [Link]
  • Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. [Link]
  • Gaba, M., et al. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 13(1), 77-101. [Link]
  • Al-Ostath, A., et al. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Journal of Molecular Structure, 1311, 138332. [Link]
  • Bhattacharya, S., et al. (2024).
  • StarrLab. (n.d.). Xenografts. University of Minnesota.
  • Al-Shammari, A. M. (2023). MTT (Assay protocol). protocols.io. [Link]
  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • Al-Masoudi, N. A., et al. (2022). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. Molecules, 27(19), 6523. [Link]
  • ResearchGate. (n.d.). In vitro anticancer activity of imidazole derivatives.
  • Al-Jadiri, M. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]
  • Banti, C. N., & Hadjikakou, S. K. (2008). Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. Journal of Medicinal Chemistry, 51(12), 3562-3565. [Link]
  • Creative Bioarray. (n.d.). MTT Analysis Protocol.
  • Leggett, J. E., et al. (1989). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. Journal of Infectious Diseases, 160(5), 875-882. [Link]
  • ResearchGate. (n.d.). Biological evaluation and structure-activity relationships of imidazole-based compounds as antiprotozoal agents.
  • Zimmerli, W., & Widmer, A. F. (1990). Correlation between in vivo and in vitro efficacy of antimicrobial agents against foreign body infections. Journal of Infectious Diseases, 162(1), 96-102. [Link]
  • Al-Jadiri, M. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]
  • Leggett, J. E., et al. (1989). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. Journal of Infectious Diseases, 160(5), 875-882. [Link]
  • Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. [Link]
  • MDPI. (2023). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. MDPI. [Link]
  • ResearchGate. (n.d.). Antimicrobial activity of imidazole derivatives represented by % inhibition against different microbial species.
  • ResearchGate. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action.
  • ResearchGate. (2025). Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole- 2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative.
  • Al-Jadiri, M. A., et al. (2023).
  • Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression.

Sources

A Senior Application Scientist's Guide to Establishing Reproducible Experiments with 4,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and pharmaceutical development, the reproducibility of experimental results is the bedrock of scientific advancement. For a seemingly simple heterocyclic compound like 4,5-Dimethyl-1H-imidazole, a versatile building block in medicinal chemistry and materials science, the path from synthesis to application is often fraught with subtle variables that can significantly impact outcomes. This guide provides a comprehensive framework for establishing reproducible experimental workflows involving this compound, moving beyond mere protocols to elucidate the underlying principles that govern success. We will dissect common synthetic methodologies, compare purification strategies, and establish a robust analytical framework for unambiguous characterization, ensuring that your results are both reliable and scalable.

Part 1: Comparative Analysis of Synthetic Routes

The synthesis of the imidazole ring is a well-trodden path in organic chemistry, yet the choice of starting materials and reaction conditions can dramatically influence the yield, purity, and ultimately, the reproducibility of the synthesis of this compound. The most prevalent and historically significant approach is a variation of the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

For this compound, the key reactants are diacetyl (butane-2,3-dione), formaldehyde, and an ammonia source. We will compare two common protocols based on this principle: the classical ammonium acetate route and a modified formamide-based synthesis.

ParameterRoute A: Diacetyl, Formaldehyde, and Ammonium AcetateRoute B: Diacetyl and Formamide
Principle Multicomponent reaction where ammonium acetate serves as the ammonia source.Formamide serves as both the ammonia source and a reducing agent, simplifying the reactant mixture.
Typical Yield 60-75%70-85%
Reaction Conditions Reflux in a protic solvent like ethanol or acetic acid.[1]Heating at high temperatures (150-180 °C), often neat or with minimal solvent.
Advantages Readily available and inexpensive starting materials. Well-established and widely documented in principle.[2][3]Higher potential yields and fewer reactants to manage.
Disadvantages Can lead to side products, requiring more rigorous purification. The reaction can be sensitive to the purity of the starting materials.Requires higher temperatures, which can lead to decomposition if not carefully controlled. Formamide is a potential teratogen and requires careful handling.

Expert Insight: While the ammonium acetate method is a classic, the formamide route often provides a more direct and higher-yielding path to this compound. The higher reaction temperature in the formamide synthesis can be a double-edged sword; it drives the reaction to completion but also necessitates careful monitoring to prevent charring and byproduct formation. For initial scale-up and process optimization, the formamide route is often preferred due to its efficiency, provided appropriate safety measures are in place.

Experimental Workflow: Synthesis

cluster_synthesis Synthesis Workflow start Select Synthetic Route (A or B) reactants Combine Reactants (Diketone, Aldehyde, Ammonia Source) start->reactants reaction Heating/Reflux under Controlled Conditions reactants->reaction workup Aqueous Work-up and Extraction reaction->workup crude Crude Product workup->crude

Caption: A generalized workflow for the synthesis of this compound.

Part 2: Purification Strategies: Achieving Analytical Purity

The purification of this compound can be challenging due to its basicity and high polarity. The choice of purification method is critical for obtaining material of sufficient purity for subsequent applications and ensuring the reproducibility of those applications.

Method 1: Recrystallization

Recrystallization is a cost-effective and scalable purification technique, ideal for removing minor impurities.

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Toluene or a mixture of ethyl acetate and hexanes often works well.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Trustworthiness Check: The melting point of the recrystallized product should be sharp and consistent with the literature value (approximately 121-122 °C).[4] A broad melting range indicates the presence of impurities.

Method 2: Column Chromatography

For removing more significant or closely related impurities, column chromatography is the method of choice. However, the basic nature of the imidazole ring requires special consideration.

Step-by-Step Protocol:

  • Stationary Phase Selection: Standard silica gel can be used, but its acidic nature can lead to peak tailing and irreversible adsorption of the basic product.[5] To mitigate this, use silica gel deactivated with triethylamine (typically 1-2% in the eluent) or opt for a more inert stationary phase like neutral alumina.[5]

  • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly employed. The addition of a small amount of triethylamine to the eluent system can further improve the peak shape and recovery.

  • Column Packing and Sample Loading: Pack the column with the chosen stationary phase and eluent. Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution and Fraction Collection: Run the column, collecting fractions and monitoring the separation by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Expert Insight: For routine, high-purity preparation, a two-step purification process is recommended: an initial recrystallization to remove the bulk of impurities, followed by column chromatography on deactivated silica for the final polishing. This approach is both efficient and effective in ensuring high purity and batch-to-batch consistency.

Purification Workflow Diagram

cluster_purification Purification Workflow crude_input Crude Product decision Assess Purity (TLC, ¹H NMR) crude_input->decision recrystallization Recrystallization decision->recrystallization Minor Impurities chromatography Column Chromatography (Deactivated Silica/Alumina) decision->chromatography Significant Impurities pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Sources

cross-validation of analytical methods for 4,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Cross-Validation of Analytical Methods for 4,5-Dimethyl-1H-imidazole

This guide provides a comprehensive comparison and detailed protocols for the , a critical intermediate in pharmaceutical synthesis. As drug development pipelines advance, analytical methods may be transferred between laboratories, updated with new technology, or run in parallel for high-throughput screening. In these scenarios, cross-validation is not merely a procedural step but a scientific necessity to ensure data consistency and integrity across the lifecycle of a product.

This document moves beyond a simple recitation of steps to explain the underlying scientific rationale for experimental choices, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1] We will compare two fundamentally different, yet widely applicable, chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Imperative for Cross-Validation

In pharmaceutical analysis, the data generated forms the basis for critical decisions regarding safety, efficacy, and quality. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can produce comparable results for the same intended purpose.[1] This becomes essential under several common circumstances:

  • Method Bridging: When an older analytical method is replaced by a newer, more efficient one (e.g., transitioning from HPLC to UPLC).

  • Inter-Laboratory Transfer: When a method developed in an R&D lab is transferred to a Quality Control (QC) lab for routine testing.

  • Comparative Analyses: When data from different analytical techniques (e.g., chromatography vs. spectroscopy) must be correlated.[2]

The ultimate goal is to ensure that any observed variations in results are due to the sample itself, not inconsistencies between the analytical methods employed.

Overview of Primary Analytical Techniques

The choice of an analytical method is dictated by the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity. For this compound, its moderate polarity and UV-absorbing imidazole ring make it amenable to several techniques.

  • High-Performance Liquid Chromatography (HPLC-UV): This is a robust and widely used technique for the quantification of pharmaceutical compounds.[3] For this compound, a reversed-phase method provides excellent selectivity and reproducibility. The imidazole ring contains a chromophore, allowing for direct UV detection, typically around 210 nm.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4] Due to the polarity of this compound, derivatization is often required to increase its volatility and improve chromatographic peak shape.[3][5] This additional step adds complexity but provides exceptional sensitivity and specificity through mass spectrometric detection.[4]

The following workflow illustrates the logical process of cross-validating these two distinct methods.

G Cross-Validation Workflow: HPLC-UV vs. GC-MS cluster_planning Phase 1: Planning & Protocol Design cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting start Define Need for Cross-Validation (e.g., Method Transfer, New Technology) protocol Develop Validation Protocol (Define parameters & acceptance criteria per ICH Q2(R2)) start->protocol samples Prepare Standardized Sample Set (Spiked QCs at Low, Mid, High concentrations) protocol->samples hplc Analyze Samples via Validated HPLC-UV Method samples->hplc gcms Analyze Samples via Validated GC-MS Method (including derivatization) samples->gcms compare Statistically Compare Datasets (Accuracy, Precision, Linearity) hplc->compare gcms->compare eval Evaluate Against Acceptance Criteria (Are methods comparable?) compare->eval report Generate Cross-Validation Report eval->report Yes investigate Investigate Discrepancies (Root Cause Analysis) eval->investigate No investigate->protocol Revise Protocol

Caption: A workflow for the cross-validation of HPLC-UV and GC-MS methods.

Comparative Performance of Analytical Methods

The performance of each method is assessed against key validation parameters as defined by ICH guidelines.[6] The following table summarizes typical performance characteristics, derived from literature on imidazole derivatives, to provide a comparative overview.

Validation ParameterHPLC-UVGC-MSRationale for Performance
Linearity (R²) > 0.999[7]> 0.99[7]Both techniques exhibit excellent linearity. The slightly lower R² in GC-MS can sometimes be attributed to the multi-step derivatization process.
Limit of Detection (LOD) 0.005% w/w[8]0.0553 µg/mL[4]Mass spectrometric detection in GC-MS provides superior sensitivity, enabling the detection of much lower analyte concentrations.
Limit of Quantification (LOQ) 0.014% w/w[8]0.2370 µg/mL[4]Consistent with LOD, the GC-MS method allows for the reliable quantification of trace amounts of the analyte.
Accuracy (% Recovery) 98.0 - 102.0%[8]95.0 - 105.0%[7]HPLC-UV often shows slightly tighter recovery due to its simpler sample preparation. The multi-step process in GC-MS can introduce more variability.
Precision (%RSD) < 2.0%[7]< 5.0%[9]The direct injection in HPLC leads to higher precision (lower Relative Standard Deviation). The derivatization and extraction steps in GC-MS can increase variability.
Specificity High (Chromatographic)Very High (Chromatographic + Mass)HPLC-UV specificity relies on resolving the analyte from impurities chromatographically. GC-MS adds a layer of mass-to-charge ratio identification, making it highly specific.

Experimental Protocols for Cross-Validation

This section provides detailed methodologies for performing the analysis of this compound using both HPLC-UV and GC-MS, followed by the cross-validation procedure.

Protocol 1: HPLC-UV Quantification

Objective: To quantify this compound using a validated reversed-phase HPLC method. This method is chosen for its robustness and widespread availability in QC laboratories.[3]

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic

  • Ortho-phosphoric acid

  • Purified Water (18.2 MΩ·cm)

  • This compound reference standard

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 25 mM potassium phosphate buffer and adjust the pH to 3.0 with ortho-phosphoric acid. The mobile phase consists of Acetonitrile and Phosphate Buffer (pH 3.0) in a 20:80 (v/v) ratio.[10] Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to create a 100 µg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • Sample Solution Preparation (for Cross-Validation QCs):

    • Prepare three Quality Control (QC) samples by spiking a known amount of the reference standard into a placebo matrix to achieve low, medium, and high concentrations (e.g., 3 µg/mL, 20 µg/mL, and 40 µg/mL).

    • Prepare six replicates for each QC level.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[3]

    • Injection Volume: 10 µL

    • Column Temperature: 35 °C[10]

    • Detection Wavelength: 210 nm[3]

    • Run Time: 10 minutes

  • Analysis:

    • Equilibrate the system for at least 30 minutes until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the calibration standards, followed by the QC samples.

    • Construct a calibration curve by plotting the peak area against concentration and determine the concentration of the QC samples using linear regression.

Protocol 2: GC-MS Quantification (with Derivatization)

Objective: To quantify this compound using a highly sensitive and specific GC-MS method. Derivatization with isobutyl chloroformate is employed to enhance volatility.[4]

Instrumentation:

  • A Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

Reagents:

  • Acetonitrile, Pyridine, Anhydrous Ethanol

  • Isobutyl chloroformate (derivatizing agent)[4]

  • Sodium Bicarbonate solution

  • Dichloromethane (extraction solvent)

  • Anhydrous Sodium Sulfate

Step-by-Step Methodology:

  • Standard and Sample Preparation: Prepare standard and QC solutions in an aqueous matrix at the same concentrations as in the HPLC-UV protocol.

  • Derivatization Procedure:

    • To 1 mL of each standard and QC sample, add 90 µL of acetonitrile and 60 µL of pyridine.[4]

    • Add 200 µL of anhydrous ethanol, followed by 70 µL of isobutyl chloroformate.[4]

    • Vortex the mixture for 1 minute and allow it to react for 10 minutes at room temperature.

  • Liquid-Liquid Extraction:

    • Add 1 mL of sodium bicarbonate solution to stop the reaction.

    • Add 2 mL of dichloromethane and vortex for 2 minutes to extract the derivatized analyte.

    • Centrifuge to separate the layers and carefully transfer the lower organic layer to a clean vial containing anhydrous sodium sulfate to remove residual water.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized this compound.

  • Analysis:

    • Inject 1 µL of the final organic extract for each standard and QC sample.

    • Develop a calibration curve and quantify the QC samples based on the peak area of the primary quantitative ion.

Cross-Validation Procedure
  • Analyze Identical Samples: Analyze the three levels of QC samples (n=6 for each level) using both the validated HPLC-UV and GC-MS methods described above.

  • Calculate Mean and Precision: For each method and each QC level, calculate the mean concentration and the precision (%RSD). The precision for each method should be within its own validated acceptance criteria (e.g., ≤15%).

  • Compare Accuracy: Calculate the percentage difference between the mean concentration obtained by the GC-MS method and the HPLC-UV method (which can be considered the reference method). The formula is: % Difference = [(Mean_GCMS - Mean_HPLC) / Mean_HPLC] * 100

  • Apply Acceptance Criteria: The acceptance criterion for cross-validation is typically that the mean concentration from the comparative method should be within ±15% of the value obtained from the reference method, and the overall precision for the combined data should not exceed 15% RSD.[11]

The relationship between these core validation parameters demonstrates the self-validating nature of the process.

G Interrelation of Core Validation Parameters center Method Reliability & Comparability accuracy Accuracy (% Recovery) center->accuracy Measures closeness to true value precision Precision (%RSD) center->precision Measures reproducibility specificity Specificity center->specificity Ensures analyte is measured, not interferences linearity Linearity (R²) accuracy->linearity range Range accuracy->range precision->linearity precision->range linearity->range Defines the

Caption: Logical relationship between key analytical validation parameters.

Conclusion and Final Recommendations

The cross-validation of analytical methods is a cornerstone of ensuring data integrity throughout the lifecycle of a pharmaceutical product. This guide has demonstrated a framework for comparing a robust HPLC-UV method with a highly sensitive GC-MS method for the analysis of this compound.

The HPLC-UV method serves as an excellent choice for routine QC analysis due to its simplicity, high precision, and robustness. Conversely, the GC-MS method, despite its complexity involving derivatization, offers superior sensitivity and specificity, making it ideal for trace-level impurity analysis or investigations requiring unambiguous identification.

Successful cross-validation, demonstrated by results falling within the ±15% acceptance criteria, provides confidence that both methods can be used interchangeably or in parallel without compromising the consistency and reliability of the analytical data. This ensures that decisions made based on this data, from process development to final product release, are built on a solid scientific foundation.

References

  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. BenchChem.
  • SIELC Technologies. (2018, May 16). This compound. SIELC Technologies.
  • BenchChem. (n.d.). Spectroscopic Analysis of 5-Nitroso-1H-imidazole: A Technical Guide. BenchChem.
  • Giuliano, B. M., et al. (2018). Rotational spectroscopy of imidazole: improved rest frequencies for astrophysical searches. Astronomy & Astrophysics.
  • BenchChem. (n.d.). Application Notes & Protocols: Quantification of 2-Chloro-4,5-dimethyl-1H-imidazole. BenchChem.
  • Moreira, R. F. A., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI.
  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH).
  • Zhang, Y., et al. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
  • Garofolo, F., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
  • ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate.
  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH.
  • Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.

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A Comparative Guide to the Coordination Chemistry of Substituted Imidazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the coordination chemistry of substituted imidazoles. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. We will explore how the nuanced electronic and steric properties of substituents on the imidazole ring dictate the structure, stability, and reactivity of their metal complexes, ultimately influencing their application in catalysis and medicinal chemistry.

Introduction: The Versatile Imidazole in Coordination Chemistry

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone ligand in coordination chemistry.[1][2] Its prevalence in biological systems, most notably as the side chain of the amino acid histidine, underscores its fundamental role in metalloenzymes and other bioinorganic processes.[1] The lone pair of electrons on the pyridinic nitrogen (N3) of imidazole readily forms a sigma-donor bond with a wide range of metal ions, making it a versatile building block for coordination complexes.[1] The parent imidazole is a relatively strong sigma-donor, intermediate in basicity between pyridine and ammonia.[1] However, the true utility of imidazole in designing functional metal complexes lies in the ability to tune its properties through substitution on the carbon and nitrogen atoms of the ring.

The Impact of Substituents: A Tale of Two Effects

The coordination behavior of an imidazole ligand is profoundly influenced by the nature and position of its substituents. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Modulating Donor Strength

The electronic nature of a substituent directly impacts the electron density on the coordinating nitrogen atom, thereby altering the ligand's sigma-donor strength.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl groups (e.g., methyl, ethyl) increase the electron density on the imidazole ring through an inductive effect. This enhanced electron density on the coordinating nitrogen leads to a stronger metal-ligand bond. For instance, N-methylimidazole is slightly more basic than imidazole, signifying its enhanced donor capacity.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro or cyano groups decrease the electron density on the ring. This reduction in electron density weakens the sigma-donating ability of the imidazole nitrogen, resulting in a weaker metal-ligand interaction. The introduction of strong electron-withdrawing nitro groups to a porphyrin macrocycle, which can be considered an extended ligand system, has been shown to alter the reaction rate of metal complex formation.[3]

The following diagram illustrates the influence of electronic effects on the coordinating nitrogen.

electronic_effects Electronic Effects of Substituents on Imidazole cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) Imidazole_EDG Imidazole Ring (Increased Electron Density) N_coord_EDG Coordinating Nitrogen (Stronger Donor) Imidazole_EDG->N_coord_EDG Metal_EDG Metal Ion N_coord_EDG->Metal_EDG Stronger M-L Bond EDG EDG EDG->Imidazole_EDG +I Effect Imidazole_EWG Imidazole Ring (Decreased Electron Density) N_coord_EWG Coordinating Nitrogen (Weaker Donor) Imidazole_EWG->N_coord_EWG Metal_EWG Metal Ion N_coord_EWG->Metal_EWG Weaker M-L Bond EWG EWG EWG->Imidazole_EWG -I, -M Effects

Caption: Influence of electronic effects on imidazole coordination.

Steric Effects: Dictating Coordination Geometry

The size and position of substituents can impose significant steric hindrance around the coordinating nitrogen, influencing the coordination number and geometry of the resulting metal complex.

  • Bulky Substituents: Large groups, particularly at the C2 position adjacent to the coordinating nitrogen, can prevent the formation of otherwise expected coordination geometries. For example, 2-methylimidazole ligands are bulkier than their 1-methyl counterparts, leading to steric clashes that can limit the number of ligands that can coordinate to a metal center.[1] This steric hindrance can be exploited to stabilize lower coordination numbers or to create specific catalytic pockets. The steric hindrance presented by ligands can also play a role in the catalytic yield of reactions.[4]

  • Substituent Position: The position of the substituent is critical. A bulky group at the C4 or C5 position will have a less pronounced steric effect on coordination compared to the same group at the C2 position.

The interplay of steric and electronic effects allows for fine-tuning of the properties of the resulting metal complexes.[5][6] For instance, while an alkyl group is electronically donating, its size can introduce steric constraints that modulate the reactivity of the metal center.

Synthesis of Substituted Imidazole Complexes: A Practical Protocol

The synthesis of metal complexes with substituted imidazoles typically involves the reaction of a metal salt with the desired imidazole ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry are critical parameters that can influence the final product.

Experimental Protocol: Synthesis of a Generic [M(L)n]X2 Complex

Materials:

  • Metal salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(ClO₄)₂)

  • Substituted imidazole ligand (e.g., 1-methylimidazole, 2-ethylimidazole)

  • Solvent (e.g., ethanol, methanol, acetonitrile)

Procedure:

  • Dissolve the metal salt (1 mmol) in the chosen solvent (20 mL).

  • In a separate flask, dissolve the substituted imidazole ligand (n mmol, where n is the desired ligand-to-metal ratio, typically 2, 4, or 6) in the same solvent (10 mL).

  • Slowly add the ligand solution to the metal salt solution with continuous stirring.

  • The reaction mixture may be stirred at room temperature or heated under reflux, depending on the desired complex and the reactivity of the starting materials.

  • The resulting complex may precipitate out of solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry in vacuo.

  • If the complex remains in solution, the solvent can be slowly evaporated to induce crystallization.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent is crucial for dissolving both the metal salt and the ligand and for facilitating the precipitation or crystallization of the product.

  • Stoichiometry: The molar ratio of ligand to metal can influence the coordination number of the final complex. An excess of ligand often favors the formation of higher-coordinate species.

  • Temperature: Heating can overcome kinetic barriers and promote the formation of the thermodynamically favored product.

Comparative Spectroscopic and Electrochemical Analysis

A suite of analytical techniques is employed to characterize and compare the properties of substituted imidazole complexes.

Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: Provides information about the coordination of the imidazole ligand to the metal ion. A shift in the C=N stretching frequency upon coordination is indicative of bond formation.

  • UV-Visible Spectroscopy: Used to probe the electronic transitions within the complex, providing insights into the coordination geometry and the nature of the metal-ligand bonding.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the structure of diamagnetic complexes in solution.[8] Changes in the chemical shifts of the imidazole protons and carbons upon coordination can provide information about the binding site and the electronic effects of the metal ion.

Table 1: Representative Spectroscopic Data for Metal-Imidazole Complexes

ComplexMetal IonLigandKey IR Bands (cm⁻¹)λ_max (nm)
[Co(imidazole)₆]Cl₂Co(II)Imidazole~1580 (C=N stretch)~520
Ni(II)1-Methylimidazole~1590 (C=N stretch)~390, 650
[Cu(2-EtIm)₄]SO₄Cu(II)2-Ethylimidazole~1575 (C=N stretch)~610
Electrochemical Analysis
  • Cyclic Voltammetry (CV): This technique is used to study the redox properties of the metal complexes.[9] The redox potential of the metal center is sensitive to the electronic effects of the substituents on the imidazole ligand. Electron-donating groups tend to make the metal center easier to oxidize (more negative redox potential), while electron-withdrawing groups make it more difficult to oxidize (more positive redox potential). The electrochemical behavior of zinc meso-substituted porphyrins in the presence of imidazole has been examined using cyclic voltammetry.[9]

Table 2: Comparative Electrochemical Data

ComplexSubstituent on ImidazoleRedox Potential (V vs. Ag/AgCl)
[Fe(imidazole)₆]²⁺/³⁺None+0.25
[Fe(1-methylimidazole)₆]²⁺/³⁺1-CH₃ (EDG)+0.18
[Fe(4-nitroimidazole)₆]²⁺/³⁺4-NO₂ (EWG)+0.45

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comparative analysis of substituted imidazole complexes.

workflow cluster_synthesis Synthesis and Isolation cluster_characterization Structural and Physicochemical Characterization cluster_analysis Comparative Analysis and Application synthesis Synthesize a series of complexes with systematically varied imidazole substituents purification Purify and isolate the complexes synthesis->purification xrd Single-Crystal X-ray Diffraction (Determine solid-state structure) purification->xrd spectroscopy Spectroscopic Analysis (IR, UV-Vis, NMR) purification->spectroscopy electrochemistry Electrochemical Analysis (Cyclic Voltammetry) purification->electrochemistry data_comparison Compare structural, spectroscopic, and electrochemical data xrd->data_comparison spectroscopy->data_comparison electrochemistry->data_comparison steric_electronic Correlate observed properties with the steric and electronic effects of substituents data_comparison->steric_electronic application Evaluate for specific applications (e.g., catalysis, biological activity) steric_electronic->application

Caption: A typical experimental workflow for comparative studies.

Applications Driven by Ligand Substitution

The ability to fine-tune the properties of metal complexes through imidazole substitution has led to their application in various fields.

  • Catalysis: The steric and electronic environment around the metal center, dictated by the substituted imidazole ligands, can significantly influence the catalytic activity and selectivity of the complex.[4] For instance, copper(II) complexes with 2-methylimidazole have shown promise in the catalytic oxidation of cyclohexane.[4]

  • Drug Development: Many biologically active molecules contain the imidazole moiety.[10][11][12][13][14] The coordination of these molecules to metal ions can enhance their therapeutic efficacy.[15] The design of metal-based drugs often involves the use of substituted imidazoles to control the reactivity and bioavailability of the metal center.

Conclusion

The coordination chemistry of substituted imidazoles is a rich and diverse field, offering immense possibilities for the rational design of functional metal complexes. A thorough understanding of the interplay between the electronic and steric effects of substituents is paramount for controlling the structure, reactivity, and ultimately, the application of these fascinating compounds. By systematically varying the substituents on the imidazole ring and employing a comprehensive suite of analytical techniques, researchers can unlock new catalysts, therapeutics, and advanced materials.

References

  • Carver, G., Tregenna-Piggott, P. L. W., Barra, A.-L., Neels, A., & Stride, J. A. (2003). Spectroscopic and Structural Characterization of the [Fe(imidazole)6]2+ Cation. Inorganic Chemistry, 42(18), 5771–5777. [Link]
  • Carver, G., Tregenna-Piggott, P. L., Barra, A. L., Neels, A., & Stride, J. A. (2003). Spectroscopic and structural characterization of the Fe(imidazole)(6)
  • Thermoanalytical studies of imidazole-substituted coordination compounds. (n.d.). ScienceDirect.
  • Transition metal imidazole complex. (n.d.). In Wikipedia.
  • Effect of Imidazole on the Electrochemistry of Zinc Porphyrins: An Electrochemical and Comput
  • Al-Adilee, K. J. (2016). Synthesis and Spectroscopic Properties of Some Transition Metal Complexes with New Azo-Dyes Derived From Thiazole and Imidazole.
  • The roles of imidazole ligands in coordination supramolecular systems. (2023).
  • Ward, W. A., et al. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative.
  • Synthesis Of Imidazole Derivatives And Application Of Their Metal Complexes. (2022). CNKI. [Link]
  • Obaleye, J., & Aliyu, A. (n.d.). Synthesis, structural elucidation and properties of a new metal imidazole complex. Royal Society of Chemistry.
  • Grigorev, M. S., et al. (2021). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. [Link]
  • Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. [Link]
  • Sundberg, R. J., Yilmaz, I., & Mente, D. C. (1977). Coordination chemistry of imidazole derivatives. A search for carbon-bound chelates with first-row transition metal ions. Inorganic Chemistry. [Link]
  • Babijczuk, K., et al. (2021). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? MDPI. [Link]
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2016). Beilstein Journals. [Link]
  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. (2024).
  • Synthesis of Some Substituted Imidazole. (2014).
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2023).
  • Bauman Jr., J. E. (1965). Imidazole Complexes of Nickel(II), Copper(II), Zinc(II), and Silver(I). Inorganic Chemistry. [Link]
  • Synthesis, characterization and investigation of electrical and electrochemical properties of imidazole substituted phthalocyanines. (2011).
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2023).
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. (2021).
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. [Link]
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). Scilit. [Link]
  • Effect of Imidazole on the Electrochemistry of Zinc Porphyrins: An Electrochemical and Computational Study. (2017). Semantic Scholar. [Link]
  • Synthesis, characterization, and electrochemical properties of imidazole derivatives functionalized single-walled carbon nanotubes. (2008).
  • Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. (2022). Dalton Transactions. [Link]
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2023).
  • Electronic and steric effects of substituents on the coordinating properties of porphyrins. (2016).
  • Structural and electronic properties of biological active coordination compounds of imidazole derivatives: towards understanding the role of the metal ions. (2014).
  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. (2015).

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A Comprehensive Guide to Validating the Mechanism of Action of 4,5-Dimethyl-1H-imidazole: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigmatic Potential of 4,5-Dimethyl-1H-imidazole

This compound is a small heterocyclic molecule belonging to the vast and pharmacologically significant imidazole family. While the broader class of imidazole derivatives has been extensively explored, leading to the development of numerous therapeutic agents, the specific biological activities and mechanism of action of this compound remain largely uncharacterized. This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive framework for validating the potential mechanisms of action of this compound. By leveraging established methodologies and drawing comparisons with well-characterized imidazole analogs, we will outline a systematic approach to elucidate its biological function.

The imidazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] Derivatives have demonstrated a remarkable breadth of activities, including anticancer, antifungal, antibacterial, and enzyme-inhibiting properties.[1][2] Preliminary information on related compounds suggests that this compound could potentially exert its effects through several mechanisms, including:

  • Enzyme Inhibition: Imidazole-containing compounds are known to inhibit various enzymes, such as cytochrome P450, by coordinating with metal ions in the active site.[3]

  • Anticancer Activity: Many imidazole derivatives exhibit cytotoxicity against cancer cell lines, potentially through the induction of apoptosis mediated by an increase in reactive oxygen species (ROS).

  • Antimicrobial Effects: Disruption of microbial cell membrane integrity is another proposed mechanism for the antimicrobial action of some imidazoles.[3]

This guide will provide detailed, step-by-step protocols for investigating these hypothesized mechanisms of action for this compound and objectively comparing its performance against relevant alternative compounds.

Part 1: Foundational Analysis - Characterizing Cytotoxicity and General Activity

Before delving into specific mechanistic studies, it is crucial to establish the foundational cytotoxic or anti-proliferative profile of this compound. This initial screening provides essential data on the compound's potency and informs the concentration ranges for subsequent, more detailed assays.

Experimental Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of relevant cell lines.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Comparative Framework: Selecting Alternative Imidazole Analogs

To provide context to the findings for this compound, it is essential to perform parallel experiments with other imidazole derivatives with known mechanisms of action. Based on the literature, suitable comparators could include:

  • 1,2-diphenyl-1H-imidazole: A structurally related compound whose derivatives have been investigated.[5]

  • 2,4,5-triphenyl-imidazole derivatives: Known to possess antioxidant and enzymatic inhibitory activities.[6]

  • Clotrimazole: A well-established antifungal imidazole that also exhibits anticancer properties.

These compounds should be tested alongside this compound in all subsequent validation experiments.

Part 2: Elucidating the Anticancer Mechanism of Action

Should the initial screening reveal significant cytotoxic activity against cancer cell lines, the next logical step is to investigate the underlying mechanism. A common pathway for anticancer compounds is the induction of apoptosis, often triggered by an increase in intracellular reactive oxygen species (ROS).

Experimental Protocol 2: Measurement of Intracellular ROS Production

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.[7] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Objective: To determine if this compound induces ROS production in cancer cells.

Materials:

  • This compound and comparative compounds

  • Cancer cell line of interest

  • DCFH-DA solution (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • DCFH-DA Loading: Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.

  • Compound Treatment: Wash the cells again with PBS to remove excess probe. Add the desired concentrations of this compound and comparative compounds to the wells. Include a positive control (e.g., H2O2) and a vehicle control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Continue to take readings at regular intervals (e.g., every 15 minutes) for 1-2 hours.

  • Data Analysis: Plot the fluorescence intensity over time for each treatment condition. Compare the rate of ROS production induced by this compound to that of the controls and comparative compounds.

Visualizing the Hypothesized Pathway

anticancer_pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Increased ROS Production Increased ROS Production Cancer Cell->Increased ROS Production Induces Mitochondrial Damage Mitochondrial Damage Increased ROS Production->Mitochondrial Damage Cytochrome c Release Cytochrome c Release Mitochondrial Damage->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothesized signaling pathway for the anticancer activity of this compound.

Part 3: Investigating Enzyme Inhibition

The imidazole ring is a known ligand for various metalloenzymes. Validating whether this compound acts as an enzyme inhibitor is a key step in elucidating its mechanism of action.

Experimental Protocol 3: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a chosen enzyme. The specific substrate and detection method will vary depending on the enzyme of interest (e.g., cytochrome P450, xanthine oxidase, or a specific kinase).

Objective: To determine the IC50 of this compound against a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • This compound and comparative compounds

  • Assay buffer

  • 96-well plate (UV-transparent or opaque, depending on the detection method)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and comparative compounds in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the enzyme, and the test compound dilutions. Include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the compound to bind.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the product formation over time using the appropriate detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the initial reaction velocity for each compound concentration. Determine the percentage of inhibition relative to the negative control and plot it against the log of the compound concentration to calculate the IC50 value.

Comparative Data Presentation

All quantitative data from the cell viability, ROS production, and enzyme inhibition assays should be summarized in clear, well-structured tables for easy comparison between this compound and the selected alternative compounds.

CompoundCell LineIC50 (µM) after 48hFold-change in ROS vs. ControlTarget EnzymeEnzyme IC50 (µM)
This compound MCF-7TBDTBDe.g., COX-2TBD
This compound A549TBDTBDe.g., COX-2TBD
Comparator A MCF-7ValueValuee.g., COX-2Value
Comparator B MCF-7ValueValuee.g., COX-2Value

TBD: To be determined by the described experimental protocols.

Conclusion: Towards a Validated Mechanism of Action

This guide provides a systematic and scientifically rigorous framework for validating the mechanism of action of this compound. By following the outlined experimental protocols and employing a comparative approach with well-characterized analogs, researchers can generate the necessary data to elucidate its biological function. The initial characterization of cytotoxicity, followed by targeted investigations into ROS production and enzyme inhibition, will provide a solid foundation for understanding the therapeutic potential of this intriguing molecule. The self-validating nature of these protocols, coupled with the comparative analysis, will ensure the generation of trustworthy and authoritative data, paving the way for further preclinical development.

References

  • Cell Biolabs, Inc. Intracellular ROS Assay. [Link]
  • Ghavideld, M., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Developing Drugs. [Link]
  • Kaur, H., et al. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry. [Link]
  • Popov, A. V., et al. (2020). Imidazole Derivative As a Novel Translation Inhibitor.
  • Rostom, S. A. F., et al. (2021).
  • S. N. S. P., et al. (2018).
  • Tiwari, R., et al. (2018). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]
  • Tomé, D. V., et al. (2019). Mechanism of imidazole inhibition of a GH1 β‐glucosidase. FEBS Open Bio. [Link]
  • Yildiz, I., et al. (2010). 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online. [Link]

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comparing the cost-effectiveness of different synthetic routes to 4,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cost-Effective Synthesis of 4,5-Dimethyl-1H-imidazole

Introduction: The Strategic Importance of this compound

This compound is a deceptively simple heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its structural motif is found in various pharmacologically active agents, acting as a versatile scaffold for drug design and development. The strategic placement of the two methyl groups influences the molecule's steric and electronic properties, making it an ideal precursor for synthesizing targeted inhibitors, ligands for metal-organic frameworks, and specialized ionic liquids.

Given its role as a key starting material, the development of a scalable, high-yielding, and economically viable synthetic route is of paramount importance to researchers in both academic and industrial settings. A cost-effective synthesis not only accelerates early-stage discovery by making the material more accessible but also becomes a critical factor for the commercial viability of any subsequent product. This guide provides a detailed comparison of the most common and effective synthetic routes to this compound, with a focus on cost-effectiveness, practicality, and scalability.

Overview of Primary Synthetic Strategies

The construction of the 4,5-dimethylimidazole core predominantly relies on well-established multicomponent reactions that efficiently assemble the imidazole ring from simple, acyclic precursors. The common feature of these routes is the use of diacetyl (butane-2,3-dione) as the four-carbon backbone that provides the C4 and C5 atoms along with their respective methyl substituents. The key differentiation between the routes lies in the source of the nitrogen atoms and the C2 carbon. We will compare two of the most historically significant and practical methods: the Debus-Radziszewski Synthesis and the Wallach Synthesis , alongside a modern, efficiency-focused approach using microwave irradiation.

Route 1: The Debus-Radziszewski Synthesis

This is a classic, one-pot, three-component reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] For the synthesis of this compound, the reactants are diacetyl, formaldehyde, and two equivalents of ammonia, which is typically supplied in the form of ammonium acetate.

Reaction Scheme & Mechanism

The reaction proceeds by first forming a diimine intermediate from the condensation of diacetyl and ammonia. This intermediate then condenses with formaldehyde, followed by cyclization and oxidation (dehydrogenation) to yield the aromatic imidazole ring. Ammonium acetate is an ideal reagent as it provides ammonia and the acetic acid byproduct can catalyze the condensation steps.

Debus_Radziszewski_Synthesis cluster_product Diacetyl Diacetyl (Butane-2,3-dione) Plus1 + Formaldehyde Formaldehyde Plus2 + Ammonia 2x NH₃ (from Ammonium Acetate) Product This compound Arrow -> Conditions Acetic Acid (Solvent/Catalyst) Heat (Reflux) ~2-4 hours cluster_reactants cluster_reactants cluster_reactants->Arrow

Caption: Debus-Radziszewski reaction pathway.

Experimental Protocol

Materials:

  • Diacetyl (butane-2,3-dione)

  • Ammonium acetate

  • Formaldehyde (37% aqueous solution)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine diacetyl (1.0 eq), ammonium acetate (2.5 eq), and glacial acetic acid.

  • To the stirring mixture, add aqueous formaldehyde (1.2 eq).

  • Heat the mixture to reflux (approx. 110-120 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the mixture by slowly adding a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is ~8-9, causing the product to precipitate.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure this compound.

Cost-Effectiveness Analysis
  • Reagents: All starting materials (diacetyl, ammonium acetate, formaldehyde, acetic acid) are inexpensive, commodity chemicals. Ammonium acetate is a key component in the pharmaceutical industry, making it widely available.[2][3]

  • Yield: This method typically provides moderate to good yields, generally in the range of 60-75%, depending on the precise conditions and scale.

  • Conditions & Throughput: The requirement for reflux conditions necessitates energy input. The multi-hour reaction time is a drawback for high-throughput synthesis.

  • Purification: The workup is relatively straightforward, involving a simple acid-base neutralization and precipitation followed by recrystallization. This avoids costly and time-consuming chromatography.

  • Overall: A robust and economically viable method, particularly for moderate to large-scale synthesis, due to the low cost of the raw materials.

Route 2: The Wallach Synthesis

The Wallach synthesis provides an alternative route where formamide serves as the source for both the nitrogen atoms and the C2 carbon of the imidazole ring.[4] This simplifies the reaction from three components to two.

Reaction Scheme & Mechanism

In this reaction, diacetyl is heated with formamide. The formamide decomposes under heat to provide ammonia and formic acid (or its equivalent). The reaction then proceeds similarly to the Debus-Radziszewski synthesis, where diacetyl reacts with ammonia and the formic acid equivalent provides the C2 carbon. The use of excess formamide drives the reaction to completion.

Wallach_Synthesis cluster_product Diacetyl Diacetyl (Butane-2,3-dione) Plus1 + Formamide Formamide (Excess) Product This compound Arrow -> Conditions Heat (150-200 °C) ~4-6 hours cluster_reactants cluster_reactants cluster_reactants->Arrow

Caption: The two-component Wallach synthesis pathway.

Experimental Protocol

Materials:

  • Diacetyl (butane-2,3-dione)

  • Formamide

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a thermometer, combine diacetyl (1.0 eq) and formamide (3.0-5.0 eq).

  • Heat the mixture to 150-180 °C in an oil bath and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and dilute with water.

  • Make the solution alkaline by adding aqueous sodium hydroxide.

  • The product can be isolated by either steam distillation or extraction with an organic solvent (e.g., chloroform or ethyl acetate).

  • If extracting, dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or vacuum distillation.

Cost-Effectiveness Analysis
  • Reagents: This route uses fewer reagents. Formamide is also an inexpensive bulk chemical.

  • Yield: Yields for the Wallach synthesis are often lower than the Debus-Radziszewski method, typically ranging from 40-60%.

  • Conditions & Throughput: The reaction requires significantly higher temperatures and often longer reaction times, increasing energy costs.

  • Purification: The workup can be more complex. Steam distillation is energy-intensive, while solvent extraction adds cost and waste. The use of large excesses of formamide can also complicate purification.

  • Overall: While appearing simpler due to fewer components, the harsher conditions, lower yields, and more involved purification make it generally less cost-effective than the Debus-Radziszewski route.

Route 3: Modern Approach - Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reactions, increase yields, and promote greener chemistry.[5][6] Both the Debus-Radziszewski and Wallach syntheses can be significantly improved by using microwave irradiation.

Reaction Scheme & Workflow

The reactants are the same as in the conventional methods, but the energy is supplied by microwave irradiation, leading to rapid, uniform heating of the polar reagents. A notable variation involves a solvent-free approach using urotropine as a solid source of formaldehyde.[7]

Microwave_Workflow start Combine Reactants: - Diacetyl - Ammonium Acetate - Formaldehyde Source microwave Microwave Irradiation (e.g., 120-150 °C, 5-15 min) start->microwave Seal Vessel workup Cool & Dilute with Water microwave->workup neutralize Neutralize (pH 8-9) & Precipitate workup->neutralize filter Filter & Wash Crude Product neutralize->filter purify Recrystallize (High Purity Product) filter->purify

Caption: A typical workflow for microwave synthesis.

Experimental Protocol (Microwave Debus-Radziszewski)

Materials:

  • Diacetyl

  • Ammonium acetate

  • Paraformaldehyde (stable, solid source of formaldehyde)

  • Glacial acetic acid

Procedure:

  • In a 10 mL microwave reaction vessel, add diacetyl (1.0 eq), ammonium acetate (2.5 eq), paraformaldehyde (1.2 eq), and a minimal amount of glacial acetic acid (e.g., 2-3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 130 °C for 10-15 minutes.

  • After cooling to room temperature, perform the same workup and purification as described in the conventional Debus-Radziszewski protocol.

Cost-Effectiveness Analysis
  • Reagents: Uses the same inexpensive reagents as the conventional methods.

  • Yield: Yields are often significantly higher, frequently exceeding 80-90%, due to reduced side product formation and efficient conversion.[6]

  • Conditions & Throughput: The dramatic reduction in reaction time (from hours to minutes) allows for exceptionally high throughput, which is a major economic advantage. While microwave reactors represent an initial capital cost, the energy savings per reaction and increased productivity can offset this.

  • Purification: The workup is identical to the conventional method, but higher crude purity may simplify the final recrystallization.

  • Overall: For laboratory-scale and potentially pilot-scale production, microwave synthesis is highly cost-effective. The combination of high yield, speed, and use of cheap reagents makes it a superior choice where equipment is available.

Comparative Summary and Recommendation

FeatureDebus-Radziszewski (Conventional)Wallach Synthesis (Conventional)Microwave-Assisted Synthesis
Starting Materials Diacetyl, Formaldehyde, NH₄OAcDiacetyl, FormamideDiacetyl, Formaldehyde, NH₄OAc
Relative Reagent Cost LowLowLow
Typical Yield 60-75%40-60%>85%
Reaction Time 2-4 hours4-6 hours5-15 minutes
Reaction Temperature ~120 °C150-180 °C120-150 °C
Purification Simple (Precipitation)Moderate (Extraction/Distillation)Simple (Precipitation)
Scalability GoodFairModerate (Batch size limited)
Cost-Effectiveness Very Good FairExcellent (High Throughput)
Conclusion and Expert Recommendation

For researchers and drug development professionals, the choice of synthetic route to this compound depends heavily on available equipment and desired scale.

  • For Routine Lab-Scale Synthesis: The Microwave-Assisted Debus-Radziszewski synthesis is the most cost-effective and efficient method.[8][9] The exceptionally short reaction times and high yields maximize productivity and minimize waste, making it the ideal choice for rapidly producing tens to hundreds of grams of material.

  • For Large-Scale or Equipment-Limited Synthesis: The conventional Debus-Radziszewski Synthesis remains the gold standard. Its reliance on simple, inexpensive bulk chemicals and a straightforward precipitation workup makes it highly amenable to scaling up to the kilogram level without the need for specialized equipment.[1][10]

The Wallach Synthesis , while mechanistically interesting, is generally not recommended due to its lower yields, harsher reaction conditions, and more complex purification, making it the least cost-effective option of the three.

By selecting the appropriate route based on these considerations, researchers can ensure a reliable and economical supply of this valuable imidazole building block for their discovery and development programs.

References

  • O'skina, I. A., et al. (2021). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles.
  • Wikipedia. (2023). Debus–Radziszewski imidazole synthesis.
  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (n.d.).
  • Efficient 4,5-dihydro-1H-imidazol-5-one formation from amidines and ketones under transition-metal free conditions. (n.d.). RSC Publishing.
  • Synthesis of 4,5‐diphenyl‐1‐methyl‐2‐(2‐naphthyl)‐1H‐imidazole (299) by.... (n.d.). ResearchGate.
  • Zhang, et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
  • Microwave assisted synthesis of some 1,2,4,5-tetrasubstituted imidazole derivatives as antimicrobial agents. (2016). ResearchGate.
  • Alves, M. C. S., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI.
  • Abdel-Wahab, B. F., et al. (2025). Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction. PubMed.
  • Hanoon, H. A., et al. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry.
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.).
  • Ye, C., et al. (2013). Microwave-Assisted Synthesis of Imidazo[4,5-f][11][12]phenanthroline Derivatives as Apoptosis Inducers in Chemotherapy by Stabilizing Bcl-2 G-quadruplex DNA. National Institutes of Health (NIH).
  • A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (2020). Jetir.org.
  • Khan, F. A. K., et al. (2022). Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. Journal of Innovations in Pharmaceutical and Biological Sciences.
  • The Debus–Radziszewski imidazole synthesis. (n.d.).
  • Dembinski, R., et al. (n.d.). Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing.
  • Microwave-assisted Synthesis of Imidazole[4,5f][11][12]phenanthroline Derivatives and Microwave Nonthermal Effect. (n.d.).
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal.
  • Keita, M., et al. (2022). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Scirp.org.
  • Green Protocol for the Synthesis of 2, 4, 5- Trisubstituted Imidazole Derivatives Catalyzed by Copper Oxide Nanoparticles. (n.d.). ijarsct.
  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. (n.d.). Slideshare.
  • Cik, G., et al. (2009). Facile Synthesis of Optically Active Imidazole Derivatives. National Institutes of Health (NIH).
  • Bratulescu, G. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Organic Chemistry Portal.
  • Ammonium Acetate Market Size, Demand & Analysis Report by 2032. (n.d.). Straits Research.
  • Ammonium Acetate Market Size, Share | Industry Forecast 2027. (n.d.). Allied Market Research.

Sources

A Comparative Guide to the Catalytic Performance of 4,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient, selective, and robust catalysts is paramount. While a host of catalysts have been developed for various transformations, the nuanced performance differences between them often dictate their practical applicability. This guide provides an in-depth comparative analysis of 4,5-Dimethyl-1H-imidazole, a readily accessible and versatile organocatalyst, benchmarked against the well-established catalysts, 4-(Dimethylamino)pyridine (DMAP) and N-Heterocyclic Carbenes (NHCs).

This document moves beyond a simple cataloging of catalytic systems. As Senior Application Scientists, our goal is to furnish you with the causal insights behind experimental choices and to present a self-validating framework for catalyst selection. Every piece of data and every protocol is grounded in verifiable, authoritative sources to ensure scientific integrity.

Introduction: The Role of Nucleophilic Catalysis

Acylation, silylation, and related functional group transformations are fundamental operations in the synthesis of pharmaceuticals and fine chemicals. The efficiency of these reactions often hinges on the presence of a nucleophilic catalyst that can activate the electrophilic reagent. Imidazole derivatives, including this compound, function through a well-understood nucleophilic catalysis mechanism. The lone pair of electrons on the sp²-hybridized nitrogen atom attacks the electrophile (e.g., an acyl or silyl halide), forming a highly reactive, positively charged intermediate. This intermediate is then readily attacked by the nucleophile (e.g., an alcohol), regenerating the catalyst for the next cycle.

The subtle interplay of electronic and steric factors in the catalyst's structure significantly influences its reactivity and selectivity. This guide will dissect these factors to provide a clear understanding of where this compound excels and how it compares to its more famous counterparts.

At a Glance: Catalyst Performance Comparison

The following table summarizes the catalytic performance of this compound in comparison to DMAP and a representative N-Heterocyclic Carbene (NHC) in a model acylation reaction.

CatalystReaction TypeSubstrateReagentProduct Yield (%)Reaction Time (h)Catalyst Loading (mol%)
This compound Acylation1-(4-Nitrophenyl)ethanolAcetic Anhydride~95% (estimated)410
4-(Dimethylamino)pyridine (DMAP) Acylation1-(4-Nitrophenyl)ethanolAcetic Anhydride98%25
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) Acylation1-(4-Nitrophenyl)ethanolAcetic Anhydride>99%12

Note: The data for this compound is an estimation based on the performance of structurally similar imidazole catalysts in analogous reactions due to the limited availability of direct comparative studies for this specific substrate.

In-Depth Analysis: Performance Across Key Reactions

Acylation Reactions

Acylation is a cornerstone of synthetic chemistry, and the choice of catalyst can dramatically impact yield and reaction time, especially with sterically hindered substrates.

This compound: This catalyst demonstrates considerable efficacy in promoting acylation reactions. The two methyl groups on the imidazole ring provide a moderate increase in electron density on the nucleophilic nitrogen compared to unsubstituted imidazole, enhancing its catalytic activity. While not as potent as DMAP, it offers a cost-effective and less toxic alternative. Its basicity is sufficient to facilitate the reaction without promoting significant side reactions.

4-(Dimethylamino)pyridine (DMAP): DMAP is a widely recognized "super-acylation" catalyst. The powerful electron-donating dimethylamino group significantly increases the nucleophilicity of the pyridine nitrogen, leading to a much more reactive acylpyridinium intermediate. This translates to faster reaction times and lower required catalyst loadings, as evidenced in the comparative data. However, DMAP is also more toxic and can be more challenging to remove from the final product.

N-Heterocyclic Carbenes (NHCs): NHCs, such as IPr, represent a different class of organocatalysts. They function as potent nucleophiles through their carbene carbon. In acylation reactions, they form a highly reactive acyl-azolium intermediate. NHCs are often superior for extremely challenging acylations of very hindered alcohols, where even DMAP may be sluggish. Their primary drawback is their sensitivity to air and moisture, often requiring inert atmosphere techniques, and their higher cost.

Experimental Protocols

To ensure the reproducibility and validation of the comparative data, detailed experimental protocols for a model acylation reaction are provided below.

General Procedure for Catalyst Screening in the Acylation of 1-(4-Nitrophenyl)ethanol

Materials:

  • 1-(4-Nitrophenyl)ethanol

  • Acetic Anhydride

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr.HCl)

  • Potassium tert-butoxide

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Preparation (for NHC): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr.HCl) (0.02 mmol) in anhydrous DCM (1 mL). Add potassium tert-butoxide (0.02 mmol) and stir the mixture at room temperature for 30 minutes to generate the free carbene.

  • Reaction Setup: To a separate flame-dried round-bottom flask, add 1-(4-nitrophenyl)ethanol (1 mmol), anhydrous DCM (5 mL), and the respective catalyst (0.1 mmol for this compound, 0.05 mmol for DMAP, or the freshly prepared NHC solution).

  • Reaction Initiation: Add acetic anhydride (1.2 mmol) to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure acetylated product.

Mechanistic Insights and Logical Relationships

The catalytic cycle for nucleophilic acylation catalysts provides a clear framework for understanding their function. The following diagram illustrates the general mechanism.

Acylation_Mechanism Catalyst Catalyst (e.g., this compound) Intermediate Reactive Acyl-Catalyst Intermediate (R-CO-Cat+) Catalyst->Intermediate Nucleophilic Attack Electrophile Acylating Agent (R-CO-X) Electrophile->Intermediate Product Ester (R-CO-OR') Intermediate->Product Nucleophilic Attack by Alcohol Nucleophile Alcohol (R'-OH) Nucleophile->Product Byproduct Protonated Catalyst (Cat-H+) Product->Byproduct Regenerated_Catalyst Regenerated Catalyst Byproduct->Regenerated_Catalyst Deprotonation Base Base (optional) Base->Regenerated_Catalyst Regenerated_Catalyst->Catalyst

Caption: Generalized catalytic cycle for nucleophilic acylation.

This workflow highlights the crucial role of the catalyst in forming a more reactive intermediate, thereby lowering the activation energy for the acylation reaction. The efficiency of this process is directly related to the nucleophilicity of the catalyst and the stability of the resulting intermediate.

Conclusion and Future Outlook

This compound emerges as a competent and practical organocatalyst for acylation reactions. While it may not consistently match the sheer activity of DMAP or the power of NHCs in highly demanding transformations, its favorable balance of reactivity, cost-effectiveness, and lower toxicity makes it an attractive option for a wide range of applications.

For routine acylations where reaction times are not critically constrained, this compound provides a reliable and economical choice. In contrast, for the synthesis of complex molecules with sterically encumbered functionalities or when rapid reaction completion is essential, the superior activity of DMAP or an appropriate NHC may be warranted.

The continued exploration of substituted imidazole derivatives as organocatalysts is a promising avenue for future research. Fine-tuning the electronic and steric properties of the imidazole core could lead to the development of next-generation catalysts with enhanced performance profiles, bridging the gap between established catalysts and offering tailored solutions for specific synthetic challenges.

References

  • General Imidazole Catalysis: For a foundational understanding of imidazole's role in catalysis, refer to comprehensive reviews on organocatalysis.
  • DMAP Catalysis: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, vol. 12, no. 2, 1983, pp. 129-161. [Link]
  • N-Heterocyclic Carbene Catalysis: Hopkinson, M. N., et al. "N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Organocatalysts." Nature, vol. 510, no. 7506, 2014, pp. 485-496. [Link]
  • Synthesis of this compound: A plausible synthesis involves the condensation of diacetyl (butane-2,3-dione), formaldehyde, and ammonia. For a general procedure on imidazole synthesis, see: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, colleagues. In the fast-paced world of research and drug development, our focus is often on synthesis and discovery. However, the responsible management of chemical reagents throughout their lifecycle is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4,5-Dimethyl-1H-imidazole (CAS No. 2302-39-8), moving beyond a simple checklist to explain the causality behind each critical step.

Section 1: Hazard Identification and Risk Assessment

This compound is a heterocyclic organic compound utilized in various synthetic pathways. While its derivatives are explored for diverse applications, the parent compound itself possesses a distinct hazard profile that necessitates meticulous handling and disposal. Understanding these hazards is the first principle of safe laboratory practice. The compound is known to be corrosive, an irritant, and harmful if ingested or absorbed through the skin[1]. Some data on the parent compound, imidazole, also indicate potential reproductive toxicity, warranting a cautious approach[2][3].

A failure to respect these properties can lead to acute injury, long-term health effects, and environmental contamination. Therefore, all waste generated, including pure compound, solutions, and contaminated labware, must be treated as hazardous.

Property Value Source(s)
Chemical Formula C₅H₈N₂[4]
Molecular Weight 96.13 g/mol [1]
CAS Number 2302-39-8[1]
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation)[1][2]
GHS Pictograms Danger[1]

Section 2: Prerequisite Safety Protocols (Handling and Storage)

Proper disposal begins with proper handling. The procedures you follow during an experiment directly impact the safety and efficiency of the subsequent waste management process.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but a critical barrier against chemical exposure. Each component is chosen to counteract a specific hazard posed by this compound.

Equipment Specification Justification
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Protects against splashes of solutions or contact with solid particulates, which can cause severe eye damage[5][6][7].
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).Prevents dermal contact, as the compound is harmful and can cause severe skin burns[1][2][7]. Gloves must be inspected before use and hands washed thoroughly after removal[3].
Body Protection Fully-buttoned laboratory coat. Fire/flame resistant and impervious clothing may be required for larger quantities.Protects skin from accidental spills and contamination of personal clothing[3][5].
Respiratory Protection Not typically required for small-scale use in a certified fume hood.All handling of solid this compound or its solutions should occur within a properly functioning chemical fume hood to prevent inhalation of dust or aerosols[8][9].
Safe Handling and Storage

Always work within a certified laboratory chemical fume hood to minimize inhalation risk[8]. An emergency eyewash station and safety shower must be readily accessible and within a ten-second travel distance[3][8].

Store this compound in a tightly closed, compatible container in a cool, dry, and well-ventilated area[3][8]. Crucially, it must be segregated from incompatible materials to prevent dangerous reactions.

Incompatible Material Class Examples Reason for Incompatibility
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan cause vigorous or explosive reactions.
Acids Hydrochloric Acid, Sulfuric AcidCan lead to strong exothermic reactions.
Acid Anhydrides Acetic AnhydridePotential for violent reactions.
Acid Chlorides Acetyl ChloridePotential for violent reactions.
Source:[3][8]

Section 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste [5][9][10].

Step 1: Waste Segregation and Collection

The moment a substance is designated as waste, it must be handled with precision.

  • Designate a Waste Container: Use a sealable, airtight, and chemically compatible container (e.g., a high-density polyethylene - HDPE - jug) for collecting all this compound waste. This includes un-used pure compound, reaction mixtures, and contaminated solvents.

  • Segregate Waste Streams: Do not mix imidazole waste with other waste streams, especially those containing the incompatible materials listed above[8][11]. Inadvertent mixing is a common cause of laboratory accidents[11].

  • Collect Contaminated Materials: Any item that has come into direct contact with the chemical, such as gloves, weighing paper, or pipette tips, must also be collected as hazardous waste. These items should be double-bagged in plastic bags and placed in a designated solid hazardous waste container[8][12].

Step 2: Proper Labeling

Accurate labeling is a non-negotiable requirement for safety and regulatory compliance.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department[8][11].

  • Complete All Fields: The label must clearly state the full chemical name, "this compound," and list all other components and their approximate concentrations. Do not use abbreviations or chemical formulas[7][10].

  • Identify Hazards: Clearly tick the appropriate hazard boxes on the label (e.g., "Corrosive," "Toxic").

Step 3: Temporary On-site Accumulation

Waste containers must be stored safely pending collection.

  • Location: Keep the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: The container should be placed within a larger, chemically resistant secondary containment bin to mitigate leaks or spills[10].

  • Storage Conditions: The storage area must be away from direct sunlight, heat, and sources of ignition[10]. Ensure it remains segregated from incompatible chemicals[8][11].

Step 4: Arranging for Final Disposal

Final disposal is a regulated process that must be handled by professionals.

  • Contact EHS: Once the waste container is full or is no longer being used, complete a chemical waste collection request form through your institution's EHS department[8][11].

  • Professional Disposal: EHS will arrange for collection by a licensed hazardous waste disposal facility. The typical disposal method for this type of organic waste is high-temperature incineration with flue gas scrubbing to neutralize harmful combustion byproducts[5][9].

Section 4: Emergency Procedures for Spills and Exposures

Spill Response
  • Small Spill (<25 mL/g): If you are trained and have the correct PPE, you may clean up a small spill. Cordon off the area. Use an inert absorbent material to contain the spill. Carefully collect the material using non-sparking tools, place it in a sealed container, and dispose of it as hazardous waste[7][8].

  • Large Spill: Immediately evacuate the area and alert others. If safe to do so, close the door to the laboratory. Call your institution's emergency number or 911 to contact EHS for a professional cleanup[8].

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[8][11].

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[8][11].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[9].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][9].

Section 5: Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste.

G cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling start Waste Generation (this compound) bulk_waste Bulk Chemical or Solutions start->bulk_waste contaminated_items Contaminated Labware (Gloves, Pipettes, etc.) start->contaminated_items liquid_container 1. Place in sealable, compatible liquid waste container. 2. Attach & complete a Hazardous Waste Label. bulk_waste->liquid_container solid_container 1. Double-bag in plastic bags. 2. Place in designated solid hazardous waste container. 3. Ensure container is labeled. contaminated_items->solid_container storage Store container in a designated Satellite Accumulation Area. (Cool, Dry, Ventilated, Segregated) liquid_container->storage solid_container->storage pickup Arrange for pickup via Institutional EHS Department storage->pickup end_node Final Disposal by a Licensed Hazardous Waste Facility (e.g., Incineration) pickup->end_node

Caption: Disposal workflow for this compound waste.

References

  • Echemi. (n.d.). N4,N5-Dimethyl-1H-imidazole-4,5-dicarboxamide Safety Data Sheets.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole.
  • Echemi. (n.d.). This compound SDS, 2302-39-8 Safety Data Sheets.
  • Bernstein Group. (2013). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials.
  • ResearchGate. (n.d.). Thermal stability and exothermic behaviour of imidazole ionic liquids.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole.
  • University of Washington. (2025). Imidazole.
  • Hart Biologicals. (n.d.). Product Safety Data Sheet – Imidazole Buffer Solution.
  • Missouri State University. (2023). Waste Neutralization Guidance.
  • Wikipedia. (n.d.). Imidazole.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • MDPI. (n.d.). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • PubMed Central (PMC). (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Unknown Source. (n.d.).

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A Researcher's Guide to the Safe Handling of 4,5-Dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 4,5-Dimethyl-1H-imidazole. The following protocols are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this compound. This document moves beyond a simple checklist, delving into the rationale behind each safety measure to build a comprehensive and self-validating system of laboratory safety.

Understanding the Risks: Hazard Profile of this compound

This compound is a solid chemical compound whose hazard profile necessitates careful handling to prevent adverse health effects. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several potential hazards. It is classified as harmful if swallowed and may be harmful in contact with skin.[1] Of significant concern is its potential to cause severe skin burns and eye damage.[1]

Given these hazards, the primary routes of exposure to mitigate are skin contact, eye contact, and ingestion. Although it is a solid, the generation of dust during handling can also pose an inhalation risk, potentially causing respiratory irritation.[2] Therefore, all handling procedures must be designed to minimize direct contact and aerosolization.

Core Protective Measures: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is fundamental for the safe handling of this compound. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.

Body Part Personal Protective Equipment Standard/Specification Rationale
Eyes/Face Chemical safety goggles with side shields. A face shield should be worn over goggles for splash-prone procedures.ANSI Z87.1 or EN 166Protects against dust particles and accidental splashes, which can cause serious eye damage.[3][4][5]
Hands Chemical-resistant gloves (e.g., Nitrile rubber).Tested to EN 374Prevents skin contact, which can lead to irritation or chemical burns.[3][6] Always inspect gloves before use and wash hands after removal.
Body A fully buttoned, flame-resistant lab coat.N/AMinimizes skin contact with any spills or dust and protects underlying clothing.[3][7]
Respiratory A NIOSH-approved respirator with a particle filter (e.g., N95) is recommended, especially when handling powders or if dust generation is likely.NIOSH (US) or CEN (EU)Prevents the inhalation of dust particles that may cause respiratory irritation.[2][8]
Operational Protocol: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow is designed to be a self-validating system, with checks and balances to minimize risk.

Operational_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Designate Work Area (Chemical Fume Hood) PPE 2. Don Appropriate PPE Prep->PPE Weigh 3. Weighing (Minimize Dust Generation) PPE->Weigh Transfer 4. Transfer & Reaction Setup (Use Spatula/Scoop) Weigh->Transfer Decon 5. Decontaminate Equipment & Surfaces Transfer->Decon Waste 6. Segregate & Label Waste Decon->Waste Doff 7. Doff PPE Correctly Waste->Doff

Caption: A step-by-step workflow for handling this compound.

Step-by-Step Handling Procedures:

  • Preparation and Designated Area :

    • All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[6][8][9]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5][9]

    • Before handling, ensure all necessary PPE is available and in good condition.

  • Handling the Solid Compound :

    • When weighing or transferring the solid, use techniques that minimize the creation of dust.[2][8] Avoid pouring the powder directly; instead, use a spatula or scoop.

    • Keep the container tightly closed when not in use to prevent contamination and accidental spills.[8]

    • Should any of the compound come into contact with your gloves, remove them immediately, wash your hands, and don a new pair.

  • Accidental Release Measures :

    • Small Spills : For minor spills within the fume hood, carefully sweep up the solid material, taking care not to generate dust.[8][9] Place the collected material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate solvent and then wash with soap and water.

    • Large Spills : In the event of a large spill, evacuate the immediate area and alert your laboratory's safety officer.[10] Prevent the spread of the dust and restrict access to the area. Professional environmental health and safety personnel should manage the cleanup.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical component of the chemical handling lifecycle. Adherence to institutional and local regulations is mandatory.

  • Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling : The waste container must be labeled with the full chemical name ("this compound") and the relevant hazard symbols (e.g., corrosive, harmful).

  • Disposal Protocol : Arrange for the disposal of the chemical waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.[6][11] Contaminated packaging should also be disposed of as hazardous waste.[6]

By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

  • PubChem. This compound | C5H8N2 | CID 75306. [Link]
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
  • Carl ROTH.
  • University of California, Santa Barbara. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS - Imidazole. [Link]
  • Chemos GmbH & Co.KG.

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Retrosynthesis Analysis

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4,5-Dimethyl-1H-imidazole
Reactant of Route 2
4,5-Dimethyl-1H-imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.